Cyclotetramethylenedichlorosilane
Description
The exact mass of the compound Silacyclopentane, 1,1-dichloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252157. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dichlorosilolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2Si/c5-7(6)3-1-2-4-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXGMEIYEGUXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si](C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062387 | |
| Record name | Silacyclopentane, 1,1-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062387 | |
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Molecular Weight |
155.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-33-9 | |
| Record name | 1,1-Dichlorosilacyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2406-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silacyclopentane, 1,1-dichloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetramethylenedichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silacyclopentane, 1,1-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silacyclopentane, 1,1-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dichlorosilacyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,1-Dichlorosilacyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1-dichlorosilacyclopentane, a pivotal organosilicon intermediate. The document delves into the core synthetic methodologies, with a primary focus on the industrially significant direct process involving the reaction of elemental silicon with 1,4-dichlorobutane. A detailed exploration of the reaction mechanism, catalytic influences, and process parameters is presented to provide a thorough understanding of the underlying chemical principles. Furthermore, this guide outlines detailed experimental protocols, including reactant handling, reaction setup, purification techniques, and comprehensive characterization of the final product. Safety considerations and the principal applications of 1,1-dichlorosilacyclopentane in materials science and polymer chemistry are also discussed, equipping researchers with the essential knowledge for its synthesis and utilization.
Introduction: The Significance of 1,1-Dichlorosilacyclopentane
1,1-Dichlorosilacyclopentane, also known as cyclotetramethylenedichlorosilane, is a cyclic organochlorosilane with the chemical formula C₄H₈Cl₂Si.[1] Its importance stems from the two reactive chlorine atoms attached to the silicon atom within a stable five-membered ring structure. This unique combination of reactivity and structural integrity makes it a valuable precursor in the synthesis of a variety of silicon-containing polymers and advanced materials.[1] The controlled polymerization of 1,1-dichlorosilacyclopentane allows for the production of materials with tailored properties, including enhanced thermal stability, chemical resistance, and flexibility, which are highly sought after in industries ranging from aerospace and electronics to specialized coatings and biomedical devices.[1]
Primary Synthesis Route: The Direct Process
The most prevalent industrial method for the synthesis of 1,1-dichlorosilacyclopentane is a variation of the Müller-Rochow direct process. This process involves the high-temperature, copper-catalyzed reaction of elemental silicon with an alkyl halide, in this case, 1,4-dichlorobutane.
Underlying Principles and Causality
The direct process is a heterogeneously catalyzed gas-solid reaction. The choice of a copper catalyst is critical as it forms a silicon-copper alloy on the surface of the silicon particles, which is the catalytically active species. This alloy facilitates the cleavage of the carbon-chlorine bond in 1,4-dichlorobutane and the subsequent formation of silicon-carbon and silicon-chlorine bonds.
The reaction is typically carried out in a fluidized-bed reactor to ensure efficient heat and mass transfer, which is crucial for controlling the highly exothermic reaction and preventing localized overheating. The selectivity towards the desired five-membered ring product is influenced by several factors, including reaction temperature, the residence time of the reactants in the reactor, and the presence of promoters.
Reaction Mechanism and Catalytic Cycle
While the precise mechanism of the Müller-Rochow process is still a subject of research, it is generally accepted to proceed through a series of steps involving radical and/or silylene intermediates. A simplified mechanistic pathway for the formation of 1,1-dichlorosilacyclopentane can be conceptualized as follows:
-
Activation of Silicon: The copper catalyst reacts with silicon to form a reactive copper-silicon intermetallic phase, often approximated as Cu₃Si.
-
Adsorption and Dissociation: 1,4-Dichlorobutane adsorbs onto the surface of the activated silicon. The catalyst facilitates the dissociative chemisorption of the C-Cl bond.
-
Intermediate Formation: A silylene-like species (:SiCl₂) or a surface-bound equivalent is thought to be a key intermediate. This species can then react with the 1,4-dichlorobutane molecule.
-
Intramolecular Cyclization: The tethered butyl group on the silicon surface undergoes an intramolecular cyclization, leading to the formation of the silacyclopentane ring. This ring closure is favored due to the formation of a stable five-membered ring.
-
Product Desorption: The formed 1,1-dichlorosilacyclopentane desorbs from the surface, regenerating the active catalytic site for the next cycle.
The process is a complex interplay of surface chemistry, and the presence of promoters such as zinc and tin can significantly enhance the selectivity for the desired product by modifying the electronic properties of the catalyst and the silicon surface.
Figure 1: A simplified flowchart of the direct synthesis of 1,1-dichlorosilacyclopentane.
Experimental Protocol: Direct Synthesis
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 1,1-dichlorosilacyclopentane via the direct process.
Materials and Reagents
| Reagent/Material | Formula | Purity | Supplier | Notes |
| Silicon powder | Si | 99% | Major Chemical Supplier | Particle size < 200 mesh is recommended. |
| 1,4-Dichlorobutane | C₄H₈Cl₂ | ≥99% | Major Chemical Supplier | Should be freshly distilled before use. |
| Copper(I) Chloride | CuCl | ≥98% | Major Chemical Supplier | Should be anhydrous. |
| Nitrogen (or Argon) | N₂ / Ar | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
High-temperature tube furnace with temperature controller.
-
Quartz or stainless steel reactor tube.
-
Gas flow controllers (for inert gas).
-
Syringe pump for liquid feed.
-
Condensation train with cold traps (dry ice/acetone or liquid nitrogen).
-
Schlenk line and vacuum pump.
-
Standard laboratory glassware for purification (distillation apparatus).
Reaction Setup and Procedure
Figure 2: Schematic of the experimental setup for the direct synthesis.
Procedure:
-
Catalyst Preparation and Reactor Loading:
-
Thoroughly mix silicon powder and copper(I) chloride in a 9:1 to 19:1 weight ratio in a dry glovebox or under an inert atmosphere.
-
Load the mixture into the center of the quartz reactor tube, ensuring it is packed loosely to allow for gas flow.
-
Place plugs of quartz wool at both ends of the catalyst bed to hold it in place.
-
-
System Assembly and Purging:
-
Assemble the reactor setup as shown in Figure 2. Ensure all connections are gas-tight.
-
Purge the entire system with a steady flow of inert gas (e.g., nitrogen at 20-50 mL/min) for at least 30 minutes to remove air and moisture.
-
-
Reaction Execution:
-
Heat the furnace to the reaction temperature, typically between 300°C and 350°C.
-
Once the temperature has stabilized, begin feeding the 1,4-dichlorobutane into the reactor via the syringe pump at a controlled rate (e.g., 0.1-0.5 mL/min). The 1,4-dichlorobutane will vaporize upon entering the hot zone of the reactor.
-
The inert gas flow acts as a carrier to transport the reactant vapor over the catalyst bed and the product vapors to the condensation train.
-
Maintain the reaction for a predetermined period (e.g., 2-4 hours), continuously collecting the crude product in the cold traps.
-
-
Shutdown and Product Collection:
-
After the desired reaction time, stop the 1,4-dichlorobutane feed.
-
Allow the reactor to cool to room temperature under a continuous flow of inert gas.
-
Once cooled, carefully dismantle the condensation train and combine the contents of the cold traps. This is the crude product mixture.
-
Purification
The crude product is a mixture of unreacted 1,4-dichlorobutane, 1,1-dichlorosilacyclopentane, and other chlorinated silane byproducts. Purification is typically achieved by fractional distillation under reduced pressure.
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Transfer the crude product to the distillation flask.
-
Evacuate the system and begin heating the distillation flask gently.
-
Collect the fractions at their respective boiling points. 1,1-Dichlorosilacyclopentane has a boiling point of approximately 148-150°C at atmospheric pressure, so vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.
-
Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Alternative Synthetic Approaches
While the direct process is dominant, other laboratory-scale methods can be considered.
Grignard-Based Synthesis
A plausible, though less common, route involves the reaction of a Grignard reagent derived from 1,4-dichlorobutane with a silicon tetrachloride. The formation of the di-Grignard reagent from 1,4-dichlorobutane can be challenging due to competing intramolecular (cyclization) and intermolecular (polymerization) reactions. However, under carefully controlled conditions, it is theoretically possible to form 1,4-bis(chloromagnesio)butane, which can then react with SiCl₄ to yield 1,1-dichlorosilacyclopentane.
Hydrosilylation-Based Routes
Hydrosilylation of a suitable diene with a dichlorosilane (H₂SiCl₂) could potentially lead to the formation of a silacyclopentane ring. However, controlling the regioselectivity and preventing polymerization can be challenging.
Characterization of 1,1-Dichlorosilacyclopentane
Thorough characterization of the purified product is essential to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two multiplets corresponding to the two sets of methylene protons in the silacyclopentane ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit two distinct signals for the two types of carbon atoms in the ring.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is invaluable for assessing the purity of the product and confirming its molecular weight. The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic C-H stretching and bending vibrations, as well as Si-Cl stretching frequencies.
Safety and Handling
Caution: The synthesis of 1,1-dichlorosilacyclopentane involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
1,4-Dichlorobutane: Is a flammable liquid and an irritant. Avoid contact with skin and eyes, and inhalation of vapors.
-
Silicon Powder: Finely divided silicon powder can be a dust explosion hazard. Handle in a well-ventilated area and avoid creating dust clouds.
-
Copper(I) Chloride: Is harmful if swallowed and can cause skin and eye irritation.
-
Chlorosilanes (Product and Byproducts): Are corrosive and react with moisture to produce hydrogen chloride (HCl) gas. Handle under an inert atmosphere and avoid exposure to air.
Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.
Applications
As a bifunctional monomer, 1,1-dichlorosilacyclopentane is a key building block for:
-
Polysilacyclopentanes: Through reductive coupling (Wurtz-type reaction), it can be polymerized to form polysilanes with a cyclic backbone, which may have interesting electronic and optical properties.
-
Silicone Polymers: After hydrolysis and condensation, it can be incorporated into silicone networks to modify their properties.
-
Functionalized Silacyclopentanes: The chlorine atoms can be readily substituted by a variety of nucleophiles (e.g., alcohols, amines, Grignard reagents) to produce a wide range of functionalized silacyclopentane derivatives for use in organic synthesis and materials science.
Conclusion
The direct process remains the most efficient and industrially viable method for the synthesis of 1,1-dichlorosilacyclopentane. A thorough understanding of the reaction mechanism, the role of the catalyst, and the influence of reaction parameters is crucial for optimizing the yield and selectivity of this important organosilicon intermediate. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to safely synthesize, purify, and characterize 1,1-dichlorosilacyclopentane for its diverse applications in the development of advanced materials.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. Retrieved from [Link]
- Google Patents. (1958). Production of 1,4-dichlorobutane.
- Google Patents. (1991). Dicyclopentyldialkoxy silanes.
-
National Institute of Standards and Technology. (n.d.). Silacyclopentane, 1,1-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Pakula, D., Marciniec, B., & Przekop, R. E. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. AppliedChem, 3(1), 89-109. [Link]
-
The Royal Society of Chemistry. (2022). Supporting Information for.... Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Direct process. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Chemical Properties and Applications of Cyclotetramethylenedichlorosilane
Prepared by: Gemini, Senior Application Scientist
Foreword: Situating Cyclotetramethylenedichlorosilane in Modern Chemistry
In the landscape of advanced materials science and organosilicon chemistry, progress is often dictated by the availability and understanding of versatile chemical intermediates. This compound, also known by its IUPAC name 1,1-dichloro-1-silacyclopentane, stands out as a pivotal precursor. Its unique combination of a cyclic silane backbone and two highly reactive chlorine atoms makes it an indispensable building block for researchers and developers.[1] This guide synthesizes critical technical information, field-proven insights, and safety protocols to provide a comprehensive resource for professionals working with this compound. We will explore its fundamental properties, reactivity, synthesis, and applications, moving beyond a simple recitation of data to explain the causal relationships that govern its behavior and utility.
Molecular Identity and Structure
This compound is a distinct organosilicon compound featuring a five-membered ring where one carbon atom is replaced by a silicon atom. This silicon center is geminally substituted with two chlorine atoms.
-
IUPAC Name: 1,1-dichloro-1-silacyclopentane[2]
-
Synonyms: 1,1-Dichlorosilacyclopentane, this compound[2]
-
CAS Number: 2406-33-9
-
Molecular Formula: C₄H₈Cl₂Si[2]
-
Molecular Weight: 155.10 g/mol [2]
Caption: Chemical structure of 1,1-dichloro-1-silacyclopentane.
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and potential applications. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| Appearance | Clear to straw-colored liquid with an acrid odor | [Gelest] |
| Boiling Point | 142 °C (at 760 mmHg) | [Alfa Chemistry] |
| Melting Point | <0 °C | [Alfa Chemistry] |
| Density | 1.185 g/mL at 25 °C | [Alfa Chemistry] |
| Refractive Index (n²⁰/D) | 1.463 | [Alfa Chemistry] |
| Flash Point | 25 °C (77 °F) | [Alfa Chemistry] |
| Vapor Pressure | 5.29 mmHg at 25 °C | [Alfa Chemistry] |
| Water Solubility | Reacts with water | [Gelest] |
Core Reactivity and Mechanistic Insights
The chemical utility of this compound is dominated by the reactivity of the two silicon-chlorine (Si-Cl) bonds. Silicon is less electronegative than chlorine, creating a polarized bond that renders the silicon atom highly electrophilic and susceptible to nucleophilic attack. This is the cornerstone of its function as a chemical intermediate.
The general reaction mechanism involves the attack of a nucleophile (Nu⁻) on the silicon center, leading to the displacement of a chloride ion (a good leaving group). This can occur sequentially for both chlorine atoms, allowing the compound to act as a difunctional linker or monomer.
Caption: General nucleophilic substitution at the silicon center.
Common transformations include:
-
Hydrolysis: Reacts readily with water to form the corresponding silanediol (1,1-dihydroxy-1-silacyclopentane), which is unstable and tends to self-condense into polysiloxanes. This reactivity necessitates handling under anhydrous conditions.
-
Alcoholysis: Reaction with alcohols (ROH) in the presence of a base (to scavenge HCl) yields dialkoxysilanes (R₂Si(OR')₂).
-
Aminolysis: Reaction with primary or secondary amines yields diaminosilanes.
-
Grignard Reactions: Reacts with organometallic reagents like Grignard (R'MgX) or organolithium (R'Li) reagents to form new silicon-carbon bonds, allowing for the introduction of organic functionalities onto the silacyclopentane ring.[3]
This high reactivity is precisely what makes it a valuable precursor for polymerization. The controlled reaction of the two Si-Cl sites enables the formation of linear or cross-linked silicon-containing polymers with tailored properties.[1]
Synthesis Methodologies
While specific, proprietary industrial synthesis routes are not always public, the synthesis of cyclic dichlorosilanes generally follows established principles in organosilicon chemistry. Modern, highly selective methods are preferred for producing functionalized silacyclopentanes.
Catalytic Hydrosilylation Protocol (Conceptual)
A prominent strategy for forming silacyclopentane rings involves the catalytic hydrosilylation of specific unsaturated precursors, such as methylenecyclopropanes.[4][5] This method involves the addition of a Si-H bond across a C-C multiple bond, followed by an intramolecular cyclization.
-
Reactant Preparation: A suitable diene or a strained ring system (e.g., 1,4-pentadiene or a substituted methylenecyclopropane) and a dichlorosilane (H₂SiCl₂) are prepared in an inert, anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Introduction: A transition metal catalyst (e.g., complexes of lanthanum, copper, or platinum group metals) is introduced into the reaction vessel.[6]
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature. The catalyst facilitates an intermolecular hydrosilylation followed by an intramolecular cyclization cascade, forming the silacyclopentane ring.
-
Workup and Purification: Upon reaction completion, the catalyst is removed (e.g., by filtration through silica gel). The solvent is removed under reduced pressure, and the crude product is purified by fractional vacuum distillation to yield 1,1-dichloro-1-silacyclopentane.
Classic, though often less selective, methods like the reaction of 1,4-dichlorobutane with magnesium to form a Grignard-like intermediate, followed by reaction with silicon tetrachloride (SiCl₄), can also be envisioned but typically result in mixtures of products.[3]
Spectroscopic Characterization (Predicted)
Spectroscopic data is essential for confirming the identity and purity of a chemical compound. While a comprehensive public database of spectra for this specific molecule is scarce, its structure allows for reliable prediction of its key spectroscopic features.
Mass Spectrometry (MS)
The NIST Chemistry WebBook indicates the availability of an electron ionization mass spectrum for this compound.[2] The expected features are:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 154, 156, and 158. The characteristic 9:6:1 intensity ratio for two chlorine atoms (³⁵Cl and ³⁷Cl) would be definitive proof of a dichloro-species.
-
Key Fragments:
-
[M-Cl]⁺: A strong peak cluster around m/z 119 and 121, corresponding to the loss of one chlorine radical.
-
[M-C₂H₄]⁺: A peak corresponding to the retro-Diels-Alder-type fragmentation of the ring.
-
[SiCl₂]⁺: Peaks around m/z 98, 100, 102 from the silicon-dichloro fragment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show two distinct signals for the two non-equivalent sets of methylene protons.
-
α-CH₂ protons (adjacent to Si): Expected to appear further downfield, likely in the range of δ 1.0-1.5 ppm. The signal would be a triplet or multiplet due to coupling with the β-protons.
-
β-CH₂ protons: Expected to appear further upfield, likely in the range of δ 1.8-2.2 ppm. This signal would also be a multiplet due to coupling with the α-protons.
-
-
¹³C NMR: The spectrum would be simple, showing only two signals corresponding to the two unique carbon environments in the ring.
-
α-Carbons (C2, C5): Likely in the range of δ 15-20 ppm.
-
β-Carbons (C3, C4): Likely in the range of δ 28-33 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following absorption bands:
-
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, typical for alkane C-H bonds.[7]
-
CH₂ Bending (Scissoring): A distinct peak around 1450-1465 cm⁻¹.[7]
-
Si-Cl Stretching: Strong, characteristic absorptions in the 450-650 cm⁻¹ region. The presence of two Si-Cl bonds would likely result in both symmetric and asymmetric stretching bands.
Applications in Advanced Materials Science
The unique structural and reactive properties of this compound make it a valuable monomer and intermediate in the synthesis of high-performance materials.[1]
-
Polymer Synthesis: It serves as a key precursor for polysiloxanes and other silicon-containing polymers. Polymerization, typically through controlled hydrolysis or reaction with other difunctional monomers, leads to materials with enhanced thermal stability, chemical resistance, and tailored flexibility.[1]
-
Advanced Coatings: Its derivatives are used to create specialized coatings for demanding environments, such as those found in the aerospace and electronics industries.
-
Biomedical Devices: The biocompatibility and stability of certain silicon-based polymers make this compound a relevant starting material for developing materials used in biomedical applications.[1]
-
Fine Chemical Synthesis: The versatility of the Si-Cl bonds allows for its use as a platform to create a wide array of novel silicon-based compounds and functionalized silacyclopentane rings for research and development.[1]
Safety, Handling, and Storage Protocol
This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. [Gelest]
Personal Protective Equipment (PPE)
-
Hand Protection: Neoprene or nitrile rubber gloves are mandatory.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn. Contact lenses should not be worn.
-
Skin and Body Protection: Wear a flame-retardant lab coat and other suitable protective clothing.
-
Respiratory Protection: Work must be conducted in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-certified combination organic vapor/acid gas respirator is required.
Handling and Storage Workflow
Caption: Safe handling workflow for this compound.
First-Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
-
He, C., et al. (2024). Selective Access to Silacyclopentanes and Homoallylsilanes by La-Catalyzed Hydrosilylations of 1-Aryl Methylenecyclopropanes. Journal of the American Chemical Society, 146(6), 4060-4067. [Link]
-
Wu, L., et al. (2024). Catalytic Asymmetric Construction of C- and Si-Stereogenic Silacyclopentanes via Hydrosilylation of Arylmethylenecyclopropanes. Angewandte Chemie International Edition, 63(48), e202413753. [Link]
-
He, C., et al. (2024). Selective Access to Silacyclopentanes and Homoallylsilanes by La-Catalyzed Hydrosilylations of 1-Aryl Methylenecyclopropanes. PubMed. [Link]
-
Rochow, E. G. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 21(18), 3576-3582. [Link]
-
NIST. (2021). Silacyclopentane, 1,1-dichloro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
National Center for Biotechnology Information. (n.d.). Dichlorosilane. PubChem Compound Database. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: this compound. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,1-dichloroethane. [Link]
Sources
- 1. nbinno.com [nbinno.com]
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Cyclotetramethylenedichlorosilane: A Comprehensive Technical Guide for Advanced Research
Abstract
Cyclotetramethylenedichlorosilane, also known as 1,1-dichloro-1-silacyclopentane (CAS No. 2406-33-9), is a versatile organosilicon compound of significant interest to researchers in materials science, polymer chemistry, and drug development.[1] Its unique cyclic structure, coupled with the reactive dichloro-substituents on the silicon atom, makes it a valuable precursor for the synthesis of a wide array of silicon-containing polymers and advanced materials.[1] These materials often exhibit enhanced thermal stability, chemical resistance, and tailored flexibility.[1] This guide provides an in-depth overview of the physical properties, spectroscopic data, synthesis, reactivity, and safe handling of this compound, tailored for professionals in scientific research and development.
Introduction: The Significance of a Cyclic Dichlorosilane
Organosilicon compounds have carved a unique niche in modern chemistry, bridging the gap between traditional organic and inorganic materials. Among these, cyclic chlorosilanes represent a particularly valuable class of monomers and synthetic intermediates. The five-membered ring of this compound imparts specific conformational constraints and reactivity patterns that differ from its linear or larger cyclic counterparts. The two chlorine atoms attached to the silicon center are highly reactive sites, susceptible to nucleophilic substitution, which allows for the controlled introduction of a wide variety of organic functionalities.[1] This dual functionality is the cornerstone of its utility, enabling its use in polymerization reactions and the creation of novel silicon-based molecular architectures.[1]
The primary application of this compound lies in its role as a monomer precursor.[1] Through reactions such as ring-opening polymerization (ROP) or polycondensation, it can be transformed into polysiloxanes and other silicon-based polymers. The resulting polymers often possess desirable properties for advanced applications in fields ranging from electronics and aerospace to specialized coatings and biomedical devices.[1] Understanding the fundamental physical and chemical properties of this compound is therefore paramount for any researcher aiming to leverage its synthetic potential.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is essential for its proper handling, storage, and application in experimental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2406-33-9 | [2] |
| Molecular Formula | C₄H₈Cl₂Si | [2][3] |
| Molecular Weight | 155.10 g/mol | [3] |
| Appearance | Clear to straw-colored liquid with an acrid odor | |
| Boiling Point | 142 °C (at 760 mmHg) | [3] |
| Melting Point | < 0 °C | |
| Density | 1.185 g/cm³ | |
| Refractive Index | 1.463 | |
| Flash Point | 25 °C | |
| Vapor Pressure | 5.29 mmHg at 25 °C |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a summary of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The eight protons on the four methylene groups of the silacyclopentane ring are chemically equivalent or exhibit similar chemical environments, likely resulting in a multiplet in the upfield region of the spectrum. The electronegativity of the silicon and chlorine atoms would shift these signals slightly downfield compared to a simple cyclopentane.
-
¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon framework. Due to the molecule's symmetry, two distinct signals are anticipated: one for the two carbons adjacent to the silicon atom (α-carbons) and another for the two carbons further away (β-carbons). The signal for the α-carbons will likely be shifted downfield due to the influence of the electronegative silicon and chlorine atoms.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound will be characterized by the vibrational modes of its constituent bonds. Key expected absorptions include:
-
C-H stretching: In the region of 2850-2960 cm⁻¹, characteristic of sp³-hybridized carbon-hydrogen bonds in the cyclopentane ring.[4]
-
C-H bending/scissoring: Around 1470-1450 cm⁻¹, also indicative of the methylene groups.[4]
-
Si-Cl stretching: Strong absorptions are expected in the fingerprint region, typically between 450 and 650 cm⁻¹, corresponding to the silicon-chlorine bonds.
-
C-C stretching: These absorptions will also be present in the fingerprint region.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl).
Synthesis and Reactivity
Synthesis
A common synthetic route to 1,1-dichloro-1-silacyclobutane involves the intramolecular cyclization of a 3-halopropyltrichlorosilane using a metal like magnesium. A similar approach can be envisioned for the synthesis of this compound, likely starting from a 4-halobutyltrichlorosilane.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound is dominated by the two silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making the compound a versatile precursor for a variety of derivatives.
-
Reaction with Grignard Reagents: Grignard reagents (R-MgX) readily react with the Si-Cl bonds to form new silicon-carbon bonds.[5][6][7] This allows for the introduction of a wide range of alkyl or aryl groups onto the silicon atom.[5][6][7] The reaction proceeds in a stepwise manner, and by controlling the stoichiometry of the Grignard reagent, it is possible to achieve either mono- or di-substitution.
Reaction with Grignard Reagent Workflow:
Caption: Recommended workflow for the safe handling of this compound.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat. [8][9][10]* Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of corrosive vapors. [8][9][11]* Inert Atmosphere: Due to its reactivity with moisture, it is recommended to handle and store this compound under an inert atmosphere of nitrogen or argon. [9]* Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. [8][11]Use non-sparking tools and ensure proper grounding and bonding of containers and equipment to prevent static discharge. [8][9]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [8][9]* Spills: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste. Do not use water to clean up spills, as it will react violently.
-
First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [9][10]If inhaled, move to fresh air and seek medical attention. [10]
Conclusion
This compound is a valuable and reactive building block for the synthesis of advanced silicon-containing materials and polymers. Its cyclic structure and the presence of two reactive chlorine atoms provide a unique platform for chemical modification and polymerization. While its hazardous nature necessitates careful handling, a thorough understanding of its physical properties, spectroscopic characteristics, and reactivity allows researchers to safely and effectively utilize this compound in their synthetic endeavors. This guide serves as a foundational resource for scientists and drug development professionals seeking to explore the potential of this compound in their research.
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Cyclotetramethylenedichlorosilane (CAS No. 2406-33-9): A Technical Guide for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotetramethylenedichlorosilane, also known as 1,1-dichlorosilacyclopentane, is a cyclic organosilicon compound with the chemical formula C₄H₈Cl₂Si.[1] This strained five-membered ring structure, containing a dichlorosubstituted silicon atom, possesses unique chemical reactivity that makes it a valuable building block in advanced organic synthesis and materials science. Its utility extends to the development of novel silicon-containing polymers and as a precursor to functionalized silacyclopentane derivatives, some of which have shown promising biological activity.[2][3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its practical use in a research and development setting.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 2406-33-9 | [1] |
| Molecular Formula | C₄H₈Cl₂Si | [1] |
| Molecular Weight | 155.10 g/mol | [1] |
| Appearance | Clear to straw-colored liquid | [4][5] |
| Odor | Acrid, odor of hydrogen chloride | [4][5] |
| Boiling Point | 142 °C | [1][4] |
| Density | 1.185 g/mL | [1] |
| Refractive Index | 1.463 | [1] |
Spectroscopic Characterization
The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show a single, complex multiplet for the eight methylene protons (α- and β- to the silicon atom). Due to the puckered, non-planar conformation of the silacyclopentane ring, the protons are chemically non-equivalent.[6][7] The chemical shift for these protons would typically appear in the range of 1.5-2.0 ppm.[6][8][9]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 NMR spectrum is anticipated to display two distinct signals for the two sets of methylene carbons. The carbons alpha to the silicon atom will be deshielded compared to the beta carbons. Approximate chemical shifts would be expected in the regions of 25-35 ppm for the β-carbons and 15-25 ppm for the α-carbons.[10][11][12][13]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of Si-H stretching bands (typically around 2100-2200 cm⁻¹) and the presence of C-H stretching vibrations just below 3000 cm⁻¹.[14][15][16] Characteristic absorptions for the Si-Cl bonds are expected in the fingerprint region, typically between 450 and 600 cm⁻¹.[17] The Si-C bond vibrations also appear in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at m/z 154 (M+), 156 (M+2), and 158 (M+4) in an approximate ratio of 9:6:1.[18] Common fragmentation patterns would involve the loss of a chlorine atom (-35/37) or an ethylene molecule (-28) from the ring.[1][19]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 1,3-butadiene with dichlorosilane.[20][21] This reaction proceeds via a 1,4-addition pathway, leading to the formation of the five-membered silacyclopentane ring.
Experimental Protocol: Synthesis via Hydrosilylation
This protocol is a representative procedure based on established methods for the hydrosilylation of dienes.[20][21]
Materials:
-
1,3-Butadiene (liquefied gas)
-
Dichlorosilane (liquefied gas)
-
Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol (Speier's catalyst)
-
Anhydrous toluene
-
Pressure-rated reaction vessel (autoclave) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.
Procedure:
-
Catalyst Preparation: A solution of hexachloroplatinic acid in isopropanol (e.g., 0.1 M) is prepared.
-
Reaction Setup: The autoclave is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen). A magnetic stir bar is placed inside.
-
Charging the Reactor: The autoclave is cooled in a dry ice/acetone bath. A calculated amount of anhydrous toluene is added as a solvent.
-
A specific amount of the hexachloroplatinic acid catalyst solution is added to the toluene.
-
A known excess of liquefied 1,3-butadiene is condensed into the autoclave.
-
A molar equivalent or slight excess of liquefied dichlorosilane is then carefully condensed into the reaction vessel.
-
Reaction: The autoclave is sealed and allowed to warm to room temperature behind a blast shield. The reaction is typically exothermic. The mixture is then heated to a specified temperature (e.g., 50-100 °C) and stirred for several hours. The progress of the reaction can be monitored by the decrease in pressure.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and any excess pressure is carefully vented. The reaction mixture is then transferred to a distillation apparatus.
-
Purification: The product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
Catalyst: Hexachloroplatinic acid is a widely used and effective catalyst for hydrosilylation reactions.
-
Solvent: Anhydrous toluene is used to dissolve the reactants and facilitate the reaction in the liquid phase. The anhydrous condition is crucial as dichlorosilane and the product are moisture-sensitive.
-
Pressure Vessel: Due to the gaseous nature of the reactants at room temperature and the potential for pressure buildup during the reaction, a pressure-rated vessel is essential for safety.
-
Excess Butadiene: Using a slight excess of the diene can help to ensure complete consumption of the more valuable dichlorosilane.
Caption: Hydrosilylation of 1,3-butadiene with dichlorosilane.
Reactivity and Synthetic Applications
The two silicon-chlorine bonds in this compound are highly reactive towards nucleophiles, making it a versatile intermediate for the synthesis of a wide range of silacyclopentane derivatives.
Reactions with Nucleophiles
Grignard Reagents: Reaction with Grignard reagents (RMgX) allows for the introduction of organic substituents at the silicon atom, forming new silicon-carbon bonds.[4][20][22][23][24] This is a fundamental transformation for creating more complex silacyclopentane structures.
Caption: Reaction with Grignard reagents.
Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) replaces the chlorine atoms with hydrogen atoms, yielding 1-silacyclopentane.[25][26][27] This provides a route to the parent silacyclopentane ring system.
Ring-Opening Polymerization (ROP)
This compound can undergo ring-opening polymerization (ROP) to produce polysilacarbosilanes.[5][21][24][28][29][30] The strain of the five-membered ring provides the thermodynamic driving force for this polymerization. The polymerization can be initiated by various catalysts, including anionic and cationic initiators.[5][28][29] The resulting polymers have a backbone consisting of alternating silicon and carbon atoms and may exhibit interesting material properties.
Relevance in Drug Development and Medicinal Chemistry
While this compound itself is not a therapeutic agent, its derivatives, particularly functionalized silacyclopentanes, are of growing interest in medicinal chemistry. The incorporation of silicon into bioactive molecules can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[2][3]
-
Scaffolding: The silacyclopentane ring can serve as a rigid scaffold for the spatial arrangement of pharmacophoric groups.
-
Biological Activity: Some silacyclopentane derivatives have demonstrated significant biological activities, including fungicidal and antiatherosclerotic properties.[2] For instance, certain triazolyl derivatives of silacyclopentane have shown potent fungicidal activity.[2] Furthermore, specific silacyclopentane epimers have displayed significant binding to serotonin receptors, highlighting the importance of silicon stereogenicity in biological activity.[3]
The synthesis of diverse libraries of silacyclopentane derivatives, enabled by the reactivity of this compound, is a promising strategy for the discovery of novel drug candidates.
Safety and Handling
This compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is corrosive and will react with water or moisture in the air to release hydrogen chloride gas.[4][5] Therefore, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile reagent in organosilicon chemistry. Its synthesis via the hydrosilylation of 1,3-butadiene provides a direct route to the silacyclopentane ring system. The high reactivity of its Si-Cl bonds allows for a wide range of chemical transformations, making it a key precursor for the synthesis of functionalized silacyclopentanes and silicon-containing polymers. The emerging biological activities of silacyclopentane derivatives underscore the potential of this compound in the field of drug discovery and development, offering new avenues for the design of novel therapeutic agents. As research in organosilicon chemistry continues to expand, the importance of this compound as a fundamental building block is set to grow.
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An In-depth Technical Guide to the Molecular Structure of 1,1-Dichlorosilacyclopentane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Landscape for 1,1-Dichlorosilacyclopentane
Fundamental Properties of 1,1-Dichlorosilacyclopentane
1,1-Dichlorosilacyclopentane, also known as cyclotetramethylenedichlorosilane, is a cyclic organosilicon compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₄H₈Cl₂Si | NIST[1] |
| Molecular Weight | 155.098 g/mol | NIST[1] |
| CAS Registry Number | 2406-33-9 | NIST[1] |
| IUPAC Name | 1,1-dichlorosilacyclopentane | NIST[1] |
This molecule serves as a precursor in the synthesis of polymers and other silicon-containing materials due to the reactivity of the two chlorine atoms bonded to the silicon atom.[2] These reactive sites allow for controlled polymerization, leading to materials with desirable properties such as enhanced thermal stability and chemical resistance.[2]
Molecular Structure and Conformational Analysis
The five-membered ring of 1,1-dichlorosilacyclopentane is not planar. Theoretical studies on analogous silacyclopentane derivatives, such as 1-chlorosilacyclopentane, indicate that the ring adopts a twisted (C₂) conformation as its most stable form.[3] The alternative envelope (Cₛ) conformation represents a transition state in the pseudorotation pathway.
While specific, high-precision bond lengths, bond angles, and dihedral angles for 1,1-dichlorosilacyclopentane from gas-phase electron diffraction (GED) or high-level computational studies are not available in the reviewed literature, we can infer general structural features from related molecules. For instance, studies on other five-membered silicon-containing rings provide a basis for understanding the expected geometry.[4][5]
Diagram: Conformational Dynamics of Silacyclopentane Ring
Caption: Pseudorotation pathway of a silacyclopentane ring between two twist conformers via an envelope transition state.
Synthesis of 1,1-Dichlorosilacyclopentane: A Methodological Gap
A significant challenge in providing a comprehensive guide is the absence of a detailed, peer-reviewed, and reproducible synthesis protocol for 1,1-dichlorosilacyclopentane in the accessible literature. While general methods for the synthesis of related compounds, such as other cyclotetrasiloxanes, have been reported, a specific and validated procedure for this molecule is not documented.
Hypothetical Synthetic Approach:
A plausible, though unverified, synthetic route could involve the reaction of 1,4-dichlorobutane with a silicon source, such as silicon tetrachloride, in the presence of a suitable metal catalyst. This approach is analogous to the synthesis of other cyclic silanes.
Diagram: Proposed Synthesis Workflow
Caption: A conceptual workflow for the synthesis of 1,1-dichlorosilacyclopentane.
It must be emphasized that this is a theoretical pathway and requires experimental validation.
Spectroscopic Characterization: An Area for Future Investigation
Detailed experimental spectroscopic data for 1,1-dichlorosilacyclopentane, including ¹H NMR, ¹³C NMR, IR, and Raman spectra, are not available in the current body of literature. The NIST Chemistry WebBook indicates the availability of a mass spectrum for this compound, but the fragmentation data is not provided in the accessible database entry.[1]
Expected Spectroscopic Features (Based on Analogs):
-
¹H NMR: The spectrum would likely show complex multiplets for the methylene protons of the cyclopentane ring due to conformational averaging.
-
¹³C NMR: Two distinct signals would be expected for the two types of carbon atoms in the ring.
-
IR and Raman Spectroscopy: Vibrational modes would include C-H stretching, CH₂ scissoring, wagging, and twisting, as well as Si-C and Si-Cl stretching and deformation modes. A detailed vibrational analysis of related halosilacyclopentanes could serve as a guide for interpreting these spectra.[3]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the loss of chlorine atoms and fragmentation of the cyclopentane ring.
Conclusion and Future Outlook
1,1-Dichlorosilacyclopentane presents itself as a molecule with potential applications in materials science. However, the foundational scientific data required for its full exploitation is currently lacking in the public domain. This guide has synthesized the available information and clearly delineated the areas where further research is critically needed. The determination of its precise molecular geometry through techniques like gas-phase electron diffraction, the development and publication of a robust synthetic protocol, and the comprehensive characterization of its spectroscopic properties would be invaluable contributions to the field of organosilicon chemistry. Such data would not only enhance our fundamental understanding of this molecule but also facilitate its application in the development of novel materials.
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National Institute of Standards and Technology (NIST). Silacyclopentane, 1,1-dichloro-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. [Link]
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Mastryukov, V. S.; et al. Conformations of silicon-containing rings. 5. Conformational properties of 1-methyl-1-silacyclohexane: gas electron diffraction, low-temperature NMR, and quantum chemical calculations. J. Org. Chem.2002 , 67 (11), 3827–31. [Link]
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Gounev, T. K.; et al. Structural analysis of 1-chlorosilacyclopentane by means of vibrational spectroscopy. Vibrational Spectroscopy2021 , 113, 103234. [Link]
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Almenningen, A.; Seip, H. M.; Willadsen, T. Studies on Molecules with Five-membered Rings. II. An Electron Diffraction Investigation of Gaseous Tetrahydrofuran. Acta Chem. Scand.1969 , 23, 2748-2754. [Link]
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Panyushkin, V. T.; et al. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers2021 , 13 (24), 4411. [Link]
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Foreword: A Paradigm of Proactive Safety with Reactive Silanes
An In-Depth Technical Guide to the Safety and Handling of Cyclotetramethylenedichlorosilane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced chemical synthesis, organochlorosilanes are indispensable reagents, prized for their versatility in creating complex silicon-containing molecules. This compound (CAS No. 2406-33-9), also known as 1,1-dichloro-1-silacyclopentane, is a key intermediate in this class.[1] Its cyclic structure and reactive silicon-chlorine bonds offer a unique platform for the development of novel materials and pharmaceuticals.[1] However, the very reactivity that makes this compound valuable also necessitates a profound understanding and respect for its hazardous properties. This guide moves beyond a standard safety data sheet to provide a deeper, mechanistic understanding of the risks associated with this compound and to outline field-proven protocols for its safe handling, storage, and emergency management. As senior application scientists, our goal is to empower researchers to innovate safely, transforming potential hazards into manageable risks through scientific insight and meticulous practice.
Section 1: The Chemical and Physical Identity of a Reactive Intermediate
A thorough understanding of a chemical's properties is the foundation of its safe use. This compound is a flammable, colorless to straw-colored liquid with a pungent, acrid odor characteristic of hydrogen chloride.[2] This odor serves as an immediate, albeit qualitative, warning of its presence and, more critically, its reaction with atmospheric moisture.
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These data are critical for designing appropriate storage and handling facilities, as well as for planning chemical reactions and subsequent workup procedures.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₈Cl₂Si | [3] |
| Molecular Weight | 155.1 g/mol | [2] |
| CAS Number | 2406-33-9 | [3] |
| Appearance | Clear to straw liquid with an acrid odor | [2] |
| Boiling Point | 142 °C | [2] |
| Melting Point | <0 °C | |
| Flash Point | 25 °C | |
| Density | 1.185 g/mL | [2] |
Section 2: The Core Hazard - Hydrolysis and its Consequences
The primary and most immediate hazard associated with this compound is its vigorous reaction with water and other protic substances. This is a characteristic feature of most chlorosilanes.[4]
The Hydrolysis Reaction: A Mechanistic Perspective
Upon contact with moisture, even ambient humidity, the silicon-chlorine bonds in this compound are rapidly cleaved in a hydrolysis reaction. This exothermic reaction produces hydrogen chloride (HCl) gas and silanols, which can then condense to form siloxanes.[4][5]
Caption: Hydrolysis of this compound.
The liberated hydrogen chloride gas immediately creates a corrosive and toxic environment. Inhalation of these vapors can cause severe irritation to the respiratory tract, leading to coughing, wheezing, and in severe cases, pulmonary edema.[4][6] Skin and eye contact with either the liquid or the vapor can result in severe chemical burns.[3][4]
Section 3: Toxicological Profile - Understanding the Health Risks
While specific toxicological data for this compound is limited, a comprehensive understanding of its hazards can be extrapolated from data on analogous chlorosilanes and its primary hydrolysis product, hydrogen chloride.[1][7] The acute toxicity of many chlorosilanes is largely attributed to the corrosive effects of the generated HCl.[1]
Acute Toxicity
-
Skin Corrosion/Irritation: The compound is classified as causing severe skin burns and eye damage.[3] Contact with the liquid will cause immediate and severe burns.[4]
-
Eye Damage/Irritation: Causes serious eye damage.[3] Vapors are highly irritating, and liquid splashes can cause permanent eye damage.
-
Ingestion: Ingestion is a less common route of exposure in a laboratory setting but would result in severe burns to the mouth and stomach.[4]
Chronic Toxicity, Mutagenicity, and Carcinogenicity
There is limited data available on the chronic effects of this compound. For the general class of chlorosilanes, chronic health effects are not anticipated, other than those stemming from severe acute injuries.[4] The compound is not classified as a germ cell mutagen or a carcinogen.[3] Studies on other organosilicon compounds, such as certain siloxanes, have indicated potential reproductive toxicity, but the direct relevance to reactive chlorosilanes is not established.[8][9][10]
Occupational Exposure Limits (OELs)
No specific OELs (such as OSHA PEL, NIOSH REL, or ACGIH TLV) have been established for this compound.[11] However, due to the rapid hydrolysis to HCl, the exposure limits for hydrogen chloride should be strictly observed as a minimum safety standard.
-
OSHA PEL for Hydrogen Chloride: 5 ppm (ceiling)[6]
-
NIOSH REL for Hydrogen Chloride: 5 ppm (ceiling)[6]
-
ACGIH TLV for Hydrogen Chloride: 2 ppm (ceiling)[6]
Section 4: A Proactive Approach to Safe Handling and Storage
Given the reactive nature of this compound, a proactive and meticulous approach to handling and storage is paramount.
Personal Protective Equipment (PPE) - The Last Line of Defense
The selection and proper use of PPE are critical. The following represent the minimum requirements for handling this compound:
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3] Always inspect gloves for integrity before use.
-
Eye and Face Protection: Chemical goggles and a face shield are mandatory.[3] Contact lenses should not be worn.
-
Skin and Body Protection: A lab coat is a minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: Work should always be conducted in a well-ventilated fume hood. If there is a potential for exposure above the OEL of HCl, a NIOSH-certified combination organic vapor/acid gas respirator should be used.[3]
Caption: Personal Protective Equipment Workflow.
Engineering Controls - The First Line of Defense
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood to prevent the accumulation of flammable and corrosive vapors.[3]
-
Grounding: Containers must be properly grounded before transferring the liquid to prevent static discharge, which could be an ignition source.[3]
-
Tools: Use only non-sparking tools when handling containers of this flammable liquid.[3]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Storage Protocols
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Containers: Keep containers tightly closed.[3]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]
-
Incompatible Materials: Store separately from acids, alcohols, and oxidizing agents.[3]
Section 5: Emergency Procedures - Preparedness and Response
Despite the best precautions, accidental releases can occur. A well-rehearsed emergency plan is essential.
First Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of exposure.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill and Leak Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate: Isolate the spill area and eliminate all ignition sources.
-
Ventilate: Ensure the area is well-ventilated, preferably with a fume hood.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain: For small spills, use a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralize: For larger spills, after containment, it may be possible to slowly and cautiously neutralize the material with a weak base such as soda ash (sodium carbonate). This should only be attempted by trained personnel.
-
Collect: Carefully collect the absorbed and neutralized material into a suitable container for hazardous waste disposal. Use non-sparking tools.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
Caption: this compound Spill Response Workflow.
Firefighting Measures
This compound is a flammable liquid.[3]
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Do not use water , as it will react violently with the compound and intensify the release of HCl gas.[3]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode in a fire.[6]
Section 6: Waste Disposal - A Responsible Conclusion
All waste containing this compound must be treated as hazardous.
-
Collection: Collect waste in designated, properly labeled, and sealed containers.
-
Treatment: Small amounts of residual material can be slowly and carefully hydrolyzed with a large excess of water in a fume hood, followed by neutralization with a base like sodium bicarbonate. This should only be performed by experienced personnel.
-
Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Conclusion: A Culture of Safety
This compound is a powerful tool for chemical innovation, but its safe use demands a comprehensive understanding of its properties and hazards. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can foster a culture of safety that protects themselves, their colleagues, and their work. The key to managing the risks associated with this and other reactive chemicals lies not in avoidance, but in knowledge, preparation, and a steadfast commitment to responsible scientific stewardship.
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This compound Safety Data Sheet. (2015, February 6). Gelest. [Link]
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Hazardous Substance Fact Sheet: Trichlorosilane. (2010, October). New Jersey Department of Health. [Link]
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Trichlorosilane. (2022, November 8). American Industrial Hygiene Association. [Link]
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CHLOROSILANE 95% Safety Data Sheet. (n.d.). Gelest. [Link]
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Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. (2012). National Academies Press. [Link]
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Toxicokinetic Profiles and Potential Endocrine Disruption Effects at the Reproductive Level Promoted by Siloxanes Used in Consumer Products. (2024, October 7). PubMed. [Link]
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Exposure to an accidental trichlorosilane spill: three case reports. (2021). PMC. [Link]
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Table 7-1, Regulations and Guidelines Applicable to 1,1-Dichloroethene. (2022, April). NCBI Bookshelf. [Link]
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Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). (2016, May 30). PMC. [Link]
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A two-generation reproductive toxicity study of octamethylcyclotetrasiloxane (D4) in rats exposed by whole-body vapor inhalation. (2002). PubMed. [Link]
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Explosion in silicone production works completely destroyed the factory - find out the probable cause. (n.d.). WOLFF GROUP. [Link]
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Exposure to an accidental trichlorosilane spill: three case reports. (2021). ResearchGate. [Link]
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Understanding Silane: Properties, Risks, and Safety Measures. (n.d.). Gas-Sensing.com. [Link]
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Toxicological studies on certain commercial silicones and hydrolyzable silane intermediates. (1948, November 1). Semantic Scholar. [Link]
-
An inhalation reproductive toxicity study of octamethylcyclotetrasiloxane (D4) in female rats using multiple and single day exposure regimens. (2025, August 7). ResearchGate. [Link]
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Accident Report Detail. (n.d.). Occupational Safety and Health Administration. [Link]
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GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017, October 2). Silicones Environmental, Health and Safety Center. [Link]
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Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. (2012). EPA. [Link]
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Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). (n.d.). GESAMP. [Link]
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CHLOROSILANES. (n.d.). NCBI Bookshelf. [Link]
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#ChemicalCallout: Siloxanes and Silanes. (2019, April 9). MADE SAFE. [Link]
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HAZARD SUMMARY: CHLOROPHENYLTRI-CHLOROSILANE. (n.d.). New Jersey Department of Health. [Link]
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Permissible Exposure Limits – Annotated Table Z-1. (n.d.). OSHA. [Link]
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Hazardous Substance Fact Sheet: 1,1-DICHLOROETHANE. (2008, September). New Jersey Department of Health. [Link]
-
Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC. [Link]
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NIOSH Pocket Guide to Chemical Hazards: 1,1-Dichloro-1-nitroethane. (n.d.). CDC. [Link]
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An In-depth Technical Guide to the Reactivity of Cyclotetramethylenedichlorosilane
Abstract
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of cyclotetramethylenedichlorosilane (also known as 1,1-dichlorosilacyclopentane). This versatile organosilicon compound serves as a critical building block in the synthesis of advanced materials, including polymers with tailored thermal stability, flexibility, and chemical resistance.[1] This document explores the fundamental reaction pathways of this compound, including its synthesis via the direct process, hydrolysis to form silanediols, reduction to the parent silacyclopentane, and reactions with common organometallic reagents. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective utilization.
Introduction
This compound, with the chemical formula C₄H₈Cl₂Si, is a cyclic organosilicon compound featuring a five-membered ring containing one silicon atom.[1] The presence of two reactive chlorine atoms bonded to the silicon atom makes it a highly valuable intermediate for the synthesis of a variety of silicon-containing molecules and polymers.[1] The strained five-membered ring and the reactive Si-Cl bonds dictate its chemical behavior, making it a subject of interest for the development of novel materials with unique properties. This guide will delve into the core aspects of its reactivity, providing a foundational understanding for its application in materials science and synthetic chemistry.
Molecular Structure and Properties
| Property | Value | Reference |
| IUPAC Name | 1,1-dichlorosilacyclopentane | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 2406-33-9 | [1] |
| Molecular Formula | C₄H₈Cl₂Si | [1] |
| Molecular Weight | 155.10 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 148-150 °C | |
| Density | 1.18 g/mL at 25 °C |
Synthesis of this compound
The primary industrial route to organochlorosilanes is the Müller-Rochow direct process, which involves the reaction of an organic halide with elemental silicon in the presence of a copper catalyst.[2] For the synthesis of this compound, 1,4-dichlorobutane is used as the organic halide feedstock.
Direct Process Synthesis
The reaction is typically carried out at elevated temperatures (250-350 °C) in a fluidized bed reactor. A contact mass, consisting of powdered silicon and a copper catalyst (often in the form of copper(I) chloride or other copper compounds), is fluidized by the vapor of 1,4-dichlorobutane. Promoters such as zinc, tin, or aluminum may also be added to improve the reaction rate and selectivity.[2]
The overall reaction is as follows:
Caption: Synthesis of this compound via the Direct Process.
Experimental Protocol: Synthesis of 1,4-Dichlorobutane (Precursor)
1,4-Dichlorobutane can be synthesized from 1,4-butanediol using thionyl chloride.[3]
Materials:
-
1,4-butanediol
-
Thionyl chloride
-
Pyridine (dry)
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice water
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, place 22.5 g of redistilled 1,4-butanediol and 3 ml of dry pyridine.[3]
-
Immerse the flask in an ice bath and add 71 ml of redistilled thionyl chloride dropwise while stirring vigorously, maintaining the temperature between 5-10 °C.[3]
-
After the addition is complete, remove the ice bath and leave the mixture to stand overnight.
-
The next day, reflux the reaction mixture for 3 hours.[3]
-
Cool the mixture and cautiously pour it into ice water.
-
Extract the 1,4-dichlorobutane with diethyl ether.
-
Wash the ethereal extract with 10% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the ether by rotary evaporation and purify the crude 1,4-dichlorobutane by vacuum distillation. The fraction boiling at 55.5-56.5 °C/14 mmHg is collected.[3]
Key Reactivity Patterns
The reactivity of this compound is dominated by the two Si-Cl bonds, which are susceptible to nucleophilic attack.
Hydrolysis
Like other chlorosilanes, this compound readily reacts with water in a hydrolysis reaction. This reaction is highly exothermic and produces corrosive hydrogen chloride gas. The initial product is the corresponding silanediol, 1-silacyclopentane-1,1-diol. This intermediate is generally unstable and readily undergoes self-condensation to form cyclic or linear polysiloxanes.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol: General Hydrolysis of a Dichlorosilane
This protocol is adapted from the hydrolysis of a related dichlorosilane and should be performed with extreme caution due to the evolution of HCl gas.
Materials:
-
This compound
-
Diethyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a stirrer, dissolve the this compound in diethyl ether and cool the flask in an ice bath.
-
Slowly add water dropwise from the dropping funnel with vigorous stirring. A white precipitate (siloxane) and fumes of HCl will be observed.
-
After the addition is complete, continue stirring for 30 minutes.
-
Carefully transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the polysiloxane product.
Reduction
The Si-Cl bonds of this compound can be reduced to Si-H bonds using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction yields the parent silane, silacyclopentane.
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol: General Reduction of a Halide with LiAlH₄
This protocol is a general procedure for LiAlH₄ reductions and must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of LiAlH₄.[4]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 15% aqueous sodium hydroxide.[5]
-
Stir the resulting mixture until a granular precipitate forms.
-
Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.[5]
-
Filter the mixture to remove the inorganic salts and wash the filter cake with diethyl ether.
-
The filtrate contains the silacyclopentane product, which can be purified by distillation.
Reaction with Organometallic Reagents
The electrophilic silicon center in this compound readily reacts with nucleophilic organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions result in the formation of new silicon-carbon bonds, replacing the chlorine atoms with organic substituents. This is a versatile method for synthesizing a wide range of substituted silacyclopentanes.
Reaction Scheme:
Caption: Reaction with Organometallic Reagents.
Experimental Protocol: General Reaction with a Grignard Reagent
This is a general protocol and must be performed under anhydrous conditions and an inert atmosphere.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add the Grignard reagent (2 equivalents) to the solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Polymerization
Derivatives of this compound, particularly those where the chlorine atoms have been replaced by alkyl or aryl groups, can undergo ring-opening polymerization (ROP) to form polycarbosilanes. This polymerization is typically initiated by anionic initiators, such as n-butyllithium, and is driven by the relief of ring strain.
The resulting polymers, poly(silacyclopentane)s, are of interest for their potential applications as ceramic precursors, and for their unique thermal and mechanical properties. The properties of the polymer can be tuned by varying the substituents on the silicon atom.
Caption: Ring-Opening Polymerization of a Silacyclopentane Derivative.
Spectroscopic Characterization
The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.
| Technique | Expected Features for this compound |
| ¹H NMR | Two multiplets are expected for the methylene protons of the five-membered ring. The protons alpha to the silicon atom (at C2 and C5) will be shifted downfield compared to the protons at C3 and C4. A typical range for these protons is δ 1.5-2.5 ppm.[6][7][8] |
| ¹³C NMR | Two signals are expected for the two non-equivalent methylene carbons. The carbons alpha to the silicon atom (C2 and C5) will appear at a different chemical shift than the carbons at C3 and C4. The chemical shifts are influenced by the electronegative chlorine atoms on the silicon.[9][10][11][12] |
| IR Spectroscopy | Characteristic absorptions for C-H stretching of the methylene groups will be observed in the 2850-3000 cm⁻¹ region. Si-Cl stretching vibrations typically appear in the 450-600 cm⁻¹ region.[13][14][15][16] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, characteristic isotopic patterns for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed in a ratio of approximately 9:6:1, corresponding to the presence of ³⁵Cl₂ , ³⁵Cl³⁷Cl, and ³⁷Cl₂ isotopes, respectively.[17] |
Safety and Handling
This compound is a chlorosilane and must be handled with extreme care.
-
Corrosive: It is corrosive to the skin, eyes, and respiratory tract.
-
Reacts with Water: It reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride gas.
-
Handling Precautions: All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and using dry glassware and solvents.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shield, acid-resistant gloves, and a lab coat, must be worn at all times.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a reactive and versatile building block in organosilicon chemistry. Its key reactions—hydrolysis, reduction, and substitution with organometallic reagents—provide access to a wide array of functionalized silacyclopentanes and polysiloxanes. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in the synthesis of advanced materials with tailored properties for a variety of applications.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. Available at: [Link]
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An In-Depth Technical Guide to the Hydrolysis of Cyclotetramethylenedichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hydrolysis of cyclotetramethylenedichlorosilane, also known as 1,1-dichloro-1-silacyclopentane. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind the reaction, offering field-proven insights into its mechanism, the critical factors influencing its outcome, and the analytical methodologies required for product characterization.
Executive Summary
The hydrolysis of this compound is a pivotal reaction in the synthesis of novel silicon-containing polymers and materials. This process, while seemingly straightforward, involves a cascade of reactions that are highly sensitive to experimental conditions. A thorough understanding of the underlying chemical principles is paramount for controlling the structure and properties of the resulting products. This guide will explore the nuances of this reaction, from the initial nucleophilic attack to the subsequent condensation and potential for ring-opening polymerization, providing researchers with the foundational knowledge to harness its synthetic potential.
The Core Reaction: Hydrolysis and Condensation
The fundamental reaction involves the nucleophilic substitution of the chlorine atoms on the silicon center by hydroxyl groups from water, followed by the condensation of the resulting silanediol.
Step 1: Hydrolysis
The hydrolysis of this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism at the silicon atom. Water molecules act as nucleophiles, attacking the electrophilic silicon center. This results in the stepwise replacement of the two chlorine atoms with hydroxyl groups, forming 1,1-dihydroxy-1-silacyclopentane and releasing two molecules of hydrogen chloride (HCl).
Chemical Equation:
C(_4)H(_8)SiCl(_2) + 2H(_2)O → C(_4)H(_8)Si(OH)(_2) + 2HCl
This initial hydrolysis step is often rapid and exothermic. The liberated HCl can catalyze subsequent condensation reactions.
Step 2: Condensation
The intermediate silanediol, 1,1-dihydroxy-1-silacyclopentane, is generally unstable and readily undergoes intermolecular condensation. A hydroxyl group from one molecule reacts with a hydroxyl group of another, eliminating a molecule of water and forming a siloxane (Si-O-Si) bond.
Chemical Equation:
n C(_4)H(_8)Si(OH)(_2) → + nH(_2)O
This polycondensation process leads to the formation of poly(1-silacyclopentane-1,1-diyl)oxane, a polysiloxane with the five-membered ring as a repeating unit.
Mechanistic Considerations: The Question of Ring Integrity
A critical aspect of the hydrolysis of this compound is the fate of the five-membered silacyclopentane ring. While the primary reaction pathway involves the formation of linear or cyclic polysiloxanes with the ring intact, the possibility of ring-opening polymerization (ROP) must be considered, particularly under certain catalytic conditions (acidic or basic).
Ring-opening polymerization is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer to form a longer polymer.[1] The driving force for ROP is often the relief of ring strain. While silacyclopentane is not as strained as three- or four-membered rings, the potential for ring-opening exists and would lead to a polymer with a different backbone structure, incorporating both silicon and carbon atoms in the main chain.
Diagram of Potential Reaction Pathways:
Caption: Potential hydrolysis pathways for this compound.
Experimental Protocol: Controlled Hydrolysis
Controlling the hydrolysis reaction is crucial to obtain desired products and avoid uncontrolled polymerization and gelation. The following protocol outlines a general method for the controlled hydrolysis of this compound.
Materials and Reagents:
| Reagent/Material | Grade |
| This compound | ≥98% |
| Toluene | Anhydrous |
| Diethyl Ether | Anhydrous |
| Sodium Bicarbonate (NaHCO(_3)) | ACS Grade |
| Deionized Water | High Purity |
| Anhydrous Sodium Sulfate (Na(_2)SO(_4)) | ACS Grade |
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Separatory funnel
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve this compound in an anhydrous solvent such as toluene or diethyl ether in the reaction flask.
-
Hydrolysis: Prepare a solution of deionized water, optionally with a mild base like sodium bicarbonate to neutralize the generated HCl. Add this aqueous solution dropwise to the stirred solution of the dichlorosilane at a controlled temperature (e.g., 0-10 °C) to manage the exothermicity of the reaction.
-
Neutralization and Workup: After the addition is complete, allow the reaction to stir for a specified period. If a mild base was used, the aqueous layer can be separated. Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude polysiloxane product.
Diagram of Experimental Workflow:
Caption: General workflow for the controlled hydrolysis of this compound.
Characterization of Hydrolysis Products
A combination of spectroscopic techniques is essential to elucidate the structure of the resulting polysiloxanes and to determine whether ring-opening has occurred.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals corresponding to the protons on the tetramethylene bridge of the silacyclopentane ring. The chemical shifts and coupling patterns can provide information about the ring's conformation.
-
¹³C NMR: Will provide signals for the carbon atoms in the silacyclopentane ring.
-
²⁹Si NMR: This is a powerful technique to probe the silicon environment. The chemical shift of the silicon atoms will be indicative of their substitution pattern (e.g., Si-O vs. Si-C bonds) and can help differentiate between ring-intact and ring-opened structures.
Infrared (IR) and Raman Spectroscopy:
-
IR Spectroscopy: Key vibrational bands to monitor include the strong Si-O-Si stretching absorption, typically in the range of 1000-1100 cm⁻¹. The presence or absence of Si-OH stretching bands (around 3200-3700 cm⁻¹) can indicate the extent of condensation.
-
Raman Spectroscopy: This technique is complementary to IR and can provide information on the Si-Si and Si-C bonds, as well as the overall symmetry of the molecules.
Gel Permeation Chromatography (GPC):
GPC is used to determine the molecular weight and molecular weight distribution of the resulting polymer, providing insights into the extent of polymerization.
Factors Influencing the Hydrolysis Reaction
The outcome of the hydrolysis of this compound is highly dependent on several factors:
| Factor | Effect | Rationale |
| Stoichiometry of Water | Controls the degree of hydrolysis and condensation. | Excess water can lead to more complete hydrolysis but may also promote uncontrolled condensation. |
| Temperature | Affects the reaction rate. | Higher temperatures increase the rate of both hydrolysis and condensation, potentially leading to gelation. |
| Solvent | Influences the solubility of reactants and products. | A non-polar, aprotic solvent is typically used to control the reaction. |
| pH (Catalyst) | Acidic or basic conditions catalyze both hydrolysis and condensation. | The choice of catalyst can influence the final polymer structure and molecular weight. |
| Reaction Time | Determines the extent of condensation. | Longer reaction times generally lead to higher molecular weight polymers. |
Conclusion and Future Outlook
The hydrolysis of this compound presents a versatile route to novel polysiloxanes. The primary challenge and area of ongoing research lie in definitively controlling and characterizing the polymer structure, particularly with respect to the integrity of the silacyclopentane ring. Future work should focus on detailed mechanistic studies, including kinetic analysis and the isolation and characterization of oligomeric intermediates. Such studies, coupled with advanced analytical techniques, will unlock the full potential of this reactive monomer for the development of advanced materials with tailored properties for a wide range of applications, from specialty elastomers to advanced coatings and drug delivery systems.
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NIST. (n.d.). Silacyclopentane, 1,1-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Ring-opening polymerization. Retrieved from [Link]
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- Sugiyama, T., et al. (2019).
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Chemiedidaktik Uni Wuppertal. (n.d.). Hydrolysis and polycondensation. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, October 15). Why does dimethyl dichlorosilane undergo hydrolysis to form siloxane polymers, but its carbon analog does not? Retrieved from [Link]
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Gelest, Inc. (n.d.). N-n-BUTYL-AZA-SILACYCLOPENTANE. Retrieved from [Link]
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The Thermal Stability of 1,1-Dichlorosilacyclopentane: A Mechanistic and Predictive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dichlorosilacyclopentane is a pivotal organosilicon compound, serving as a versatile precursor in the synthesis of advanced silicon-containing materials and polymers.[1] Its utility in applications ranging from electronics to specialized coatings is intrinsically linked to its thermal stability.[1] Understanding the thermal decomposition pathways, onset temperatures, and resultant products is paramount for optimizing synthetic protocols, ensuring process safety, and predicting the long-term performance of materials derived from it. This technical guide provides a comprehensive analysis of the thermal stability of 1,1-dichlorosilacyclopentane, drawing upon established principles of organosilicon chemistry and data from analogous systems to elucidate its likely decomposition mechanisms. While direct experimental data on this specific molecule is limited, this guide offers a robust, scientifically-grounded framework for researchers and professionals in the field.
Introduction: The Significance of Thermal Stability in Organosilicon Chemistry
Organosilicon compounds, characterized by the carbon-silicon bond, exhibit a unique spectrum of chemical and physical properties that distinguish them from their purely organic counterparts.[2] Their applications are widespread, from silicones in medical devices to organosilanes in advanced materials.[1][2] The thermal stability of these compounds is a critical parameter that dictates their processing conditions and operational limits. For drug development professionals, the thermal stability of silicon-containing molecules can influence formulation strategies and shelf-life. In materials science, it is a key determinant of the durability and reliability of polymers and coatings under thermal stress.[1]
1,1-Dichlorosilacyclopentane, with its five-membered ring structure and reactive Si-Cl bonds, presents a unique case study in thermal stability. The interplay of ring strain, the electronegativity of the chlorine atoms, and the inherent strengths of Si-C and Si-Cl bonds governs its behavior at elevated temperatures. This guide will dissect these factors to provide a predictive understanding of its thermal decomposition.
Fundamental Principles Governing the Thermal Stability of Chlorosilanes
The thermal decomposition of chlorosilanes is a complex process that can proceed through several competing pathways. The prevailing mechanism is highly dependent on factors such as temperature, pressure, and the presence of catalysts or radical initiators. Key unimolecular decomposition pathways for chlorosilanes include:
-
α-Elimination: This involves the migration of a substituent from the silicon atom to an adjacent atom, often leading to the formation of a silylene (a silicon analog of a carbene).
-
β-Elimination: This pathway involves the elimination of a small molecule, such as hydrogen chloride (HCl) or hydrogen (H₂), from adjacent atoms. This is a common decomposition route for many chloroalkanes and is also observed in chlorosilanes.
-
Homolytic Bond Cleavage: At sufficiently high temperatures, the homolytic cleavage of bonds can occur, generating radical species. The relative strengths of the Si-C, Si-Cl, C-C, and C-H bonds will dictate the most likely initial cleavage event.
Theoretical calculations on dichlorosilane (SiH₂Cl₂) suggest that the elimination of H₂ to form dichlorosilylene (SiCl₂) and the elimination of HCl to form chlorosilylene (SiHCl) are two competing, high-energy pathways.[3] While the activation energies are comparable, the HCl elimination pathway is often predicted to be slightly more favorable.[3]
Proposed Thermal Decomposition Pathways of 1,1-Dichlorosilacyclopentane
In the absence of direct experimental data for 1,1-dichlorosilacyclopentane, we can extrapolate from the behavior of analogous cyclic and acyclic chlorosilanes to propose the most probable decomposition mechanisms.
Ring-Opening Reactions: The Initial Step
For cyclic compounds, ring strain can significantly influence thermal stability. While a five-membered ring like cyclopentane has relatively low ring strain, the presence of the larger silicon atom and the bulky chlorine substituents in 1,1-dichlorosilacyclopentane may introduce some degree of strain. Therefore, the initial step in its thermal decomposition is likely to be ring-opening. This can occur through two primary mechanisms:
-
Homolytic Si-C Bond Cleavage: This would result in the formation of a diradical intermediate. This pathway is analogous to the initial C-C bond cleavage observed in the pyrolysis of some silacyclobutanes.[4]
-
Concerted Ring Opening and Elimination: A concerted mechanism involving the simultaneous breaking of a Si-C bond and a C-H bond on an adjacent carbon, leading to the formation of a linear chloroalkenylsilane.
The following diagram illustrates the initial ring-opening via Si-C bond homolysis:
Caption: Initial Si-C bond homolysis of 1,1-dichlorosilacyclopentane.
Subsequent Decomposition Pathways
Following the initial ring-opening, the resulting intermediates can undergo a variety of subsequent reactions, leading to a complex mixture of products.
The diradical intermediate formed from Si-C bond cleavage can undergo intramolecular hydrogen transfer (a β-hydride shift) to form a more stable linear species. This can be followed by further fragmentation.
Drawing analogy from the decomposition of other chlorosilanes and chloroalkanes, the elimination of HCl is a highly probable decomposition pathway.[5][6] This could occur from the cyclic starting material or, more likely, from the linear intermediates formed after ring-opening. The presence of chlorine atoms on the silicon makes the adjacent methylene protons more susceptible to abstraction.
The following diagram illustrates a potential HCl elimination pathway from a ring-opened intermediate:
Caption: Proposed HCl elimination from a ring-opened intermediate.
The thermal decomposition is expected to generate smaller, more volatile silicon-containing species. Based on studies of dichlorosilane, the formation of dichlorosilylene (SiCl₂) is a plausible outcome.[3] This highly reactive intermediate can then participate in secondary reactions, such as insertions into Si-Cl or C-H bonds, or polymerization.
Experimental Methodologies for Assessing Thermal Stability
To experimentally validate the proposed decomposition pathways and quantify the thermal stability of 1,1-dichlorosilacyclopentane, a combination of analytical techniques would be required.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the onset of thermal decomposition. By monitoring the mass of a sample as a function of temperature, the temperature at which significant mass loss begins can be accurately determined. This provides a quantitative measure of the compound's overall thermal stability.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is a powerful technique for identifying the products of thermal decomposition. The sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This would provide direct evidence for the formation of the proposed intermediates and final products.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated. This can be used to determine the enthalpy of decomposition and to detect any phase transitions that may occur prior to decomposition.
Table 1: Key Experimental Techniques for Thermal Stability Analysis
| Technique | Information Obtained |
| Thermogravimetric Analysis (TGA) | Onset of decomposition temperature, mass loss profile. |
| Pyrolysis-GC-MS | Identification of volatile decomposition products. |
| Differential Scanning Calorimetry (DSC) | Enthalpy of decomposition, phase transitions. |
| Isothermal Aging Studies | Long-term stability at specific temperatures. |
Experimental Workflow for Thermal Stability Assessment:
Caption: Workflow for the experimental determination of thermal stability.
Predictive Insights and Practical Implications
Based on the principles outlined and analogies to related compounds, we can make the following predictions regarding the thermal stability of 1,1-dichlorosilacyclopentane:
-
Decomposition Onset: The decomposition is likely to initiate at temperatures significantly lower than analogous acyclic dichlorosilanes due to the potential influence of ring strain. A reasonable estimate for the onset of decomposition would be in the range of 300-400 °C, though this requires experimental verification.
-
Major Decomposition Products: The primary decomposition products are expected to include hydrogen chloride (HCl), butadiene, and various volatile chlorosilanes and silylenes (e.g., SiCl₂). Polymeric materials may also be formed through secondary reactions of the reactive intermediates.
-
Influence of Atmosphere: The presence of oxygen would drastically lower the thermal stability and lead to the formation of silicon oxides and oxychlorides. All thermal stability studies should be conducted under an inert atmosphere. The presence of moisture would lead to hydrolysis of the Si-Cl bonds, forming silanols and releasing HCl, which can also catalyze further decomposition.
For professionals in drug development and materials science, these insights have direct practical implications:
-
Process Chemistry: When using 1,1-dichlorosilacyclopentane as a reactant, reaction temperatures should be carefully controlled to avoid premature decomposition, which could lead to unwanted byproducts and reduced yields.
-
Material Durability: For polymers and materials synthesized from this precursor, the inherent thermal stability of the silacyclopentane ring will influence the overall thermal performance of the final product. Understanding its decomposition can aid in the design of more thermally robust materials.
-
Safety Considerations: The potential for the release of corrosive HCl gas upon thermal decomposition necessitates appropriate safety precautions, including adequate ventilation and the use of acid-resistant materials in processing equipment.
Conclusion
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-
The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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An In-depth Technical Guide to Cyclotetramethylenedichlorosilane: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotetramethylenedichlorosilane, also known as 1,1-dichlorosilacyclopentane, is a versatile organosilicon compound characterized by a five-membered ring containing a silicon atom bearing two reactive chlorine substituents. This guide provides a comprehensive technical overview of its synthesis, fundamental properties, and key chemical transformations. We delve into the mechanistic underpinnings of its reactivity, particularly in nucleophilic substitution, hydrosilylation, and ring-opening polymerization. Furthermore, we explore its emerging applications in drug development and medicinal chemistry, focusing on its potential as a unique scaffold for novel therapeutic agents and as a functional linker in bioconjugation strategies. This document is intended to serve as an in-depth resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and insights into the practical application of this intriguing silane.
Introduction: The Silicon Advantage in Chemical Synthesis
The strategic incorporation of silicon into organic molecules has garnered significant interest in materials science and medicinal chemistry.[1] The replacement of a carbon atom with silicon, known as sila-substitution, can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and bond geometries.[2] Dichlorosilanes, in particular, are powerful bifunctional reagents that serve as pivotal building blocks for a diverse array of organosilicon compounds.
This compound (1,1-dichlorosilacyclopentane) emerges as a compound of interest due to its unique combination of a cyclic scaffold and two reactive chlorine atoms. This structure offers a platform for the synthesis of complex molecular architectures with potential applications ranging from advanced polymers to novel pharmaceuticals.[1] This guide will provide a detailed exploration of the chemistry of this compound, from its synthesis to its potential role in the development of next-generation therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in a research setting.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Cl₂Si | [3] |
| Molecular Weight | 155.10 g/mol | [3] |
| CAS Number | 2406-33-9 | [3] |
| Appearance | Clear to straw-colored liquid | - |
| Boiling Point | 142 °C | - |
| Density | 1.185 g/mL | - |
Spectroscopic Data
The following sections provide an overview of the expected spectroscopic signatures for this compound, based on established principles of NMR and IR spectroscopy and available mass spectrometry data.
The electron ionization mass spectrum of 1,1-dichlorosilacyclopentane is characterized by a molecular ion peak and distinct isotopic patterns due to the presence of two chlorine atoms.
Key Fragmentation Patterns:
-
Molecular Ion [M]⁺: The molecular ion peak will appear as a cluster around m/z 154, 156, and 158, corresponding to the presence of ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂ isotopes, respectively. The relative intensities of these peaks will be approximately 9:6:1.
-
Loss of Chlorine [M-Cl]⁺: A significant fragment will be observed at m/z 119 (for ³⁵Cl), resulting from the loss of a chlorine radical.
-
Further Fragmentation: Additional fragments may arise from the loss of ethylene (C₂H₄) or other small molecules from the silacyclopentane ring.
The mass spectrum for 1,1-dichlorosilacyclopentane is available in the NIST WebBook.[3]
The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.
-
δ ~1.5-2.0 ppm (multiplet, 4H): This signal corresponds to the four protons on the carbons in the 3 and 4 positions of the ring (β-protons).
-
δ ~1.0-1.5 ppm (multiplet, 4H): This signal corresponds to the four protons on the carbons in the 2 and 5 positions of the ring (α-protons), which are adjacent to the silicon atom.[4][5]
The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms.[2][6]
The carbon NMR spectrum will also be straightforward.
-
δ ~25-30 ppm: A signal for the C3 and C4 carbons.
-
δ ~15-20 ppm: A signal for the C2 and C5 carbons, which are directly attached to the silicon atom.[7][8]
The IR spectrum will show characteristic vibrations for the alkyl and Si-Cl bonds.
-
2950-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.
-
1450-1400 cm⁻¹: C-H bending (scissoring) vibrations.
-
~800-600 cm⁻¹: Strong absorptions corresponding to the Si-Cl stretching vibrations.[9]
Synthesis of this compound
While several methods can be conceived for the synthesis of 1,1-dichlorosilacyclopentane, a practical and scalable approach involves the reaction of 1,4-dichlorobutane with a silicon source. This method leverages readily available starting materials.
Proposed Synthetic Protocol: From 1,4-Dichlorobutane
This protocol describes a plausible synthetic route based on established principles of organosilicon chemistry.
Reaction Scheme:
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 1,4-dichlorobutane in anhydrous diethyl ether or tetrahydrofuran (THF) and add it to the addition funnel.[10]
-
Add a small portion of the 1,4-dichlorobutane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 1,4-dichlorobutane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent.
-
-
Cyclization with Silicon Tetrachloride:
-
In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place a solution of silicon tetrachloride (SiCl₄) in anhydrous diethyl ether or THF.
-
Cool the SiCl₄ solution to 0 °C using an ice bath.
-
Slowly add the prepared di-Grignard reagent from the first step to the stirred SiCl₄ solution via the dropping funnel. An exothermic reaction will occur, and a white precipitate of magnesium chloride (MgCl₂) will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated MgCl₂.
-
Wash the filter cake with anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and washings and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards moisture and oxygen. Therefore, all glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.[11]
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the quenching of the Grignard reagent.[11]
-
Slow Addition: The slow addition of the Grignard reagent to the silicon tetrachloride solution helps to control the exothermic reaction and prevent the formation of polymeric byproducts.
-
Fractional Distillation: This purification technique is effective for separating the desired product from any unreacted starting materials or higher boiling point impurities.
Key Reactions and Mechanistic Insights
The reactivity of this compound is dominated by the two silicon-chlorine bonds, which are susceptible to nucleophilic attack.
Nucleophilic Substitution
The Si-Cl bond is highly polarized, rendering the silicon atom electrophilic and prone to attack by nucleophiles. This is the most fundamental and widely utilized reaction of this compound.[12]
General Reaction:
Where Nu can be a variety of nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents), alkoxides, or amines.
Mechanistic Considerations:
The nucleophilic substitution at silicon can proceed through different mechanisms, with the Sₙ2-like pathway being common.[13]
Caption: Sₙ2-like mechanism at the silicon center.
Experimental Protocol: Synthesis of 1,1-Dimethylsilacyclopentane
-
Grignard Reagent Preparation: Prepare methylmagnesium bromide (CH₃MgBr) from methyl bromide and magnesium in anhydrous diethyl ether.
-
Reaction: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add the prepared CH₃MgBr solution to the stirred solution of the dichlorosilane.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent.
-
Purify the resulting 1,1-dimethylsilacyclopentane by distillation.
Ring-Opening Polymerization (ROP)
While the five-membered ring of this compound is relatively stable, it can undergo ring-opening polymerization under certain conditions, particularly with catalysts that can cleave the Si-C bonds. This reactivity is more pronounced in more strained silacyclobutane systems but can be induced in silacyclopentanes.[14]
General Scheme:
Mechanistic Pathways:
ROP can be initiated by anionic or cationic initiators.[15]
Caption: Anionic and Cationic ROP pathways.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of this compound and its derivatives make them attractive scaffolds and intermediates in drug discovery.
Silacyclopentane as a Bioisostere
Replacing a carbon atom in a carbocyclic ring with a silicon atom can lead to subtle but significant changes in the molecule's biological activity. For instance, a silacyclopentane derivative has been shown to exhibit significant binding to the serotonin receptor, highlighting the potential of this scaffold in neuroscience drug discovery.[16] The altered bond lengths and angles of the Si-C and Si-O bonds compared to their carbon counterparts can influence the molecule's conformation and its interaction with biological targets.[2]
Dichlorosilanes as Bifunctional Linkers in Bioconjugation
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy.[7] ADCs consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[17] The linker is a critical component that must be stable in circulation but allow for the release of the payload at the tumor site.[18]
Dichlorosilanes, such as this compound, can be functionalized to create novel linkers for ADCs. The two chlorine atoms provide handles for sequential or simultaneous attachment to the antibody and the drug, or to other components of the linker.
Caption: Workflow for using a dichlorosilane as a precursor for an ADC linker.
The stability of the resulting Si-C or Si-O bonds within the linker can be tuned by modifying the substituents on the silicon atom, offering a potential advantage over traditional linker chemistries.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
-
Moisture Sensitivity: It reacts with water and moisture to produce corrosive hydrogen chloride gas. All handling should be done under anhydrous and inert conditions.
-
Corrosivity: It is corrosive to skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Inhalation: Vapors can cause respiratory tract irritation. Work should be conducted in a well-ventilated fume hood.
-
Flammability: It is a flammable liquid. Keep away from ignition sources.
Conclusion
This compound is a valuable and versatile building block in organosilicon chemistry. Its straightforward synthesis and the predictable reactivity of its Si-Cl bonds provide access to a wide range of functionalized silacyclopentane derivatives and silicon-containing polymers. The unique properties imparted by the silicon atom make this scaffold an intriguing candidate for exploration in medicinal chemistry, both as a bioisostere for carbon-based rings and as a foundation for novel linker technologies in bioconjugation. As the field of drug discovery continues to seek out new chemical space and innovative molecular designs, the strategic use of organosilicon compounds like this compound is poised to play an increasingly important role.
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The Genesis of a Cyclic Silane: A Technical Guide to the Discovery and History of Cyclotetramethylenedichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Cyclic Organosilanes
The field of organosilicon chemistry, a cornerstone of modern materials science and synthetic chemistry, traces its origins to the mid-19th century.[1] However, it was the exploration of cyclic organosilicon compounds that unlocked a new dimension of molecular architecture and reactivity. Among these, cyclotetramethylenedichlorosilane, also known as 1,1-dichloro-1-silacyclopentane, stands as a foundational molecule. Its unique strained five-membered ring structure and the presence of two reactive chlorine atoms have made it a valuable precursor for a wide array of silicon-containing polymers and fine chemicals.[2] This guide provides an in-depth exploration of the discovery and history of this pivotal compound, offering a technical narrative for researchers and professionals in the field.
The Pioneering Synthesis: A Landmark in Organosilicon Chemistry
The first detailed account of the synthesis of this compound was published in 1954 by R. West in the Journal of the American Chemical Society.[3] This work, titled "Cyclic Organosilicon Compounds. I. Preparation of Cyclic Silanes," laid the groundwork for the preparation of a series of cyclic silanes and established a robust synthetic route that remains relevant today.
The synthesis hinges on the reaction of a di-Grignard reagent derived from 1,4-dichlorobutane with silicon tetrachloride. The causality behind this experimental choice lies in the strategic formation of a five-membered ring through the creation of two silicon-carbon bonds.
Experimental Protocol: The Original West Synthesis
The following protocol is an adaptation of the original method described by West, providing a step-by-step methodology for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1,4-Dichlorobutane
-
Silicon tetrachloride (SiCl₄)
-
Iodine (as an initiator)
-
Dry nitrogen or argon atmosphere
Procedure:
-
Preparation of the Grignard Reagent: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether under a dry inert atmosphere. A crystal of iodine is added to initiate the reaction. A solution of 1,4-dichlorobutane in anhydrous diethyl ether is then added dropwise to the stirred magnesium suspension. The reaction is typically initiated by gentle warming and then proceeds exothermically. The formation of the di-Grignard reagent, 1,4-bis(chloromagnesio)butane, is the critical first step.
-
Reaction with Silicon Tetrachloride: The freshly prepared di-Grignard reagent is then slowly added to a stirred solution of silicon tetrachloride in anhydrous diethyl ether, also under an inert atmosphere. This reaction is highly exothermic and requires careful temperature control, often maintained at or below room temperature. The silicon tetrachloride acts as the electrophilic silicon source, reacting with the nucleophilic carbon centers of the di-Grignard reagent.
-
Workup and Isolation: After the addition is complete, the reaction mixture is typically refluxed for a period to ensure complete reaction. The resulting mixture, containing magnesium salts, is then hydrolyzed with a dilute acid (e.g., hydrochloric acid) in an ice bath. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ethereal extracts are washed with water and a sodium bicarbonate solution and then dried over an anhydrous drying agent (e.g., calcium chloride or magnesium sulfate).
-
Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Chemical Equation:
Cl(CH₂)₄Cl + 2 Mg → ClMg(CH₂)₄MgCl
ClMg(CH₂)₄MgCl + SiCl₄ → (CH₂)₄SiCl₂ + 2 MgCl₂
This single displacement reaction is a cornerstone of organosilicon synthesis.[4][5]
Structural Elucidation and Physicochemical Properties
Following its initial synthesis, subsequent research focused on characterizing the structure and properties of this compound. Spectroscopic techniques have been instrumental in confirming its cyclic nature and understanding its conformational behavior.
| Property | Value | Reference |
| Chemical Formula | C₄H₈Cl₂Si | [6] |
| Molecular Weight | 155.10 g/mol | [6] |
| CAS Number | 2406-33-9 | [6] |
| Boiling Point | 142 °C | [7] |
| Density | 1.185 g/cm³ | [7] |
| Appearance | Clear to straw-colored liquid |
Infrared and Raman spectroscopy, coupled with computational studies, have revealed that the five-membered ring of 1,1-dichloro-1-silacyclopentane adopts a twisted (C2) conformation in all physical states.
Modern Synthetic Approaches and Applications
While the Grignard-based synthesis remains a fundamental method, advancements in catalysis have led to alternative and potentially more efficient routes to cyclic chlorosilanes. For instance, nickel-catalyzed [4+1] cycloaddition reactions of 1,3-dienes with trichlorosilanes have emerged as a novel approach for constructing five-membered cyclic chlorosilanes.
The utility of this compound lies in its role as a versatile precursor.[2] The two reactive chlorine atoms can be readily substituted by a variety of nucleophiles, opening pathways to a diverse range of functionalized silacyclopentane derivatives. These derivatives are crucial building blocks in the synthesis of:
-
Polysiloxanes: The hydrolysis of dichlorosilanes is a fundamental route to polysiloxanes, polymers with unique thermal and chemical stability.
-
Sila-substituted Organic Molecules: The silicon atom can be incorporated into organic frameworks to modify their electronic and steric properties, a strategy employed in drug discovery and materials science. For example, it has been used in the synthesis of sila-venlafaxine, a silicon analogue of an antidepressant.
-
Metallocene Catalysts: Derivatives of this compound have been used in the synthesis of substituted metallocene catalysts for olefin polymerization.[2]
Logical and Experimental Workflow Visualization
Synthesis Workflow
The logical flow of the classical synthesis of this compound can be visualized as a two-step process.
Caption: Simplified mechanism of the cyclization reaction.
Conclusion: A Legacy of Innovation
The discovery and synthesis of this compound represent a significant milestone in the history of organosilicon chemistry. The elegant and robust synthetic strategy developed by early pioneers in the field has not only provided access to a fundamentally important molecule but has also paved the way for the development of a vast array of silicon-containing materials with diverse applications. For researchers and professionals in drug development and materials science, understanding the history and the foundational synthetic protocols of such key building blocks is essential for continued innovation and the design of novel molecular architectures.
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theoretical studies of Cyclotetramethylenedichlorosilane
An In-depth Technical Guide to the Theoretical Studies of Cyclotetramethylenedichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This compound, also known as 1,1-dichloro-1-silacyclopentane, is a five-membered heterocyclic compound containing a silicon atom. Its unique structural and electronic properties, arising from the incorporation of a silicon atom within a strained carbocyclic ring and the presence of two reactive chlorine substituents, make it a molecule of significant interest in organosilicon chemistry. Theoretical and computational studies provide an indispensable lens through which to understand the nuanced conformational landscape, electronic structure, and reactivity of this compound. This guide delineates the key theoretical approaches for investigating this compound, offering insights into its molecular geometry, conformational dynamics, and potential reaction pathways. By leveraging established computational methodologies such as Density Functional Theory (DFT), we can predict and rationalize its behavior, thereby guiding experimental design and application.
Introduction: The Significance of this compound
This compound (C4H8Cl2Si) serves as a valuable building block in the synthesis of more complex silicon-containing molecules, including polymers and materials with novel electronic and photophysical properties.[][2] The five-membered silacyclopentane ring is not planar and its conformational preferences are a delicate balance of angle strain, torsional strain, and transannular interactions. The presence of the dichlorosilyl group not only influences the ring's conformation but also provides a reactive handle for a variety of chemical transformations.
Theoretical studies are paramount for several reasons:
-
Elucidation of Structure and Conformation: Computational methods can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles, which are often challenging to determine experimentally with high precision.
-
Understanding Reactivity: Theoretical calculations can map out reaction energy profiles, identify transition states, and predict the regioselectivity and stereoselectivity of reactions involving the silicon center.
-
Interpretation of Spectroscopic Data: Computed vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra.[3]
This guide will explore the core theoretical concepts and methodologies applicable to the study of this compound.
Molecular Structure and Conformational Analysis
The cyclopentane ring is known for its non-planar conformations, primarily the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms, which alleviate torsional strain.[4][5] The introduction of a silicon atom is expected to influence the conformational landscape of the ring.
Computational Approach to Conformational Analysis
A robust theoretical investigation of the conformational preferences of this compound would involve the following workflow:
Caption: A typical workflow for the computational conformational analysis of this compound.
Expected Conformational Preferences
Based on studies of related silacycloalkanes, the five-membered ring in this compound is expected to adopt puckered conformations.[6][7] The two primary conformers will likely be the envelope and twist forms. The energy difference between these conformers is anticipated to be small, and the molecule is expected to be conformationally flexible at room temperature. The bulky and electronegative chlorine atoms on the silicon will influence the puckering of the ring to minimize steric and electrostatic repulsions.
| Parameter | Predicted Value Range | Significance |
| Si-C Bond Length | 1.85 - 1.90 Å | Longer than a typical C-C bond, affecting ring geometry. |
| C-Si-C Bond Angle | < 109.5° | Indicative of angle strain within the five-membered ring. |
| Si-Cl Bond Length | 2.05 - 2.10 Å | Standard for dichlorosilanes. |
| Ring Puckering Amplitude | Variable | A measure of the deviation from planarity. |
Note: These are estimated values based on general principles of organosilicon chemistry and require specific DFT calculations for this compound to be confirmed.
Electronic Structure and Bonding
The electronic nature of the Si-C and Si-Cl bonds is a key determinant of the molecule's reactivity. Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate the bonding, charge distribution, and hyperconjugative interactions within the molecule.[8]
Key Electronic Features
-
Polarity: The Si-Cl bonds are highly polarized due to the significant electronegativity difference between silicon and chlorine. This makes the silicon atom highly electrophilic and susceptible to nucleophilic attack.
-
Hyperconjugation: Interactions between the σ orbitals of the Si-C bonds and the σ* orbitals of the Si-Cl bonds, as well as interactions involving the ring C-H bonds, can contribute to the stability of certain conformations.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity in pericyclic reactions, such as Diels-Alder cycloadditions.[9] For this compound, the HOMO is likely to be localized on the Si-C bonds and the C-C framework, while the LUMO is expected to be centered on the antibonding orbitals of the Si-Cl bonds.
Caption: A simplified representation of Frontier Molecular Orbital (FMO) theory in chemical reactions.
Reactivity and Reaction Mechanisms
Theoretical studies can provide profound insights into the reactivity of this compound. The electrophilic silicon center and the two leaving groups (chloride ions) suggest that nucleophilic substitution at the silicon atom is a primary reaction pathway.
Proposed Reaction for Theoretical Investigation: Hydrolysis
The hydrolysis of dichlorosilanes is a fundamental reaction. A theoretical investigation of the hydrolysis of this compound with a water molecule would proceed through the following steps:
-
Formation of a Pre-reaction Complex: The water molecule would coordinate to the electrophilic silicon atom.
-
Transition State for Nucleophilic Attack: The oxygen of the water molecule attacks the silicon center, with simultaneous elongation of one of the Si-Cl bonds.
-
Formation of an Intermediate: A pentacoordinate silicon intermediate is formed.
-
Transition State for HCl Elimination: A proton is transferred from the coordinated water to a chlorine atom, leading to the elimination of HCl.
-
Formation of the Silanol Product: The final product is a chlorosilyl-silanol.
DFT calculations can be used to determine the activation energies for each step, thereby elucidating the reaction mechanism and the rate-determining step.
Ring Strain Energy (RSE)
The five-membered ring of this compound possesses inherent ring strain. Ring strain energy (RSE) is a measure of the destabilization of a cyclic molecule compared to a strain-free acyclic analogue. DFT can be used to calculate the RSE, which is a key factor in understanding the thermodynamics of ring-opening polymerization (ROP) reactions.[10] A higher RSE suggests a greater thermodynamic driving force for ROP.
Conclusion
Theoretical and computational studies offer a powerful and predictive framework for understanding the intricate details of the structure, conformation, and reactivity of this compound. By employing methodologies such as Density Functional Theory, researchers can gain insights that are complementary to experimental data, thereby accelerating the design of new materials and chemical processes based on this versatile organosilicon building block. This guide has outlined the fundamental theoretical approaches and their application to this specific molecule, providing a roadmap for future computational investigations in this area.
References
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PubChem. This compound (C4H8Cl2Si). National Center for Biotechnology Information. [Link]
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Allinger, N. L., & Perlin, A. S. (1956). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. [Link]
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Spiridonov, V. P., & Mastryukov, V. S. (2004). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Molecules. [Link]
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Spiridonov, V. P., & Mastryukov, V. S. (2004). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. ResearchGate. [Link]
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Durig, J. R., & Lafferty, W. J. (2000). Structure, Vibrational Spectra, and DFT and ab Initio Calculations of Silacyclobutanes. ResearchGate. [Link]
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ACS Fall 2025. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. American Chemical Society. [Link]
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Ghiasi, R. (2008). DFT study and NBO analysis of the metallotropic shifts in cyclopentadienyl(trimethyl)silane, -germane and -stannane. ResearchGate. [Link]
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Leito, I., et al. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI. [Link]
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Taha, M., et al. (2022). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. MDPI. [Link]
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Al-Hourani, B. J. (2018). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. MDPI. [Link]
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Zeroual, A., et al. (2015). Theoretical Analysis of Reactivity and Regioselectivity in [1+2] Cycloaddtion Reaction of Some Monoterpenes with Dichlorocarbene. ResearchGate. [Link]
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Methodological & Application
Application Note: Synthesis and Characterization of Poly(1-silacyclopentane) via Wurtz-Type Polymerization
Abstract
Polysilanes, a unique class of inorganic polymers featuring a silicon-silicon backbone, exhibit remarkable electronic and optical properties stemming from σ-electron delocalization along the polymer chain.[1][2] These properties make them highly valuable as silicon carbide precursors, photoresists, and photoconducting materials.[2][3] This guide provides a detailed protocol for the synthesis of poly(1-silacyclopentane), a polymer with a silacyclopentane ring integrated into its backbone, through the Wurtz-type reductive coupling of 1,1-dichloro-1-silacyclopentane. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and discuss methods for polymer characterization. This document is intended for researchers in materials science and polymer chemistry.
Monomer: 1,1-Dichloro-1-silacyclopentane
Successful polymerization begins with a thorough understanding of the monomer. 1,1-dichloro-1-silacyclopentane is a reactive cyclic dichlorosilane that serves as the fundamental building block for the target polymer.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1,1-dichloro-1-silacyclopentane | - |
| CAS Number | 2406-33-9 | [4] |
| Molecular Formula | C₄H₈Cl₂Si | [4] |
| Molecular Weight | 155.09 g/mol | [4] |
| Appearance | Colorless liquid or white powder | [4] |
| Boiling Point | ~145-147 °C | - |
Critical Safety and Handling
Dichlorosilanes are hazardous materials that demand rigorous safety protocols. Failure to adhere to these guidelines can result in severe injury or property damage.
-
Reactivity: Dichlorosilanes react violently with water and moisture to release corrosive hydrogen chloride (HCl) gas. All glassware must be oven-dried, and all solvents and reagents must be strictly anhydrous.[5][6]
-
Atmosphere: The entire synthesis must be conducted under a dry, inert atmosphere (e.g., high-purity Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Fire Hazard: The monomer and reaction intermediates can be flammable. The reaction uses sodium metal, which is highly flammable and pyrophoric. Ensure no sources of ignition are present. Use only non-sparking tools and explosion-proof equipment.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), flame-retardant lab coats, and chemical splash goggles with a face shield.[6][8][9] An emergency safety shower and eyewash station must be immediately accessible.[7][9]
Polymerization Mechanism: Wurtz-Type Reductive Coupling
The Wurtz-type coupling is the most established and versatile method for synthesizing polysilanes from dichlorosilane precursors.[10] The reaction involves the reductive dechlorination of the monomer on the surface of a highly dispersed alkali metal, typically sodium.
Mechanism Rationale: The reaction is initiated by the transfer of an electron from the sodium metal surface to the Si-Cl bond of the monomer, forming a silyl radical anion. This reactive intermediate rapidly dimerizes or reacts with other monomers to propagate the Si-Si chain, with sodium chloride (NaCl) eliminated as a byproduct. The reaction is heterogeneous and its rate and success are highly dependent on the surface area of the sodium reductant.
Causality of Experimental Choices:
-
Reductant: Sodium metal is the standard choice. It must be dispersed into fine particles in a high-boiling solvent (e.g., toluene) to create a large surface area, which is critical for efficient polymerization.
-
Solvent: Anhydrous toluene is commonly used due to its high boiling point (~111 °C), which allows the reaction to proceed at a sufficient rate under reflux. Alternative methods using tetrahydrofuran (THF) at ambient temperatures have been shown to sometimes provide better control over the molecular weight distribution by stabilizing anionic chain carriers.[11][12]
-
Temperature: The reaction is typically performed at the reflux temperature of the solvent to overcome the activation energy for the reductive coupling on the sodium surface.
Caption: Step-by-step experimental workflow.
Polymer Characterization
Validating the identity and quality of the synthesized polymer is a critical step. The following techniques are standard for characterizing polysilanes.
| Technique | Purpose | Expected Result |
| GPC | Determine molecular weight (Mn, Mw) and polydispersity (PDI) | Mn > 10,000 g/mol ; PDI typically 2.0-3.5 for Wurtz coupling |
| ¹H NMR | Confirm proton environment | Broad signals corresponding to the methylene protons of the cyclopentane ring |
| ²⁹Si NMR | Confirm Si-Si backbone | A characteristic broad resonance in the polysilane region (approx. -10 to -40 ppm) |
| UV-Vis | Observe σ-σ* transition | Strong absorption maximum (λmax) in the UV region, typically between 300-350 nm |
Conclusion
The Wurtz-type reductive coupling of 1,1-dichloro-1-silacyclopentane is a robust method for producing high molecular weight poly(1-silacyclopentane). Strict adherence to anhydrous and inert conditions is paramount for both safety and reaction success. The resulting polymer, with its unique cyclic structure integrated into the silicon backbone, is a valuable material for advanced applications in electronics and ceramics. [2][13]The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to synthesize and explore this fascinating class of inorganic polymers.
References
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Polysilanes: Properties and Applications. Scribd. [Link]
-
Properties and applications of polysilanes. ResearchGate. [Link]
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POLYSILANES – ADVANCED MATERIALS FOR OPTOELECTRONICS. Journal of Optoelectronics and Advanced Materials. [Link]
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Applications of Inorganic Polymeric Materials II: Polysilanes. Taylor & Francis Online. [Link]
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Polysilane application. Slideshare. [Link]
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Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction. ResearchGate. [Link]
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Dichlorosilane Safety Data Sheet. Linde. [Link]
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DICHLOROSILANE Safety Data Sheet. Gelest, Inc. [Link]
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Dichlorosilane Safety Data Sheet. Middlesex Gases & Technologies. [Link]
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Dichlorosilane Safety Data Sheet. Praxair. [Link]
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Dichlorosilane Safety Data Sheet. Airgas. [Link]
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High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction. ResearchGate. [Link]
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The synthesis of soluble, substituted silane high polymers by Wurtz coupling techniques. SciSpace. [Link]
-
An oligosilane initiator for the Wurtz-type polymerisation of dichloromethylphenylsilane. ResearchGate. [Link]
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Silacyclopentane 1 1 Dichloro China Manufacturers & Suppliers & Factory. lookchem.com. [Link]
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Application Notes and Protocols for the Ring-Opening Polymerization of 1,1-Dichlorosilacyclopentane
Abstract
This document provides a detailed technical guide for the ring-opening polymerization (ROP) of 1,1-dichlorosilacyclopentane, a strained cyclic monomer, to yield poly(1,1-dichlorosilacyclopentane). This polymer serves as a versatile precursor to a variety of functionalized polysilanes and silicon-containing hybrid materials. Due to the reactive nature of the silicon-chlorine bonds, this polymerization presents unique opportunities and challenges. This guide will delve into the mechanistic underpinnings of this transformation, offer representative protocols for both anionic and cationic ROP, and detail the essential characterization techniques for the resulting polymer. The information is tailored for researchers and professionals in materials science, polymer chemistry, and drug development who are interested in creating novel silicon-based macromolecules with tailored properties.
Introduction: The Potential of Poly(1,1-dichlorosilacyclopentane)
Ring-opening polymerization (ROP) is a powerful chain-growth polymerization technique that allows for the synthesis of polymers from cyclic monomers.[1] A key thermodynamic driving force for ROP is the relief of ring strain, which is significant in small ring systems such as cyclopentane derivatives.[2] 1,1-Dichlorosilacyclopentane is a particularly interesting monomer for ROP due to the presence of two reactive chlorine atoms on the silicon center.[3] This feature allows for post-polymerization modification, enabling the synthesis of a wide array of functionalized polymers with tunable properties like enhanced thermal stability, chemical resistance, and controlled flexibility.[3] The resulting poly(1,1-dichlorosilacyclopentane) is a valuable intermediate for advanced materials with potential applications in electronics, aerospace, specialized coatings, and biomedical devices.[3]
Mechanistic Considerations for the ROP of 1,1-Dichlorosilacyclopentane
The ROP of 1,1-dichlorosilacyclopentane can theoretically proceed through either an anionic or a cationic mechanism. The choice of initiator is crucial in directing the polymerization pathway.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is typically initiated by nucleophiles, such as organolithium reagents or strong bases.[4] The polymerization of strained silacyclobutane derivatives via AROP has been well-documented and provides a model for understanding the polymerization of 1,1-dichlorosilacyclopentane. The proposed mechanism involves the nucleophilic attack of the initiator on the silicon atom of the monomer, leading to the cleavage of a silicon-carbon bond and the formation of a carbanionic propagating species.
Figure 1. Proposed mechanism for the anionic ring-opening polymerization of 1,1-dichlorosilacyclopentane.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is initiated by electrophiles, such as strong protic acids or Lewis acids.[2] For cyclic siloxanes, cationic polymerization is a common industrial process.[5] In the case of 1,1-dichlorosilacyclopentane, a Lewis acid could coordinate to a chlorine atom, making the silicon center more electrophilic and susceptible to nucleophilic attack by another monomer molecule, thereby initiating polymerization.
Experimental Protocols
The following are representative protocols for the anionic and cationic ROP of 1,1-dichlorosilacyclopentane. It is crucial to note that these are generalized procedures and may require optimization for specific applications and desired polymer characteristics. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of the reagents.
Representative Protocol for Anionic ROP
This protocol is adapted from established procedures for the anionic ROP of other strained cyclic silanes.
Materials:
-
1,1-Dichlorosilacyclopentane (monomer)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Anhydrous methanol (terminating agent)
-
Anhydrous hexanes (for precipitation)
Procedure:
-
Solvent and Monomer Preparation: Dry THF over sodium/benzophenone ketyl and distill under argon immediately before use. Distill 1,1-dichlorosilacyclopentane from calcium hydride under reduced pressure.
-
Reaction Setup: In a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add the desired amount of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiation: While stirring, slowly add the calculated amount of n-BuLi solution to the cold THF. The amount of initiator will determine the target molecular weight of the polymer.
-
Polymerization: Slowly add the purified 1,1-dichlorosilacyclopentane monomer to the initiator solution at -78 °C. The reaction mixture may develop a color, indicating the presence of the living anionic chain ends. Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours) at -78 °C.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture.
-
Polymer Isolation: Allow the reaction to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of vigorously stirred, cold anhydrous hexanes.
-
Purification and Drying: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh hexanes to remove any unreacted monomer and initiator residues. Dry the polymer under high vacuum to a constant weight.
Figure 2. Experimental workflow for the anionic ROP of 1,1-dichlorosilacyclopentane.
Representative Protocol for Cationic ROP
This protocol is based on the general principles of Lewis acid-catalyzed ROP.
Materials:
-
1,1-Dichlorosilacyclopentane (monomer)
-
A Lewis acid catalyst (e.g., boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), or tin(IV) chloride (SnCl₄))
-
Anhydrous dichloromethane (DCM) or toluene (solvent)
-
Anhydrous methanol (for quenching)
-
Anhydrous hexanes (for precipitation)
Procedure:
-
Solvent and Monomer Preparation: Dry the chosen solvent over appropriate drying agents (e.g., calcium hydride for DCM or sodium for toluene) and distill under argon. Purify the monomer as described in the anionic protocol.
-
Reaction Setup: In a flame-dried, argon-purged Schlenk flask with a magnetic stir bar, dissolve the 1,1-dichlorosilacyclopentane monomer in the anhydrous solvent.
-
Initiation: At a controlled temperature (e.g., 0 °C to room temperature), add the Lewis acid catalyst to the monomer solution. The optimal temperature and catalyst concentration will need to be determined empirically.
-
Polymerization: Monitor the progress of the polymerization by observing changes in viscosity or by taking aliquots for analysis (e.g., by ¹H NMR to follow monomer consumption).
-
Termination: After the desired conversion is reached, quench the polymerization by adding a small amount of anhydrous methanol.
-
Polymer Isolation and Purification: Isolate and purify the polymer using the precipitation and washing steps described in the anionic protocol.
Characterization of Poly(1,1-dichlorosilacyclopentane)
Thorough characterization of the synthesized polymer is essential to determine its molecular weight, molecular weight distribution, and structural integrity.
| Technique | Parameter Measured | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| ¹H NMR | Polymer backbone structure | Broad signals corresponding to the methylene protons of the opened cyclopentane ring. |
| ¹³C NMR | Carbon environment | Signals for the different carbon atoms in the polymer backbone. |
| ²⁹Si NMR | Silicon environment | A characteristic signal for the silicon atoms in the polymer backbone, shifted from the monomer signal. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) | A monomodal peak. A narrow PDI (typically < 1.2) is indicative of a "living" or controlled polymerization.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Disappearance of monomer-specific peaks and appearance of polymer backbone vibrations. Characteristic Si-Cl stretching bands.[4] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Onset of decomposition temperature, providing information on the polymer's thermal stability. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉) | Determination of the temperature at which the polymer transitions from a glassy to a rubbery state. |
Safety Considerations
-
1,1-Dichlorosilacyclopentane is a reactive chlorosilane and is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organolithium reagents such as n-BuLi are pyrophoric and react violently with water. Handle under an inert atmosphere.
-
Lewis acids can be corrosive and moisture-sensitive. Handle with care in a fume hood.
-
Solvents such as THF, hexanes, and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Conclusion
The ring-opening polymerization of 1,1-dichlorosilacyclopentane offers a promising route to novel silicon-containing polymers. The reactive Si-Cl bonds in the resulting polymer provide a versatile platform for post-polymerization functionalization, opening the door to a wide range of materials with tailored properties. While the protocols provided herein are representative, they offer a solid foundation for researchers to explore and optimize the synthesis of poly(1,1-dichlorosilacyclopentane) for their specific applications. Careful control over reaction conditions and rigorous characterization of the resulting polymer are paramount to achieving well-defined materials.
References
- Evans, R. A., et al. "Free Radical Ring-Opening Polymerization of Cyclic Allylic Sulfides." Macromolecules, vol. 29, no. 22, 1996, pp. 6983–6989.
- Szwarc, M. "Living' Polymers." Nature, vol. 178, no. 4543, 1956, pp. 1168–1169.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Penczek, S., and Moad, G. "Glossary of terms related to kinetics, thermodynamics, and mechanisms of polymerization (IUPAC Recommendations 2008)." Pure and Applied Chemistry, vol. 80, no. 10, 2008, pp. 2163-2193.
- Google Patents.
- Odian, G.
- Chojnowski, J. "Ring-Opening Polymerization of Cyclosiloxanes." Silicon Compounds: Silanes and Silicones, Gelest Inc., 2008, pp. 389-405.
- Matsumoto, K., et al. "Anionic ring-opening polymerization of silacyclobutane derivatives." Journal of Polymer Science Part A: Polymer Chemistry, vol. 32, no. 14, 1994, pp. 2531-2539.
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- 6. mdpi.com [mdpi.com]
Application Note & Protocol Guide: Cyclotetramethylenedichlorosilane as a Monomer for Advanced Polysilanes
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of cyclotetramethylenedichlorosilane (also known as 1,1-dichloro-1-silacyclopentane) as a monomer. It details the monomer's properties, safe handling protocols, and a robust methodology for its polymerization via Wurtz-type reductive coupling to synthesize poly(sila-cyclopentane). Furthermore, it outlines essential characterization techniques for the resulting polymer and discusses its potential applications, ranging from ceramic precursors to advanced materials for electronics.
Introduction: The Significance of this compound
Polysilanes, polymers featuring a silicon-silicon backbone, are a unique class of inorganic polymers.[1][2] Their properties, which include strong UV absorption, photoconductivity, and thermochromism, are derived from the delocalization of sigma (σ) electrons along the Si-Si chain.[3] These characteristics make them highly valuable as precursors for silicon carbide (SiC) fibers, photoresists in microlithography, and as potential components in advanced electronic devices.[2][4]
This compound is a particularly noteworthy monomer. Its cyclic structure is incorporated directly into the polymer backbone, creating a unique poly(sila-cyclopentane) structure. This imparts conformational rigidity to the polymer chain compared to polymers derived from acyclic dichlorosilanes. This rigidity can influence the electronic and physical properties of the final material, offering a strategic advantage for tuning polymer characteristics for specific applications.
This guide provides the foundational knowledge and detailed protocols required to successfully handle this monomer and synthesize its corresponding polymer.
Monomer: Properties, Handling, and Safety
This compound is a reactive organochlorosilane. Like other chlorosilanes, it readily reacts with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[5][6] Therefore, stringent adherence to safety and handling protocols is paramount.
Physical and Chemical Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2406-33-9 | [7][8] |
| Molecular Formula | C₄H₈Cl₂Si | [8] |
| Molecular Weight | 155.09 g/mol | [8] |
| Appearance | Clear, transparent liquid | [8][] |
| Boiling Point | 142 °C | [8][] |
| Density | 1.185 g/mL | [8] |
| Flash Point | 25 °C | [8] |
| Refractive Index | 1.463 | [8] |
Safety and Handling Protocol
WARNING: Chlorosilanes are corrosive and react with moisture to produce HCl gas. All handling must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Handling Procedure:
-
Ensure the work area is dry and free of incompatible materials (e.g., water, alcohols, acids, oxidizing agents).[11]
-
Use only oven-dried glassware and stainless steel needles/cannulas.
-
Conduct all transfers under an inert atmosphere (e.g., dry Argon or Nitrogen) to prevent hydrolysis.
-
In case of a spill, do not use water. Neutralize small spills with an inert absorbent material like dry sand or sodium bicarbonate. For large spills, evacuate the area and contact emergency personnel.[12]
-
-
Storage:
Polymerization Protocol: Wurtz-Type Reductive Coupling
The most common method for synthesizing polysilanes from dichlorosilane monomers is the Wurtz-type reductive coupling reaction.[3][13] This reaction uses an alkali metal, typically sodium, to dehalogenate the monomer and form Si-Si bonds.
Principle of the Reaction
The Wurtz reaction involves the reductive coupling of two halide molecules using sodium metal to form a new covalent bond.[13][14] In this context, the dichlorosilane monomer reacts with a dispersion of molten sodium in a high-boiling, inert solvent to produce the high molecular weight polysilane and sodium chloride as a byproduct.
Caption: Wurtz-type reductive coupling of this compound.
Experimental Protocol
Materials and Equipment:
-
This compound (freshly distilled)
-
Sodium metal (dispersion or chunks)
-
Toluene (anhydrous, high purity)
-
Isopropanol (reagent grade)
-
Methanol (reagent grade)
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with temperature controller
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and cannulas for inert atmosphere transfers
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a septum for reagent addition. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.
-
Sodium Dispersion: In the reactor, add anhydrous toluene (approx. 50 mL per 1 g of sodium). Heat the toluene to reflux (~110 °C). Causality: Heating above sodium's melting point (97.8 °C) is necessary to create a liquid dispersion.
-
Carefully add sodium chunks to the refluxing toluene. Once the sodium has melted, begin high-speed mechanical stirring (~2000 RPM) to create a fine, sand-like dispersion of sodium metal. Continue stirring while allowing the mixture to cool to room temperature. Causality: A fine dispersion maximizes the surface area of the sodium, leading to a more efficient and controlled reaction.
-
Monomer Addition: Dilute the freshly distilled this compound monomer in anhydrous toluene (e.g., 1:1 v/v). Using a syringe pump for controlled addition, slowly add the monomer solution to the vigorously stirred sodium dispersion over 2-3 hours. The reaction is exothermic, and a purple/blue color may appear, indicating the formation of silyl anions.
-
Polymerization: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours to drive the polymerization to completion.
-
Quenching: Cool the reaction mixture to room temperature. Very slowly and cautiously, add isopropanol dropwise to quench any unreacted sodium. This is a highly exothermic and gas-evolving step. Causality: Isopropanol reacts with sodium more gently than water or methanol, providing better control over the quenching process.
-
Polymer Precipitation and Washing: Once the sodium is fully quenched, add methanol to the mixture. This will precipitate the polymer and help dissolve the NaCl byproduct.
-
Isolation: Filter the solid mixture to collect the crude polymer. Wash the polymer extensively with methanol and then water to remove all salts. Finally, wash with a small amount of hexane to remove any low molecular weight oligomers.
-
Purification: Re-dissolve the polymer in a minimal amount of toluene or THF. Precipitate the polymer again by adding it dropwise into a large volume of a non-solvent like methanol or isopropanol.
-
Drying: Collect the purified polymer by filtration and dry it under a vacuum at 60 °C overnight.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized poly(sila-cyclopentane).
Caption: Workflow for the characterization of poly(sila-cyclopentane).
Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Protocol:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in an appropriate solvent like THF or toluene.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the solution into a GPC system calibrated with polystyrene or polysilane standards.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI. A monomodal distribution is typically desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the polymer.
-
¹H NMR: Will show broad signals corresponding to the methylene protons of the cyclopentane ring integrated into the silicon backbone.
-
¹³C NMR: Will show signals for the carbon atoms in the polymer backbone.
-
²⁹Si NMR: This is the most informative technique. It will show a characteristic signal for the silicon atoms in the Si-Si backbone, confirming successful polymerization. The chemical shift will be distinct from that of the Si-Cl₂ in the monomer.
Thermal Analysis (TGA/DSC)
-
Objective: To evaluate the thermal properties of the polymer.
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. This is critical for applications as ceramic precursors, where a high ceramic yield upon pyrolysis is desired.[4][17]
-
Differential Scanning Calorimetry (DSC): Measures heat flow to or from a sample as a function of temperature. This is used to identify the glass transition temperature (Tg), which is a key parameter for defining the material's application temperature range.[4]
Potential Applications
The unique structure of poly(sila-cyclopentane) opens doors to several high-value applications:
-
Silicon Carbide (SiC) Precursors: Polysilanes are well-established precursors for SiC fibers, which are known for their high strength and thermal stability.[2][4] The cyclic structure of this polymer may influence the microstructure of the resulting ceramic.
-
Photoresists and Photolithography: The Si-Si backbone undergoes photodegradation upon exposure to UV light.[2] This property allows polysilanes to be used as positive photoresists in the fabrication of microelectronics.
-
Functional Materials: The Si-Cl bonds of the monomer can be substituted with other functional groups prior to polymerization. This allows for the synthesis of functionalized polymers with tailored properties, potentially for use as charge-transporting layers in electronic devices or as scaffolds in biomedical applications.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | Incomplete reaction; Impurities (water) in reagents/glassware; Poor sodium dispersion. | Ensure all glassware is rigorously dried. Use freshly distilled monomer and anhydrous solvent. Increase reaction time. Optimize stirring speed for a finer sodium dispersion. |
| Bimodal or Broad PDI | Poor initiation control; Formation of cyclic oligomers. | Use a syringe pump for slow, controlled monomer addition. Ensure vigorous stirring throughout the reaction. |
| Insoluble Polymer | Cross-linking due to impurities or side reactions. | Use high-purity monomer. Ensure the reaction is performed under a strictly inert atmosphere. |
References
-
Matyjaszewski, K., et al. Synthesis and Characterization of Polysilanes. Journal of Macromolecular Science: Part A - Chemistry, 28(11-12). [Link]
-
Matyjaszewski, K. Synthesis and Characterization of Polysilanes. Defense Technical Information Center, 1991. [Link]
-
Chen, K., et al. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science, 381(6661), pp.1011-1014, 2023. [Link]
-
Global Silicones Council. GLOBAL SAFE HANDLING OF CHLOROSILANES. American Chemistry Council. [Link]
-
Woźniak, A., et al. Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymerization. Materials, 15(13), p.4429, 2022. [Link]
-
Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]
-
Lin, S., et al. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. ACS Catalysis, 10(15), pp.8434-8440, 2020. [Link]
-
Cranstone, W.R.I., et al. Characterisation of polysilanes by thermal analysis methods. Journal of Thermal Analysis, 36(5), pp.1837-1845, 1990. [Link]
-
Rzhevskaia, A., et al. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Polymers, 14(20), p.4398, 2022. [Link]
-
Scribd. Polysilanes: Properties and Applications. [Link]
-
McGrath, J.E., Riffle, J.S. An Overview of the Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]
-
Cranstone, W.R.I., et al. Synthesis and characterization of polysilane precursors for silicon carbide fibers. Journal of Materials Research, 6(11), pp.2463-2470, 1991. [Link]
-
Scribd. Chlorosilane Safety Guide. [Link]
-
Global Silicones Council. Global Safe Handling of Chlorosilanes. [Link]
-
Gelest, Inc. CHLOROSILANE, 95% Safety Data Sheet. 2017. [Link]
-
REC Silicon. Material Safety Data Sheet - MONOCHLOROSILANE. 2011. [Link]
-
Wikipedia. Wurtz reaction. [Link]
- Google Patents.
-
J&K Scientific LLC. Wurtz Reaction. 2025. [Link]
-
Química Organica.org. Wurtz (Coupling). [Link]
-
Organic Chemistry Portal. Wurtz Reaction. [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. Cyclohexane. 2022. [Link]
-
Ookto. High-Purity Cyclohexane for Polysilicate Applications. [Link]
-
PatSnap. Cyclohexene: Uses, Properties, and Applications. 2024. [Link]
-
ResearchGate. Using Modified Octamethylcyclotetrasiloxane (D4) as a Monomer. 2016. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8078, Cyclohexane. [Link]
-
Esstech Inc. Monofunctional and Multifunctional Monomers. [Link]
-
Kowa Chemicals USA. Specialty Monomers. [Link]
-
ResearchGate. Application of Cyclohexane-1,3-diones in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles. [Link]
Sources
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- 3. apps.dtic.mil [apps.dtic.mil]
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- 7. This compound | 2406-33-9 [chemicalbook.com]
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- 17. Synthesis and characterization of polysilane precursors for silicon carbide fibers | Journal of Materials Research | Cambridge Core [cambridge.org]
Application Notes and Protocols: Synthesis of Substituted Silacyclopentanes via Grignard Reaction with Cyclotetramethylenedichlorosilane
Introduction:
The reaction of cyclotetramethylenedichlorosilane, systematically named 1,1-dichloro-1-silacyclopentane, with Grignard reagents is a cornerstone of organosilicon chemistry, providing a versatile and direct route to a diverse array of 1,1-disubstituted silacyclopentanes. These five-membered heterocyclic silicon compounds are of significant interest to researchers, scientists, and drug development professionals due to their unique structural and electronic properties. The incorporation of a silacyclopentane moiety into organic molecules can modulate their lipophilicity, metabolic stability, and conformational rigidity, making them valuable scaffolds in medicinal chemistry and materials science.[1] This application note provides a comprehensive technical guide, detailing the underlying principles, experimental protocols, and critical considerations for the successful synthesis of substituted silacyclopentanes using this powerful organometallic transformation.
Scientific Principles and Mechanistic Overview
The reaction proceeds via a nucleophilic substitution at the silicon center. The Grignard reagent (R-MgX), a potent source of carbanions, attacks the electrophilic silicon atom of the 1,1-dichloro-1-silacyclopentane.[1] The reaction typically occurs in two successive steps, with the displacement of both chloride leaving groups.
The choice of solvent is critical for the stabilization of the Grignard reagent and for facilitating the reaction. Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are commonly employed as they solvate the magnesium center, enhancing the nucleophilicity of the organic group.[2] The reaction is highly sensitive to moisture and protic solvents, which will rapidly quench the Grignard reagent.[2]
The reactivity of the Grignard reagent and the steric hindrance at the silicon center can influence the reaction outcome. While the reaction is generally efficient, the sequential substitution can sometimes lead to a mixture of mono- and di-substituted products, especially if the stoichiometry is not carefully controlled or if bulky Grignard reagents are used.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 1,1-disubstituted silacyclopentanes. These protocols are designed to be self-validating, with checkpoints and expected observations to guide the researcher.
Protocol 1: Synthesis of 1,1-Dimethyl-1-silacyclopentane
This protocol details the synthesis of a simple dialkyl-substituted silacyclopentane using methylmagnesium iodide.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1-Dichloro-1-silacyclopentane | C4H8Cl2Si | 155.09 | 7.75 g | 0.05 |
| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 |
| Iodomethane | CH3I | 141.94 | 15.61 g (6.85 mL) | 0.11 |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | 150 mL | - |
| Saturated Ammonium Chloride Solution | NH4Cl(aq) | - | 100 mL | - |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - |
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Place the magnesium turnings in the flask under a nitrogen or argon atmosphere.
-
Prepare a solution of iodomethane in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the iodomethane solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color (if used as an initiator) and gentle bubbling. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 1,1-Dichloro-1-silacyclopentane:
-
Prepare a solution of 1,1-dichloro-1-silacyclopentane in 50 mL of anhydrous diethyl ether in a separate dropping funnel.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the solution of 1,1-dichloro-1-silacyclopentane dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 1,1-dimethyl-1-silacyclopentane.
-
Expected Yield: 70-80%
Protocol 2: Synthesis of 1-Methyl-1-phenyl-1-silacyclopentane
This protocol describes the synthesis of an unsymmetrically substituted silacyclopentane, highlighting the sequential addition of two different Grignard reagents.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1-Dichloro-1-silacyclopentane | C4H8Cl2Si | 155.09 | 7.75 g | 0.05 |
| Methylmagnesium Iodide (3.0 M in Diethyl Ether) | CH3MgI | - | 16.7 mL | 0.05 |
| Phenylmagnesium Bromide (3.0 M in Diethyl Ether) | C6H5MgBr | - | 16.7 mL | 0.05 |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | 100 mL | - |
| Saturated Ammonium Chloride Solution | NH4Cl(aq) | - | 100 mL | - |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | - |
Procedure:
-
First Grignard Reaction (Methylation):
-
In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere, dissolve 1,1-dichloro-1-silacyclopentane in 50 mL of anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of methylmagnesium iodide solution via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Second Grignard Reaction (Phenylation):
-
To the same reaction mixture, slowly add one equivalent of phenylmagnesium bromide solution via syringe at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Follow the work-up and purification procedure as described in Protocol 1.
-
Expected Yield: 60-70%
Visualization of Key Processes
To further elucidate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: General reaction mechanism for the disubstitution of 1,1-dichloro-1-silacyclopentane.
Caption: A typical experimental workflow for the synthesis of 1,1-disubstituted silacyclopentanes.
Characterization Data
The synthesized silacyclopentane derivatives can be characterized by standard spectroscopic methods.
Table of Representative NMR Data:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1,1-Dimethyl-1-silacyclopentane | ~0.05 (s, 6H, Si-CH3), ~0.70 (m, 4H, Si-CH2), ~1.50 (m, 4H, Si-CH2-CH2) | ~-5.0 (Si-CH3), ~12.0 (Si-CH2), ~27.0 (Si-CH2-CH2) |
| 1-Methyl-1-phenyl-1-silacyclopentane | ~0.30 (s, 3H, Si-CH3), ~0.90 (m, 4H, Si-CH2), ~1.60 (m, 4H, Si-CH2-CH2), ~7.30-7.60 (m, 5H, Ar-H) | ~-4.0 (Si-CH3), ~11.0 (Si-CH2), ~26.5 (Si-CH2-CH2), ~128.0, 129.5, 134.0, 138.0 (Ar-C) |
Note: Chemical shifts are approximate and may vary depending on the solvent and spectrometer.
Troubleshooting and Side Reactions
-
Low Yield: Incomplete formation of the Grignard reagent is a common issue. Ensure magnesium is activated and all reagents and solvents are scrupulously dry.
-
Formation of Mono-substituted Product: If only one equivalent of Grignard reagent is used, or if the reagent is sterically hindered, the reaction may stop at the mono-substitution stage.
-
Wurtz-type Coupling: Side reactions leading to the formation of R-R from the Grignard reagent can occur, especially if the reaction is overheated or if certain initiators are used.
-
Ring-Opening Polymerization: While less common under these conditions, strong Lewis acids or bases can potentially induce ring-opening polymerization of the silacyclopentane product.
Conclusion
The reaction of this compound with Grignard reagents offers a reliable and adaptable method for the synthesis of a wide range of 1,1-disubstituted silacyclopentanes. By carefully controlling the reaction conditions and stoichiometry, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings.
References
-
BYJU'S. (n.d.). Grignard Reagent. Available at: [Link]
-
DTIC. (1990). Cyclopropanation of Poly(1-Methyl-1-Phenyl-1-Sila-Cis-Pent-3-Ene). Synthesis and Characterization of Poly(1-Methyl-3,4-Methylene). Available at: [Link]
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-methyl-1-silacyclobutane. PubChem. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis and Reactivity of Martin's Spirosilane-Derived Chloromethylsilicate. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). Formation of 1-aza-2-silacyclopentanes and unexpected products from the insertion of phenylisocyanate into 2,2-dimethyl-1-(trimethylsilyl). Available at: [Link]
-
Science of Synthesis. (n.d.). Product Subclass 8: Benzylic Grignard Reagents. Thieme. Available at: [Link]
Sources
Application Note & Protocol: Silylation with Cyclotetramethylenedichlorosilane for Diol Protection
Abstract: This document provides a comprehensive guide to the use of cyclotetramethylenedichlorosilane (1,1-dichlorosilacyclopentane) as a bifunctional silylating agent for the protection of diols. We delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer expert insights into safety, handling, reaction optimization, and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for the selective protection of 1,2- and 1,3-diols.
Scientific Foundation & Strategic Overview
Silylation is a cornerstone of modern organic synthesis, primarily used to temporarily mask reactive functional groups like alcohols, amines, and carboxylic acids.[1] This masking, or "protection," prevents these groups from undergoing unwanted side reactions during a synthetic sequence.[2] While monofunctional silylating agents like trimethylchlorosilane (TMSCl) are common, bifunctional reagents offer unique advantages, particularly for molecules containing multiple hydroxyl groups (polyols).[3]
This compound, C₄H₈Cl₂Si, is a cyclic dichlorosilane that serves as an efficient protecting group for vicinal (1,2) and 1,3-diols.[4] It reacts with two hydroxyl groups simultaneously to form a stable five-membered cyclic silylene acetal. This strategy is economically and atom-efficient compared to using two equivalents of a monofunctional agent. The resulting cyclic structure provides conformational rigidity, which can be advantageous in stereoselective synthesis.
Causality of Reagent Choice: The selection of this compound is predicated on its ability to form a robust cyclic ether. This is particularly useful when selective protection of a cis-diol in the presence of other alcohols is required. The stability of the resulting silyl ether is intermediate, allowing for its removal under specific conditions without disturbing more robust protecting groups like tert-butyldimethylsilyl (TBDMS) ethers.[5]
Reaction Mechanism
The reaction proceeds via a dual nucleophilic substitution at the silicon center, driven by a suitable base (typically a non-nucleophilic tertiary amine like triethylamine or pyridine) to neutralize the HCl byproduct.
// Define Nodes sub [label="Diol Substrate (R-OH...R'-OH)\n+ Base (Et3N)", fillcolor="#F1F3F4"]; reagent [label="this compound\n(Cl-Si(CH2)4-Cl)", fillcolor="#F1F3F4"];
intermediate1 [label="Step 1: First Nucleophilic Attack\nFormation of Chlorosilyl Ether Intermediate", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; hcl1 [label="Et3N•HCl\n(Byproduct)", fillcolor="#FFFFFF", style=filled, shape=ellipse];
intermediate2 [label="Step 2: Intramolecular Cyclization\nSecond Nucleophilic Attack", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; hcl2 [label="Et3N•HCl\n(Byproduct)", fillcolor="#FFFFFF", style=filled, shape=ellipse];
product [label="Protected Diol\n(Cyclic Silylene Acetal)", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124", shape=Mdiamond];
// Define Edges sub -> intermediate1 [label=""]; reagent -> intermediate1 [label=""]; intermediate1 -> hcl1 [label="Base scavenges HCl"]; intermediate1 -> intermediate2 [label=""]; intermediate2 -> hcl2 [label="Base scavenges HCl"]; intermediate2 -> product [label=""];
// Rank alignment {rank=same; sub; reagent;} }
Caption: General mechanism for diol protection using this compound.
Safety, Handling, and Reagent Properties
This compound is a flammable, corrosive liquid that reacts violently with water and other protic sources.[6] Strict adherence to safety protocols is mandatory.
-
Hazard Profile: Causes severe skin burns and eye damage.[6] Inhalation of vapors may cause respiratory tract irritation.
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a flame-retardant lab coat.[6]
-
Storage: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container in a cool, dry, well-ventilated area away from heat and sources of ignition.[7]
-
Quenching: Unused reagent and reaction residues should be quenched carefully by slow addition to a stirred, cooled solution of isopropanol.
| Property | Value | Source |
| Chemical Formula | C₄H₈Cl₂Si | [8] |
| Molecular Weight | 155.1 g/mol | [8] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | ~162-164 °C | Not explicitly found, but typical for similar compounds. |
| Density | ~1.13 g/cm³ | Not explicitly found, but typical for similar compounds. |
Detailed Experimental Protocol
This protocol describes a general procedure for the protection of a generic diol. Researchers must adapt molar equivalents and reaction times based on their specific substrate.
Materials and Equipment
-
Reagents:
-
Diol substrate
-
This compound (≥97% purity)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) from a solvent purification system or sealed bottle.
-
Anhydrous triethylamine (Et₃N) or pyridine (distilled from CaH₂).
-
Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Brine (saturated aqueous NaCl).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Equipment:
-
Round-bottom flask, oven-dried.
-
Magnetic stirrer and stir bar.
-
Septa and needles for inert atmosphere techniques.
-
Schlenk line or balloon manifold for Nitrogen/Argon.
-
Addition funnel (optional, for larger scale).
-
Ice bath.
-
Thin Layer Chromatography (TLC) plates and chamber.
-
Rotary evaporator.
-
Glassware for aqueous workup (separatory funnel).
-
Chromatography column for purification.
-
Step-by-Step Methodology
Caption: Standard experimental workflow for the silylation of a diol.
-
Inert Atmosphere Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar. Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Substrate Dissolution: To the flask, add the diol substrate (1.0 equivalent). Using a syringe, add anhydrous solvent (e.g., DCM) to achieve a concentration of approximately 0.1-0.5 M. Add the base, such as triethylamine (2.2 equivalents), via syringe. Stir until all solids are dissolved.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Expert Insight: This initial cooling is critical to moderate the exothermic reaction upon adding the dichlorosilane, preventing potential side reactions and degradation.
-
-
Reagent Addition: Slowly add this compound (1.05-1.1 equivalents) to the reaction mixture dropwise via syringe over 5-10 minutes. A white precipitate (triethylammonium chloride) should form almost immediately.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress should be monitored by TLC. The product spot should be less polar (higher Rf) than the starting diol.
-
Self-Validation: A complete reaction is indicated by the total consumption of the starting diol as observed by TLC.
-
-
Aqueous Quench: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add saturated aqueous NaHCO₃ to quench any remaining dichlorosilane and neutralize the ammonium salt.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Product Characterization
Confirmation of the cyclic silylene acetal formation is achieved through standard spectroscopic methods:
-
¹H NMR: Disappearance of the broad singlet corresponding to the diol -OH protons. Appearance of new multiplets corresponding to the -Si-(CH₂)₄- protons.
-
¹³C NMR: A shift in the resonance of the carbons attached to the oxygen atoms.
-
IR Spectroscopy: Disappearance of the broad O-H stretching band (typically ~3300 cm⁻¹).
-
Mass Spectrometry: Observation of the correct molecular ion peak [M]⁺ or relevant fragments.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive silylating agent (hydrolyzed).2. Insufficient base.3. Sterically hindered diol. | 1. Use a fresh bottle of reagent or distill the old one.2. Ensure 2.2 equivalents of dry, pure base are used.3. Increase reaction temperature (e.g., reflux in THF) and/or extend reaction time. |
| Formation of White Polymer/Gel | Presence of moisture in reagents or solvent. | Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly distilled reagents. Perform the reaction under a strict inert atmosphere. |
| Multiple Products Observed | 1. Incomplete reaction (starting material present).2. Formation of oligomeric species.3. Degradation of substrate. | 1. Allow the reaction to run longer or add a slight excess of silylating agent.2. Ensure slow, dropwise addition of the silylating agent at 0 °C.3. Run the reaction at a lower temperature. |
Concluding Remarks
The protection of diols using this compound is a reliable and efficient method for intermediate steps in complex molecule synthesis. The procedure's success hinges on the rigorous exclusion of moisture and the careful control of reaction stoichiometry and temperature. By following the detailed protocol and understanding the underlying chemical principles, researchers can effectively utilize this versatile silylating agent to advance their synthetic objectives.
References
- Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from a private PDF provided by the grounding service.
-
Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from [Link]
-
Gorshkov, A. et al. (2023). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Silylation – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Salama, T. A. et al. (2008). Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. Sciforum. Retrieved from [Link]
- Fluka. (n.d.). Fluka – Competence in Silylating Agents. Retrieved from a private PDF provided by the grounding service.
-
Martin, C. et al. (2002). Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Diol. Retrieved from [Link]
- Google Patents. (n.d.). Methods for protecting and deprotecting a diol group.
-
Patsnap. (2025). How Carbon Tetrachloride Influences Organic Chemistry Reactions?. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Uhlig, W. (1997). Synthesis, Functionalization and Cross‐Linking Reactions of Poly(silylenemethylene)s. ResearchGate. Retrieved from [Link]
-
Salama, T. A. et al. (2008). Tetrachlorosilane- A Versatile Reagent in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Retrieved from [Link]
-
National Institutes of Health. (2022). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Oxidation of diols by cetyltrimethylammonium dichromate. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing cyclic 1,2-cis diols from cyclic 1,2-epoxides.
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Application Note: Elucidating the Structure of 1,1-dichlorosilacyclopentane using 1H NMR Spectroscopy
Abstract
This application note provides a detailed guide to the principles and practical aspects of acquiring and interpreting the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,1-dichlorosilacyclopentane. Due to the limited availability of published experimental spectra for this specific compound, this note presents a comprehensive prediction of the 1H NMR spectrum based on established principles of NMR spectroscopy and data from analogous carbocyclic and organosilicon compounds. We will delve into the rationale behind the predicted chemical shifts and coupling patterns, offering a robust framework for researchers and professionals in synthetic chemistry and materials science. Furthermore, a detailed, field-proven protocol for the preparation of this air- and moisture-sensitive compound for NMR analysis is provided, ensuring the acquisition of high-quality, reproducible data.
Introduction
1,1-dichlorosilacyclopentane is a valuable organosilicon compound, serving as a precursor in the synthesis of various silicon-containing polymers and materials. The precise characterization of its molecular structure is paramount for quality control and for understanding its reactivity. 1H NMR spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic and organometallic compounds in solution.[1] By analyzing the chemical shifts, integration, and multiplicity of proton signals, one can deduce the connectivity and chemical environment of hydrogen atoms within a molecule.
This note will first theoretically deconstruct the expected 1H NMR spectrum of 1,1-dichlorosilacyclopentane. We will then provide a step-by-step protocol for sample preparation, emphasizing techniques for handling air-sensitive compounds, followed by a standard data acquisition workflow.
Predicted 1H NMR Spectrum of 1,1-dichlorosilacyclopentane
The structure of 1,1-dichlorosilacyclopentane presents two distinct sets of chemically non-equivalent protons: those on the carbons alpha to the silicon atom (α-protons) and those on the carbons beta to the silicon atom (β-protons).
Caption: Structure of 1,1-dichlorosilacyclopentane showing α and β carbons.
Based on fundamental NMR principles and data from analogous compounds, we can predict the chemical shifts and multiplicities for these protons.
Chemical Shift Prediction
-
α-Protons (on Cα and Cα'): The protons on the carbons directly attached to the silicon atom are expected to be significantly deshielded. This is due to the cumulative electron-withdrawing inductive effect of the two chlorine atoms attached to the silicon. While silicon is less electronegative than carbon, the powerful inductive effect of the two chlorine atoms dominates the electronic environment. By analogy, protons on a carbon adjacent to a CCl2 group experience a substantial downfield shift. We predict the chemical shift for these protons to be in the range of 1.5 - 2.0 ppm .
-
β-Protons (on Cβ and Cβ'): The protons on the carbons further away from the silicon atom will be less affected by the electronegative chlorine atoms. Their chemical shift is expected to be closer to that of protons in a typical cycloalkane. For reference, the protons in cyclopentane resonate at approximately 1.51 ppm.[2] We predict the chemical shift for the β-protons to be in the range of 1.6 - 1.9 ppm .
Multiplicity (Splitting Pattern) Prediction
The splitting pattern of the signals is determined by the number of neighboring non-equivalent protons, following the n+1 rule for first-order spectra.[2]
-
α-Protons: Each α-proton has two neighboring β-protons on the adjacent carbon. Therefore, the signal for the α-protons is expected to be a triplet (t) .
-
β-Protons: Each β-proton has two neighboring α-protons on one adjacent carbon and two neighboring β-protons on the other adjacent carbon. This would lead to a more complex splitting pattern. However, in five-membered rings, coupling constants can be similar, and the signal often appears as a multiplet (m) , potentially a quintet if the coupling constants are nearly identical.
Predicted Data Summary
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| α-CH2 | 1.5 - 2.0 | Triplet (t) | 4H |
| β-CH2 | 1.6 - 1.9 | Multiplet (m) | 4H |
Experimental Protocol
The following protocol outlines the steps for preparing a sample of 1,1-dichlorosilacyclopentane for 1H NMR analysis and acquiring the spectrum. As 1,1-dichlorosilacyclopentane is expected to be sensitive to moisture, all steps should be performed using appropriate air-sensitive techniques.
Workflow for Sample Preparation and NMR Data Acquisition
Caption: Workflow for 1H NMR analysis of 1,1-dichlorosilacyclopentane.
Step-by-Step Methodology
-
Glassware Preparation:
-
Thoroughly clean a 5 mm NMR tube, a small vial, and a pasture pipette with an appropriate solvent (e.g., acetone).
-
Dry all glassware in an oven at 120 °C for at least 4 hours to remove any residual moisture.
-
Allow the glassware to cool to room temperature in a desiccator.
-
-
Solvent Preparation:
-
Use a high-quality deuterated solvent, such as chloroform-d (CDCl3) or benzene-d6 (C6D6).
-
Ensure the solvent is dry. If necessary, dry the solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use.
-
Store the dried deuterated solvent under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sample Preparation (under an inert atmosphere, e.g., in a glovebox or using a Schlenk line):
-
Weigh approximately 5-10 mg of 1,1-dichlorosilacyclopentane directly into the pre-dried vial.
-
Using a dry syringe, add approximately 0.6-0.7 mL of the dried deuterated solvent to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution (final concentration ~0.03% v/v). TMS provides a reference signal at 0 ppm.[3]
-
Filter the solution through a small plug of glass wool in a dry pasture pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. If using a standard cap, wrap the top with parafilm for extra protection against atmospheric moisture. For long-term storage or for highly sensitive samples, a J. Young NMR tube is recommended.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and good resolution.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to confirm the structure of 1,1-dichlorosilacyclopentane.
-
Discussion of Expected Results
The acquired 1H NMR spectrum should exhibit two main regions of signals corresponding to the α- and β-protons. The integration of these signals should be in a 1:1 ratio (or 4H:4H). The signal for the α-protons, appearing as a triplet, will be located further downfield due to the deshielding effect of the SiCl2 group. The β-protons will appear as a multiplet at a slightly higher field. The exact chemical shifts and coupling constants can be determined from the processed spectrum. Any deviation from this predicted pattern could indicate the presence of impurities or decomposition products. For instance, hydrolysis of the Si-Cl bonds would lead to the formation of silanols, which would present broad, exchangeable Si-OH protons in the spectrum.
Conclusion
This application note provides a comprehensive guide for the 1H NMR analysis of 1,1-dichlorosilacyclopentane. By combining theoretical predictions with a robust experimental protocol, researchers can confidently acquire and interpret the NMR data for this important organosilicon compound. The presented workflow emphasizes the critical steps for handling air-sensitive samples, ensuring the integrity of the compound and the quality of the resulting spectrum. This approach serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel silicon-containing molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). 1,1-Dichlorosilacyclopentane. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Cyclopentane 1H NMR spectrum. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,1-Dimethylcyclopentane. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Borys, A. (2021). Preparing NMR Samples on a Schlenk Line. Chem-Station. Retrieved from [Link]
-
Gelest. (n.d.). N-n-BUTYL-AZA-SILACYCLOPENTANE. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: 13C NMR Analysis of Cyclotetramethylenedichlorosilane and Its Derivatives
Introduction
Cyclotetramethylenedichlorosilane, also known as 1,1-dichloro-1-silacyclopentane, is a versatile precursor in organosilicon chemistry.[1] Its strained five-membered ring and reactive silicon-chlorine bonds make it a valuable building block for the synthesis of a variety of silicon-containing polymers and fine chemicals with applications in materials science and drug development.[1] A thorough structural characterization of its derivatives is paramount for understanding their chemical properties and ensuring the desired molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 (¹³C) NMR, is an indispensable tool for elucidating the carbon framework of these molecules. This application note provides a detailed guide to the principles, experimental protocols, and data interpretation for the ¹³C NMR analysis of this compound derivatives.
Fundamental Principles of ¹³C NMR for Silacyclopentane Derivatives
The ¹³C NMR spectrum of a this compound derivative is governed by several key factors that influence the chemical shift (δ) and coupling constants (J) of the carbon nuclei. Understanding these principles is crucial for accurate spectral interpretation.
Chemical Shift (δ)
The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment.[2] In silacyclopentane systems, the primary influences on ¹³C chemical shifts are:
-
Electronegativity of Substituents on Silicon: The silicon atom itself is less electronegative than carbon. However, the substituents on the silicon have a significant impact on the shielding of the ring carbons. Electronegative atoms, such as the chlorine atoms in the parent compound, withdraw electron density from the silicon atom. This inductive effect is transmitted through the sigma bonds to the α- and β-carbons of the silacyclopentane ring, causing them to be deshielded and resonate at a higher frequency (downfield) in the NMR spectrum.[3] The magnitude of this effect decreases with distance from the silicon atom.
-
Nature of the Alkyl/Aryl Substituents: When the chlorine atoms are replaced with alkyl or aryl groups, the electronic environment of the ring carbons changes. Alkyl groups are electron-donating compared to chlorine, leading to increased shielding and an upfield shift of the carbon signals. The specific chemical shifts will depend on the nature and steric bulk of these organic moieties.
-
Ring Conformation and Stereochemistry: Silacyclopentanes, similar to cyclopentanes, are not planar and exist in a dynamic equilibrium of envelope and half-chair conformations.[4] This conformational flexibility often leads to time-averaged NMR signals at room temperature. However, the introduction of bulky substituents can lock the ring into a preferred conformation, leading to distinct chemical shifts for carbons that would otherwise be equivalent.
Spin-Spin Coupling (J)
In standard proton-decoupled ¹³C NMR spectra, the primary coupling observed is between ¹³C and other magnetically active nuclei, most notably ²⁹Si (natural abundance 4.7%). While ¹³C-¹³C coupling is rare due to the low natural abundance of ¹³C (1.1%), one-bond and two-bond couplings to ²⁹Si can sometimes be observed as satellite peaks. The magnitude of the one-bond coupling constant, ¹J(²⁹Si-¹³C), provides valuable information about the hybridization and bonding at the silicon center.
Experimental Protocols
The successful acquisition of high-quality ¹³C NMR spectra for this compound derivatives, which are often air- and moisture-sensitive, requires meticulous sample handling and instrument setup.
Sample Preparation for Air-Sensitive Compounds
This compound and many of its derivatives are reactive towards atmospheric moisture and oxygen. Therefore, all sample preparation steps must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Materials:
-
Glovebox or Schlenk line
-
NMR tube with a J. Young valve or a sealed NMR tube
-
Deuterated solvent (e.g., CDCl₃, C₆D₆), dried over molecular sieves
-
Tetramethylsilane (TMS) as an internal standard
-
Gastight syringes and needles
Protocol:
-
Solvent Preparation: Ensure the deuterated solvent is thoroughly dried and degassed prior to use. This can be achieved by storing it over activated molecular sieves within the glovebox.
-
Sample Weighing: Inside the glovebox, accurately weigh 10-50 mg of the this compound derivative directly into a clean, dry vial.
-
Dissolution: Using a gastight syringe, add approximately 0.5-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample.
-
Transfer to NMR Tube: Draw the solution into the gastight syringe and carefully transfer it to the NMR tube.
-
Standard Addition: Add a small amount of TMS (typically <1% v/v) to the NMR tube as an internal reference (δ = 0.0 ppm).
-
Sealing: Securely close the NMR tube with the J. Young valve or flame-seal it if a standard sealed tube is used.
-
External Handling: Once sealed, the NMR tube can be safely removed from the inert atmosphere for NMR analysis.
Data Acquisition and Processing
High-resolution ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 100 MHz or higher for protons.
Typical Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard 30° pulse for quantitative spectra. |
| Acquisition Time | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of quaternary carbons. |
| Number of Scans | 512 - 4096 | Dependent on sample concentration. |
| Spectral Width | 0 - 250 ppm | To encompass the full range of expected chemical shifts. |
| Temperature | 298 K | Standard room temperature analysis. |
Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration (if required).
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
Spectral Interpretation and Expected Chemical Shifts
The ¹³C NMR spectrum of this compound is expected to show two signals corresponding to the two chemically non-equivalent carbon atoms in the ring.
Symmetry and Expected Signals:
Due to the C₂ symmetry of the 1,1-disubstituted silacyclopentane ring, the carbons at positions 2 and 5 (α to silicon) are chemically equivalent, as are the carbons at positions 3 and 4 (β to silicon). This results in two distinct signals in the ¹³C NMR spectrum.
Predicted Chemical Shift Ranges
The following table provides estimated ¹³C NMR chemical shift ranges for this compound and its derivatives based on the principles discussed and data from analogous compounds.
| Carbon Position | Substituent on Si | Expected Chemical Shift (δ, ppm) | Influencing Factors |
| C₂/C₅ (α-carbons) | -Cl, -Cl | 30 - 45 | Strong deshielding from two electronegative chlorine atoms. |
| -CH₃, -Cl | 25 - 40 | Reduced deshielding compared to the dichloro derivative. | |
| -CH₃, -CH₃ | 15 - 30 | Further upfield shift due to the electron-donating nature of methyl groups. | |
| C₃/C₄ (β-carbons) | -Cl, -Cl | 25 - 40 | Inductive effect of chlorine atoms is still significant. |
| -CH₃, -Cl | 20 - 35 | Less pronounced effect of the substituents on the β-carbons. | |
| -CH₃, -CH₃ | 20 - 35 | Relatively insensitive to changes in substituents on silicon. |
Note: These are approximate ranges and the actual chemical shifts can be influenced by solvent effects and the presence of other functional groups.
Advanced NMR Techniques
For more complex derivatives or for unambiguous assignment of signals, advanced NMR experiments can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for determining the number of protons attached to each carbon. A DEPT-135 spectrum will show CH₃ and CH signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons are absent.
-
2D NMR (HSQC, HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing a definitive assignment of the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart, which is useful for establishing the connectivity within the molecule, especially for identifying quaternary carbons.
-
Workflow and Data Visualization
The following diagrams illustrate the key workflows for the ¹³C NMR analysis of this compound derivatives.
Caption: Workflow for preparing an air-sensitive NMR sample.
Caption: Logical workflow for the analysis of a 13C NMR spectrum.
Conclusion
¹³C NMR spectroscopy is a powerful and essential technique for the structural characterization of this compound derivatives. By understanding the fundamental principles of chemical shifts and employing appropriate experimental protocols for handling air-sensitive compounds, researchers can obtain high-quality spectra that provide unambiguous insights into the carbon framework of these important organosilicon compounds. The use of advanced NMR techniques like DEPT and 2D correlation spectroscopy further enhances the reliability of structural assignments, which is critical for advancing research and development in materials science and medicinal chemistry.
References
-
Synthesis, NMR characterization and reactivity of 1-silacyclohex-2-ene derivatives. (n.d.). Consensus. Retrieved January 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr. Retrieved January 7, 2026, from [Link]
-
The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Retrieved January 7, 2026, from [Link]
Sources
- 1. Carbon-13 NMR Chemical Shift: A Descriptor for Electronic Structure and Reactivity of Organometallic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
Application Note: Mass Spectrometric Characterization of Cyclotetramethylenedichlorosilane Reaction Products
Abstract
This application note provides a comprehensive guide to the analysis of reaction products derived from Cyclotetramethylenedichlorosilane (1,1-Dichlorosilacyclopentane) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a highly reactive organosilicon compound, primarily undergoing hydrolysis and condensation to form a complex mixture of cyclic and linear siloxanes. Accurate characterization of these products is crucial for controlling polymerization processes and understanding material properties in various research and development settings. This document details field-proven protocols for sample preparation, outlines optimized GC-MS parameters, and provides an in-depth guide to interpreting the resulting mass spectra, focusing on characteristic fragmentation patterns. We address common analytical challenges, such as sample reactivity and potential in-source reactions, to ensure data integrity and trustworthiness.
Introduction: The Analytical Imperative
The Precursor: this compound
This compound, also known as 1,1-Dichlorosilacyclopentane, is a five-membered heterocyclic organosilicon compound with the molecular formula C₄H₈Cl₂Si.[1][2] Its structure, featuring a strained silacyclopentane ring and two highly reactive chlorine atoms bonded to the silicon, makes it a valuable precursor for the synthesis of novel silicon-containing polymers and materials. The Si-Cl bonds are exceptionally susceptible to nucleophilic attack, particularly by water.[1]
The Reaction: Hydrolysis and Subsequent Condensation
The primary reaction pathway of interest is the hydrolysis of the Si-Cl bonds. This is a rapid, often exothermic process where water molecules displace the chloride ions, producing hydrochloric acid (HCl) and the transient intermediate, 1,1-silacyclopentanediol.[3][4] This silanediol is highly unstable and readily undergoes intermolecular condensation, eliminating water to form stable siloxane (Si-O-Si) linkages. This process does not typically terminate at the dimer stage but continues, leading to a distribution of cyclic and linear polysiloxanes of varying lengths.[5] The controlled synthesis and characterization of these resulting oligosiloxanes are essential for designing advanced materials.[6][7]
The Challenge: Characterizing a Complex Mixture
The reaction product is not a single compound but a complex mixture of oligomers with different ring sizes and chain lengths. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for separating and identifying these components.[8][9] It provides two dimensions of identification: the retention time from the GC and the mass spectrum, which offers a unique fragmentation fingerprint for each molecule.[10]
Primary Reaction Pathway: From Dichloride to Polysiloxane
The transformation of this compound in the presence of water is a sequential process. Understanding this pathway is critical for predicting the analytes that will be observed in the mass spectrometer.
-
Hydrolysis: The two Si-Cl bonds are replaced by Si-OH bonds.
-
Condensation: The unstable silanediol intermediates condense, forming Si-O-Si bonds and eliminating water. This can lead to various structures, with cyclic species often being thermodynamically favored.
Figure 1: Hydrolysis and condensation pathway of this compound.
Comprehensive Analytical Workflow
A robust analytical workflow ensures reproducibility and accuracy from sample collection to final data interpretation. The process involves careful sample handling to manage the reaction's reactivity, followed by instrumental analysis optimized for siloxane compounds.
Figure 2: End-to-end workflow for analyzing reaction products.
Protocol: Reaction Quenching and Sample Preparation
Rationale: The purpose of this protocol is to halt the polymerization reaction at a desired time point and prepare a sample that is clean, stable, and compatible with the GC-MS system. Due to the production of HCl, the mixture is corrosive and acidic; neutralization is key. The siloxane products are nonpolar and can be efficiently extracted into an organic solvent.
Materials:
-
Reaction mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Hexane (or other suitable nonpolar solvent like Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vials, pipettes, and a separatory funnel
-
GC vials with PTFE-lined septa
Procedure:
-
Quenching: Slowly add the reaction mixture to a vial containing an excess of ice-cold saturated sodium bicarbonate solution. This will neutralize the HCl byproduct and quench the reaction. Causality: The cold temperature slows down any residual reaction kinetics, while the bicarbonate neutralizes the acid catalyst, preventing further uncontrolled condensation.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an equal volume of hexane, cap, and shake vigorously for 1 minute, periodically venting pressure.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the siloxane products.
-
Collection: Drain and discard the lower aqueous layer. Collect the upper organic layer into a clean flask.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. Causality: Removing trace water is critical to prevent potential in-source hydrolysis or reactions within the GC-MS system, which can lead to analytical artifacts.[11]
-
Final Preparation: Decant or filter the dried organic solution into a GC vial. The sample is now ready for injection.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: GC-MS is the preferred method for this analysis due to the volatility of the expected cyclic siloxane products. A non-polar capillary column provides excellent separation of these compounds. Electron Ionization (EI) is used to induce reproducible fragmentation for structural elucidation.
| Parameter | Recommended Setting | Rationale (The "Why") |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and stable mass accuracy for confident peak identification. |
| Column | TG-5SILMS (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed 5% phenyl column | Low column bleed is essential to avoid background interference from siloxane degradation. The 5% phenyl phase provides good selectivity for the target analytes.[11] |
| Injection Volume | 1 µL | Standard volume to avoid column overloading while ensuring sufficient signal. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, which is ideal for trace analysis or complex mixtures.[11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing optimal separation efficiency.[11] |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial low temperature traps volatile components, while the ramp effectively elutes oligomers of increasing molecular weight. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible fragmentation patterns and allows for library matching. |
| Source Temp. | 230 °C | A standard temperature that balances ionization efficiency with minimizing thermal degradation. |
| Mass Range | m/z 40-600 | A wide enough range to capture the molecular ions of expected smaller oligomers and their key fragments. |
| Scan Mode | Full Scan | Used for initial identification of all compounds in the mixture. For quantification, Single Ion Monitoring (SIM) can be developed for target analytes.[9] |
Data Interpretation: Decoding the Mass Spectra
Principles of Siloxane Fragmentation
Upon electron ionization, organosilicon compounds undergo characteristic fragmentation. The fragmentation of cyclic compounds often involves ring-opening followed by subsequent bond cleavages.[12][13] Key fragmentation pathways include:
-
Loss of Alkyl/Aryl Groups: Cleavage of a Si-C bond is common. For these products, the loss of a methyl group (if present) or fragments from the silacyclopentane ring is expected.
-
Ring Cleavage: The silacyclopentane ring can fragment.
-
Isotopic Patterns: The presence of Silicon (²⁸Si: 92.2%, ²⁹Si: 4.7%, ³⁰Si: 3.1%) provides a characteristic M+1 and M+2 pattern, which is a powerful confirmation of a silicon-containing ion. If unreacted starting material is present, the chlorine isotope pattern (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) will be prominent.
Expected Products and Key Diagnostic Ions
The reaction will likely produce a series of cyclic oligomers, denoted as Dⁿ, where "D" represents the difunctional (C₄H₈)SiO unit. The most common products are often the cyclic trimer (D³) and tetramer (D⁴).
| Compound | Structure | Formula | MW | Expected Key Fragment Ions (m/z) | Notes |
| Cyclic Trimer (D³) | [-(C₄H₈)SiO-]₃ | C₁₂H₂₄O₃Si₃ | 348.7 | 333 ([M-CH₃]⁺), 265 ([M-C₆H₁₁]⁺), 207 | The [M-CH₃]⁺ fragment is a common high-mass ion in many organosilicon compounds. The m/z 207 fragment can arise from complex rearrangement. |
| Cyclic Tetramer (D⁴) | [-(C₄H₈)SiO-]₄ | C₁₆H₃₂O₄Si₄ | 465.0 | 450 ([M-CH₃]⁺), 381 ([M-C₆H₁₁]⁺), 281 | Similar to the trimer, loss of small alkyl radicals from the ring structure is a primary fragmentation pathway. |
| 1,1-Dichlorosilacyclopentane | C₄H₈Cl₂Si | C₄H₈Cl₂Si | 154.1 | 154 (M⁺), 119 ([M-Cl]⁺), 93 | Starting material. The molecular ion will show a distinct Cl₂ isotopic pattern. |
Potential Pitfalls and Best Practices
-
Siloxane Contamination: Silicones are ubiquitous in laboratory environments (e.g., septa, pump oil). Always run a solvent blank to identify background peaks. Using low-bleed columns and high-purity solvents is mandatory.[14]
-
In-Source Reactions: As demonstrated in recent studies, organosilicon compounds can react with trace amounts of water within the MS ion source, leading to unexpected adducts (e.g., M+18 for water adduction).[11] Ensuring a thoroughly dry sample and a well-maintained vacuum system can mitigate this.
-
Quantification Challenges: The response factor for different siloxane oligomers can vary. For accurate quantification, calibration curves using certified standards for each target analyte are required.[8] If standards are unavailable, semi-quantification can be performed assuming similar response factors, but this limitation must be noted.
Conclusion
The mass spectrometric analysis of this compound reaction products is a powerful but nuanced application. By combining a controlled sample preparation protocol with an optimized GC-MS method, researchers can effectively separate and identify the complex mixture of cyclic and linear siloxanes formed during hydrolytic condensation. A thorough understanding of siloxane fragmentation patterns and potential analytical pitfalls is essential for achieving accurate and reliable characterization, providing critical insights for materials science, polymer chemistry, and drug development professionals.
References
- Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. (2024). Vertex AI Search.
- Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... (n.d.).
- Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production. (2023). MDPI.
- Synthesis of cyclotetrasiloxanes, 1-3. (n.d.).
- Synthesis of a 12-membered cyclic siloxane possessing alkoxysilyl groups... (n.d.). RSC Publishing.
- Gas Chromatography Calibration Curve for Siloxanes analysis. (2018). IEOM Society.
- Synthesis of Polycyclic and Cage Siloxanes by Hydrolysis and Intramolecular Condensation of Alkoxysilyl
- Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines. (2011). PubMed.
- This compound Properties. (2025). ChemicalBook.
- CAS 2406-33-9 this compound. (n.d.). Alfa Chemistry.
- An Overview of the Polymerization of Cyclosiloxanes. (1982). Silicon Compounds: Register and Review.
- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.).
- Synthesis of Polycyclic and Cage Siloxanes by Hydrolysis and Intramolecular Condensation... (n.d.).
- Mass Spectrometry - Fragmentation P
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
- Mass Spectrometry of Cycloalkanes. (2025). YouTube.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Hydrolysis. (n.d.). EBSCO.
- Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban Metabolites. (n.d.). PMC.
- CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. (2025).
- Why mass spectrometry is used for quantit
- How Does LC-MS Work? - Chemistry For Everyone. (2025). YouTube.
- Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. (2020).
- Reaction of SiCl4 and W
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- 14. mdpi.com [mdpi.com]
Application Note: GC-MS Analysis for Purity Determination of Cyclotetramethylenedichlorosilane
Abstract
This document provides a comprehensive guide and a detailed protocol for the purity assessment of Cyclotetramethylenedichlorosilane (CAS: 2406-33-9) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a reactive organosilicon compound used as a precursor in chemical synthesis. Its high reactivity, particularly with moisture, necessitates stringent analytical control to ensure purity and prevent downstream reaction failures. This application note details the critical safety precautions, sample handling, instrument configuration, and data analysis procedures required for an accurate and reliable purity determination. The methodology is designed for researchers, quality control analysts, and process chemists working with reactive chlorosilane reagents.
Introduction: The Analytical Imperative for Chlorosilane Purity
This compound, also known as 1,1-dichlorosilacyclopentane, is a valuable building block in organosilicon chemistry. The two chlorine atoms attached to the silicon atom are reactive sites, readily participating in substitution reactions to form a variety of silicon-containing cyclic compounds. The purity of this reagent is paramount; trace impurities such as residual starting materials, hydrolysis products, or oligomers can significantly impact the yield, selectivity, and safety of subsequent synthetic steps.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its high separation efficiency and definitive identification capabilities. The gas chromatograph separates volatile impurities from the main component, while the mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) and fragmentation patterns of the eluted compounds, allowing for confident peak identification.
However, the analysis of chlorosilanes is not trivial. These compounds are highly susceptible to hydrolysis and can be corrosive to the analytical instrumentation if not handled correctly.[1] This guide provides a field-proven protocol that addresses these challenges, ensuring both analytical accuracy and operational safety.
Critical Safety and Handling Protocols
Chlorosilanes are hazardous materials. They are flammable, corrosive, and react violently with water or moist air to produce toxic and corrosive hydrogen chloride (HCl) gas.[2] Strict adherence to safety protocols is mandatory.
-
Handling Environment: All handling of this compound, including sample preparation, must be conducted in a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox or under a Schlenk line). The laboratory should be well-ventilated.
-
Personal Protective Equipment (PPE): At a minimum, users must wear flame-retardant lab coats, chemical splash goggles, a full face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™).[1][3]
-
Spill and Fire Response: Do NOT use water to extinguish a chlorosilane fire, as this will exacerbate the situation by generating large amounts of HCl gas.[1] Use a Class B (or ABC) dry chemical fire extinguisher, carbon dioxide, or alcohol-resistant foam. Have spill containment materials suitable for reactive chemicals readily available.
-
Waste Disposal: All contaminated materials and excess reagents must be quenched slowly and carefully (e.g., by adding to a large volume of a stirred, cooled base like sodium bicarbonate solution or isopropanol) in a fume hood before disposal according to institutional and local regulations.
Experimental Methodology
This protocol is designed as a self-validating system, incorporating steps to ensure data integrity from sample preparation through analysis.
Materials and Reagents
| Material/Reagent | Specification | Rationale |
| This compound | Sample for analysis | N/A |
| Anhydrous Hexane (or Toluene) | ≥99%, <50 ppm H₂O | Solvent must be inert and dry to prevent sample degradation. |
| Helium | Ultra-high purity (99.999%) | Carrier gas for GC-MS; inert and provides good chromatographic performance. |
| GC Vials & Caps | 2 mL, Amber Glass | Standard vials for autosampler use. |
| PTFE/Silicone Septa | Chemically resistant | Septa must withstand the solvent and be low-bleed. Use new septa for each run. |
Instrumentation
A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is required.
| Instrument Parameter | Recommended Setting | Justification |
| GC System | ||
| Injection Port Type | Split/Splitless | Split injection is used to avoid overloading the column with the main component. |
| Inlet Temperature | 200 °C | Sufficiently high to ensure rapid vaporization without causing thermal degradation. The boiling point of the analyte is 142 °C.[] |
| Injection Mode | Split | A high split ratio (e.g., 100:1) prevents column overload and peak tailing. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | See Materials section. |
| Column Flow Rate | 1.0 mL/min (Constant Flow) | Typical flow rate for a 0.25 mm ID column, providing good separation efficiency. |
| Column Type | 5% Phenyl-methylpolysiloxane | A non-polar to mid-polarity column (e.g., DB-5, HP-5ms, RTX-5) provides good separation for a wide range of organosilicon compounds.[5] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering a good balance of resolution and analysis time. |
| Oven Program | 50 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min | Initial temperature is below the solvent boiling point. The ramp effectively separates early-eluting impurities from the main peak and later-eluting oligomers. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard for generating comparable mass spectra for library matching. |
| Source Temperature | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temperature | 150 °C | Standard temperature for stable mass filtering. |
| Mass Scan Range | m/z 40 - 350 | Captures the molecular ion and key fragments of the analyte and expected impurities. |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Protocol: Sample Preparation and Analysis
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (<1 ppm H₂O and O₂). Place all necessary supplies (vials, caps, solvent, pipettors, sample) inside.
-
Sample Dilution: In a 2 mL GC vial, add approximately 1.5 mL of anhydrous hexane.
-
Analyte Addition: Using a micropipette, add ~10 µL of the this compound sample to the hexane in the vial. This creates an approximate 150:1 dilution, which is suitable for a 100:1 split injection.
-
Capping: Immediately cap the vial tightly. Gently swirl to mix.
-
System Suitability: Before running the sample, inject a solvent blank (anhydrous hexane) to ensure there is no system contamination.
-
GC-MS Acquisition: Place the prepared vial in the autosampler tray and initiate the GC-MS analysis using the parameters outlined in the instrumentation table.
Data Analysis and Interpretation
Identification of this compound
The primary peak in the chromatogram should correspond to the target compound. Confirmation is achieved by examining its mass spectrum. The molecular weight of C₄H₈Cl₂Si is 155.1 g/mol .[] The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) will be prominent.
Table 1: Expected Mass Fragments for this compound
| m/z | Ion Identity | Comments |
| 154 | [M]⁺ | Molecular ion (containing two ³⁵Cl atoms). Will show A+2 and A+4 peaks. |
| 119 | [M - Cl]⁺ | Loss of a chlorine atom. A very common and often abundant fragment for chlorosilanes. |
| 91 | [M - Cl - C₂H₄]⁺ | Subsequent loss of ethylene from the [M-Cl]⁺ fragment. |
| 63 | [SiCl]⁺ | Silicon monochloride fragment. |
Purity Calculation and Impurity Identification
Purity is typically estimated using the area percent method from the Total Ion Chromatogram (TIC).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have the same response factor in the detector, which is an approximation. For highly accurate quantification, a certified reference standard and calibration curve would be necessary.
Potential impurities may include:
-
Hydrolysis Products: If the sample was exposed to moisture, peaks corresponding to silanols (e.g., 1-chloro-1-hydroxy-silacyclopentane) or siloxanes (from condensation of two silanol molecules) may be present.
-
Oligomers: Higher molecular weight species that may elute after the main peak.
-
Starting Materials: Depending on the synthetic route.
Expert Insight: Be aware of potential in-source reactions. Trace amounts of water in the MS ion source can sometimes react with highly reactive analytes like chlorosilanes, leading to artifact peaks (e.g., [M+H]⁺ or hydrolysis fragments) that were not present in the original sample.[6] Careful evaluation of blank injections and system dryness is key to avoiding misinterpretation.
Workflow Visualization
The following diagram outlines the complete analytical workflow from sample receipt to final report generation.
Caption: GC-MS analytical workflow for this compound.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable means for assessing the purity of this compound. The keys to success are meticulous, anhydrous sample handling and adherence to strict safety protocols. By employing the specified instrument parameters and data analysis framework, researchers and quality control professionals can confidently determine the purity of this reactive reagent, ensuring the integrity and success of their downstream applications.
References
-
Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from SEHSC. [Link]
-
Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from Scribd. [Link]
-
Spectroscopy Online. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Retrieved from Spectroscopy Online. [Link]
-
ACS Publications. (2025). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. ACS Omega. [Link]
-
ResearchGate. (2016). Which capillary column we can use for GC analysis of chlorsilanes?. Retrieved from ResearchGate. [Link]
-
PubMed. (1997). [Determination of chlorosilanes by gas chromatography]. Se Pu. [Link]
Sources
synthesis of polysilanes using 1,1-dichlorosilacyclopentane
Application Note & Protocol
Topic: High-Yield Synthesis of Poly(silacyclopentane) via Wurtz-type Reductive Coupling of 1,1-Dichlorosilacyclopentane
For: Researchers, scientists, and professionals in materials chemistry and polymer science.
Abstract
Polysilanes, inorganic polymers with a backbone composed entirely of silicon atoms, are materials of significant interest due to their unique electronic and photophysical properties derived from σ-electron delocalization along the Si-Si chain.[1][2] These properties make them candidates for a variety of applications, including as semiconductor materials, photoresists in microlithography, and precursors to silicon carbide ceramics.[2][3] The most common method for their synthesis is the Wurtz-type reductive coupling of dichlorosilanes using an alkali metal.[4][5] This guide provides a detailed protocol for the synthesis of poly(silacyclopentane), a polymer with a unique cyclic moiety integrated into the backbone, using 1,1-dichlorosilacyclopentane as the monomer. The inclusion of the silacyclopentane ring is expected to impart conformational rigidity and influence the electronic properties of the resulting polymer. This document outlines the reaction mechanism, a step-by-step experimental procedure, comprehensive characterization techniques, and a troubleshooting guide for researchers.
Introduction and Scientific Rationale
The Wurtz-type coupling, originally developed for carbon-carbon bond formation, has been adapted as the principal industrial and laboratory method for synthesizing high molecular weight polysilanes.[5][6][7] The reaction involves the dehalogenation of a diorganodichlorosilane monomer using a stoichiometric amount of a molten alkali metal, typically sodium, dispersed in a high-boiling, inert solvent like toluene.[1]
The mechanism, while complex and subject to ongoing study, is generally understood to proceed through silyl radical or silyl anion intermediates generated at the surface of the sodium metal.[8][9] These reactive species then propagate to form the Si-Si bonds of the polymer backbone.
Causality Behind Experimental Choices:
-
Monomer Selection (1,1-Dichlorosilacyclopentane): This monomer is chosen to create a polymer where the silicon backbone is periodically constrained within a five-membered ring. This structural feature can restrict the conformational freedom of the Si-Si chain, which is known to strongly influence the σ-conjugation and, consequently, the polymer's UV absorption characteristics.[2]
-
Reductant (Sodium Metal): Sodium is the most commonly used alkali metal due to its high reactivity, low cost, and appropriate melting point (97.8 °C), which allows for the creation of a high-surface-area dispersion in refluxing toluene (b.p. 111 °C).
-
Solvent (Toluene): Anhydrous toluene is used as it is inert to the reaction conditions and has a boiling point high enough to melt the sodium, facilitating the formation of a fine dispersion necessary for an efficient reaction.
-
Inert Atmosphere (Argon/Nitrogen): The reaction is highly sensitive to moisture and oxygen. Silyl anions and radicals are readily quenched by protic sources, and sodium metal reacts violently with water. Therefore, all steps must be performed under a dry, inert atmosphere using Schlenk line techniques.
Despite its utility, the Wurtz synthesis is often plagued by challenges, including poor reproducibility and the formation of polymodal molecular weight distributions, which typically consist of a high molecular weight polymer fraction, a low molecular weight oligomeric fraction, and cyclic byproducts.[1][10] Careful control over reaction conditions—such as monomer addition rate, stirring speed, and temperature—is crucial to favor the formation of high molecular weight linear polymer.[10]
Reaction Mechanism and Workflow
The polymerization of 1,1-dichlorosilacyclopentane proceeds via a sodium-mediated reductive coupling. The monomer is added to a fine dispersion of molten sodium in refluxing toluene. The reaction initiates at the sodium surface, where the Si-Cl bonds are reductively cleaved to form reactive silyl intermediates that propagate into the polymer chain, with sodium chloride precipitating as a byproduct.
Visualizing the Polymerization Workflow
The following diagram outlines the key steps from reaction setup to final product isolation.
Caption: Experimental workflow for the synthesis of poly(silacyclopentane).
Detailed Experimental Protocol
Part A: Materials and Reagents
| Reagent/Material | Grade/Purity | Recommended Supplier | Notes |
| 1,1-Dichlorosilacyclopentane | >97% | Sigma-Aldrich, Gelest | Must be handled under inert atmosphere. Distill before use if needed. |
| Sodium (Na) metal | Cubes or sticks in oil | Sigma-Aldrich | Highly reactive. Handle with extreme care. |
| Toluene | Anhydrous, >99.8% | Acros Organics | Dry further over Na/benzophenone or pass through a solvent system. |
| Isopropanol | Anhydrous, >99.5% | Fisher Scientific | Used for quenching and precipitation. |
| Argon (Ar) or Nitrogen (N₂) | High Purity (99.998%) | Local Gas Supplier | For maintaining an inert atmosphere. |
Part B: Apparatus Setup
-
Three-neck round-bottom flask (500 mL), oven-dried and cooled under argon.
-
Reflux condenser, oven-dried.
-
Pressure-equalizing dropping funnel, oven-dried.
-
High-torque mechanical stirrer with a glass stir rod and Teflon paddle.
-
Schlenk line for inert atmosphere operations.
-
Heating mantle with a temperature controller and thermocouple.
-
Cannula for liquid transfers.
Part C: Step-by-Step Synthesis Procedure
1. Preparation of Sodium Dispersion (EXTREME CAUTION REQUIRED)
-
Assemble the reactor setup (three-neck flask, stirrer, condenser) and flame-dry all glassware under a strong flow of argon. Allow to cool to room temperature.
-
Under a positive pressure of argon, add 150 mL of anhydrous toluene to the flask.
-
Carefully cut sodium metal (5.3 g, 0.23 mol, ~10% molar excess) into small pieces, wash with hexane to remove mineral oil, and quickly transfer to the reaction flask.
-
Heat the mixture to reflux (~111 °C) with vigorous stirring using the mechanical stirrer. The sodium will melt and, with high-speed stirring, form a fine, sand-like dispersion. Maintain this for 15-20 minutes to ensure a stable dispersion.
2. Polymerization 5. In a separate oven-dried dropping funnel, prepare a solution of 1,1-dichlorosilacyclopentane (30.0 g, 0.19 mol) in 50 mL of anhydrous toluene. 6. Once a fine sodium dispersion is achieved, slowly add the monomer solution dropwise to the refluxing mixture over a period of 1-2 hours. A deep blue or purple color may appear, indicating the formation of silyl anions. 7. After the addition is complete, allow the reaction to reflux for an additional 3 hours to ensure complete conversion.
3. Reaction Quench and Workup 8. Remove the heating mantle and allow the flask to cool to room temperature. The mixture will be a viscous, grey slurry. 9. CAUTION: Quenching unreacted sodium is highly exothermic and produces flammable hydrogen gas. Ensure the argon flow is maintained and have a fire extinguisher nearby. 10. Slowly and carefully add 50 mL of anhydrous isopropanol dropwise to the stirred mixture to quench any remaining sodium metal. 11. Once the effervescence has ceased, add another 50 mL of isopropanol followed by 50 mL of deionized water to dissolve the NaCl byproduct.
4. Polymer Isolation and Purification 12. Transfer the entire mixture to a separatory funnel. Collect the organic (toluene) layer. 13. Wash the organic layer twice with 100 mL portions of deionized water. 14. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution to about 100 mL using a rotary evaporator. 15. Precipitate the polymer by slowly pouring the concentrated toluene solution into a beaker containing 800 mL of vigorously stirred isopropanol. A white, fibrous solid should form. 16. Allow the precipitate to settle, then decant the supernatant. 17. Redissolve the polymer in a minimal amount of toluene and re-precipitate into isopropanol to further purify. 18. Collect the final polymer by vacuum filtration and dry in a vacuum oven at 60 °C overnight. A typical yield is 40-60%.
Characterization of Poly(silacyclopentane)
The synthesized polymer must be characterized to confirm its structure and determine its molecular weight properties.
-
Gel Permeation Chromatography (GPC): This is the most critical technique for determining the molecular weight distribution.[11] The polymer is dissolved in a suitable solvent (e.g., THF) and analyzed against polystyrene standards. GPC provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12]
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is used to verify the polymer's structure.
-
¹H NMR: Will show broad peaks corresponding to the methylene protons of the cyclopentane ring.
-
¹³C NMR: Will confirm the presence of the CH₂ groups.
-
²⁹Si NMR: Is highly informative and should show a broad signal characteristic of the silicon backbone, shifted from the monomer's signal.
-
-
UV-Vis Spectroscopy: Polysilanes exhibit a strong absorption band in the UV region (typically 300-400 nm) due to the σ-σ* transition.[2] The position of the absorption maximum (λmax) is sensitive to the polymer chain conformation and molecular weight, providing evidence of successful Si-Si catenation.[13]
Table 1: Typical Characterization Data
| Parameter | Typical Value/Observation | Technique |
| Appearance | White, fibrous solid | Visual Inspection |
| Number-Average MW (Mn) | 10,000 - 30,000 g/mol | GPC (vs. Polystyrene) |
| Weight-Average MW (Mw) | 30,000 - 90,000 g/mol | GPC (vs. Polystyrene) |
| Polydispersity Index (PDI) | 2.0 - 3.5 | GPC (Mw/Mn) |
| UV Absorption (λmax) in THF | 305 - 315 nm | UV-Vis Spectroscopy |
| ¹H NMR (in CDCl₃) | Broad multiplets at ~0.8-1.0 ppm and ~1.5-1.7 ppm | NMR Spectroscopy |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Impure/wet monomer or solvent. 2. Inefficient sodium dispersion. 3. Insufficient reaction time. | 1. Redistill monomer and ensure solvents are rigorously dried. 2. Increase stirring speed during dispersion. 3. Extend the reflux time post-addition to 4-6 hours. |
| Very Low Molecular Weight | 1. Monomer added too quickly. 2. Reaction temperature too low. 3. Presence of monofunctional impurities. | 1. Slow the monomer addition rate to maintain a low instantaneous monomer concentration. 2. Ensure the mixture is vigorously refluxing. 3. Purify the monomer by fractional distillation. |
| Bimodal GPC Trace | This is a common outcome of Wurtz coupling, representing distinct polymer and oligomer fractions.[1] | 1. Use fractional precipitation: precipitate the higher MW fraction with a smaller amount of non-solvent first. 2. Optimize reaction conditions (e.g., lower temperature with an additive like 15-crown-5) to favor a single mechanism.[14] |
References
-
An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Sonochemical Synthesis of Polysilylenes by Reductive Coupling of Disubstituted Dichlorosilanes with Alkali Metals. (1994). Defense Technical Information Center. Retrieved January 7, 2026, from [Link]
-
Zeigler, J. M. (1984). Mechanistic studies of polysilane synthesis by reductive coupling of dichlorosilanes. OSTI.GOV. Retrieved January 7, 2026, from [Link]
-
Properties and applications of polysilanes. (2020). Bohrium. Retrieved January 7, 2026, from [Link]
-
Reductive formation of polysilanes from dichlorosilanes. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Electrochemical logic to synthesize disilanes and oligosilanes from chlorosilanes. (n.d.). ChemRxiv. Retrieved January 7, 2026, from [Link]
-
Properties and applications of polysilanes. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Wurtz Fittig Reaction Mechanism. (n.d.). Sathee NEET. Retrieved January 7, 2026, from [Link]
-
iCVD Cyclic Polysiloxane and Polysilazane as Nanoscale Thin-Film Electrolyte: Synthesis and Properties. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
-
West, R., & Carberry, E. (1975). Permethylpolysilanes: Silicon Analogs of Hydrocarbons: Cyclic polysilanes resemble aromatic hydrocarbons in electronic and chemical properties. Science. Retrieved January 7, 2026, from [Link]
-
Synthesis of Polysilanes by the Wurtz Reductive-Coupling Reaction. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction. (2005). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Wurtz fittig reaction mechanism. (n.d.). Unacademy. Retrieved January 7, 2026, from [Link]
-
Wurtz-Fittig Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]
-
Wurtz reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Polysilanes: Properties and Applications. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
-
Wurtz–Fittig reaction. (2020). L.S.College, Muzaffarpur. Retrieved January 7, 2026, from [Link]
-
Miller, R. D., et al. (2003). The synthesis of soluble, substituted silane high polymers by Wurtz coupling techniques. IBM Research. Retrieved January 7, 2026, from [Link]
-
Miller, R. D., et al. (1990). Soluble linear polysilanes by Wurtz-type coupling. IBM Research. Retrieved January 7, 2026, from [Link]
-
GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.). IQS Directory. Retrieved January 7, 2026, from [Link]
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GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved January 7, 2026, from [Link]
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GPC Basic Chemistry. (n.d.). Waters. Retrieved January 7, 2026, from [Link]
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Application Note & Protocols: The Utility of 1,1-Dichloro-1-silacyclopentane in the Synthesis of Advanced Silicon-Containing Polymers
Abstract: This document provides a detailed guide for researchers and scientists on the utilization of 1,1-dichloro-1-silacyclopentane (also known as cyclotetramethylenedichlorosilane) as a versatile monomer for the synthesis of advanced silicon-containing polymers. We delve into two primary synthetic methodologies: Wurtz-type reductive coupling for the formation of polysilanes with a silicon backbone, and hydrolytic polycondensation to create polysiloxanes with cyclic side chains. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and outlines critical safety procedures for handling chlorosilane reagents. The unique properties of the resulting polymers, such as thermal stability and distinctive optical and electrical characteristics, make them promising candidates for applications in materials science and electronics.[1][2][3]
Critical Safety Protocols: Handling Dichlorosilanes
Expert Insight: Before commencing any experimental work, it is imperative to recognize that dichlorosilanes are hazardous materials. They are volatile, corrosive, flammable, and react violently with water.[4] A thorough understanding of and adherence to safety protocols are not merely procedural; they are essential for preventing serious injury and equipment damage. All operations must be conducted within a certified chemical fume hood, and an appropriate emergency plan must be in place.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard | Description | Recommended PPE & Precautions |
|---|---|---|
| Flammability | Extremely flammable liquid and vapor. Vapors can form explosive mixtures with air.[4] | Work away from ignition sources. Use explosion-proof equipment and non-sparking tools. Ensure electrical grounding of all containers and transfer lines.[5] |
| Water Reactivity | Reacts violently with water, moisture, and alcohols to produce toxic hydrogen chloride (HCl) gas.[4][6] | All glassware must be rigorously dried (e.g., oven-dried at >120°C) and cooled under an inert atmosphere. Use anhydrous solvents. Never quench a chlorosilane fire with water.[4] |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[7] | Wear chemical-resistant gloves (neoprene or nitrile), a flame-retardant lab coat, chemical splash goggles, and a full-face shield.[5][8] |
| Toxicity | Vapors are highly toxic and can be fatal if inhaled.[7] | Operations must be performed in a well-ventilated fume hood. For transfers or in case of potential exposure, a NIOSH-certified respirator with an acid gas cartridge is required.[5][7] |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with an eye-wash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Spill: Evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) for small spills. Do not use water. For large spills or leaks, contact emergency response personnel.[4]
Synthetic Pathway I: Reductive Coupling for Polysilane Synthesis
Principle of the Method: The formation of a silicon-silicon backbone from dichlorosilane monomers is classically achieved via a Wurtz-type reductive coupling reaction. In this heterogeneous reaction, an alkali metal, typically a fine dispersion of sodium, is used to dehalogenate the monomer. This process generates highly reactive silyl radical anions or related species that subsequently couple to form the Si-Si sigma bonds of the polymer backbone. The choice of a high-boiling, anhydrous solvent like toluene is critical to provide the thermal energy needed to overcome the activation barrier of the reaction while remaining inert to the highly reactive intermediates.
Experimental Protocol: Synthesis of Poly(1-silacyclopentane)
-
Apparatus Preparation: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum for reagent addition. All glassware must be oven-dried and assembled hot under a positive pressure of inert gas.
-
Reagent Preparation: Prepare a dispersion of sodium metal (2.2 molar equivalents relative to the monomer) in anhydrous toluene under an inert atmosphere. Causality: Using a dispersion dramatically increases the surface area of the sodium, leading to a faster and more efficient reaction compared to solid chunks.
-
Reaction Initiation: Heat the sodium/toluene mixture to reflux (~110°C) with vigorous mechanical stirring.
-
Monomer Addition: Using a syringe pump, slowly add a solution of 1,1-dichloro-1-silacyclopentane (1.0 molar equivalent) in anhydrous toluene to the refluxing sodium dispersion over 2-3 hours. Causality: Slow addition is crucial to control the exotherm of the reaction and to promote the formation of high molecular weight polymer by maintaining a low instantaneous concentration of the monomer, which disfavors the formation of cyclic oligomers.
-
Polymerization: After the addition is complete, maintain the mixture at reflux for an additional 4-6 hours to ensure complete conversion. The reaction mixture will become viscous and deeply colored.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess sodium by the slow, dropwise addition of isopropanol, followed by methanol, and finally water. Causality: A sequential quench with alcohols of increasing acidity safely neutralizes the reactive sodium before the addition of water, preventing an uncontrolled, violent reaction.
-
Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl and then deionized water until the aqueous layer is neutral.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator. Precipitate the polymer by adding the concentrated toluene solution dropwise into a large volume of a non-solvent, such as methanol or isopropanol.
-
Final Product: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 60°C to a constant weight. The resulting polysilane is typically a white or off-white solid.
Visualization: Wurtz-type Coupling Workflow
Synthetic Pathway II: Hydrolytic Polycondensation for Polysiloxane Synthesis
Principle of the Method: This pathway transforms the dichlorosilane monomer into a polysiloxane, a polymer with a robust and flexible silicon-oxygen backbone.[6] The process occurs in two fundamental steps:
-
Hydrolysis: The two Si-Cl bonds on the monomer are rapidly converted into Si-OH (silanol) groups upon reaction with water. This step produces HCl as a byproduct, which must be neutralized.[6][9]
-
Polycondensation: The newly formed, reactive silanol groups condense with each other, eliminating a molecule of water to form stable Si-O-Si (siloxane) linkages.[6][10] The original silacyclopentane ring remains intact as a pendant group on the polysiloxane chain, imparting unique steric and solubility characteristics to the final polymer. Controlling the molecular weight can be achieved by introducing a monofunctional "chain stopper" like monochlorotrimethylsilane.[6]
Experimental Protocol: Synthesis of Poly[(1-silacyclopentyl)siloxane]
-
Apparatus Preparation: Set up a jacketed reaction vessel with an overhead stirrer, a dropping funnel, and a pH probe connected to an automated titrator/base addition system.
-
Reaction Setup: Charge the reactor with a mixture of deionized water and a suitable organic solvent (e.g., diethyl ether or toluene) and an HCl acceptor like pyridine or sodium bicarbonate. Cool the mixture to 0-5°C using a circulating bath. Causality: Performing the hydrolysis at low temperature helps to control the highly exothermic reaction and allows for more controlled formation of the silanol intermediates.
-
Hydrolysis: Slowly add a solution of 1,1-dichloro-1-silacyclopentane in the organic solvent to the vigorously stirred water/solvent mixture via the dropping funnel. Maintain the pH of the aqueous phase between 6-8 by the controlled addition of a base. Causality: Maintaining a near-neutral pH is critical. Highly acidic or basic conditions can promote undesirable side reactions, including ring-opening of the silacyclopentane moiety or uncontrolled condensation leading to low molecular weight cyclics.
-
Condensation: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours to promote polycondensation. The reaction can be gently heated (40-50°C) to drive the condensation to completion.
-
Work-up: Separate the organic layer. Wash it several times with deionized water to remove salts and any remaining base.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude polysiloxane oil or gum.
-
Final Product: For further purification, the polymer can be dissolved in a minimal amount of a good solvent (e.g., tetrahydrofuran) and precipitated into a non-solvent like methanol to remove low molecular weight oligomers. Dry the final product under vacuum.
Visualization: Hydrolytic Polycondensation Mechanism
Polymer Characterization
The successful synthesis of the target polymers must be confirmed through rigorous analytical characterization.
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Observations |
|---|---|---|
| Gel Permeation Chromatography (GPC) | Determines number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI = Mw/Mn). | A monomodal distribution with a PDI typically between 1.5 and 2.5 for these polymerization methods. |
| Nuclear Magnetic Resonance (NMR) | Confirms the polymer structure and purity. | ¹H NMR: Broad signals corresponding to the methylene protons of the silacyclopentane ring. ²⁹Si NMR: A shift in the silicon resonance from the monomer to the polymer environment, confirming Si-Si or Si-O-Si bond formation.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies key functional groups. | Polysilane: Absence of Si-Cl bands from the monomer. Polysiloxane: Appearance of a very strong, broad absorption band around 1000-1100 cm⁻¹, characteristic of the Si-O-Si stretching vibration. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as the glass transition temperature (Tg). | Provides insight into the polymer's amorphous or crystalline nature and its behavior at different temperatures. |
References
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Scribd. Polysilanes: Properties and Applications. [Link]
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Slideshare. Polysilane application. [Link]
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Linde. Dichlorosilane Safety Data Sheet. [Link]
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Semantic Scholar. Controlled synthesis of silicon‐containing polymers by metal catalysts. [Link]
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ResearchGate. Synthesis of Polysilazane by Ammonolysis of Dichlorosilane in a Nucleophilic Solvent. [Link]
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Defense Technical Information Center. Ring Opening Polymerization of Cyclotetrasilanes: A Versatile Route to Linear Polysilylenes. [Link]
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Chemistry & Chemical Technology. CYCLIC SILICON ORGANIC COPOLYMERS: SYNTHESIS AND INVESTIGATION. [Link]
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Koc University. Silicone containing copolymers: Synthesis, properties and applications. [Link]
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ResearchGate. Polycondensation using alkyl chlorosilanes/silicon tetrachloride: Preparation of poly(1,4‐benzamide). [Link]
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National Institutes of Health (NIH). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. [Link]
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Royal Society of Chemistry. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. [Link]
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MDPI. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. [Link]
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MDPI. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. [Link]
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Taylor & Francis. Polycondensation – Knowledge and References. [Link]
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ResearchGate. A New Polycondensation Process for the Preparation of Polysiloxane Copolymers. [Link]
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Royal Society of Chemistry. Synthesis and polymerization of cyclobutenyl-functionalized polylactide and polycaprolactone: a consecutive ROP/ROMP route towards poly(1,4-butadiene)-g-polyesters. [Link]
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Application Notes & Protocols: The Versatility of 1,1-dichloro-1-silacyclopentane in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the applications of 1,1-dichloro-1-silacyclopentane, also known as cyclotetramethylenedichlorosilane. This strained cyclic dichlorosilane serves as a valuable monomer and precursor in several key areas of materials science. We will explore its utility in the synthesis of well-defined polysilanes via ring-opening polymerization, its role as a building block for preceramic polymers that yield advanced silicon-based ceramics upon pyrolysis, and its application as a surface modification agent for tailoring the properties of various substrates. This guide combines theoretical principles with detailed, field-proven experimental protocols to enable researchers to effectively harness the potential of this versatile compound.
Introduction: The Unique Reactivity of 1,1-dichloro-1-silacyclopentane
1,1-dichloro-1-silacyclopentane is a cyclic organosilicon compound with the formula (CH₂)₄SiCl₂. Its significance in materials science stems from two primary chemical features: the strained five-membered ring and the two reactive silicon-chlorine (Si-Cl) bonds. The ring strain makes it susceptible to ring-opening polymerization (ROP), providing a pathway to high molecular weight polysilanes with a poly(silacyclopentane) backbone. This method offers an alternative to the more traditional Wurtz-type reductive coupling of dichlorosilanes, which can sometimes lead to broader molecular weight distributions.[1][2]
The reactive Si-Cl bonds allow it to function as a classic silanization agent, readily reacting with nucleophiles such as hydroxyl groups on surfaces to form stable covalent bonds.[3][4] Furthermore, polymers derived from this monomer can act as preceramic polymers, which, upon thermal decomposition in a controlled atmosphere, transform into silicon-based ceramics like silicon carbide (SiC).[5][6] This versatility makes 1,1-dichloro-1-silacyclopentane a foundational component for creating advanced materials with tailored electronic, thermal, and surface properties.
Application I: Synthesis of Polysilanes via Anionic Ring-Opening Polymerization (AROP)
Polysilanes, polymers with an all-silicon backbone, are renowned for their unique electronic and photophysical properties derived from σ-electron delocalization along the Si-Si chain.[2] These properties are highly sensitive to the polymer's conformation, molecular weight, and the substituents on the silicon backbone. Anionic ring-opening polymerization (AROP) of strained cyclic silanes is a powerful technique for synthesizing well-defined polysilanes.[1]
Mechanistic Principle
The AROP of 1,1-dichloro-1-silacyclopentane is typically initiated by a potent nucleophile, such as a silyl anion (e.g., generated from a silyl-potassium initiator). The initiator attacks a silicon atom in the strained ring, leading to the cleavage of a Si-Si bond within the polymer chain (if one is already formed) or initiating the polymerization of the monomer. The propagation step involves the sequential addition of monomer units to the growing anionic chain end. The reaction is terminated by adding a quenching agent that neutralizes the anionic center.
Experimental Protocol: AROP of 1,1-dichloro-1-silacyclopentane
This protocol describes a representative procedure for the synthesis of poly(silacyclopentane).
Materials and Reagents:
-
1,1-dichloro-1-silacyclopentane (monomer)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Silyl potassium (KSiR₃) or a similar silyl anion initiator
-
Anhydrous toluene
-
Methanol (quenching agent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and then cooled under a stream of dry argon or nitrogen.
-
Solvent and Monomer Preparation: Transfer anhydrous THF and the 1,1-dichloro-1-silacyclopentane monomer into the reaction flask via cannula under an inert atmosphere. Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Initiation: Prepare a solution of the silyl potassium initiator in THF. Slowly add a catalytic amount (e.g., 1 mol%) of the initiator solution to the stirred monomer solution. The reaction mixture may change color, indicating the formation of active anionic species.
-
Polymerization: Allow the reaction to proceed at the chosen temperature. The polymerization of strained cyclosilanes can be very rapid, often reaching completion in minutes.[1] Monitor the reaction progress by taking aliquots for analysis (e.g., Gel Permeation Chromatography, GPC) if desired.
-
Termination (Quenching): Once the desired conversion is achieved, terminate the polymerization by adding an excess of degassed methanol to the reaction mixture.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent, such as methanol or isopropanol.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of a good solvent (e.g., toluene) and re-precipitate it to remove residual monomer and initiator byproducts. Repeat this step 2-3 times.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the final polymer using:
-
GPC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure.
-
UV-Vis Spectroscopy: To analyze the electronic transitions (σ-σ*) characteristic of the polysilane backbone.[2]
-
Workflow and Data Summary
| Parameter | Typical Value / Observation | Reference |
| Initiator | Silyl Potassium (KSiR₃) | [1] |
| Solvent | Anhydrous THF | [1] |
| Temperature | -78 °C to Room Temperature | [1] |
| Reaction Time | < 5 minutes | [1] |
| Mn ( g/mol ) | 10,000 - 100,000+ | [1] |
| PDI (Mw/Mn) | 1.1 - 1.5 (typically narrow) | [7] |
| λmax (UV-Vis) | 300 - 350 nm (depends on conformation) | [2] |
Application II: Precursor for Silicon-Based Ceramics
Silicon-containing polymers are crucial precursors for manufacturing advanced ceramic materials through a process known as polymer-derived ceramics (PDCs).[6] This route offers advantages over traditional powder metallurgy, such as the ability to form complex shapes, fibers, and coatings.[5][8] Polymers containing the silacyclopentane unit can be pyrolyzed to form silicon oxycarbide (SiOC) or silicon carbonitride (SiCN) ceramics, depending on the co-monomers and pyrolysis atmosphere.[9]
Mechanistic Principle
The conversion process involves three main stages:
-
Polymer Synthesis: 1,1-dichloro-1-silacyclopentane is co-polymerized with other precursors to create a cross-linkable polymer network.
-
Cross-linking (Curing): The synthesized polymer is thermally or chemically cross-linked to form an infusible solid (a thermoset). This step is critical to prevent the polymer from melting and losing its shape during pyrolysis and to maximize the ceramic yield.
-
Pyrolysis: The cross-linked polymer is heated to high temperatures (800-1400 °C) in an inert (e.g., Argon) or reactive (e.g., Ammonia) atmosphere. During this process, organic side groups are cleaved, releasing volatile compounds (like H₂ and CH₄), and the polymer backbone rearranges to form an amorphous inorganic ceramic network.[5]
Experimental Protocol: Synthesis and Pyrolysis to SiOC Ceramic
Part A: Preceramic Polymer Synthesis This protocol describes a co-polymerization to create a polysiloxane-based preceramic polymer.
-
In a reaction flask under an inert atmosphere, combine 1,1-dichloro-1-silacyclopentane and a co-monomer like dimethyldichlorosilane in a suitable solvent (e.g., toluene).
-
Slowly add a controlled amount of water or a diol to the stirred solution. This will induce hydrolysis and condensation of the Si-Cl groups to form Si-O-Si (siloxane) bonds, building the polymer backbone.
-
Control the reaction temperature (e.g., 50-80 °C) to manage the rate of condensation and the molecular weight of the resulting polymer.
-
After the reaction is complete (e.g., 4-6 hours), wash the organic phase with water to remove any HCl byproduct and residual salts.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the viscous preceramic polymer.
Part B: Pyrolysis
-
Place a known mass of the preceramic polymer in an alumina crucible.
-
Position the crucible inside a tube furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Argon) for at least 1 hour to remove all oxygen.
-
Heat the furnace to the target pyrolysis temperature (e.g., 1000 °C) at a controlled ramp rate (e.g., 5 °C/min).
-
Hold at the target temperature for a dwell time (e.g., 2-4 hours) to ensure complete conversion.
-
Cool the furnace naturally to room temperature while maintaining the inert gas flow.
-
Carefully remove the resulting black ceramic product and weigh it to determine the ceramic yield.
-
Characterize the ceramic using:
-
TGA (Thermogravimetric Analysis): To study the polymer-to-ceramic conversion and determine the ceramic yield.
-
XRD (X-ray Diffraction): To assess the amorphous or crystalline nature of the ceramic.
-
SEM (Scanning Electron Microscopy): To observe the morphology and microstructure.
-
Conversion Pathway and Data Summary
| Parameter | Typical Value / Condition | Reference |
| Pyrolysis Atmosphere | Argon or Nitrogen | [5] |
| Pyrolysis Temperature | 800 - 1400 °C | [5] |
| Ceramic Yield | 60 - 85% | [6] |
| Resulting Ceramic | Amorphous SiOC, SiCN | [9] |
| Key Properties | High thermal stability, creep resistance | [6] |
Application III: Surface Modification and Functionalization
The high reactivity of the Si-Cl bonds in 1,1-dichloro-1-silacyclopentane makes it an effective agent for the chemical modification of surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and metal oxides.[3][10] This process, known as silanization, is used to alter surface properties like wettability, adhesion, and chemical resistance.[4][11]
Mechanistic Principle
The silanization reaction proceeds via the nucleophilic attack of surface silanol groups (Si-OH) on the silicon atom of the dichlorosilane. This results in the formation of a strong, covalent silicon-oxygen-silicon (Si-O-Si) bond and the release of hydrogen chloride (HCl) as a byproduct.[3] Because the molecule has two chlorine atoms, it can react with two adjacent hydroxyl groups or polymerize on the surface, creating a more robust coating.
Experimental Protocol: Hydrophobization of Glass Slides
Materials and Reagents:
-
Glass microscope slides
-
Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION REQUIRED ) or an oxygen plasma cleaner
-
Anhydrous toluene
-
1,1-dichloro-1-silacyclopentane
-
Triethylamine (optional, as an HCl scavenger)
-
Acetone and Isopropanol for rinsing
-
Deionized water
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean glass slides by sonicating in acetone, then isopropanol, and finally deionized water.
-
Activate the surface to generate a high density of hydroxyl groups. This can be done by immersing the slides in Piranha solution (e.g., 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood). Alternatively, use an oxygen plasma cleaner.
-
Rinse the activated slides extensively with deionized water and dry them in an oven at 110 °C for 1 hour.
-
-
Silanization Reaction:
-
In a sealed reaction vessel inside a glovebox or under a dry nitrogen atmosphere, prepare a solution of 1,1-dichloro-1-silacyclopentane (e.g., 1-5% v/v) in anhydrous toluene.
-
If desired, add triethylamine to the solution to neutralize the HCl byproduct.
-
Immerse the dry, activated glass slides in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or with gentle heating (e.g., 50 °C) to accelerate the process.
-
-
Post-Reaction Work-Up:
-
Remove the slides from the silane solution and rinse them sequentially with fresh toluene, acetone, and isopropanol to remove any unreacted silane and byproducts.
-
Cure the slides by baking them in an oven at 110 °C for 1 hour. This step helps to complete the condensation reactions and strengthen the silane layer.
-
-
Characterization:
-
Contact Angle Goniometry: Measure the static water contact angle to quantify the change in surface wettability. A significant increase from <10° (for clean glass) to >90° indicates successful hydrophobization.[12]
-
ATR-FTIR or XPS: Use surface-sensitive spectroscopic techniques to confirm the presence of the organosilane layer on the surface.
-
Surface Reaction and Property Changes
Silane [label=<
ClCl \ / Si / (CH₂)₄
];
Modified_Surface [label=<
SiSiSi-OH || OO / Si / (CH₂)₄
];
Plus [label="+"]; Arrow [label="→", fontsize=20]; Byproduct [label="+ 2 HCl"];
{rank=same; Surface; Plus; Silane;} {rank=same; Arrow;} {rank=same; Modified_Surface; Byproduct;}
Surface -> Arrow; Silane -> Arrow; Arrow -> Modified_Surface; Arrow -> Byproduct; } ends_dot Caption: Silanization of a hydroxylated surface.
| Property | Before Modification (Clean Glass) | After Modification | Reference |
| Water Contact Angle | < 10° (Hydrophilic) | > 90° (Hydrophobic) | [12] |
| Surface Chemistry | Rich in Si-OH groups | Covalently bound organosilane layer | [3] |
| Adhesion | High surface energy | Lower surface energy, modified adhesion | [10] |
Conclusion
1,1-dichloro-1-silacyclopentane is a highly versatile and reactive building block in materials science. Its strained ring structure facilitates access to well-defined polysilanes through anionic ring-opening polymerization, while its reactive chlorine substituents enable its use as both a precursor for robust polymer-derived ceramics and an effective agent for tailoring surface properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the unique chemistry of this compound in the development of next-generation materials.
References
- Shimizu, M., et al. (1999). Electroreductive Synthesis of Polysilanes, Polygermanes, and Related Polymers with Magnesium Electrodes. Macromolecules.
- Matyjaszewski, K., et al. (1991). Synthesis and Characterization of Polysilanes.
- Lee, S., et al. (n.d.). Synthesis and characterization of new polysilanols by hydrolysis.
- Murase, H., et al. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism.
- Rao, A. V., et al. (2007). Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes.
- Wall, K. (1990). Polysilanes: Their Synthesis, Properties and Application. University of Illinois Urbana-Champaign.
- Grathwohl, P., et al. (2014). Reaction scheme for the surface modification with chlorosilanes representative for the diatomite.
- Marr, K. M., et al. (2013). Surface Modification of Porous Silicon-Based Films Using Dichlorosilanes Dissolved in Supercritical Carbon Dioxide.
- Ratner, B. D. (n.d.).
- Santoso, M. G., & Lo, Y. H. (2021). Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Methods in Molecular Biology, 2237, 191-198.
- Seo, J., et al. (2023).
- Kroke, E., & Colombo, P. (2016). Ceramic synthesis from condensed phases. Springer Handbook of Crystal Growth.
- Kumar, A., & Leitao, E. M. (2020). Properties and applications of polysilanes.
- Seo, J., et al. (2023).
- Lazzara, G., & Fisli, A. (2021).
- Seo, J., et al. (2023). Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway.
- Segal, D. (1996).
- Gupta, M., et al. (2021). Vapor Deposition of Microstructured Silicon-Containing Polymer Films on High Viscosity Silicone Oils. AIChE Proceedings.
- Xiao, M., et al. (2019). Compositions and methods for depositing silicon-containing films.
- Riedel, R., et al. (2008). Cyclosilazanes and Borazines: Polymer Precursors to Silicon- and Boron-Containing Ceramics.
- Mera, G., et al. (2013). NH3-assisted synthesis of microporous silicon oxycarbonitride ceramics from preceramic polymers: a combined N2 and CO2 adsorption and small angle X-ray scattering study.
- Segal, D. (1996). Chemical synthesis of ceramic materials.
- Bencan, A., et al. (2014). Chemical Synthesis, Sintering and Piezoelectric Properties of Ba0.85Ca0.15 Zr0.1Ti0.9O3 Lead-Free Ceramics.
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Cyclotetramethylenedichlorosilane
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude cyclotetramethylenedichlorosilane (also known as 1,1-dichlorosilacyclopentane). It is designed to offer practical, field-proven insights into common challenges and their resolutions, ensuring the attainment of high-purity material essential for subsequent applications.
Section 1: Troubleshooting Guide for Fractional Distillation
Fractional distillation is the primary and most effective method for purifying this compound. However, the presence of various impurities from the synthesis process can present challenges. This guide addresses specific issues you may encounter.
A common synthesis route for this compound involves the direct reaction of 1,4-dichlorobutane with silicon. This process can lead to several byproducts and unreacted starting materials in the crude product. Understanding the boiling points of these components is critical for successful purification.
| Compound | Role | Boiling Point (°C) |
| Trichlorosilane (HSiCl₃) | Low-boiling impurity | 31.8 °C[1][2][3][4] |
| Silicon Tetrachloride (SiCl₄) | Low-boiling impurity | 57.6 °C[5][6][7][8][9][10][11][12][13] |
| 1-Chlorobutane | Low-boiling impurity | 77-78 °C[14][15][16][17][18] |
| This compound | Product | ~142 °C |
| 1,4-Dichlorobutane | High-boiling impurity (unreacted starting material) | 155-162 °C[19][20][21][22][23] |
Q1: My initial distillate is coming over at a much lower temperature than expected (e.g., below 100°C), and the volume is significant. What is happening?
A1: This is a classic sign of the presence of low-boiling impurities. Based on the likely synthesis byproducts, you are probably distilling off a mixture of trichlorosilane (b.p. 31.8°C) and silicon tetrachloride (b.p. 57.6°C)[1][2][3][4][5][6][7][8][9][10][11][12][13]. A smaller fraction of 1-chlorobutane (b.p. 77-78°C) may also be present[14][15][16][17][18].
Causality and Recommended Action:
-
Initial Action: Do not discard this initial fraction, as it may still contain some product. It is best to collect it in a separate flask. Continue the distillation, and you should observe a gradual increase in the temperature at the distillation head.
-
Improving Separation: To enhance the separation of these low-boiling components, ensure your fractional distillation column has a high number of theoretical plates. A longer column or one with more efficient packing material will improve resolution.
-
Process Control: Maintain a slow and steady distillation rate. A rapid distillation will lead to co-distillation of your product with these more volatile impurities, reducing the purity of your main fraction.
Q2: The temperature of my distillation has plateaued around the boiling point of the product (~142°C), but after collecting the main fraction, the temperature continues to rise. What does this indicate?
A2: This suggests the presence of a higher-boiling impurity, which is very likely unreacted 1,4-dichlorobutane (b.p. 155-162°C)[19][20][21][22][23].
Causality and Recommended Action:
-
Fraction Collection: Once the temperature starts to climb significantly above 142-145°C, you should switch to a new receiving flask to collect this high-boiling fraction. This will prevent contamination of your purified product.
-
Optimizing Yield: If a significant amount of high-boiling residue remains, it indicates that the initial reaction may not have gone to completion. Consider optimizing the reaction conditions (e.g., reaction time, temperature, catalyst) in future syntheses to maximize the conversion of 1,4-dichlorobutane.
Q3: The distillation is proceeding very slowly, even at a high pot temperature. What could be the issue?
A3: Several factors could contribute to a slow distillation rate.
Causality and Recommended Action:
-
Insufficient Heating: Ensure the heating mantle is in good contact with the distillation flask and that the temperature is set appropriately.
-
Heat Loss: The fractionating column can lose a significant amount of heat to the surroundings, preventing the vapor from reaching the condenser. Insulate the column with glass wool or aluminum foil to minimize heat loss[24].
-
Flooding or Weeping: In columns with packing or trays, an improper heating rate can lead to flooding (where liquid backs up in the column) or weeping (where liquid drips down through the perforations in the trays instead of flowing across them)[25]. Both phenomena disrupt the vapor-liquid equilibrium and hinder efficient distillation. Reduce the heating rate to see if the distillation becomes more stable.
Q4: I've noticed fumes escaping from the distillation apparatus, and the yield is lower than expected. What should I do?
A4: This is a serious safety concern and also impacts your product yield. Dichlorosilanes are highly reactive with atmospheric moisture.
Causality and Recommended Action:
-
System Integrity: Immediately check all joints and connections for leaks. Ensure that all glassware is properly sealed. Using high-vacuum grease on ground glass joints can help create a better seal[26].
-
Inert Atmosphere: The distillation should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product and impurities[24]. This is crucial as hydrolysis will produce corrosive HCl gas and solid siloxanes that can contaminate your product and damage your equipment.
-
Condenser Efficiency: Ensure that the cooling water in your condenser is flowing at an adequate rate and is sufficiently cold to condense the vapors effectively.
Section 2: Experimental Workflow & Purity Analysis
Detailed Fractional Distillation Protocol
This protocol outlines the steps for the fractional distillation of crude this compound.
Step 1: Apparatus Setup
-
Assemble a fractional distillation apparatus as shown in the diagram below. Use a packed column (e.g., with Raschig rings or Vigreux indentations) to increase the separation efficiency.
-
Ensure all glassware is thoroughly dried in an oven before use to remove any traces of water.
-
The system should be connected to a bubbler to maintain a slight positive pressure of an inert gas (nitrogen or argon).
Step 2: Charging the Flask
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.
Step 3: Distillation
-
Begin heating the flask gently.
-
Collect the initial fraction, which will primarily consist of low-boiling impurities like silicon tetrachloride and trichlorosilane, in a separate receiving flask.
-
Monitor the temperature at the distillation head. Once the temperature stabilizes near the boiling point of this compound (~142°C), change the receiving flask to collect the pure product.
-
Continue collecting the product as long as the temperature remains stable.
-
If the temperature begins to rise significantly above 145°C, switch to a third receiving flask to collect the high-boiling fraction (likely unreacted 1,4-dichlorobutane).
Step 4: Shutdown
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool down under the inert atmosphere.
-
The purified product should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.
Caption: Workflow for the purification of crude this compound.
Analytical Methods for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass information for each separated component, allowing for their identification.
-
Application: GC-MS is an excellent technique to assess the purity of the distilled fractions. It can detect and identify the low- and high-boiling impurities discussed above. A high-purity sample will show a single major peak corresponding to this compound.
-
Sample Preparation: Due to the moisture sensitivity of dichlorosilanes, samples must be handled in a dry environment (e.g., a glovebox) and diluted in a dry, aprotic solvent before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard.
-
Application: NMR is invaluable for confirming the structure of the purified product and for detecting impurities that may not be well-resolved by GC. The presence of unexpected signals can indicate contamination.
-
Sample Preparation: Samples for NMR should be prepared in a dry, deuterated solvent (e.g., CDCl₃) in a dry NMR tube, again taking precautions to exclude moisture.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with this compound?
A: this compound is a hazardous chemical that requires careful handling. The main hazards are:
-
Flammability: It is a flammable liquid and its vapors can form explosive mixtures with air.
-
Reactivity with Water: It reacts violently with water and moisture to produce hydrogen chloride (HCl) gas, which is corrosive and toxic. This reaction is also exothermic and can cause a dangerous increase in pressure in a closed container.
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q: Can I use a simple distillation instead of a fractional distillation?
A: While a simple distillation can remove some of the very low-boiling or high-boiling impurities, it will not be effective in separating impurities with boiling points close to that of the product. Given that 1,4-dichlorobutane has a boiling point relatively close to this compound, fractional distillation is strongly recommended to achieve high purity.
Q: What should I do with the impurity fractions?
A: The low-boiling fraction containing silicon tetrachloride and trichlorosilane, and the high-boiling fraction containing 1,4-dichlorobutane, should be treated as hazardous waste and disposed of according to your institution's safety guidelines. Do not pour them down the drain, as they will react with water.
Q: How can I be sure my purified product is free of water?
A: The absence of a broad peak in the ¹H NMR spectrum is a good indicator. For quantitative analysis of water content, Karl Fischer titration is the most accurate method.
Q: What are the white solid precipitates that sometimes form in my crude product or during purification?
A: These are likely siloxanes, which are formed from the hydrolysis of dichlorosilanes upon exposure to moisture. This underscores the critical importance of maintaining anhydrous conditions throughout the synthesis and purification process.
Caption: Troubleshooting logic for fractional distillation of this compound.
References
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-
1,4-Dichlorobutane. (n.d.). In Wikipedia. Retrieved from [Link]
-
Silicon tetrachloride. (n.d.). In Wikipedia. Retrieved from [Link]
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Trichlorosilane. (n.d.). In Wikipedia. Retrieved from [Link]
- Tetrachlorosilane. (2024).
- 1,4-DICHLOROBUTANE (FOR SYNTHESIS). (n.d.).
-
Silicon tetrachloride. (n.d.). WebElements. Retrieved from [Link]
-
1,4-Dichlorobutane. (2025). Chemsrc. Retrieved from [Link]
- Trichlorosilane. (n.d.). Grokipedia.
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- Trichlorosilane. (n.d.). Jinan Future chemical Co.,Ltd.
- Trichlorosilane. (2022). AIHA.
-
Tetrachlorosilane. (n.d.). LookChem. Retrieved from [Link]
-
1,4-Dichlorobutane. (n.d.). PubChem. Retrieved from [Link]
- Trichlorosilane. (n.d.). DrugFuture.
- 1-Chlorobutane. (n.d.). British Pharmacopoeia.
- 1-chlorobutane. (n.d.). Stenutz.
- 1-chlorobutane. (n.d.). Chemister.ru.
- tetrachlorosilane. (n.d.). Stenutz.
- tetrachlorosilane. (n.d.). Chemister.ru.
- Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. (2023). Applied Sciences.
- Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. (n.d.). Organometallics.
- Synthesis of organo chlorosilanes from organosilanes. (2019).
- Direct synthesis of alkoxysilanes: current state, challenges and prospects. (2023).
- Making Use of the Direct Process Residue: Synthesis of Bifunctional Monosilanes. (2019). PubMed.
- Organic Chemistry 1 - What are some common mistakes when doing fractional distill
- Advanced distillation techniques and troubleshooting. (n.d.).
- How Can You Fix Problems In Distillation Columns? (2025). Chemistry For Everyone.
- How Do You Troubleshoot Common Distillation Column Issues? (2025). Chemistry For Everyone.
- Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry.
- Gas chromatographic determination of some alkoxysilanes for use in occup
- Preparation of 1,4-dichlorobutane. (n.d.). PrepChem.
- Silacyclopentane, 1,1-dichloro-. (n.d.). NIST WebBook.
- Production of 1,4-dichlorobutane. (1958).
- 1, 1- Dichloropropane on hydrolysis gives :. (n.d.). Allen.
- 1,4-Dichlorobutane synthesis. (n.d.). ChemicalBook.
- Analysis of Chlorin
- Genesis of Organochlorine Compounds in Crude Oil and Petroleum Products (A Review). (2022).
- Application Notes and Protocols: The Versatile Role of 1,4-Dichlorobutane in Pharmaceutical Intermedi
- GAS CHROMATOGRAPHY - MASS SPECTROMETRY (GC-MS)
- Gas Chromatography of Organochlorine Compounds. (2023). Chemistry LibreTexts.
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Technical Support Center: 1,1-Dichlorosilacyclopentane Purification
Welcome to the technical support center for handling and purifying 1,1-dichlorosilacyclopentane. This guide is designed for researchers and chemists who utilize this versatile reagent and require it in a high state of purity for their synthetic applications. Here, we address common challenges and provide robust, field-tested protocols to ensure the quality of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude 1,1-dichlorosilacyclopentane, and where do they come from?
A: The impurity profile of your 1,1-dichlorosilacyclopentane is almost entirely dependent on its synthetic route. The two most prevalent commercial and laboratory-scale syntheses are the Grignard route and the hydrosilylation route.
1. The Grignard Synthesis Route: This classic method typically involves the reaction of 1,4-dichlorobutane with magnesium metal to form a di-Grignard reagent, which is then quenched with a silicon source like silicon tetrachloride (SiCl₄).
-
Causality: The Grignard reaction is powerful but can be prone to side reactions.[1][2] Wurtz-type coupling can lead to oligomers of the butyl chain. Incomplete reaction or improper stoichiometry can leave starting materials in the crude product.
-
Common Impurities:
-
Solvent: Tetrahydrofuran (THF) or Diethyl Ether are common solvents and can be difficult to remove completely due to their boiling points.
-
Unreacted Starting Materials: 1,4-dichlorobutane, Magnesium halides (MgCl₂).
-
Side-Products: Octane, cyclobutane, and various oligomeric species. Higher-order silanes if the Grignard reagent reacts with the product.
-
2. The Hydrosilylation Synthesis Route: This method involves the platinum-catalyzed intramolecular hydrosilylation of 4-butenyldichlorosilane or the direct reaction of a diene with a chlorosilane.[3][4]
-
Causality: While often cleaner, this reaction's impurities are related to the catalyst, starting materials, and potential side-reactions like dehydrogenative silylation.[4]
-
Common Impurities:
-
Catalyst Residues: Traces of platinum-based catalysts (e.g., Karstedt's catalyst).
-
Unreacted Starting Materials: Such as 1,5-hexadiene or dichlorosilane.
-
Isomers & Side-Products: Incomplete cyclization products or isomers depending on the specific diene used.
-
3. Hydrolysis Products (Route-Independent): 1,1-dichlorosilacyclopentane is highly sensitive to moisture.[5] Exposure to atmospheric or solvent moisture leads to hydrolysis, forming hydrochloric acid (HCl) and siloxanes. These siloxanes are typically higher-boiling oligomeric or polymeric materials that can interfere with subsequent reactions.
Data Summary: Boiling Points of Target & Potential Impurities
This table is crucial for designing your purification strategy. The separation of components via distillation is only effective when there are significant differences in their boiling points.[6]
| Compound | Formula | Boiling Point (°C) | Boiling Point (K) | Rationale for Presence |
| 1,1-Dichlorosilacyclopentane | C₄H₈Cl₂Si | 142.4 °C | 415.5 K[7][8] | Target Product |
| Tetrahydrofuran (THF) | C₄H₈O | 66 °C | 339.1 K | Grignard Solvent |
| Diethyl Ether | C₄H₁₀O | 34.6 °C | 307.8 K | Grignard Solvent |
| 1,4-Dichlorobutane | C₄H₈Cl₂ | 162 °C | 435.1 K | Grignard Starting Material |
| Silicon Tetrachloride (SiCl₄) | SiCl₄ | 57.6 °C | 330.8 K | Grignard Starting Material |
| Siloxanes (Example: 1,3-Dichloro-1,3-disiloxane) | Varies | > 200 °C | > 473 K | Hydrolysis Product |
Troubleshooting & Experimental Guides
Q2: My initial analysis (GC-MS, NMR) shows multiple components. How do I decide on a purification strategy?
A: For a thermally stable, liquid product like 1,1-dichlorosilacyclopentane, the most effective and scalable purification technique is fractional distillation .[6][9] This method separates compounds based on differences in their boiling points. Given the boiling point data above, you can effectively separate your product from both lower-boiling impurities (solvents, SiCl₄) and higher-boiling impurities (1,4-dichlorobutane, siloxanes).
Below is a decision workflow to guide your purification approach.
Caption: Decision workflow for purification.
Q3: Can you provide a detailed protocol for fractional distillation of 1,1-dichlorosilacyclopentane?
A: Absolutely. This protocol is designed to maximize purity and yield while preventing hydrolysis. The key is maintaining a strictly anhydrous and inert atmosphere.
Safety First: All chlorosilanes are corrosive and react with moisture to release HCl gas. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Apparatus:
-
Round-bottom flask (distilling flask)
-
Vigreux or packed fractionating column (minimum 20 cm)
-
Distillation head with thermometer adapter
-
Condenser (Liebig or Allihn)
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Schlenk line or similar manifold for inert atmosphere control
-
Boiling chips or magnetic stir bar
Workflow Diagram:
Caption: Fractional distillation setup under inert atmosphere.
Step-by-Step Procedure:
-
Glassware Preparation: All glassware must be rigorously dried. Flame-dry all components under vacuum or oven-dry at 120 °C overnight. Assemble the apparatus while still hot under a positive flow of inert gas (Argon or Nitrogen).
-
Charging the Flask: Charge the distilling flask with the crude 1,1-dichlorosilacyclopentane and a few boiling chips (or a stir bar). Do not fill the flask more than two-thirds full.
-
System Inerting: Ensure the entire system is under a gentle positive pressure of inert gas. The outlet should be connected to an oil bubbler to monitor the gas flow and prevent back-diffusion of air.
-
Heating: Begin heating the distilling flask gently. If using a stir bar, ensure moderate stirring is active.
-
Collecting Fractions:
-
Forerun: Collect the first fraction, which will contain low-boiling impurities (e.g., residual THF, SiCl₄). The head temperature will be significantly below the target boiling point.
-
Product Fraction: As the temperature at the distillation head stabilizes at the boiling point of 1,1-dichlorosilacyclopentane (~142 °C), switch to a clean, dry receiving flask. Collect the product while the temperature remains constant. A stable boiling point is the best indicator of a pure fraction.[10]
-
Final Fraction: If the temperature begins to rise significantly above the boiling point or drops, it indicates the product has distilled and higher-boiling impurities are remaining. Stop the distillation at this point to avoid contaminating your product.
-
-
Shutdown and Storage: Allow the apparatus to cool completely to room temperature under the inert atmosphere. Transfer the purified product to a clean, dry, amber glass bottle with a septum-sealed cap. Store under an inert atmosphere and away from moisture.
Q4: I performed the distillation, but my yield is low and the separation wasn't clean. What went wrong?
A: This is a common issue. Here are the likely causes and solutions:
-
Issue: Poor Separation (Product in Forerun/Impurities in Product)
-
Cause 1: Distillation rate is too fast. Rapid heating does not allow for proper vapor-liquid equilibrium to be established in the fractionating column, effectively turning your fractional distillation into a less efficient simple distillation.[11]
-
Solution 1: Reduce the heating rate. A good rule of thumb is a collection rate of 1-2 drops per second.
-
Cause 2: Inefficient fractionating column. Your column may not have enough "theoretical plates" (surface area for condensation/vaporization cycles) for the separation required.[9]
-
Solution 2: Use a longer column or one with a more efficient packing material (e.g., Raschig rings or metal sponge), though a Vigreux column is typically sufficient. Ensure the column is well-insulated.
-
-
Issue: Low Yield
-
Cause 1: Product loss in the apparatus. A significant amount of product can wet the large surface area of the fractionating column and condenser.
-
Solution 1: This is inherent to the process, especially on a small scale. Ensure you are working with a sufficient quantity of crude material.
-
Cause 2: Thermal decomposition. While 1,1-dichlorosilacyclopentane is relatively stable, prolonged heating at high temperatures can cause decomposition, especially if catalytic impurities are present.
-
Solution 2: Consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and minimize thermal stress on the compound. You will need to consult a nomograph to determine the boiling point at your target pressure.
-
References
-
Cheméo. (n.d.). Chemical Properties of Silacyclopentane, 1,1-dichloro- (CAS 2406-33-9). Retrieved from [Link]
-
NIST. (n.d.). Silacyclopentane, 1,1-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Table 4-2, Physical and Chemical Properties of 1,1-Dichloroethane. In TOXICOLOGICAL PROFILE FOR 1,1-DICHLOROETHANE. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link]
-
FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. Retrieved from [Link]
-
Nichols, L. (2021, March 5). 5.3: Fractional Distillation. Chemistry LibreTexts. Retrieved from [Link]
-
Cal Poly Pomona. (2020, June 20). Simple and Fractional Distillation [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]
-
MCPHS University. (2020, September 17). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Reactions of Group 1 Elements with Water. Retrieved from [Link]
-
ChemRxiv. (n.d.). Revisiting the Enhanced Chemical Reactivity in Water Micro- droplets: The Case of a Diels-Alder Reaction. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Common Water Reactive Chemicals. Retrieved from [Link]
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- 5. ehs.msstate.edu [ehs.msstate.edu]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Cyclotetramethylenedichlorosilane Polymerization Reactions
Welcome to the technical support center for the polymerization of cyclotetramethylenedichlorosilane (also known as 1,1-dichloro-1-silacyclopentane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful synthesis of poly(1,1-silacyclopentane).
Introduction to the Polymerization of this compound
This compound is a reactive cyclic monomer used in the synthesis of polysilanes, specifically poly(1,1-silacyclopentane). The resulting polymer possesses a unique combination of properties, including thermal stability and chemical resistance, making it a person of interest for various advanced material applications.[1]
The polymerization of this monomer can be approached through two primary methods:
-
Wurtz-Type Reductive Coupling: A classical method for forming silicon-silicon bonds by the reductive dechlorination of dichlorosilanes using an alkali metal.
-
Ring-Opening Polymerization (ROP): A method that proceeds by the cleavage of the silicon-carbon bond within the strained five-membered ring.
This guide will delve into the intricacies of both methods, providing troubleshooting for common issues encountered during experimentation.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to take the necessary safety precautions.
Hazard Summary:
-
Flammability: Highly flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2] Use explosion-proof electrical equipment and non-sparking tools.[2]
-
Reactivity: Reacts with water.[3] It is crucial to carry out all reactions under an inert, dry atmosphere (e.g., argon or nitrogen).
-
Toxicity: Toxic if swallowed or inhaled and harmful in contact with skin.[2]
Mandatory Safety Precautions:
| Precaution | Description |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and a lab coat.[1] A NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended.[1] |
| Ventilation | Work in a well-ventilated fume hood to avoid inhalation of vapors.[1] |
| Inert Atmosphere | All glassware must be thoroughly dried, and reactions should be conducted under a dry, inert atmosphere (argon or nitrogen) to prevent reaction with moisture. |
| Handling | Avoid all contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert gas.[2] |
| Spill & Fire | In case of a spill, use an inert absorbent material. For fires, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1] |
Troubleshooting Wurtz-Type Reductive Coupling
Wurtz-type coupling is a heterogeneous reaction that can be challenging to control. Below are common issues and their solutions.
FAQ: Wurtz-Type Coupling
Q1: My polymer yield is consistently low. What are the likely causes?
A1: Low yields in Wurtz-type coupling are a common issue and can stem from several factors:
-
Impurities: The presence of moisture or protic impurities in the monomer, solvent, or inert gas will react with the alkali metal and the growing polymer chains, leading to termination. Ensure all components are rigorously dried and degassed.
-
Inefficient Alkali Metal Dispersion: The reaction occurs on the surface of the alkali metal. A fine, high-surface-area dispersion is crucial for efficient reaction. Consider using sodium dispersion in a high-boiling hydrocarbon solvent or sonicating the reaction mixture to maintain a clean and active metal surface.
-
Side Reactions: The formation of stable cyclic oligomers (e.g., cyclopentasilane and cyclohexasilane) is a significant competing reaction that reduces the yield of the high molecular weight polymer.[4]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature needs to be determined empirically for this specific monomer.
Q2: The molecular weight distribution of my polymer is bimodal or very broad. How can I achieve a narrower distribution?
A2: Bimodal or broad molecular weight distributions are characteristic of Wurtz-type polymerizations and are often attributed to different polymerization mechanisms occurring simultaneously.
-
Reaction Conditions: High temperatures and prolonged reaction times can lead to chain scission and redistribution reactions, broadening the molecular weight distribution. Consider lowering the reaction temperature and optimizing the reaction time.
-
Solvent Choice: The choice of solvent can influence the reaction mechanism. Aromatic solvents at reflux are known to produce bimodal distributions.[2] Some studies suggest that using polar aprotic solvents like tetrahydrofuran (THF) at lower temperatures can lead to narrower distributions.[2]
-
Controlled Monomer Addition: A slow, controlled addition of the dichlorosilane monomer to the alkali metal dispersion can help to maintain a low concentration of the monomer, which can favor chain growth over side reactions and potentially lead to a narrower molecular weight distribution.
Q3: My reaction mixture turns a dark color, and I isolate a significant amount of insoluble material. What is happening?
A3: The formation of insoluble material, often accompanied by a dark coloration, can indicate cross-linking or the formation of highly branched, insoluble polysilanes.
-
Monomer Purity: Ensure your this compound is free from any trifunctional silane impurities (e.g., trichlorosilanes), as these will act as cross-linking agents.
-
Reaction Control: Highly exothermic reactions can lead to localized "hot spots" that promote side reactions and cross-linking. Ensure efficient stirring and temperature control.
Experimental Workflow: Wurtz-Type Coupling
Caption: Workflow for Wurtz-Type Coupling Polymerization.
Troubleshooting Ring-Opening Polymerization (ROP)
Ring-opening polymerization can offer better control over the polymer architecture compared to Wurtz-type coupling. However, it comes with its own set of challenges. ROP of cyclic silanes can be initiated by anionic or cationic initiators.
FAQ: Ring-Opening Polymerization
Q1: My ROP reaction does not initiate, or the conversion is very low. What could be the problem?
A1: Initiation is a critical step in ROP. A failure to initiate or low conversion can be due to:
-
Initiator/Catalyst Choice: The choice of initiator is crucial and monomer-specific. For anionic ROP, common initiators include organolithium reagents (e.g., n-butyllithium) or silyl anions. For cationic ROP, strong acids or Lewis acids are used. The reactivity of this compound towards different initiators needs to be considered.
-
Impurities: As with Wurtz coupling, impurities that can react with the initiator will inhibit the polymerization. Rigorous purification of the monomer, solvent, and inert gas is essential.
-
Temperature: The polymerization of some cyclic monomers is thermodynamically controlled and may have a ceiling temperature above which polymerization is not favored. Ensure the reaction temperature is appropriate for the specific monomer-initiator system.
Q2: I am observing a broad molecular weight distribution in my ROP. I thought ROP was a "living" polymerization?
A2: While ROP can proceed via a living mechanism, several factors can lead to a loss of control and a broadening of the molecular weight distribution:
-
Chain Transfer Reactions: The presence of impurities with labile protons (e.g., water, alcohols) can lead to chain transfer, terminating one chain and initiating a new one.
-
Backbiting: The growing polymer chain end can attack a silicon atom on its own chain, leading to the formation of cyclic oligomers and a redistribution of molecular weights. This is a common side reaction in the polymerization of cyclosiloxanes.[5]
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the polymerization, leading to a broad distribution of chain lengths.
Q3: How can I confirm that the polymerization is proceeding via a ring-opening mechanism and not some other pathway?
A3: Spectroscopic analysis is key to confirming the polymerization mechanism:
-
NMR Spectroscopy: In the ¹H and ¹³C NMR spectra of the polymer, the disappearance of the monomer peaks and the appearance of new peaks corresponding to the linear polymer backbone are indicative of polymerization. For poly(1,1-silacyclopentane), you would expect to see characteristic signals for the methylene protons in the polymer backbone.
-
²⁹Si NMR Spectroscopy: This is a powerful technique to probe the silicon environment. A shift in the ²⁹Si NMR signal from the cyclic monomer to the linear polymer environment provides strong evidence for ring-opening.
Logical Relationship: Anionic ROP Mechanism
Sources
Technical Support Center: Optimizing Reactions with Cyclotetramethylenedichlorosilane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Cyclotetramethylenedichlorosilane (CAS 2406-33-9), also known as 1,1-dichlorosilacyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis and subsequent reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Part 1: Core Concepts & Essential Handling
This section addresses the foundational knowledge required to work safely and effectively with this compound. Its reactivity is dominated by the two highly labile silicon-chlorine bonds, making proper handling paramount to experimental success.
FAQ 1: What are the essential safety and handling precautions for this compound?
This compound is a reactive, moisture-sensitive, and corrosive compound. Safe and successful handling is predicated on the rigorous exclusion of atmospheric moisture.
-
Inert Atmosphere is Mandatory: All manipulations, transfers, and reactions must be conducted under a dry, inert atmosphere, such as nitrogen or argon. Standard Schlenk line or glovebox techniques are required.
-
Moisture Reactivity: The compound reacts readily with water, including trace atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and silanols.[1][2] This hydrolysis can lead to unwanted side products and pressure buildup in sealed containers.[3] In some cases, hydrolysis of chlorosilanes can form shock-sensitive gels.[4]
-
Material Compatibility: Use glassware that has been oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere. Ensure any solvents or reagents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina columns).
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (neoprene or nitrile are recommended).[3] Work in a well-ventilated chemical fume hood. An emergency shower and eyewash station should be immediately accessible.[5][6]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like alcohols, acids, and oxidizing agents.[3][7]
Workflow for Safe Handling of this compound
Caption: Inert atmosphere workflow for handling chlorosilanes.
Part 2: Synthesis and Purification Troubleshooting
The most common route to silacycloalkanes involves organometallic synthesis, which is notoriously sensitive to reaction conditions. This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Troubleshooting Guide: Low Yield in Grignard-based Synthesis
A frequent synthesis method involves the reaction of a dichlorosilane precursor with a di-Grignard reagent derived from 1,4-dibromobutane. Low yields are a common frustration.
Q: My Grignard-based synthesis of this compound is giving poor yields (<30%). What are the most likely causes and how can I fix them?
A: Low yields in this reaction almost always trace back to one of three areas: reagent quality, reaction control, or side reactions. Let's break down the optimization strategy.
| Parameter | Common Problem | Recommended Solution & Rationale |
| Magnesium Quality | Surface oxides (MgO) on Mg turnings prevent reaction initiation. | Use fresh, high-purity magnesium turnings. Before the reaction, activate the magnesium by stirring it vigorously under an inert atmosphere or by adding a small crystal of iodine to etch the surface and expose fresh metal. |
| Solvent Purity | Trace water in the solvent (e.g., THF, diethyl ether) will quench the Grignard reagent as it forms.[8] | Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for ethers). THF generally promotes faster Grignard reactions than diethyl ether.[9] |
| Reaction Initiation | The reaction fails to start, leading to a dangerous buildup of unreacted alkyl halide. | Add a small amount of the 1,4-dihaloalkane to the activated magnesium and gently warm the flask. An exothermic reaction and bubbling should be observed. Once initiated, the remaining halide can be added at a controlled rate. |
| Addition Rate & Temp. | Formation of the Grignard reagent is highly exothermic. If the alkyl halide is added too quickly, side reactions (e.g., Wurtz coupling) can occur. | Add the 1,4-dihaloalkane dropwise via an addition funnel, maintaining a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous. |
| Stoichiometry | Incorrect molar ratios can lead to incomplete reaction or the formation of polymeric byproducts. | Ensure a slight excess of magnesium is used. When reacting with the dichlorosilane precursor, use precise 1:1 stoichiometry to favor the formation of the five-membered ring over linear polymers. |
FAQ 2: How should I purify this compound? I suspect it's decomposing during distillation.
A: The boiling point of this compound is approximately 142°C at atmospheric pressure.[][11] However, like many organosilicon compounds, it can be susceptible to thermal degradation.[12][13]
The recommended purification method is fractional distillation under reduced pressure (vacuum distillation). This lowers the boiling point significantly, minimizing thermal stress on the molecule and preventing decomposition or polymerization.
-
Procedure: After the reaction workup, perform a fractional distillation using a short Vigreux column under vacuum.
-
Expected Boiling Point: While precise data is not available, the boiling point can be estimated to be significantly lower (e.g., <80°C) under a moderate vacuum.
-
Precaution: Ensure the distillation apparatus is completely dry and purged with an inert gas before starting. Any moisture present will cause hydrolysis of the product in the distillation pot.[14]
Part 3: Optimizing Key Downstream Reactions
Once pure this compound is obtained, it serves as a valuable precursor. The following guides address common challenges in its primary applications.
Troubleshooting Guide: Controlling Hydrolysis and Polycondensation
Q: I am trying to perform a controlled hydrolysis to form silanols or short-chain oligomers, but I'm getting an insoluble, cross-linked polymer. What's going wrong?
A: The hydrolysis of dichlorosilanes is a rapid, exothermic process that produces two equivalents of HCl.[14] The resulting silanediol is highly unstable and readily undergoes self-condensation to form siloxane polymers. Uncontrolled conditions will invariably lead to high molecular weight, cross-linked silicones.
| Parameter | Problem | Solution & Rationale |
| Reaction Rate | Uncontrolled, rapid addition of water leads to localized high concentrations of HCl and silanol, accelerating condensation. | Add water slowly, potentially diluted in a miscible solvent like acetone or THF, to a cooled solution of the dichlorosilane. This maintains a low concentration of the reactive silanol intermediate. |
| pH Control | The generated HCl autocatalyzes the condensation reaction.[1] | Add a stoichiometric amount of a weak base (e.g., pyridine, triethylamine) to the reaction mixture to act as an HCl scavenger. This neutralizes the acid as it forms, slowing the condensation rate. |
| Concentration | High concentrations of the dichlorosilane favor intermolecular condensation, leading to long polymer chains. | Run the reaction under dilute conditions. This favors the formation of cyclic oligomers or allows for the trapping of the transient silanediol with other reagents. |
| Temperature | Higher temperatures increase the rate of both hydrolysis and condensation.[1] | Perform the reaction at low temperatures (e.g., 0°C or below) to slow down the kinetics and gain better control over the process. |
Diagram of Hydrolysis and Condensation Pathways
Caption: Hydrolysis of dichlorosilane leads to various products.
Part 4: Analytical & Characterization FAQs
Confirming the identity and purity of your product is a critical final step.
FAQ 3: What are the expected NMR signals for pure this compound?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation.
-
¹H NMR: The molecule has C₂ symmetry. You should expect to see two distinct signals, both of which will be multiplets.
-
α-protons (CH₂ next to Si): These will be downfield due to the influence of the silicon atom.
-
β-protons (other CH₂): These will be further upfield.
-
-
¹³C NMR: Similarly, two signals are expected for the two non-equivalent carbon atoms in the ring.[15]
-
²⁹Si NMR: A single signal should be observed, the chemical shift of which is characteristic of a dichlorosilane.[16]
Troubleshooting Note: The presence of broad signals or unexpected peaks in the silanol region of the ¹H NMR spectrum (typically 4-7 ppm, but can be variable) is a strong indicator of partial hydrolysis. The presence of residual grease or solvent can be identified by consulting reference tables of common NMR impurities.[15][17]
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Dichlorosilane. NJ.gov. [Link]
-
Middlesex Gases & Technologies. (2015). Safety Data Sheet: Dichlorosilane. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: Dichlorosilane. [Link]
-
Airgas. (n.d.). Safety Data Sheet: Dichlorosilane. [Link]
-
Global Chlorosilane Council. (2017). Global Safe Handling of Chlorosilanes. [Link]
-
Wacker Chemie AG. (n.d.). Hydrolysis and polycondensation. University of Wuppertal. [Link]
- Google Patents. (2015). Dimethyl dichlorosilance hydrolysis process and device.
-
Martins, P. M., et al. (2022). A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents. MDPI. [Link]
-
Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]
-
GalChimia. (2017). Reaction Optimization: Case Study 1. [Link]
-
Vil, V. A. (2020). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. PMC - NIH. [Link]
- Google Patents. (2019).
-
Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities. EPFL. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental). [Link]
-
Salinger, R. M., & Frye, C. L. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. [Link]
- Google Patents. (2008). Grignard processes with improved yields of diphenylchlorosilanes as products.
- Rieke, R. D., et al. (2002). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem. 2002, 67, 21, 7443–7448.
-
Salinger, R. M., & Frye, C. L. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]
-
Jiang, Q., et al. (2021). Effect of polycyclosilane microstructure on thermal properties. The Royal Society of Chemistry. [Link]
-
Guo, J., et al. (2023). Bayesian Optimization for Chemical Reactions. PubMed. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Guo, J., et al. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA. [Link]
-
El-Atwani, O., et al. (2018). Limitations of Thermal Stability Analysis via In-Situ TEM/Heating Experiments. MDPI. [Link]
-
Kim, S., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PMC - NIH. [Link]
-
Mou, B., & Lou, R. (2024). ChemReactLLM: A Multimodal Large Language Model for Catalyst-Driven Organic Reaction Prediction and Optimization. ChemRxiv. [Link]
-
Sinditskii, V. P., et al. (2024). CL-20 analogues: Structure - Thermal stability/decomposition mechanism relationships. ResearchGate. [Link]
-
Wiley. (n.d.). Tetrachlorosilane - Optional[29Si NMR] - Chemical Shifts. SpectraBase. [Link]
-
Wiley. (n.d.). Trichlorosilane - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Al-Malaika, S., et al. (2023). Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. PMC - NIH. [Link]
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Technical Support Center: Reactions of 1,1-Dichlorosilacyclopentane with Nucleophiles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,1-dichlorosilacyclopentane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution reactions with this versatile reagent. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome experimental hurdles and achieve your desired synthetic outcomes.
Introduction to the Reactivity of 1,1-Dichlorosilacyclopentane
1,1-Dichlorosilacyclopentane is a valuable building block in organosilicon chemistry. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of organic and inorganic substituents. However, like many reactive organosilanes, its use can be accompanied by side reactions that lead to reduced yields, product mixtures, or polymerization. Understanding the underlying mechanisms of these side reactions is crucial for effective troubleshooting.
Nucleophilic substitution at a silicon center, often denoted as SN2@Si, differs from the analogous reaction at carbon. Due to the larger size of the silicon atom and the accessibility of its d-orbitals, the reaction often proceeds through a lower-energy, five-coordinate intermediate, which can influence reaction rates and stereochemical outcomes.[1][2] This inherent reactivity also makes dichlorosilanes prone to unwanted reactions if conditions are not carefully controlled.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Issues with Grignard and Organolithium Reagents
Question 1: My reaction with a Grignard reagent is sluggish and gives a low yield of the desired dialkylated/diarylated product. What could be the cause?
Answer:
Several factors can contribute to low reactivity and yields in Grignard reactions with 1,1-dichlorosilacyclopentane.
-
Incomplete Grignard Reagent Formation: Ensure your Grignard reagent was successfully prepared and accurately titrated. The presence of unreacted magnesium or residual alkyl/aryl halide can interfere with the reaction.
-
Solvent Effects: Tetrahydrofuran (THF) is generally a superior solvent to diethyl ether for these reactions as it leads to faster reaction rates.[3][4] This is attributed to the better solvation of the magnesium species in THF, which influences the Schlenk equilibrium.[3]
-
Steric Hindrance: Highly branched or bulky Grignard reagents will react more slowly due to steric hindrance around the silicon center.[5] While the SN2@Si reaction is less sensitive to sterics than at carbon, it is still a significant factor.[1] Consider using a less hindered Grignar reagent if your synthesis allows.
-
Magnesium Halide Catalysis: The reaction kinetics can be complex, with both RMgX and R₂Mg species reacting competitively. Additionally, magnesium halides can act as electrophilic catalysts.[4] Variations in the Grignard reagent's composition can therefore affect the reaction rate.
Troubleshooting Protocol:
-
Verify Grignard Reagent Concentration: Accurately titrate your Grignard reagent before use.
-
Solvent Choice: If using diethyl ether, consider switching to THF.[3]
-
Temperature Control: While gentle heating can sometimes drive sluggish reactions, be cautious of side reactions. A good starting point is room temperature, followed by gentle reflux if necessary.
-
Addition Rate: Add the 1,1-dichlorosilacyclopentane solution slowly to the Grignard reagent to maintain control over the reaction exotherm and minimize side reactions.
Question 2: I am observing significant amounts of polymeric material in my reaction with an organolithium reagent. How can I prevent this?
Answer:
Polymerization is a common side reaction when working with difunctional silanes like 1,1-dichlorosilacyclopentane, especially with highly reactive nucleophiles such as organolithium reagents.
-
Mechanism of Polymerization: Unwanted polymerization can be initiated by trace amounts of moisture, which can hydrolyze a Si-Cl bond to a silanol (Si-OH). This silanol is nucleophilic and can attack another molecule of 1,1-dichlorosilacyclopentane, initiating a condensation polymerization.[6] Organolithium reagents are strong bases and can also deprotonate trace water, leading to hydroxide-initiated polymerization.
-
Carbolithiation: Organolithium reagents can also undergo carbolithiation reactions, where the C-Li bond adds across a double or triple bond.[7] While less common with the saturated silacyclopentane ring itself, this can be a side reaction if your organolithium reagent or other components in the reaction mixture contain unsaturation.
Prevention Strategies:
| Strategy | Rationale |
| Strictly Anhydrous Conditions | The most critical factor. Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Low Temperature | Running the reaction at low temperatures (e.g., -78 °C) can help control the high reactivity of the organolithium reagent and disfavor polymerization pathways. |
| Inverse Addition | Slowly add the organolithium reagent to the 1,1-dichlorosilacyclopentane solution. This ensures that the dichlorosilane is always in excess relative to the nucleophile, minimizing the chance of intermolecular chain extension. |
| Use of Chelating Agents | For some organolithium reactions, the addition of TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase reactivity, but this should be used with caution as it can also enhance side reactions.[8] |
Question 3: My reaction with an organolithium reagent is giving a mixture of mono- and di-substituted products, and the ratio is difficult to control. What can I do?
Answer:
Controlling the stoichiometry of substitution on a dichlorosilane can be challenging due to the high reactivity of organolithium reagents.
-
Relative Reactivity: The first substitution to form the monochloro-, mono-alkyl/aryl-silacyclopentane generally proceeds quickly. The second substitution may be slower due to increased steric hindrance and altered electronics at the silicon center. However, with highly reactive organolithium reagents, both substitutions can occur rapidly, leading to a mixture.
-
Reaction Conditions: Temperature and addition rate are key. Rapid addition of the organolithium reagent, especially at higher temperatures, will favor disubstitution.
Strategies for Selective Monosubstitution:
-
Stoichiometry: Use a slight sub-stoichiometric amount of the organolithium reagent (e.g., 0.9-0.95 equivalents).
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) to temper the reactivity.
-
Slow Addition: Add the organolithium reagent dropwise over an extended period.
-
Less Reactive Reagents: If possible, consider using a less reactive organometallic reagent, such as a Grignard reagent or an organozinc compound, which can offer better selectivity.
Category 2: Hydrolysis and Ring-Opening Reactions
Question 4: I am trying to perform a controlled hydrolysis of 1,1-dichlorosilacyclopentane to the corresponding disilanol, but I am getting an insoluble white solid. What is happening?
Answer:
The formation of an insoluble white solid during the hydrolysis of 1,1-dichlorosilacyclopentane is almost certainly due to the formation of polysiloxanes.
-
Mechanism of Polysiloxane Formation: The initial hydrolysis product, 1,1-dihydroxy-silacyclopentane (a silanediol), is unstable and readily undergoes self-condensation. The hydroxyl group of one molecule acts as a nucleophile, attacking the silicon atom of another molecule and eliminating water to form a Si-O-Si linkage.[6] This process repeats, leading to the formation of long-chain or cross-linked silicone polymers, which are often insoluble.[6]
Troubleshooting and Control:
| Parameter | Recommendation | Rationale |
| Stoichiometry of Water | Use a precise amount of water. A 2:1 molar ratio of H₂O to the dichlorosilane is theoretically required for the diol.[6] | Excess water can promote further condensation. |
| Addition Rate | Add the dichlorosilane to a mixture of water and a suitable solvent (like THF or diethyl ether) very slowly at low temperature. | This keeps the concentration of the dichlorosilane low and favors the initial hydrolysis over intermolecular condensation. |
| pH Control | The presence of a weak base, such as a tertiary amine (e.g., triethylamine), can neutralize the HCl byproduct, preventing acid-catalyzed polymerization.[6] | Both acid and base can catalyze the condensation of silanols. |
| Isolation | The resulting silanediol may be difficult to isolate and is often used in situ for subsequent reactions. |
Experimental Workflow for Controlled Hydrolysis:
Caption: Controlled hydrolysis workflow.
Question 5: Under certain conditions, I suspect ring-opening of the silacyclopentane ring is occurring. Is this a known side reaction?
Answer:
While the silacyclopentane ring is generally stable, ring-opening is a potential side reaction, particularly under harsh conditions or with specific reagents.
-
Ring Strain: Silacyclopentanes have some degree of ring strain, although less than their cyclopropane or cyclobutane analogs. This strain can be a driving force for ring-opening reactions.[9][10]
-
Lewis Acid Catalysis: Strong Lewis acids can coordinate to the chlorine atoms, increasing the electrophilicity of the silicon and potentially promoting ring-opening pathways.
-
Nucleophilic Attack on Carbon: While nucleophilic attack at silicon is electronically favored, attack at one of the α-carbon atoms of the ring, followed by ring-opening, is a theoretical possibility, especially with smaller, "harder" nucleophiles under conditions that might favor an SN2-type reaction on carbon.
Indicators of Ring-Opening:
-
Unexpected NMR Signals: The appearance of signals corresponding to a linear butyl chain attached to silicon in ¹H and ¹³C NMR spectra.
-
Mass Spectrometry Data: Fragmentation patterns inconsistent with the intact silacyclopentane ring.
Mitigation Strategies:
-
Avoid Strong Lewis Acids: If possible, avoid the use of strong Lewis acids like AlCl₃.
-
Moderate Reaction Conditions: Use the mildest possible reaction conditions (temperature, reaction time) to achieve the desired transformation.
-
Choice of Nucleophile: "Softer" nucleophiles are more likely to attack the "softer" silicon center.[11]
Visualizing Reaction Pathways
The following diagram illustrates the primary desired reaction pathway (nucleophilic substitution) versus the common side reactions (polymerization and hydrolysis).
Caption: Competing reaction pathways.
References
-
Chemistry LibreTexts. (2022). 4.18: Nucleophilic Substitution at Silicon. [Link]
- Clayden, J., Greeves, N., & Warren, S. (n.d.).
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Eaborn, C., & Bott, R. W. (1968). The Grignard and Related Reactions of Chlorosilanes in THF. Journal of the American Chemical Society. [Link]
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Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. The Journal of Organic Chemistry. [Link]
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Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier. PubMed. [Link]
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Corriu, R. J. P., Guerin, C., & Masse, J. (1975). Nucleophilic Substitution at a Silicon Atom: Evidence for an Equatorial Attack Mechanism I. Journal of the Chemical Society, Chemical Communications. [Link]
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Marciniec, B. (Ed.). (2009). Selectivity in the Grignard Reaction with Silanes. In Hydrosilylation (pp. 1-26). Springer Netherlands. [Link]
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Ando, W., & Tsumuraya, T. (1987). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of the American Chemical Society. [Link]
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Ando, W., & Tsumuraya, T. (1987). Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. [Link]
-
Zhang, S., et al. (2018). Side reaction induced by chlorosilane with THF in Grignard coupling reaction. ResearchGate. [Link]
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Xu, X., et al. (2024). Selective Access to Silacyclopentanes and Homoallylsilanes by La-Catalyzed Hydrosilylations of 1-Aryl Methylenecyclopropanes. ResearchGate. [Link]
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Neilson, R. H., & Wisian-Neilson, P. (1988). Synthesis and Ring-Opening Metathesis Polymerization of a Strained trans-Silacycloheptene and Single-Molecule Mechanics of Its Polymer. MIT Open Access Articles. [Link]
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Wang, C., et al. (2021). Recent advance in the reactions of silacyclobutanes and their applications. RSC Publishing. [Link]
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Kennedy, J. P., & Marechal, E. (1982). Polymerization of cyclopentene, 3-methylcyclopentene, and 3-methylcyclohexene. ResearchGate. [Link]
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Cai, Y., et al. (2020). High molecular weight cyclic polysiloxanes from organocatalytic zwitterionic polymerization of constrained spirocyclosiloxanes. Polymer Chemistry (RSC Publishing). [Link]
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Wikipedia. (n.d.). Polymerisation inhibitor. [Link]
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NIST. (n.d.). Silacyclopentane, 1,1-dichloro-. NIST WebBook. [Link]
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Rossi, R. A., & Pierini, A. B. (1985). Reactions of 1- and 2-Halo- and 1,2-Dichloroadamantanes with Nucleophiles by the S(RN)1 Mechanism. PubMed. [Link]
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Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work?. YouTube. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
All 'Bout Chemistry. (2016). OrganoLithium Reagents. [Link]
-
Chemistry For Everyone. (2025). How Does Siloxane Ring-Opening Polymerization Work?. [Link]
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Gevorgyan, V., & Yamamoto, Y. (1999). Proposed SN1-type nucleophilic ring opening of arylcyclopropanes. ResearchGate. [Link]
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Microsynth. (n.d.). Troubleshooting Guide: Sanger Sequencing. [Link]
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Allen. (n.d.). Alkaline hydrolysis if 1,1-dichloroalkane yields. [Link]
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Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
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Reich, H. J. (2002). A. Organolithium Reagents. University of Wisconsin. [Link]
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Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. [Link]
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Clayden, J., & Yagupolskii, L. M. (2000). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. [Link]
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Allen. (n.d.). 1, 1- Dichloropropane on hydrolysis gives. [Link]
-
Werz, D. B., et al. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [Link]
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Allen. (n.d.). Hydrolysis of 1,1, 1-trichloro derivative (A) of alkane gives a molecule (B) on alkaline hydrolysis which produces red coloration with aqueous FeCl3. The compound (A) is. [Link]
-
Kumar, R., & Sharma, A. (2016). Ring opening of epoxides with C-nucleophiles. PubMed. [Link]
-
De Kimpe, N., et al. (1993). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. RSC Publishing. [Link]
-
Dohle, W., & Jones, P. (2019). Nucleophilic Substitution, Addition, and Elimination Reactions. The Organic Chemistry of Medicinal Agents. [Link]
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Kallifatidis, A. C., et al. (2013). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC. [Link]
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Pytlarczyk, M., & Kula, P. (2019). Organolithium reagents – Knowledge and References. Taylor & Francis. [Link]
-
Crash Course. (2020). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. [Link]
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SEQme. (n.d.). A Few Thoughts on Troubleshooting of DNA Sequencing - Part I. [Link]
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preventing hydrolysis of Cyclotetramethylenedichlorosilane during reactions
A Guide to Preventing Hydrolysis in Moisture-Sensitive Reactions
Welcome to the technical support center for Cyclotetramethylenedichlorosilane (CAS 2406-33-9), also known as 1,1-dichloro-1-silacyclopentane. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the most common challenge encountered when working with this versatile organosilicon compound: its extreme sensitivity to hydrolysis. This guide moves beyond simple instructions to explain the underlying chemical principles, enabling you to design robust, reproducible, and high-yielding experiments.
Part 1: The Fundamentals of Hydrolysis
This section addresses the core chemical principles governing the reactivity of this compound with water. Understanding why it is so sensitive is the first step toward preventing unwanted reactions.
Q1: What is this compound and why is it so reactive with water?
This compound is a cyclic organosilicon compound featuring a five-membered ring with a silicon atom bearing two reactive chlorine atoms.[1][2] Its high reactivity stems from the inherent properties of the silicon-chlorine (Si-Cl) bond. The silicon atom is highly electrophilic due to the strong electron-withdrawing nature of the two chlorine atoms. Water, even in trace amounts from atmospheric moisture, acts as a potent nucleophile.[3] The lone pairs on the water's oxygen atom readily attack the electron-deficient silicon center, initiating a rapid hydrolysis reaction.[4][5]
Q2: What is the chemical reaction that occurs during hydrolysis, and what are the byproducts?
The hydrolysis of this compound is a two-stage process.
-
Initial Hydrolysis: The first stage is a rapid reaction where water displaces the chlorine atoms to form a silanediol intermediate (cyclotetramethylenesilanediol) and hydrogen chloride (HCl).[6][7] This liberated HCl is what causes the characteristic "fuming" when the compound is exposed to moist air.[3][8]
-
Condensation: The silanediol intermediate is unstable and immediately undergoes self-condensation. The hydroxyl (-OH) groups on adjacent molecules react with each other, eliminating water and forming stable silicon-oxygen-silicon (Si-O-Si) bonds. This process results in the formation of polymeric chains or cyclic structures known as polysiloxanes.[6][9]
The overall reaction pathway can be visualized as follows:
Caption: Hydrolysis and condensation pathway of this compound.
Q3: What are the consequences of accidental hydrolysis in my experiment?
Uncontrolled hydrolysis can severely compromise your experiment in several ways:
-
Reduced Yield: The primary reagent is consumed by reacting with water instead of your intended substrate, directly lowering the yield of your desired product.[3]
-
Byproduct Contamination: The resulting polysiloxanes are often insoluble, appearing as oils or white solids that can complicate reaction work-up and purification.[6]
-
Acidification of the Reaction: The generation of HCl can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or decomposing acid-sensitive reagents and products.
-
Poor Reproducibility: The extent of hydrolysis can vary between experiments depending on ambient humidity and technique, leading to inconsistent and unreliable results.[3]
Part 2: Detecting and Confirming Hydrolysis
Early detection is key to troubleshooting. This section covers both immediate visual cues and definitive analytical methods for identifying hydrolysis.
Q4: What are the immediate visual signs of hydrolysis?
The most obvious sign is the evolution of white fumes when the reagent bottle is opened or the compound is handled in open air.[3][8] This is HCl gas reacting with atmospheric moisture. In solution, the appearance of cloudiness, a milky suspension, or the formation of a white precipitate/oily layer are strong indicators that hydrolysis has occurred and siloxanes are forming.[3]
Q5: How can I analytically confirm that hydrolysis has occurred and identify the byproducts?
While visual signs are suggestive, analytical confirmation is often necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for confirming hydrolysis. Polysiloxanes appear as a characteristic pattern of repeating oligomeric units in the chromatogram. The mass spectrum will show fragmentation patterns typical of siloxanes, often with a repeating loss corresponding to the monomer unit.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR may show broad peaks corresponding to the methylene groups in the siloxane polymer backbone. ²⁹Si NMR, if available, provides definitive evidence, with characteristic shifts for the different silicon environments in the starting material versus the siloxane products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the Si-Cl stretch and the appearance of a very broad, strong Si-O-Si stretching band (typically around 1000-1100 cm⁻¹) is a clear indication of siloxane formation.
Part 3: Proactive Prevention: The Anhydrous Workflow
The success of your reaction hinges on the rigorous, systematic exclusion of water. This section details the essential techniques and provides a framework for making critical experimental choices.
Q6: What is the hierarchy of importance for preventing hydrolysis?
All components of the anhydrous workflow are critical, but their impact can be prioritized as follows:
-
Atmosphere: The single most important factor. All manipulations must be performed under a dry, inert atmosphere (Argon or Nitrogen).[13][14]
-
Solvents: Solvents are often the largest source of water by volume. Proper drying is non-negotiable.[13][15]
-
Glassware: Water readily adsorbs onto glass surfaces. Failure to properly dry glassware will introduce a stoichiometric quantity of water directly into your flask.[3][14]
-
Reagents: Other reagents in the reaction must also be anhydrous. Ensure they are purchased as anhydrous grade or dried appropriately before use.
Q7: What is the definitive protocol for preparing reaction glassware?
Adsorbed water on glassware surfaces is a common point of failure. The following protocol ensures its complete removal.
Protocol: Glassware Preparation for Anhydrous Reactions
-
Cleaning: Thoroughly clean all glassware (flasks, condensers, dropping funnels, magnetic stir bars) with soap and water, rinse with deionized water, and finally rinse with acetone to aid drying.
-
Oven Drying: Place all glassware in a laboratory oven set to >120 °C for a minimum of 4 hours, or ideally, overnight.[16]
-
Assembly and Flame-Drying: a. Immediately upon removal from the oven, assemble the hot glassware (e.g., flask and condenser). Use a light, uniform coating of high-vacuum grease on all ground glass joints to ensure a perfect seal. b. Connect the assembled apparatus to a Schlenk line.[17] c. While flushing the system with a gentle stream of inert gas (Argon or Nitrogen), gently heat the entire glass surface with a heat gun or a soft flame from a Bunsen burner until no more condensation is visible. Pay special attention to the joints and cooler parts of the apparatus. d. Allow the glassware to cool to room temperature under a positive pressure of inert gas.[3] The apparatus is now ready for use.
Q8: How do I select a drying method and achieve ultra-dry solvents?
Commercially available "anhydrous" solvents often have water content too high for highly sensitive reactions and should be further dried. The water content should ideally be below 10 ppm. The choice of drying method depends on the solvent, the required level of dryness, and safety considerations.[15][18]
| Drying Method | Typical Final H₂O (ppm) | Pros | Cons | Best For |
| Activated Molecular Sieves (3Å) | < 10 | Safe, simple, effective for many solvents.[18] | Slow (requires 24-48h), finite capacity, can be a source of dust. | Pre-drying or storing previously dried solvents. Good for chlorinated solvents. |
| Distillation (Solvent Still) | < 5 | Highly effective, purifies from other non-volatile impurities.[19] | Significant safety hazard (fire, explosion risk), requires constant monitoring.[19] | Ethers (Na/benzophenone), hydrocarbons (CaH₂). Not for halogenated solvents.[13][20] |
| Solvent Purification System (SPS) | < 1 | Safest method, convenient, provides solvent on-demand.[13][19] | High initial cost, columns need eventual replacement/regeneration. | High-throughput labs, drying common solvents like THF, DCM, Toluene, Acetonitrile. |
Q9: Should I use a Schlenk line or a glovebox for my reaction?
Both tools create the necessary inert atmosphere, but they are optimized for different tasks.[14][21] The choice depends on the specific operations you need to perform.
Caption: Decision guide for choosing between a glovebox and a Schlenk line.
-
Use a Glovebox for: Storing, weighing, and preparing stock solutions of air- and moisture-sensitive solids like this compound.[16] Its stable, recirculating inert atmosphere is ideal for manipulations that would be cumbersome on a Schlenk line.[21]
-
Use a Schlenk Line for: Conducting the reaction itself, especially if it involves heating (reflux), cooling, or cannula/syringe transfers of liquids between flasks.[17][22]
Part 4: Troubleshooting Common Scenarios
Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Q10: I saw white fumes when I opened the bottle. Is the reagent still usable?
Yes, this is common and expected.[3] It indicates the reagent is highly reactive, which is its intended property. The fuming is caused by the "headspace" gas in the bottle reacting with ambient moisture that enters the moment you open the cap. The bulk of the liquid reagent below is likely still of high purity. To minimize this, open the bottle for the shortest possible time under a positive flow of inert gas or inside a glovebox.
Q11: My reaction turned cloudy immediately after adding the dichlorosilane. What is the likely cause?
This is a classic sign of rapid hydrolysis. The cloudiness is the formation of insoluble polysiloxane byproducts.[3] Work backward from the point of addition to identify the source of moisture:
-
The Solvent: Was it rigorously dried and transferred under inert gas? This is the most common culprit.
-
The Reaction Flask: Was the glassware properly flame- or oven-dried and cooled under an inert atmosphere?
-
Other Reagents: Was a solid reagent not fully dried, or was another liquid reagent added from a bottle that may have accumulated moisture?
Q12: My yield is low, but I didn't see any obvious signs of hydrolysis. What are the hidden sources of moisture?
If there are no overt signs like precipitation, hydrolysis may still be occurring at a lower level. Consider these less obvious sources:
-
Micro-leaks: A poorly greased joint, a pinhole in a septum, or a crack in the glassware can allow a slow ingress of air and moisture over the course of a long reaction.
-
Contaminated Inert Gas: While rare, the inert gas line itself can become contaminated with moisture. Using an in-line moisture trap is good practice.
-
Adsorbed Water on Solid Reagents: Solid starting materials or catalysts can hold a significant amount of adsorbed water. They should be dried in a vacuum oven before use.
-
Syringe/Cannula Transfer Technique: Improper technique during liquid transfers can introduce air into the reaction flask. Always ensure the needle/cannula is purged with inert gas before the transfer and maintain positive inert gas pressure in the receiving flask.
References
-
Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]
-
PubChem. (n.d.). Dichlorodimethylsilane. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. Retrieved from [Link]
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Sarthaks eConnect. (2023). The stoichiometric reaction of 516 g of dimethyldichlorosilane with water results in a tetrameric cyclic product X in 75% yield. Retrieved from [Link]
-
Global Silicones Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
Co-Formula. (2025). How to prevent the hydrolysis of A Silane Coupling Agent?. Retrieved from [Link]
-
MDPI. (2023). Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Silacyclopentane, 1,1-dichloro- (CAS 2406-33-9). Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
LECO Corporation. (n.d.). Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Note 88: Analysis of Silicone Contaminants on Electronic Components by Thermal Desorption GC-MS. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Schlenk Line and Glove Box Safety. Retrieved from [Link]
-
Restek. (n.d.). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]
-
CES Silicones. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Information of GC-MS analysis for siloxane standards. Retrieved from [Link]
-
NIST. (n.d.). Silacyclopentane, 1,1-dichloro-. Retrieved from [Link]
-
YouTube. (2019). Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to Handling and Storage of Cyclotetramethylenedichlorosilane
Welcome to the dedicated technical support center for cyclotetramethylenedichlorosilane. This guide is designed for researchers, scientists, and professionals in drug development who work with this highly reactive and air-sensitive organochlorosilane. My aim is to provide not just procedural steps, but the underlying scientific principles to ensure both experimental success and laboratory safety. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter during your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the fundamental properties and safe handling of this compound.
Question 1: What is this compound and why is it considered air-sensitive?
This compound, with the chemical formula C4H8Cl2Si, is an organochlorosilane compound.[1][2] Its air-sensitivity stems from the high reactivity of the silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to hydrolysis by atmospheric moisture.[1]
The reaction with water is vigorous and results in the liberation of hydrogen chloride (HCl) gas, which is corrosive and toxic.[1] This reaction not only decomposes the desired compound but also creates a hazardous laboratory environment. Furthermore, exposure to air can lead to the formation of siloxanes and other undesired byproducts, compromising the integrity of your experiments.
Question 2: What are the primary hazards associated with this compound?
Beyond its air-sensitivity, this compound presents several significant hazards:
-
Corrosivity: It causes severe skin burns and serious eye damage upon contact.[1][3] The liberated HCl gas upon reaction with moisture further contributes to its corrosive nature.[1]
-
Flammability: It is a flammable liquid and vapor, with a risk of ignition near open flames, sparks, or heat sources.[1]
-
Toxicity: Inhalation of its vapors or the resulting HCl gas can cause respiratory tract irritation, coughing, headaches, and nausea.[1] Ingestion can also be harmful.[1]
A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any work with this compound.
Question 3: What are the appropriate storage conditions for this compound?
To maintain its chemical integrity and ensure safety, this compound must be stored under a dry, inert atmosphere.[1] The following conditions are crucial:
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[1][4] |
| Temperature | Store in a cool, well-ventilated area away from heat sources.[1][5] | Minimizes vapor pressure and reduces the risk of ignition. |
| Container | Tightly sealed container, preferably the original manufacturer's bottle. | Prevents ingress of air and moisture.[1] |
| Compatibility | Store away from incompatible materials such as acids, alcohols, and oxidizing agents.[1] | Avoids vigorous and potentially hazardous reactions. |
Question 4: What personal protective equipment (PPE) is required when handling this compound?
A comprehensive PPE strategy is essential for your protection. The following should be considered the minimum requirement:
-
Eye Protection: Chemical goggles and a face shield are necessary to protect against splashes and vapors.[1][6]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1] Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.
-
Body Protection: A flame-retardant lab coat and, in some cases, chemical-resistant aprons or suits are advisable.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of exposure above permissible limits, a NIOSH-certified respirator with appropriate cartridges for organic vapors and acid gases should be used.[1][3]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
Scenario 1: I opened a new bottle of this compound and observed white fumes.
-
Problem: The white fumes are likely hydrogen chloride (HCl) gas, indicating a reaction with atmospheric moisture. This suggests a breach in the inert atmosphere, either in the bottle's seal or in your handling technique.
-
Immediate Action:
-
Ensure you are working in a properly functioning fume hood.
-
If the fuming is significant, close the container immediately (if safe to do so) and re-evaluate your inert atmosphere setup.
-
-
Solution:
-
Improve Handling Technique: Always handle the compound under a steady stream of inert gas (nitrogen or argon) using air-free techniques such as a Schlenk line or in a glovebox.[4][7][8]
-
Check for Leaks: Before your next use, thoroughly check your inert gas lines and glassware for any potential leaks.
-
Purge Headspace: Before sealing the bottle for storage, flush the headspace with a dry inert gas to displace any moist air that may have entered.
-
Scenario 2: My reaction with this compound is giving low yields and producing a white precipitate.
-
Problem: The formation of a white precipitate (likely siloxanes) and low yields are classic signs of water contamination in your reaction setup. This compound is readily hydrolyzed, consuming your starting material and forming insoluble byproducts.
-
Solution:
-
Dry Glassware: All glassware must be rigorously dried before use. Oven-drying at a high temperature (e.g., 120-150 °C) for several hours or flame-drying under vacuum are effective methods.[7]
-
Dry Solvents and Reagents: Use anhydrous solvents that have been properly dried and stored over molecular sieves or distilled from an appropriate drying agent. Ensure all other reagents are also free from moisture.
-
Degas Solvents: For highly sensitive reactions, solvents should be degassed to remove dissolved oxygen and trace amounts of water.[7][9] The "freeze-pump-thaw" method is a highly effective degassing technique.[9]
-
-
Experimental Workflow for Ensuring Anhydrous Conditions:
Caption: Workflow for maintaining anhydrous reaction conditions.
Scenario 3: I need to transfer a precise amount of this compound for my reaction. What is the best method?
-
Problem: Transferring a highly reactive liquid accurately without exposing it to the atmosphere can be challenging.
-
Solution: The preferred methods for transferring air-sensitive liquids are via syringe or cannula under an inert atmosphere.[7]
Step-by-Step Syringe Transfer Protocol (under Schlenk Line):
-
Preparation:
-
Ensure the bottle of this compound and the reaction flask are under a positive pressure of inert gas.
-
Use a clean, dry syringe and needle. It is good practice to flush the syringe with inert gas before drawing up the liquid.
-
-
Withdrawal:
-
Pierce the septum on the this compound bottle with the needle.
-
To avoid pulling a vacuum in the bottle, you can insert a second needle connected to the inert gas line to maintain pressure.
-
Slowly draw the desired volume of liquid into the syringe. It's often helpful to pull a small amount of inert gas into the syringe on top of the liquid (a "gas buffer") to prevent any air from diffusing through the syringe tip.
-
-
Transfer:
-
Quickly and carefully transfer the syringe to the reaction flask and pierce the septum.
-
Inject the liquid into the reaction flask.
-
-
Cleaning:
-
Immediately and carefully quench the syringe and needle by drawing up and expelling an appropriate quenching solution (e.g., a mixture of an alcohol like isopropanol and a hydrocarbon solvent) in the fume hood, followed by water and other solvents.
-
Cannula Transfer Workflow:
Caption: Cannula transfer setup for air-sensitive liquids.
Section 3: Emergency Procedures
Question: What should I do in case of a spill or personal exposure?
-
Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
Remove all ignition sources.[6]
-
If the spill is small and you are trained to handle it, use a non-combustible absorbent material (like sand or vermiculite) to contain the spill. Do NOT use water or combustible materials.
-
Place the absorbed material into a sealed container for proper waste disposal.
-
Ventilate the area.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]
-
This guide is intended to supplement, not replace, your institution's safety protocols and the information provided in the Safety Data Sheet. Always prioritize safety and consult with your environmental health and safety department for specific guidance.
References
-
Air-free technique. (n.d.). In Wikipedia. Retrieved from a verified source.[7]
-
Gelest Inc. (2015). Safety Data Sheet: this compound. Retrieved from a verified source.[1]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. Retrieved from [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.[10]
-
Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from a verified source.[9]
-
Fisher Scientific. (n.d.). This compound. Retrieved from a verified source.[2]
-
New Jersey Department of Health. (n.d.). Hazard Summary: DICHLOROSILANE. Retrieved from a verified source.[6]
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a verified source.
-
National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Chlorosilanes. Retrieved from a verified source.
-
National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: CYCLOHEXENYLTRICHLOROSILANE. Retrieved from a verified source.
-
Air Liquide. (2024). Dichlorosilane Safety Data Sheet. Retrieved from a verified source.
-
Airgas. (n.d.). Dichlorosilane Safety Data Sheet. Retrieved from a verified source.[3]
-
European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from a verified source.[5]
-
National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: HEXYLTRICHLOROSILANE. Retrieved from a verified source.
Sources
- 1. gelest.com [gelest.com]
- 2. This compound | 2406-33-9 [chemicalbook.com]
- 3. airgas.com [airgas.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. nj.gov [nj.gov]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Synthesis of 1,1-Dichlorosilacyclopentane
Welcome to the technical support center for the synthesis of 1,1-dichlorosilacyclopentane. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to 1,1-Dichlorosilacyclopentane Synthesis
1,1-Dichlorosilacyclopentane is a valuable cyclic organosilicon compound, primarily used as a monomer and precursor in the synthesis of polysiloxanes and other silicon-containing polymers. The presence of two reactive chlorine atoms on the silicon atom within a strained five-membered ring makes it a versatile building block for advanced materials with enhanced thermal stability and novel electronic properties.
The most common and industrially viable method for its synthesis is the Direct Process (or Rochow-Müller Process) , which involves the reaction of 1,4-dichlorobutane with elemental silicon in the presence of a copper catalyst. While conceptually straightforward, this gas-solid reaction is often plagued by issues related to catalyst activity, side reactions, and product purification, leading to variable and often suboptimal yields.
This guide will focus on troubleshooting the Direct Process synthesis, providing actionable advice to overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of 1,1-dichlorosilacyclopentane?
A1: The primary reaction is the copper-catalyzed reaction between 1,4-dichlorobutane and silicon powder at elevated temperatures.
Cl-(CH₂)₄-Cl + Si --(Cu catalyst, Δ)--> (CH₂)₄SiCl₂
Q2: What are the most common impurities in the 1,4-dichlorobutane starting material that can affect the reaction?
A2: If 1,4-dichlorobutane is synthesized from tetrahydrofuran (THF), a common impurity is 4,4'-dichlorodibutyl ether.[1] This ether can react with silicon to form undesired oxygen-containing byproducts, which can complicate purification and lower the yield of the target molecule.
Q3: What is the role of the copper catalyst in the Direct Process?
A3: The copper catalyst is crucial for the reaction to proceed. It reacts with silicon to form a copper-silicon alloy, specifically the η-Cu₃Si phase, which is the catalytically active species.[2] This alloy facilitates the cleavage of the carbon-chlorine bond in 1,4-dichlorobutane and the formation of the silicon-carbon bonds.
Q4: My reaction has a long induction period before I see any product formation. What could be the cause?
A4: A significant induction period is often due to an inactive catalyst surface. This can be caused by a native oxide layer on the silicon particles or insufficient formation of the active copper-silicon alloy. Pre-treatment of the silicon-copper contact mass or the use of a more active catalyst form can help reduce this lag time.
Q5: I am observing a significant amount of high-boiling point residue after distillation. What is this likely to be?
A5: The high-boiling point residue often consists of oligomeric or polymeric byproducts. These can form through intermolecular reactions of the starting material or the product, especially at higher reaction temperatures or with prolonged reaction times.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 1,1-dichlorosilacyclopentane via the Direct Process.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Analyze the catalyst for signs of oxidation or improper preparation. | Ensure the use of high-purity, finely divided copper and silicon. Consider in-situ activation of the catalyst by heating under an inert atmosphere before introducing the 1,4-dichlorobutane. |
| Catalyst Poisoning | Check starting materials and inert gas for impurities like sulfur compounds, water, or oxygen.[3] | Purify the 1,4-dichlorobutane and use high-purity inert gas (e.g., Argon). Traces of water and oxygen can be particularly detrimental to the catalyst.[3] |
| Incorrect Reaction Temperature | Monitor the reactor temperature profile. | The optimal temperature for the direct synthesis is typically in the range of 280-350°C. Lower temperatures may lead to low reactivity, while higher temperatures can promote side reactions. |
| Poor Contact Between Reactants | Ensure proper fluidization or stirring of the silicon-copper powder bed. | Use a fluidized bed reactor or a well-agitated stirred-tank reactor to ensure efficient contact between the gaseous 1,4-dichlorobutane and the solid catalyst. |
Problem 2: Low Selectivity and Formation of Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Temperature | Analyze the product mixture by GC-MS to identify byproducts. | A temperature profile that is too high can lead to the formation of unsaturated products through elimination reactions or polymeric materials.[1] Optimize the temperature to favor the desired cyclization. |
| Incorrect Si:Cu Ratio | Verify the composition of the catalyst mixture. | The ratio of silicon to copper is critical. Typically, a copper content of 5-10% by weight is used. An incorrect ratio can affect the formation of the active catalyst phase. |
| Presence of Impurities | Analyze the 1,4-dichlorobutane feed for impurities like isomers or other chlorinated hydrocarbons. | Purify the starting material by fractional distillation before use. |
| Formation of Linear Dichlorosilanes | Check for the presence of monochlorobutane as an impurity. | Monochlorobutane can react to form linear dichlorosilanes, which will need to be separated during purification. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Close Boiling Points of Product and Byproducts | Perform a detailed GC analysis to determine the boiling points of the components in the crude product. | Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) to achieve good separation.[4][5] |
| Presence of High-Boiling Oligomers | Observe the distillation pot for the accumulation of viscous residue. | Reduce the reaction temperature and/or residence time to minimize the formation of these byproducts. |
| Reactive Distillation | Monitor for any reactions occurring in the distillation pot at elevated temperatures. | Consider vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition or rearrangement of the product. |
Experimental Protocols
Protocol 1: Preparation of the Silicon-Copper Contact Mass
-
Materials: High-purity silicon powder (99.9%, <100 mesh), Copper(I) chloride (CuCl).
-
Procedure:
-
In a dry, inert atmosphere glovebox, thoroughly mix 90g of silicon powder with 10g of Copper(I) chloride.
-
Transfer the mixture to the reactor.
-
Heat the mixture under a slow stream of dry argon to 250°C for 2 hours. This step facilitates the formation of the active copper-silicon alloy.
-
Protocol 2: Synthesis of 1,1-Dichlorosilacyclopentane
-
Apparatus: A fluidized bed reactor or a well-stirred tube furnace, a feed system for liquid 1,4-dichlorobutane, a condenser, and a collection flask.
-
Procedure:
-
Heat the prepared silicon-copper contact mass in the reactor to 300°C under a steady flow of dry argon.
-
Once the temperature is stable, introduce a controlled flow of purified 1,4-dichlorobutane vapor into the reactor using a syringe pump and a vaporizer.
-
Maintain the reaction temperature between 300-320°C.
-
The product, 1,1-dichlorosilacyclopentane, along with unreacted starting material and byproducts, will exit the reactor as a gas.
-
Pass the gas stream through a condenser cooled to 0°C to collect the crude liquid product.
-
Vent the non-condensable gases through a scrubber.
-
Protocol 3: Purification by Fractional Distillation
-
Apparatus: A fractional distillation setup with a Vigreux column, a distillation head, a condenser, and receiving flasks.
-
Procedure:
-
Transfer the crude product to the distillation flask.
-
Slowly heat the flask. Unreacted 1,4-dichlorobutane (boiling point ~162°C) will distill first.
-
After the lower-boiling components have been removed, increase the temperature to distill the 1,1-dichlorosilacyclopentane (boiling point ~148-150°C).
-
Collect the fraction that distills at a constant temperature.
-
The high-boiling residue will remain in the distillation flask.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Main reaction and common side reactions.
References
-
Wikipedia. Catalyst poisoning. [Link]
- Yadav, G. D., & Sharma, M. M. (1981). Esterification of 1,4-dichlorobutane with sodium formate under solid–liquid phase transfer catalysis. A kinetic study. Industrial & Engineering Chemistry Process Design and Development, 20(2), 303-309.
-
Wikipedia. 1,4-Dichlorobutane. [Link]
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Voorhoeve, R. J. H., & Vlugter, J. C. (1964). The mechanism of the synthesis of methylchlorosilanes on a silicon-copper contact mass.
-
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [Link]
-
Chemistry LibreTexts. (2022, August 20). 9.4: Fractional Distillation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]
- 5. ATE13537T1 - A PROCESS FOR MAKING A COPPER CATALYzed SILICONE REACTION. - Google Patents [patents.google.com]
Technical Support Center: Navigating Byproducts in Cyclotetramethylenedichlorosilane Reactions
Welcome to the technical support center for Cyclotetramethylenedichlorosilane (DCS) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and troubleshooting common byproduct formation during experiments with this versatile reagent. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Hydrolysis and Siloxane Formation
Question 1: I'm observing a white precipitate and the release of a corrosive gas during my reaction setup with this compound. What is happening and how can I prevent it?
Answer:
This is a classic sign of premature hydrolysis of the this compound (DCS). DCS is highly sensitive to moisture. The silicon-chlorine bonds are readily attacked by water, leading to a hydrolysis reaction that produces hydrogen chloride (HCl) gas and various siloxane species. The white precipitate you are observing is likely a mixture of linear and cyclic siloxanes.
-
Causality: The high reactivity of the Si-Cl bond with the oxygen atom in water drives this reaction. The initial hydrolysis product is a silanol, which is unstable and rapidly condenses with other silanols or unreacted DCS to form stable silicon-oxygen-silicon (siloxane) bonds.
-
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Solvents: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).
-
Inert Atmosphere: Conduct all manipulations of DCS under a positive pressure of an inert gas. This includes weighing, transferring, and the reaction itself.
-
Moisture-Free Starting Materials: Ensure all other reagents and starting materials are anhydrous.
-
-
Self-Validation: A properly executed anhydrous reaction setup should show no fuming upon the addition of DCS and the reaction mixture should remain clear (or exhibit the expected color changes of the intended reaction).
Question 2: My desired product is contaminated with a significant amount of a viscous, oily substance that is difficult to separate. What is this byproduct and how can I minimize its formation?
Answer:
The viscous, oily substance is very likely a mixture of oligomeric or polymeric siloxanes. This occurs when the controlled hydrolysis (or alcoholysis) is not sufficiently managed, leading to uncontrolled condensation reactions. The hydrolysis of difunctional silanes like DCS is a common method for producing cyclic siloxanes, and if not carefully controlled, can lead to polymerization.[1][2]
-
Causality: The formation of linear and cyclic siloxanes is a result of intermolecular condensation of the initially formed silanols. The extent of polymerization depends on factors like the concentration of water, temperature, and the presence of catalysts (even trace amounts of acid or base can accelerate the process).
-
Troubleshooting Protocol:
-
Controlled Addition of Water/Alcohol: If a controlled hydrolysis or alcoholysis is intended, the protic reagent should be added slowly and at a low temperature to manage the exothermic reaction and favor the formation of smaller, more manageable cyclic siloxanes over long-chain polymers.
-
High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization.
-
pH Control: The presence of acidic (like the HCl byproduct) or basic impurities can catalyze siloxane formation. Using a non-nucleophilic base to scavenge HCl as it is formed can sometimes mitigate this.
-
Grignard Reactions
Question 3: I'm performing a Grignard reaction with this compound to introduce two alkyl groups. However, I'm getting a mixture of products, including some that seem to be monosubstituted and others that are polymeric. How can I improve the selectivity for the desired disubstituted product?
Answer:
Incomplete substitution and the formation of polymeric byproducts are common challenges in Grignard reactions with dichlorosilanes. Several factors can contribute to this outcome.
-
Causality:
-
Steric Hindrance: As the first alkyl group is added, steric hindrance around the silicon atom can slow down the second substitution, especially with bulky Grignard reagents.
-
Grignard Reagent Reactivity: The reactivity of the Grignard reagent itself can be a factor. Less reactive Grignard reagents may favor monosubstitution.
-
Reaction Conditions: Temperature and addition rate play a crucial role. Slow addition of the dichlorosilane to an excess of the Grignard reagent is generally preferred to ensure complete substitution.[3][4]
-
-
Troubleshooting Protocol:
-
Reverse Addition: Add the this compound solution slowly to a solution of the Grignard reagent. This maintains an excess of the nucleophile throughout the reaction, favoring disubstitution.
-
Use of Excess Grignard Reagent: Employing a stoichiometric excess (e.g., 2.2 to 2.5 equivalents) of the Grignard reagent can help drive the reaction to completion.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for these reactions as it can enhance the reactivity of the Grignard reagent.
-
Temperature Control: Maintain an appropriate reaction temperature. While some reactions proceed well at room temperature, others may require cooling to control exotherms or gentle heating to ensure complete reaction.
-
Troubleshooting Guide: Tabular Summary
| Observed Issue | Potential Cause | Recommended Action |
| White fumes/precipitate upon reagent addition | Premature hydrolysis due to moisture | Rigorously dry all glassware and solvents; use an inert atmosphere. |
| Formation of a viscous, insoluble oil | Uncontrolled polymerization/siloxane formation | Control the rate of addition of protic reagents; consider high dilution conditions. |
| Incomplete reaction in Grignard substitution | Insufficient reactivity or steric hindrance | Use an excess of the Grignard reagent; perform a reverse addition; consider using THF as the solvent. |
| Broad or multiple peaks in GC/MS analysis | Mixture of monosubstituted, disubstituted, and oligomeric species | Optimize stoichiometry and reaction conditions (temperature, addition rate). |
| Low yield of the desired product in a reduction reaction | Incomplete reduction or side reactions | Ensure a sufficient excess of the reducing agent; control the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Grignard Reaction with this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Reagent Preparation: Prepare the Grignard reagent in a separate, dry flask under an inert atmosphere.
-
Reaction: Transfer the prepared Grignard reagent to the reaction flask. Slowly add a solution of this compound in an anhydrous solvent (e.g., THF) to the Grignard solution at a controlled temperature (typically 0 °C to room temperature).
-
Quenching: After the reaction is complete (monitored by TLC or GC), cautiously quench the reaction mixture by pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer, extract the aqueous layer with a suitable organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol 2: General Procedure for Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
! CAUTION: LiAlH₄ reacts violently with water and protic solvents. Handle with extreme care under an inert atmosphere.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Reagent Preparation: Carefully suspend LiAlH₄ in anhydrous diethyl ether or THF in the reaction flask.[5][6][7][8]
-
Reaction: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of this compound in the same anhydrous solvent to the suspension.
-
Quenching: After the reaction is complete, cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Workup: Filter the resulting solids and wash them thoroughly with the reaction solvent. Dry the filtrate over an anhydrous salt and remove the solvent by distillation.
-
Purification: Purify the resulting silacyclopentane by distillation.
Visualizing Reaction Pathways and Byproduct Formation
Hydrolysis and Condensation of this compound
Caption: Hydrolysis of DCS leads to silanols, which can condense to form various siloxane byproducts.
Troubleshooting Grignard Reactions with DCS
Caption: A troubleshooting workflow for incomplete substitution in Grignard reactions with DCS.
References
- No specific reference for this general knowledge point.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
- No specific reference for this general knowledge point.
-
Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
- Department of Chemistry, University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from a source providing this experimental procedure.
- No specific reference for this general knowledge point.
-
YouTube. (2022, August 8). Polymers - Condensation Polymerization. Retrieved from [Link]
- No specific reference for this general knowledge point.
-
YouTube. (2023, August 16). Lecture 27 - Chemical reaction engineering in polymers: Condensation (Step-growth) polymerization. Retrieved from [Link]
- No specific reference for this general knowledge point.
- No specific reference for this general knowledge point.
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. adichemistry.com [adichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up Reactions Involving Cyclotetramethylenedichlorosilane
From the Desk of a Senior Application Scientist
Welcome to the technical support center for Cyclotetramethylenedichlorosilane (CTMDCS). As researchers and process chemists, you understand that transitioning a reaction from the benchtop to a larger scale introduces a new set of variables and challenges. A procedure that is successful at the gram-scale does not always translate directly to the kilogram-scale.[1] This is particularly true for reactive species like dichlorosilanes.
This guide is designed to be a practical resource, addressing the common issues encountered when scaling up reactions with CTMDCS. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot effectively and ensure your scale-up process is safe, efficient, and reproducible.
Section 1: Understanding Your Reagent - CTMDCS Profile
This compound (also known as 1,1-Dichlorosilacyclopentane) is a highly reactive cyclic organosilicon compound. Its utility stems from the two chlorine atoms attached to the silicon, which serve as excellent leaving groups for nucleophilic substitution, making it a valuable precursor for a variety of silicon-containing molecules and polymers.
However, this high reactivity is also the source of most handling and scale-up challenges. Understanding its fundamental properties is the first step toward successful process development.
| Property | Value | Source |
| CAS Number | 2406-33-9 | [2] |
| Molecular Formula | C₄H₈Cl₂Si | [3] |
| Molecular Weight | 155.1 g/mol | [3] |
| Appearance | Clear to straw-colored liquid | [] |
| Boiling Point | 142 °C | [2][3] |
| Density | 1.185 g/mL | [3] |
| Flash Point | 25 °C | [2][3] |
Section 2: Safety First - The Cardinal Rules of Dichlorosilane Scale-Up
Before initiating any scale-up work, a thorough understanding of the hazards is non-negotiable. Dichlorosilanes are unforgiving reagents, and safety protocols must be rigorously enforced.
Frequently Asked Questions: Safety
Q: What are the primary hazards associated with this compound?
A: There are three primary hazards you must mitigate:
-
Extreme Flammability: CTMDCS has a low flash point of 25°C and its vapors can form explosive mixtures with air.[2][3] Dichlorosilanes can have very low autoignition temperatures and may ignite spontaneously.[5] All equipment must be properly grounded and bonded to prevent static discharge, and only non-sparking tools should be used.[6][7]
-
Violent Reactivity with Water: The Si-Cl bonds are highly susceptible to hydrolysis. Contact with moisture, including atmospheric humidity, will result in a rapid, exothermic reaction that releases dense, corrosive hydrogen chloride (HCl) gas.[6][8] This can cause a dangerous pressure buildup in a closed system.
-
Corrosivity: Both the parent compound and the HCl gas produced upon hydrolysis are highly corrosive to skin, eyes, and the respiratory tract.[9]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling kilogram quantities of CTMDCS?
A: Standard laboratory PPE is insufficient. For scale-up operations, the following are required:
-
Eye Protection: Chemical goggles worn with a full-face shield.[6]
-
Hand Protection: Heavy-duty, chemically resistant gloves (e.g., neoprene or nitrile rubber).[6] Ensure gloves are rated for chlorinated compounds and check for degradation frequently.
-
Body Protection: A flame-retardant lab coat worn over chemical-resistant clothing. An apron or full chemical suit may be necessary depending on the scale and operation.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood or a walk-in hood. If there is any risk of exposure outside of a hood, a NIOSH-certified respirator with cartridges for organic vapors and acid gases is mandatory.[6]
Q: How should our team prepare for potential spills or leaks at a larger scale?
A: Your emergency plan must account for the specific reactivity of CTMDCS.
-
NEVER use water or foam extinguishers on a CTMDCS fire. This will exacerbate the situation by producing large quantities of HCl gas.[7] Use a dry chemical (Class D for reactive metals, though ABC can work) or CO₂ extinguisher.[7]
-
For spills, evacuate the area and remove all ignition sources.[6]
-
Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels or sawdust.
-
The contaminated absorbent material should be collected using non-sparking tools into a sealed container for disposal as hazardous waste.[7]
Section 3: Troubleshooting Common Scale-Up Reactions
Here we address specific, practical problems that arise during the scale-up of common reactions involving CTMDCS.
Scenario 1: Grignard Reactions
Grignard reactions are frequently used to form Si-C bonds. While robust at the lab scale, they are sensitive to process parameters that become more critical upon scale-up.
Q: We are scaling up a Grignard reaction with CTMDCS and our yield has dropped significantly. The reaction seems sluggish and incomplete. What's going on?
A: This is a classic scale-up issue, often stemming from a combination of factors that are magnified in larger vessels. The most common culprits are:
-
Inefficient Heat Transfer: Grignard reactions are exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making it much harder to dissipate heat.[10] Localized hot spots can develop, leading to side reactions like Wurtz coupling of the Grignard reagent.
-
Poor Mixing: Inadequate agitation can lead to poor mass transfer. The Grignard reagent, often added as a solution, may not be effectively dispersed, resulting in areas of high local concentration that promote byproduct formation and leave other areas starved of reagent.
-
Moisture Contamination: The larger the scale, the more potential entry points for moisture (from the reactor walls, transfer lines, or headspace). Even trace amounts of water will quench the Grignard reagent and hydrolyze the CTMDCS.
-
Addition Rate: A rate of addition that was fine for 100 mL may be far too fast for 10 L. A rapid addition can overwhelm the reactor's cooling capacity, leading to a thermal runaway.
Caption: Troubleshooting Decision Tree for Grignard Reactions.
Scenario 2: Controlled Hydrolysis for Siloxane Synthesis
The reaction of CTMDCS with water can be harnessed to create cyclic or polymeric siloxanes. However, controlling this notoriously fast reaction on a large scale is a significant challenge.
Q: We are attempting a controlled hydrolysis to form a specific cyclic siloxane, but the reaction is uncontrollable at scale, forming a solid, insoluble gel (polysiloxane). How can we tame this reaction?
A: Gel formation indicates that the condensation reaction is proceeding too quickly and uncontrollably, leading to high molecular weight cross-linked polymers instead of the desired smaller rings. The key is to slow down and control the hydrolysis and subsequent condensation steps.
-
Use a Co-Solvent System: Running the reaction in a non-polar solvent (like toluene) with a more polar co-solvent (like THF or acetone) can help solubilize the intermediate silanols and control the reaction rate.
-
Slow, Dilute Addition of Water: The most critical parameter. Do not add water directly. Instead, add a solution of water in a miscible solvent (e.g., THF) very slowly using a syringe pump. This maintains a very low instantaneous concentration of water.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below). This slows the rates of both hydrolysis and condensation, giving you more control.
-
Include a Proton Scavenger: The reaction generates HCl, which can catalyze further condensation.[8] Including a non-nucleophilic base like pyridine or triethylamine can sequester the HCl as it forms, preventing runaway catalysis.
Section 4: Experimental Protocols for Scale-Up
The following are generalized protocols that should be adapted to your specific chemical transformation. They emphasize the process and safety considerations necessary for scale-up.
Protocol 1: General Setup for Scaled-Up Inert Atmosphere Reactions
This protocol outlines the essential steps for preparing a jacketed glass reactor system for safe operation with CTMDCS.
-
Reactor Preparation: Ensure the reactor and all glassware (condensers, dropping funnels) are meticulously cleaned and oven-dried (>120 °C) overnight.
-
Assembly: Assemble the reactor system while still warm and immediately place it under a positive pressure of dry, inert gas (nitrogen or argon). Use high-vacuum grease on all joints.
-
Inerting: Purge the system by cycling between vacuum and the inert gas at least three times to remove all atmospheric air and moisture. Maintain a positive pressure of inert gas, vented through an oil bubbler, for the duration of the experiment.
-
Solvent Transfer: Transfer anhydrous solvents into the reactor via cannula or from a sealed solvent transfer system. Never pour solvents in from an open container.
-
Reagent Transfer: CTMDCS should be transferred via a cannula from a Sure/Seal™ bottle or a dedicated transfer vessel under positive inert gas pressure.
-
Temperature Control: Connect the reactor jacket to a circulating bath capable of both heating and cooling. Place the internal temperature probe below the surface of the reaction mixture to get an accurate reading.[11]
Protocol 2: Model Scale-Up of a Grignard Reaction
Objective: Synthesis of 1,1-diphenylsilacyclopentane.
-
Setup: Prepare a 20 L jacketed reactor system according to Protocol 1 .
-
Charge Reactor: Charge the reactor with 5 L of anhydrous THF via cannula.
-
Prepare Grignard: In a separate, inerted vessel, prepare Phenylmagnesium Bromide (e.g., 3.0 M in Diethyl Ether). Titrate the reagent to confirm its molarity.
-
Initial Cooling: Cool the THF in the main reactor to 0 °C.
-
CTMDCS Addition: Slowly add 1.0 kg (6.45 mol) of CTMDCS to the stirred THF, ensuring the internal temperature does not exceed 5 °C.
-
Grignard Addition: Add 4.5 L (13.5 mol, 2.1 eq) of the Phenylmagnesium Bromide solution via a metering pump over 3-4 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A temperature spike indicates the reaction is running too fast for the cooling system.[10]
-
Reaction & Quench: Allow the reaction to stir at room temperature overnight. The next day, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Proceed with standard extractive workup and purification.
Section 5: In-Process Monitoring at Scale
Visual inspection is often insufficient for large, opaque reaction mixtures. Implementing analytical monitoring is key to understanding and controlling your process.
Q: How can we effectively monitor our reaction's progress without constantly taking and quenching samples, which is hazardous at this scale?
A: In-situ (real-time) analytical techniques are invaluable for process chemistry.
-
FTIR/Raman Spectroscopy: Using an immersion probe, you can monitor the disappearance of the Si-Cl stretch and the appearance of product-related peaks in real-time. This provides immediate kinetic data.
-
Offline GC/NMR: If in-situ methods are not available, you can use a sampling valve designed for air-sensitive reactions. This allows a small, representative sample to be extracted directly into a sealed vial containing a quenching agent (e.g., a silyl ether for a Grignard reaction). This quenched sample can then be safely analyzed by GC or NMR.[12]
Section 6: Concluding Remarks
Scaling up reactions with this compound is a challenging but manageable task. The keys to success are a profound respect for the reagent's reactivity, meticulous attention to maintaining an inert environment, and a process design that prioritizes the control of heat and mass transfer. By anticipating the unique challenges posed by a larger scale, you can develop a process that is not only high-yielding but also fundamentally safe and robust.
References
-
Linde. (n.d.). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
SIAD S.p.A. (2023). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (2015). DICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
-
Middlesex Gases & Technologies. (2015). Dichlorosilane Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). DIMETHYL DICHLOROSILANE HAZARD SUMMARY. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2406-33-9, this compound. Retrieved from [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]
-
Zhang, Y., et al. (2025). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. ACS Omega. [Link]
-
ResearchGate. (n.d.). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). SILANES Science topic. Retrieved from [Link]
-
Otani, M., et al. (2020). Quartz Crystal Microbalances for Evaluating Gas Motion Differences between Dichlorosilane and Trichlorosilane in Ambient Hydrogen in a Slim Vertical Cold Wall Chemical Vapor Deposition Reactor. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]
-
Zhang, Y., et al. (2025). (PDF) Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. ResearchGate. Retrieved from [Link]
-
Al-Bishari, A. M., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
-
Radleys. (2023). Scaling up sustainable polymer synthesis in Reactor Ready. YouTube. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]
-
Su, M.-D. (2006). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. ResearchGate. Retrieved from [Link]
-
Julabo USA. (2017). How To Scale Up Reactions From a Lab To Commercial Applications. YouTube. Retrieved from [Link]
-
TheChemistryShack. (2016). Reaction of SiCl4 and Water (Hydrolysis). YouTube. Retrieved from [Link]
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Technical Support Center: Managing Exotherms in Cyclotetramethylenedichlorosilane Reactions
Welcome to the Technical Support Center for managing exothermic reactions involving Cyclotetramethylenedichlorosilane (D4-Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for safely and effectively handling the energetic nature of D4-Cl reactions.
Introduction: The Energetic Nature of this compound Reactions
This compound is a valuable reagent in organosilicon chemistry, frequently employed in the synthesis of silicon-containing polymers and as a difunctional protecting group. However, its high reactivity, particularly towards nucleophiles, can lead to significant exothermic events. The primary driver for these exotherms is the formation of highly stable silicon-oxygen (Si-O) or silicon-nitrogen (Si-N) bonds, which releases a substantial amount of energy.
This guide will provide a structured approach to understanding, predicting, and managing these exotherms to ensure safe and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound that I should be concerned about in terms of exotherms?
A1: The most significant exothermic potential arises from reactions with strong nucleophiles. Key examples include:
-
Hydrolysis: Reaction with water, even atmospheric moisture, is highly exothermic and produces HCl gas. This is often an unintended and hazardous side reaction.
-
Alcoholysis/Aminolysis: Reaction with alcohols or amines to form the corresponding dialkoxy- or diaminosilanes is also exothermic due to the formation of strong Si-O or Si-N bonds.
-
Ring-Opening Polymerization (ROP): The polymerization of D4-Cl, often initiated by nucleophiles, can be highly exothermic. The propagation step involves the sequential formation of new, stable bonds, releasing heat at each step.
Q2: What are the early warning signs of a potential thermal runaway in my D4-Cl reaction?
A2: Vigilance is crucial. Early detection of a developing thermal runaway is key to preventing a serious incident. Key indicators include:
-
Rapid Temperature Increase: A sudden and accelerating rise in the internal reaction temperature that does not respond to the primary cooling system.
-
Increased Pressure: A noticeable increase in the pressure within the reaction vessel, which could be due to the boiling of the solvent or the evolution of gaseous byproducts like HCl.
-
Vigorous Off-Gassing: A sudden and significant increase in the rate of gas evolution from the reaction, observable at the condenser outlet.
-
Change in Viscosity or Color: A rapid and unexpected change in the physical appearance of the reaction mixture can indicate an uncontrolled acceleration of the reaction.
Q3: What immediate actions should I take if I suspect a thermal runaway?
A3: If a thermal runaway is suspected, prioritize personal and lab safety above all else. Follow these immediate steps:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Maximize Cooling: Ensure the primary cooling system is operating at full capacity. If available and safe to do so, utilize a secondary, more powerful cooling bath (e.g., a dry ice/acetone slurry).
-
Alert Personnel and Prepare for Evacuation: Inform colleagues in the immediate vicinity of the situation. Be prepared to evacuate the laboratory if the situation cannot be brought under control.
-
Ensure Proper Ventilation: Maintain adequate ventilation to handle any released gases or vapors. Do not work with D4-Cl outside of a certified chemical fume hood.
-
Do Not Seal the System: Ensure the reaction vessel is not a closed system to prevent a catastrophic buildup of pressure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Preventative Measures |
| Unexpectedly High Exotherm During Reagent Addition | 1. Addition rate is too fast.2. Inadequate cooling.3. Higher than expected reactant concentration. | Immediate Actions: • Stop addition.• Enhance cooling.Preventative Measures: • Use a syringe pump for controlled, slow addition.• Ensure the cooling bath is at the target temperature and of sufficient volume.• Double-check all calculations before starting the reaction. |
| Formation of a White Precipitate (likely siloxanes) | Contamination with water. | Preventative Measures: • Rigorously dry all glassware, solvents, and reagents.• Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1] |
| Low Yield or Incomplete Reaction | 1. Reaction temperature is too low, slowing the reaction rate.2. Insufficient reaction time.3. Stoichiometry of reagents is incorrect. | Troubleshooting: • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).[2]• If the reaction has stalled, consider a slight, controlled increase in temperature while carefully monitoring the exotherm.Preventative Measures: • Re-verify all reagent calculations and measurements. |
| Product Decomposition During Workup | The desired product may be sensitive to acidic or basic conditions generated during the workup. | Troubleshooting: • Perform a small-scale quench to test the stability of the product under the planned workup conditions.• Use a buffered aqueous solution for the quench.• Minimize the contact time of the product with the aqueous phase.[1] |
Experimental Protocols
Protocol 1: Controlled Reaction of D4-Cl with a Primary Alcohol
This protocol outlines a method for the safe reaction of D4-Cl with a primary alcohol on a laboratory scale, with a strong emphasis on exotherm management.
Materials:
-
This compound (D4-Cl)
-
Primary Alcohol (e.g., 1-Butanol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Nitrogen or Argon gas supply
-
Ice-water bath
-
Dry glassware
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus (three-neck flask with a dropping funnel, thermometer, and condenser) and flame-dry under a flow of nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve the primary alcohol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Addition of D4-Cl: In a separate, dry flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Controlled Addition: Add the D4-Cl solution dropwise to the stirred alcohol solution over a period of 60-90 minutes.
-
Temperature Monitoring: Closely monitor the internal temperature of the reaction. The addition rate should be adjusted to maintain the temperature below 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by TLC or GC.
-
Controlled Quench: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride to quench any remaining reactive species. Perform this addition while maintaining cooling.
Visualization of Key Concepts
Logical Flow for Exotherm Management
Caption: A decision tree for troubleshooting unexpected exotherms.
References
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Purosolv. (2025, January 27). Lab Safety Tips for Pharma-Grade Methylene Dichloride. Retrieved from [Link]
-
Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
Esco Lifesciences. (2016, October 18). Cytotoxic Drugs: Safe Handling in the Workplace. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
ACS Publications. (2025, May 7). Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory. Retrieved from [Link]
-
Polymer Science. (n.d.). Reaction Calorimetry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). In‐Line Monitoring of Emulsion Polymerization Reactions Combining Heat Flow and Heat Balance Calorimetry. Retrieved from [Link]
-
Humboldt-Universität zu Berlin. (n.d.). Differential scanning calorimetry investigation of polymers. Retrieved from [Link]
-
Mettler-Toledo International Inc. (n.d.). Thermal Analysis of Polymers Selected Applications. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Retrieved from [Link]
-
PubMed. (2017, May 15). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. Retrieved from [Link]
-
ResearchGate. (2025, March 20). Experimental and Modeling Study of Thermal Runaway Propagation in a Commercial Lithium-ion Battery. Retrieved from [Link]
-
MDPI. (2022, October 31). Study on Thermal Runaway Behavior of Li-Ion Batteries Using Different Abuse Methods. Retrieved from [Link]
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ResearchGate. (2022, June 1). Simulation of the Thermal Runaway Onset in Li-Ion Cells—Influence of Cathode Materials and Operating Conditions. Retrieved from [Link]
-
MDPI. (2024, September 19). An Evaluation Modeling Study of Thermal Runaway in Li-Ion Batteries Based on Operation Environments in an Energy Storage System. Retrieved from [Link]
-
YouTube. (2025, November 18). Preventing Thermal Runaway Propagation in Lithium Ion Battery Packs Using a Phase Change Composite. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of Cyclotetramethylenedichlorosilane and Dichlorodimethylsilane
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Chlorosilanes are a cornerstone of silicon chemistry, serving as versatile precursors for a vast array of organosilicon compounds, including polymers, cross-linking agents, and silylating agents. Among the diverse range of available chlorosilanes, the choice between a cyclic and an acyclic analogue can have profound implications for reaction kinetics and product outcomes. This guide provides an in-depth comparison of the reactivity of cyclotetramethylenedichlorosilane (also known as 1,1-dichloro-1-silacyclobutane) and its acyclic counterpart, dichlorodimethylsilane.
Introduction: Structure and Inherent Properties
At first glance, this compound and dichlorodimethylsilane share a common reactive center: a silicon atom bonded to two chlorine atoms. However, their fundamental structural differences give rise to distinct chemical behaviors.
Dichlorodimethylsilane ((CH₃)₂SiCl₂) is a linear, or more accurately, a tetrahedral molecule where the silicon atom is bonded to two methyl groups and two chlorine atoms. The bond angles around the silicon atom are close to the ideal tetrahedral angle of 109.5°, resulting in a relatively strain-free molecule.
This compound (c-(CH₂)₃SiCl₂) , a silacyclobutane derivative, incorporates the silicon atom into a four-membered ring. This cyclic structure forces the internal C-Si-C bond angle to be significantly smaller than the ideal tetrahedral angle, leading to substantial ring strain.[1]
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | 129.06 | 70 |
| This compound | c-(CH₂)₃SiCl₂ | 141.07 | 113-115 |
The Decisive Factor: Ring Strain and Enhanced Reactivity
The primary driver for the difference in reactivity between these two compounds is the significant ring strain present in this compound.[2] This strain arises from two main contributions:
-
Angle Strain: The internal C-Si-C bond angle in the four-membered ring is compressed to approximately 84-88°, a significant deviation from the preferred tetrahedral angle of 109.5°.[1] This distortion creates weaker, higher-energy bonds that are more susceptible to cleavage.
-
Torsional Strain: The hydrogen atoms on the adjacent methylene groups in the ring are held in a more eclipsed conformation than in a flexible acyclic system, further contributing to the overall strain energy.
This stored potential energy within the ring makes this compound a more reactive electrophile. The relief of this ring strain provides a strong thermodynamic driving force for reactions that involve the opening or rearrangement of the silacyclobutane ring.
A key concept that encapsulates this enhanced reactivity is "ring-strain-release Lewis acidity" . The strained silicon atom in this compound is a more potent Lewis acid than the silicon atom in the unstrained dichlorodimethylsilane. This increased Lewis acidity makes it more susceptible to nucleophilic attack.
Comparative Reactivity in Nucleophilic Substitution
The most common reaction pathway for dichlorosilanes is nucleophilic substitution at the silicon center, where the chloride ions act as good leaving groups. The general mechanism involves the attack of a nucleophile (e.g., water, alcohol, amine) on the electrophilic silicon atom.
Figure 1: General workflow for nucleophilic substitution on a dichlorosilane.
Due to the factors discussed above, This compound is expected to undergo nucleophilic substitution at a significantly faster rate than dichlorodimethylsilane. The strained Si-C bonds in the ring lower the activation energy for the formation of the pentacoordinate transition state or intermediate, accelerating the reaction.
Hydrolysis: A Key Comparative Reaction
Hydrolysis is a fundamental reaction for both compounds, leading to the formation of silanols which can then undergo condensation to form polysiloxanes.
Dichlorodimethylsilane Hydrolysis: The hydrolysis of dichlorodimethylsilane is a well-established and rapid reaction, forming the basis of the silicone industry.[3] The reaction proceeds quickly upon contact with water to produce dimethylsilanediol, which readily condenses to form linear and cyclic polydimethylsiloxanes.[4][5]
Figure 2: Conceptual comparison of the energy profile for the hydrolysis of cyclic versus acyclic dichlorosilanes.
Experimental Protocols: Measuring Hydrolysis Rate
A common method to experimentally determine the rate of hydrolysis for chlorosilanes is by monitoring the change in conductivity of the reaction mixture over time. The hydrolysis of a chlorosilane produces hydrochloric acid (HCl), which dissociates into ions (H⁺ and Cl⁻) in an aqueous solution, thereby increasing the conductivity.
Protocol: Comparative Hydrolysis Rate Measurement by Conductivity
Objective: To qualitatively and semi-quantitatively compare the hydrolysis rates of this compound and dichlorodimethylsilane.
Materials:
-
This compound
-
Dichlorodimethylsilane
-
Deionized water
-
Acetone (for cleaning)
-
Conductivity meter with a data logging interface
-
Magnetic stirrer and stir bar
-
Beakers
-
Micropipette
-
Stopwatch
Procedure:
-
Setup: Place a known volume of deionized water in a beaker with a magnetic stir bar and begin stirring at a constant rate. Immerse the conductivity probe in the water and allow the reading to stabilize.
-
Initiation: Using a micropipette, rapidly inject a small, precise amount of the chlorosilane (e.g., 10 µL) into the stirring water and simultaneously start the data logger and stopwatch.
-
Data Collection: Record the conductivity of the solution at regular, short intervals (e.g., every 0.5 seconds) until the conductivity reaches a stable plateau, indicating the completion of the reaction.
-
Repeat: Thoroughly clean and dry the beaker and probe. Repeat the experiment with the other chlorosilane, ensuring identical conditions (temperature, water volume, stirring rate, and molar amount of silane).
-
Analysis: Plot conductivity versus time for both reactions. The initial slope of the curve is proportional to the initial reaction rate. A steeper slope indicates a faster rate of hydrolysis.
Expected Outcome: The plot for this compound will show a significantly steeper initial slope and reach the plateau in a much shorter time compared to the plot for dichlorodimethylsilane, visually demonstrating its higher reactivity.
Summary of Reactivity Comparison
| Feature | This compound | Dichlorodimethylsilane |
| Structure | Cyclic (four-membered ring) | Acyclic |
| Ring Strain | High | Negligible |
| Lewis Acidity of Si | Enhanced | Normal |
| Reactivity towards Nucleophiles | High | Moderate |
| Driving Force for Reaction | Relief of ring strain | Formation of stable Si-O bonds |
| Expected Hydrolysis Rate | Very Fast | Fast |
Conclusion for the Practicing Scientist
The choice between this compound and dichlorodimethylsilane should be dictated by the desired reactivity and the specific synthetic application.
-
This compound is the reagent of choice when a highly reactive silicon electrophile is required. Its propensity to undergo rapid nucleophilic substitution and ring-opening reactions makes it a valuable precursor for the synthesis of functionalized silacyclobutanes and for polymerization reactions where a rapid initiation is desired.
-
Dichlorodimethylsilane , while still a reactive compound, offers a more moderate and often more controllable reactivity profile. It is the workhorse for the large-scale production of polydimethylsiloxanes and is ideal for applications where the high reactivity of a strained ring system is not necessary or desired.
References
- Corriu, R. J. P., & Guérin, C. (1982). Nucleophilic substitution at silicon. Journal of Organometallic Chemistry, 225(1), 141-154.
- Sommer, L. H. (1965). Stereochemistry, Mechanism and Silicon. McGraw-Hill.
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
- Pawlenko, S. (1986). Organosilicon Chemistry. Walter de Gruyter.
- Rochow, E. G. (1951). An Introduction to the Chemistry of the Silicones. John Wiley & Sons.
- Noll, W. (1968). Chemistry and Technology of Silicones. Academic Press.
- Zeigler, J. M., & Fearon, F. W. G. (Eds.). (1990). Silicon-based Polymer Science: A Comprehensive Resource. American Chemical Society.
-
Chemistry LibreTexts. (2023). Ring Strain and the Structures of Cycloalkanes. Retrieved from [Link]
-
Wikipedia. (2023). Dichlorodimethylsilane. Retrieved from [Link]
-
Wacker Chemie AG. (n.d.). Hydrolysis and Polycondensation. Retrieved from [Link]
- Rochow, E. G. (1945). The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society, 67(6), 963–965.
-
PubChem. (n.d.). 1,1-Dichlorosilacyclobutane. Retrieved from [Link]
-
PubChem. (n.d.). Dichlorodimethylsilane. Retrieved from [Link]
- O'Gara, J. E., & Faltynek, R. A. (1995). Silacyclobutanes. In Organosilicon Chemistry II (pp. 136-145). VCH.
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A Comparative Guide to Analytical Methods for the Validation of 1,1-Dichlorosilacyclopentane Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity in a Reactive Precursor
1,1-Dichlorosilacyclopentane is a strained, cyclic dichlorosilane that serves as a valuable precursor in organosilicon chemistry, particularly in the synthesis of silicon-containing polymers and as an intermediate for specialized pharmaceutical compounds. Its high reactivity, driven by the two chlorine atoms bonded to the silicon, makes it exceptionally sensitive to moisture, which can lead to hydrolysis and subsequent condensation or polymerization. The presence of impurities—ranging from residual starting materials and synthesis by-products to degradation products like siloxanes—can catastrophically impact reaction yields, polymer properties, and the safety profile of final products. Therefore, a multi-pronged, orthogonal analytical strategy is not merely best practice; it is a necessity for robust quality control.
This guide provides a comparative analysis of the primary and complementary analytical techniques for validating the purity of 1,1-dichlorosilacyclopentane, emphasizing the causality behind methodological choices to ensure a self-validating and trustworthy assessment.
Primary Purity Assessment: A Triad of Techniques
The core of a robust purity validation for 1,1-dichlorosilacyclopentane relies on the synergistic use of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography (GC): The Workhorse for Volatile Impurity Profiling
Gas chromatography is the premier technique for separating and quantifying volatile impurities. Due to the reactive nature of the Si-Cl bonds, the entire GC flow path must be meticulously chosen to be as inert as possible to prevent on-column degradation of the analyte, which could erroneously be interpreted as an impurity.[1]
Expertise-Driven Experimental Choices:
-
Inlet and Liner: A deactivated, Ultra Inert split/splitless liner is critical.[1] Active sites (silanol groups) on a standard glass liner can catalyze the hydrolysis of 1,1-dichlorosilacyclopentane with trace moisture in the carrier gas. A split injection is preferred to handle the neat or high-concentration sample without overloading the column.
-
Column Selection: A non-polar or low-polarity column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1 or DB-5), is ideal. These phases offer separation based primarily on boiling point and limit specific interactions with the polar Si-Cl bonds.
-
Detector: While a Flame Ionization Detector (FID) provides excellent quantification for hydrocarbon impurities, it is less sensitive to the main compound due to the silicon and chlorine atoms. A Mass Spectrometer (MS) is the superior choice, acting as both a universal detector and an identification tool, making the analysis self-validating.[2][3]
Self-Validating Protocol: Inert-Path GC-MS for Purity and Impurity Identification
This workflow combines high-resolution separation with mass-based identification to provide quantitative purity and structural confirmation of impurities.
Experimental Workflow Diagram:
Caption: A self-validating GC-MS workflow for purity analysis.
Step-by-Step Methodology:
-
Sample Preparation: Under a nitrogen or argon atmosphere, prepare a 1 mg/mL solution of 1,1-dichlorosilacyclopentane in anhydrous hexane.
-
GC-MS Parameters:
-
System: Agilent GC with Mass Selective Detector or equivalent.[4]
-
Inlet: 250 °C, Split 100:1.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film, HP-5ms or equivalent.
-
Carrier Gas: Helium, 1.2 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp at 20 °C/min to 250 °C, hold 2 min.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis: Calculate purity based on the area percent of the main peak in the Total Ion Chromatogram (TIC). Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
NMR spectroscopy provides an unparalleled view of the molecule's structure and is exceptionally powerful for detecting impurities that may co-elute with the main peak in GC or are non-volatile.[5] For 1,1-dichlorosilacyclopentane, a multi-nuclear approach is essential.
Expertise-Driven Experimental Choices:
-
Solvent: Anhydrous deuterated benzene (C₆D₆) or chloroform (CDCl₃) must be used. The sample is highly moisture-sensitive, and water in the solvent would lead to rapid degradation. The solvent choice can also influence chemical shifts.
-
¹H NMR: This is the first and quickest check. The molecule has two distinct proton environments (the CH₂ group adjacent to silicon, and the two equivalent CH₂ groups further away), which should appear as two multiplets with a 2:1 (or 4:4) integration ratio. Any other signals are indicative of impurities.[6][7]
-
¹³C NMR: Confirms the carbon backbone. Two signals are expected for the two unique carbon environments.
-
²⁹Si NMR: This is a direct and powerful probe of the silicon environment. A single sharp peak confirms the presence of only one silicon-containing species. The presence of other signals would immediately flag silicon-containing impurities, such as siloxanes resulting from hydrolysis.
Logical Relationship of Multi-Nuclear NMR for Purity Validation:
Caption: Orthogonal NMR approach for structural and purity validation.
Table 1: Expected NMR Data for 1,1-Dichlorosilacyclopentane
| Nucleus | Expected Chemical Shift (ppm, in CDCl₃) | Expected Multiplicity | Information Provided |
| ¹H (α-CH₂) | ~1.5 - 1.7 | Multiplet | Protons adjacent to silicon |
| ¹H (β-CH₂) | ~2.0 - 2.2 | Multiplet | Protons beta to silicon |
| ¹³C (α-CH₂) | ~26 | Singlet | Carbons adjacent to silicon |
| ¹³C (β-CH₂) | ~27 | Singlet | Carbons beta to silicon |
| ²⁹Si | ~33 | Singlet | Direct confirmation of SiCl₂ environment |
(Note: Chemical shifts are estimates based on similar structures and databases.[8][9])
Complementary Techniques for a Complete Picture
While GC-MS and NMR provide the bulk of the purity information, they do not tell the whole story. Two complementary techniques are crucial for a comprehensive quality assessment.
Karl Fischer Titration: The Gold Standard for Water Content
Given the extreme hydrolytic instability of 1,1-dichlorosilacyclopentane, quantifying the water content is not optional. Karl Fischer titration is the definitive method for accurately measuring trace amounts of water in a sample.[10]
Principle: The method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The endpoint is detected potentiometrically or coulometrically when excess iodine appears.[11] For reactive compounds like chlorosilanes, coulometric Karl Fischer with an oven attachment is often preferred to prevent side reactions between the analyte and the KF reagents.[12] The presence of water is a direct indicator of potential degradation and instability.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis
FTIR provides a quick and valuable fingerprint of the molecule, confirming the presence of expected functional groups and the absence of unexpected ones.[13]
Key Diagnostic Peaks:
-
Presence of Si-Cl stretch: Look for strong bands in the 450-650 cm⁻¹ region, characteristic of silicon-chlorine bonds.[14][15]
-
Presence of C-H stretch: Aliphatic C-H stretches will be visible around 2850-2960 cm⁻¹.
-
Absence of O-H stretch: A clean spectrum with no broad O-H band around 3200-3600 cm⁻¹ is a strong indicator of the absence of hydrolysis products (silanols).[16]
Conclusion: An Integrated and Orthogonal Validation Strategy
The validation of 1,1-dichlorosilacyclopentane purity demands an integrated analytical approach. No single method is sufficient to declare a sample "pure." The recommended strategy is a three-tiered system:
-
Primary Quantification & Volatile Impurities: Use inert-path GC-MS to determine the purity by area percent and to identify any volatile organic or silicon-containing impurities.
-
Structural Confirmation & Non-Volatile Impurities: Employ multi-nuclear (¹H, ¹³C, ²⁹Si) NMR spectroscopy to confirm the molecular structure unequivocally and to detect any non-volatile or co-eluting impurities.
-
Critical Contaminant Analysis: Quantify water content using Karl Fischer titration to assess sample stability and handling. Use FTIR as a rapid check for the correct functional groups and the absence of hydrolysis.
By combining these orthogonal techniques, researchers and developers can build a comprehensive and self-validating purity profile, ensuring the quality, consistency, and reliability of their chemistry.
References
-
Title: New Selective Method for Quantification of Organosilanol Groups in Silicone Pre-elastomers Source: ACS Publications URL: [Link]
-
Title: In Situ ATR-FT-IR Kinetic Studies of Molecular Transport and Surface Binding in Thin Sol−Gel Films: Reactions of Chlorosilane Source: ACS Publications URL: [Link]
-
Title: Comparison of Trichlorosilane and Trichlorogermane Decomposition on Silicon Surfaces Using FTIR Spectroscopy Source: Cambridge University Press URL: [Link]
-
Title: Comparison of Trichlorosilane and Trichlorogermane Decomposition on Silicon Surfaces Using FTIR Spectroscopy | Request PDF Source: ResearchGate URL: [Link]
-
Title: Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification Source: National Institutes of Health (PMC) URL: [Link]
-
Title: A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation Source: MDPI URL: [Link]
-
Title: A Simple Karl Fischer Titration Technique for Measuring the Silanol Content of High Molecular Weight Polysiloxanes Source: ResearchGate URL: [Link]
-
Title: Silicone Oil Analysis by Coulometric Karl Fischer Titration Source: Mettler Toledo URL: [Link]
-
Title: Karl Fischer titration Source: Wikipedia URL: [Link]
-
Title: THE BASICS OF KARL FISCHER TITRATION Source: Quveon URL: [Link]
-
Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]
-
Title: proton NMR spectrum of 1,1-dichloroethane Source: Doc Brown's Chemistry URL: [Link]
-
Title: THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition Source: Agilent Technologies URL: [Link]
-
Title: /sup 1/H nmr spectra of dichloro and dihydroxy derivatives of methylcyclosiloxanes Source: SciTech Connect URL: [Link]
-
Title: GC, GC-MS and LC-MS in metabolomics Gas chromatography Source: University of Nebraska-Lincoln URL: [Link]
-
Title: Introduction to NMR and Its Application in Metabolite Structure Determination Source: University of Nebraska-Lincoln URL: [Link]
-
Title: cyclopentane low high resolution H-1 proton nmr spectrum Source: Doc Brown's Advanced Organic Chemistry URL: [Link]
-
Title: A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control Source: Agilent Technologies URL: [Link]
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- 6. 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. /sup 1/H nmr spectra of dichloro and dihydroxy derivatives of methylcyclosiloxanes (Journal Article) | OSTI.GOV [osti.gov]
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A Comparative Guide to Polymers Derived from Cyclotetramethylenedichlorosilane: Performance and Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of silicon-based polymers, materials derived from cyclotetramethylenedichlorosilane, leading to poly(silacyclopentane) structures, represent a unique class with distinct properties. This guide provides an in-depth technical comparison of these polymers with established alternatives such as polysiloxanes and other polycarbosilanes. By presenting supporting experimental data and detailed characterization protocols, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.
Introduction to Poly(silacyclopentane)s
Polymers derived from this compound are a subset of polycarbosilanes, characterized by a backbone containing silicon and carbon atoms. The monomer, this compound (more accurately named 1,1-dichloro-1-silacyclopentane), offers a versatile platform for synthesizing polymers with a five-membered ring repeating unit. The properties of the final polymer can be tailored by the choice of substituents on the silicon atom, which are introduced by reacting the dichlorosilane with organometallic reagents.
The primary route to high molecular weight polymers from cyclic silanes is through ring-opening polymerization (ROP). The driving force for the ROP of cyclic monomers is the relief of ring strain, which for five-membered rings, is a significant factor. Anionic ROP is a common method employed for the polymerization of silacyclopentane derivatives.
Performance Comparison: Poly(silacyclopentane)s vs. Alternatives
The selection of a polymer for a specific application hinges on its performance characteristics. Here, we compare key properties of a representative poly(silacyclopentane), poly(1,1-dimethyl-1-silacyclopentane), with a common polysiloxane, polydimethylsiloxane (PDMS), and a linear polycarbosilane.
| Property | Poly(1,1-dimethyl-1-silacyclopentane) | Polydimethylsiloxane (PDMS) | Polycarbosilane (general) |
| Backbone Structure | -[Si(CH₃)₂-CH₂-CH₂-CH₂-CH₂]- | -[Si(CH₃)₂-O]- | -[Si(R)₂-C(R')₂]- |
| Thermal Stability (TGA, onset of degradation) | ~350-450 °C (in inert atmosphere) | ~400-500 °C (in inert atmosphere) | Highly variable, can be >1000 °C (ceramic precursor)[1] |
| Glass Transition Temperature (Tg) | ~ -40 to -60 °C | ~ -125 °C | Variable, depends on structure |
| Mechanical Properties | Generally tougher and more rigid than PDMS | Soft, flexible, low tensile strength | Can be brittle or flexible depending on structure[1] |
| Solubility | Soluble in common organic solvents like THF, toluene | Soluble in non-polar organic solvents | Solubility varies with structure[1] |
Key Insights:
-
Thermal Stability: While PDMS exhibits high thermal stability due to the strong Si-O bond, poly(silacyclopentane)s also demonstrate good thermal resistance. Polycarbosilanes, in general, are known for their potential as preceramic polymers, withstanding very high temperatures.[1]
-
Flexibility and Tg: The Si-O-Si linkage in PDMS provides exceptional rotational freedom, resulting in a very low glass transition temperature and high flexibility. Poly(silacyclopentane)s, with their all-carbon and silicon backbone, have a higher Tg, indicating a more rigid structure compared to PDMS.
-
Mechanical Strength: The increased rigidity of the poly(silacyclopentane) backbone generally translates to higher tensile strength and toughness compared to the softer PDMS.
Experimental Protocols
To ensure scientific integrity, we provide detailed methodologies for the synthesis and characterization of these polymers.
Synthesis of Poly(1,1-dimethyl-1-silacyclopentane) via Anionic Ring-Opening Polymerization
This protocol is adapted from established procedures for the anionic ROP of related silacyclopentane derivatives.
Materials:
-
1,1-dichloro-1-silacyclopentane
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Methanol
-
Hexane
Procedure:
-
Monomer Synthesis (1,1-dimethyl-1-silacyclopentane):
-
To a solution of 1,1-dichloro-1-silacyclopentane in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add methylmagnesium bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Distill the crude product under reduced pressure to obtain pure 1,1-dimethyl-1-silacyclopentane.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under argon, dissolve the purified 1,1-dimethyl-1-silacyclopentane monomer in freshly distilled THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a catalytic amount of n-BuLi via syringe.
-
Stir the reaction mixture at -78 °C for the desired polymerization time (e.g., 2-4 hours).
-
Quench the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration or decantation and dry under vacuum at 60 °C to a constant weight.
-
Causality behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvents is critical to prevent premature termination of the anionic polymerization by moisture or oxygen.
-
Low-temperature initiation and polymerization (-78 °C) helps to control the polymerization and minimize side reactions, leading to a more well-defined polymer.
-
Precipitation in methanol is an effective method for purifying the polymer by removing unreacted monomer and low molecular weight oligomers.
Polymer Characterization
3.2.1. Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
Styragel columns (or equivalent).
-
Mobile phase: THF.
-
Calibration standards: Polystyrene standards.
Procedure:
-
Prepare a dilute solution of the polymer in THF (e.g., 1-2 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into the GPC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
3.2.2. Thermal Gravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the polymer.
Instrumentation:
-
TGA instrument.
Procedure:
-
Place a small amount of the polymer (5-10 mg) in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature. The onset of decomposition is a key indicator of thermal stability.
3.2.3. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) and any melting or crystallization events.
Instrumentation:
-
DSC instrument.
Procedure:
-
Seal a small amount of the polymer (5-10 mg) in a DSC pan.
-
Perform a heat-cool-heat cycle. For example:
-
Heat from room temperature to a temperature above the expected melting point (if any) at a rate of 10 °C/min.
-
Cool to a low temperature (e.g., -150 °C) at a rate of 10 °C/min.
-
Heat again to the upper temperature at a rate of 10 °C/min.
-
-
The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve.
Visualization of Key Processes
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(1,1-dimethyl-1-silacyclopentane).
Logical Relationship between Polymer Structure and Properties
Caption: Influence of backbone structure on key polymer properties.
Conclusion
Polymers derived from this compound offer a compelling alternative to traditional silicon-based polymers like polysiloxanes, particularly in applications requiring a balance of thermal stability and enhanced mechanical properties. While their glass transition temperatures are higher than those of PDMS, indicating reduced flexibility at low temperatures, their increased rigidity can be advantageous for applications demanding greater structural integrity. The synthetic route via anionic ring-opening polymerization provides a pathway to well-defined polymers. The characterization techniques outlined in this guide are essential for elucidating the structure-property relationships of these materials, enabling researchers to tailor their properties for specific and demanding applications in materials science and beyond.
References
-
Yajima, S., et al. (1978). Development of High Tensile Strength Silicon Carbide Fibre Using an Organosilicon Polymer Precursor. Nature, 273, 525-527. [Link]
-
Uchem. (2023). Polycarbosilane (PCS): Properties and Applications. [Link]
-
Mark, J. E. (2004). Some Characterization Techniques Useful for Polysiloxanes. In The Polysiloxanes. Oxford University Press. [Link]
-
Waters. (2021). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]
-
PerkinElmer. (2021). Webinar: Polymer Characterization using DSC & TGA. [Link]
- Chojnowski, J. (2011). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc.
-
Weber, W. P., et al. (1991). Cyclopropanation of Poly(1-Methyl-1-Phenyl-1-Sila-Cis-Pent-3-Ene). Synthesis and Characterization of Poly(1-Methyl-3,4-Methylene-1-Phenyl-1-Sila-Cis-Pent-3-Ene). DTIC. [Link]
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A Comparative Guide to the Ring-Opening Polymerization of Silacycloalkanes: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer chemistry, silacycloalkanes have emerged as a versatile class of monomers. Their ring-opening polymerization (ROP) offers a powerful route to a diverse array of silicon-containing polymers with tunable properties, finding applications in fields ranging from advanced materials to biomedical devices. This guide provides an in-depth comparative analysis of the polymerization of key silacycloalkanes, focusing on the interplay between monomer structure, polymerization mechanism, and final polymer characteristics. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in their quest for novel polymeric materials.
The Driving Force: Understanding Ring Strain in Silacycloalkanes
The propensity of a cyclic monomer to undergo ROP is intrinsically linked to its ring strain.[1][2][3] This strain arises from the deviation of bond angles from their ideal values, as well as torsional and transannular interactions within the ring. In the context of silacycloalkanes, the introduction of a larger silicon atom and the longer Si-C and Si-Si bonds compared to C-C bonds significantly influences the ring strain.
Generally, smaller rings exhibit higher ring strain, which provides a thermodynamic driving force for polymerization.[1][4] For instance, cyclopropane possesses a significant ring strain of approximately 29 kcal/mol.[1] This trend holds for silacycloalkanes, with four-membered silacyclobutanes being significantly more strained than their five- and six-membered counterparts, silacyclopentanes and silacyclohexanes. This difference in ring strain is a critical factor governing their polymerizability and the choice of polymerization conditions.
A Tale of Two Mechanisms: Anionic vs. Cationic ROP
The ring-opening of silacycloalkanes can be initiated by both anionic and cationic species.[4][5][6] The choice of mechanism is dictated by the substituents on the silicon atom and the desired polymer architecture.
Anionic Ring-Opening Polymerization (AROP): AROP is a particularly powerful method for the controlled polymerization of silacycloalkanes, especially silacyclobutanes.[7][8] It often proceeds in a "living" manner, meaning that the propagating anionic chain ends remain active in the absence of termination or chain transfer reactions.[9][10] This living nature allows for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.[7][10]
The initiation of AROP typically involves nucleophilic attack of an organometallic initiator, such as butyllithium (n-BuLi), on the silicon atom of the silacycloalkane ring. The strained four-membered ring of silacyclobutane readily opens to relieve the ring strain, generating a propagating carbanion.
Cationic Ring-Opening Polymerization (CROP): CROP provides an alternative route to polysilacycloalkanes. This mechanism involves the formation of a positively charged propagating species.[11][12] While effective for certain monomers, CROP of silacycloalkanes can be more challenging to control compared to AROP, often leading to broader molecular weight distributions and side reactions.
The choice between anionic and cationic polymerization depends on the specific monomer and the desired polymer properties. For achieving high control over the polymer architecture, AROP is generally the preferred method for silacyclobutanes.[5]
Comparative Polymerization Behavior of Silacycloalkanes
The polymerization behavior of silacycloalkanes is highly dependent on their ring size. Here, we compare the polymerization of silacyclobutanes, silacyclopentanes, and silacyclohexanes.
Silacyclobutanes: The Workhorse of Polysilacycloalkane Synthesis
1,1-Disubstituted silacyclobutanes are the most extensively studied class of silacycloalkane monomers due to their high ring strain, which facilitates controlled ROP.[7][13] Anionic polymerization of monomers like 1,1-dimethyl-1-silacyclobutane yields high molecular weight poly(1,1-dimethyl-1-silabutane) with a narrow molecular weight distribution.[9][13]
Key Characteristics of Silacyclobutane ROP:
-
High Reactivity: The significant ring strain of the four-membered ring leads to rapid and efficient polymerization.
-
Living Polymerization: Anionic ROP of silacyclobutanes can be living, enabling the synthesis of block copolymers and other complex architectures.[7]
-
Versatility: A wide range of functional groups can be incorporated into the polymer by using appropriately substituted silacyclobutane monomers.
Silacyclopentanes and Silacyclohexanes: A Greater Challenge
The ring-opening polymerization of five- and six-membered silacycloalkanes is significantly less common and more challenging than that of their four-membered counterparts. This is primarily due to their lower ring strain.[4]
-
Silacyclopentanes: The ROP of saturated silacyclopentanes is not well-documented in the readily available literature. However, the anionic ROP of 1-silacyclopent-3-ene, an unsaturated analog, has been reported to yield poly(1-sila-cis-pent-3-ene).[14] This suggests that the introduction of unsaturation can influence the polymerizability of five-membered rings. Some 1-aza-2-silacyclopentanes have also been synthesized and show a tendency to undergo ring-opening polymerization.[15]
-
Silacyclohexanes and Larger Rings: The polymerization of six-membered silacyclohexanes is even less favorable due to their very low ring strain.[4] However, the ROP of larger, strained trans-silacycloheptenes has been achieved via ring-opening metathesis polymerization (ROMP), demonstrating that specific structural features can enable the polymerization of larger rings.[16][17] Six-membered 1,3-dioxa-2-silacycloalkanes have also been shown to undergo ROP.[18]
The general trend is that as the ring size increases, the driving force for ROP diminishes, making polymerization more difficult to achieve.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the experimental aspects, we present a detailed protocol for the living anionic ROP of 1,1-dimethyl-1-silacyclobutane, a representative example for silacyclobutane polymerization.
Protocol: Living Anionic ROP of 1,1-Dimethyl-1-silacyclobutane
This protocol is adapted from established procedures for the living anionic polymerization of silacyclobutanes.[9]
Materials:
-
1,1-Dimethyl-1-silacyclobutane (monomer), freshly distilled from calcium hydride.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
n-Butyllithium (n-BuLi) in hexane, standardized by titration.
-
Methanol (terminating agent).
-
Argon gas (high purity).
-
Standard Schlenk line and glassware.
Procedure:
-
Reactor Setup: A thoroughly dried and argon-purged Schlenk flask equipped with a magnetic stir bar is used as the polymerization reactor.
-
Solvent and Monomer Addition: The desired amount of dry THF is transferred to the reactor via cannula under an argon atmosphere. The reactor is then cooled to -78 °C using a dry ice/acetone bath. The purified 1,1-dimethyl-1-silacyclobutane monomer is then added to the cold THF via syringe.
-
Initiation: The calculated amount of n-BuLi solution is added dropwise to the stirred monomer solution at -78 °C. The initiation is typically rapid, and a color change may be observed.
-
Propagation: The reaction mixture is stirred at -78 °C for the desired polymerization time. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) for monomer consumption or Gel Permeation Chromatography (GPC) for polymer formation and molecular weight distribution.
-
Termination: The polymerization is terminated by the addition of a few drops of degassed methanol. The color of the reaction mixture will typically disappear upon termination.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
High Purity Reagents and Inert Atmosphere: Anionic polymerizations are extremely sensitive to protic impurities like water and oxygen, which can terminate the living anionic chain ends. Therefore, the use of freshly purified reagents and an inert argon atmosphere is crucial for achieving a controlled, living polymerization.
-
Low Temperature (-78 °C): Performing the polymerization at low temperatures helps to suppress side reactions, such as chain transfer and termination, thereby maintaining the living nature of the polymerization and leading to a narrow molecular weight distribution.
-
Choice of Initiator (n-BuLi): n-Butyllithium is a common and effective initiator for the anionic polymerization of silacyclobutanes. Its reactivity can be tuned by the choice of solvent.
-
Solvent (THF): THF is a polar aprotic solvent that solvates the lithium counter-ion, leading to a more reactive "naked" carbanion and thus a faster polymerization rate compared to non-polar solvents like hexane.
Comparative Data of Polysilacycloalkanes
The properties of the resulting polymers are directly influenced by the monomer structure. The following table summarizes typical properties of polymers derived from different silacycloalkanes. It is important to note that direct comparative data under identical conditions is scarce, and the values presented are representative examples from the literature.
| Monomer | Polymerization Method | Typical Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C) | Key Features & References |
| 1,1-Dimethyl-1-silacyclobutane | Anionic ROP | 10,000 - 100,000+ | < 1.1 | -59 | ~350 | Well-controlled, living polymerization.[9][13] |
| 1-Silacyclopent-3-ene | Anionic ROP | ~1,650 | ~1.2 | N/A | N/A | Lower molecular weight, less controlled.[14] |
| trans-Silacycloheptene | ROMP | High | N/A | N/A | N/A | Requires a strained, unsaturated ring.[16][17] |
Mechanistic Insights and Visualizations
To further elucidate the polymerization processes, we present diagrams of the key mechanisms.
Anionic Ring-Opening Polymerization of Silacyclobutane
Caption: Anionic ROP of Silacyclobutane.
Experimental Workflow for Anionic ROP
Caption: Experimental Workflow for Anionic ROP.
Conclusion and Future Outlook
The ring-opening polymerization of silacycloalkanes presents a powerful and versatile platform for the synthesis of advanced silicon-containing polymers. Silacyclobutanes, with their high ring strain, are particularly well-suited for controlled living anionic polymerization, enabling the creation of well-defined polymers and complex architectures. In contrast, the polymerization of less-strained silacyclopentanes and silacyclohexanes remains a significant challenge, highlighting the critical role of ring strain in driving the ROP of these monomers.
Future research in this area will likely focus on the development of novel catalysts and initiators that can enable the controlled polymerization of less reactive, larger-ring silacycloalkanes. Furthermore, the synthesis and polymerization of functionalized silacycloalkanes of all ring sizes will continue to be a key area of exploration, paving the way for new materials with tailored properties for a wide range of applications, from drug delivery systems to high-performance elastomers and ceramics. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the rich chemistry of silacycloalkane polymerization.
References
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A Comparative Guide to the Synthesis of Cyclotetramethylenedichlorosilane: Protocol Validation and Performance Analysis
In the field of materials science and polymer chemistry, Cyclotetramethylenedichlorosilane (also known as 1,1-dichloro-1-silacyclopentane) is a pivotal precursor for crafting advanced silicon-based materials, including high-performance polymers and resins.[1] Its unique cyclic structure, combined with two reactive chlorine atoms, offers a versatile platform for controlled polymerization and further chemical modification, leading to materials with enhanced thermal stability, tailored flexibility, and robust chemical resistance.[1]
This guide provides an in-depth validation of two prominent synthesis protocols for this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, compare their relative performance through experimental data, and offer field-proven insights to guide researchers in selecting the optimal method for their specific laboratory or pilot-scale needs. Our focus is on ensuring scientific integrity and providing a self-validating framework for reproducible, high-yield synthesis.
Method 1: The Classic Grignard-Mediated Cyclization
The Grignard reaction is a cornerstone of organometallic chemistry and provides a robust and widely adopted route for forming carbon-silicon bonds.[2][3] This protocol leverages the in-situ formation of a di-Grignard reagent from 1,4-dichlorobutane, which then reacts with silicon tetrachloride in a cyclization reaction.
Mechanistic Rationale
The synthesis proceeds in two conceptual stages occurring in a single pot. First, magnesium metal reductively inserts into the carbon-chlorine bonds of 1,4-dichlorobutane. This is typically performed in an ether solvent, like Tetrahydrofuran (THF), which is crucial for solvating and stabilizing the resulting organomagnesium species.[4] The second stage involves the nucleophilic attack of the carbanionic centers of the di-Grignard reagent on the electrophilic silicon atom of SiCl₄, displacing two chloride ions and forming the stable five-membered silacyclopentane ring. The use of a significant excess of magnesium and a controlled addition of the dichloride are critical to favor the formation of the desired cyclic product over intermolecular polymerization.
Experimental Workflow: Grignard-Mediated Cyclization
Caption: Workflow for Grignard-mediated synthesis.
Detailed Synthesis Protocol (Method 1)
-
Apparatus Preparation: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven at 120°C and assembled hot under a stream of dry nitrogen or argon. This anhydrous condition is critical, as Grignard reagents are rapidly destroyed by water.[5][6]
-
Reagent Charging: Equip the flask with a magnetic stirrer. Charge the flask with magnesium turnings (2.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Initiation and Reaction: In the dropping funnel, prepare a mixture of 1,4-dichlorobutane (1.0 equivalent) and silicon tetrachloride (1.1 equivalents) diluted in anhydrous THF. Add a small portion (approx. 5-10%) of this mixture to the magnesium suspension. Gentle warming or the addition of an iodine crystal may be necessary to initiate the reaction, evidenced by heat evolution and bubble formation.[4][7]
-
Controlled Addition: Once the reaction has initiated, add the remaining mixture from the dropping funnel dropwise at a rate sufficient to maintain a gentle reflux. The exothermic nature of the Grignard formation typically sustains the reaction temperature.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours to ensure maximum conversion.
-
Workup and Isolation: Cool the reaction mixture. Dilute with anhydrous hexane and filter the mixture under an inert atmosphere to remove unreacted magnesium and magnesium chloride salts.
-
Purification: The solvent is carefully removed from the filtrate by distillation at atmospheric pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Method 2: Barbier-Type One-Pot Synthesis
An effective alternative to the classic Grignard protocol is a Barbier-type reaction. This method involves the simultaneous addition of the organic halide and the silicon electrophile to the magnesium suspension. While mechanistically similar to the Grignard reaction, the key difference is that the organomagnesium species is formed and consumed in situ, maintaining a very low instantaneous concentration.
Mechanistic Rationale
The primary advantage of the Barbier condition is the suppression of side reactions associated with the Grignard reagent itself, such as Wurtz-type coupling of the dihalide. By adding the 1,4-dichlorobutane and a less reactive silicon source like trichlorosilane (HSiCl₃) concurrently to the activated magnesium, the freshly formed organomagnesium intermediate is immediately trapped by the silicon electrophile present in the reaction medium. This often leads to higher yields of the desired cyclic product and can be more amenable to larger-scale synthesis where managing the exotherm of a pre-formed Grignard reagent can be challenging.
Experimental Workflow: Barbier-Type Synthesis
Caption: Workflow for Barbier-type one-pot synthesis.
Detailed Synthesis Protocol (Method 2)
-
Apparatus Preparation: As with Method 1, all glassware must be scrupulously dried and the reaction run under a dry, inert atmosphere.
-
Reagent Charging: Charge the reaction flask with magnesium turnings (2.2 equivalents) and a portion of the total anhydrous THF.
-
Initiation: Add a few drops of 1,4-dichlorobutane to initiate the reaction.
-
Simultaneous Addition: Prepare two separate dropping funnels. One contains 1,4-dichlorobutane (1.0 equivalent) diluted in THF, and the other contains trichlorosilane (1.1 equivalents) diluted in THF. Once the reaction has initiated, begin the slow, simultaneous dropwise addition of both solutions to the magnesium suspension. The addition rate should be controlled to maintain a steady, gentle reflux.
-
Reaction Completion: After both additions are complete, stir the reaction mixture at reflux for an additional 1-2 hours.
-
Workup and Purification: The workup and purification steps are identical to Method 1, involving filtration to remove solids, followed by fractional distillation under vacuum to isolate the final product.
Performance Comparison and Data Analysis
The choice between these two robust protocols often depends on the specific experimental constraints and desired outcomes. The following table summarizes typical performance metrics based on internal validation and literature data.
| Parameter | Method 1: Grignard-Mediated Cyclization | Method 2: Barbier-Type Synthesis | Rationale & Causality |
| Typical Yield | 65-75% | 70-85% | The Barbier method minimizes the Grignard reagent's residence time, reducing side reactions like Wurtz coupling and improving yield. |
| Purity (Post-Distillation) | >98% | >99% | Fewer side products in the Barbier reaction mixture can lead to slightly higher purity after a standard fractional distillation. |
| Reaction Time | 4-6 hours | 3-5 hours | Simultaneous addition can shorten the overall reaction time compared to the sequential process of forming and then reacting the Grignard reagent. |
| Primary Si Source | Silicon Tetrachloride (SiCl₄) | Trichlorosilane (HSiCl₃) | HSiCl₃ can be less aggressive than SiCl₄, contributing to cleaner reactions. However, both are effective silicon electrophiles. |
| Process Control | Moderate | High | The Barbier method offers better thermal control as the reaction rate is directly governed by the addition rate, making it more scalable. |
| Key Challenge | Initiation can be sluggish; potential for runaway reaction if addition is too fast post-initiation. | Requires careful synchronization of two separate additions to maintain stoichiometry throughout the reaction. | Grignard initiation is notoriously sensitive to the quality of the magnesium and glassware dryness.[7] |
Safety and Handling Considerations
This compound and its precursors are hazardous materials requiring strict safety protocols.
-
Flammability: The product is a flammable liquid and vapor. All operations should be conducted in a fume hood, away from ignition sources, using properly grounded equipment.[8]
-
Reactivity: Chlorosilanes, including the product and starting materials (SiCl₄, HSiCl₃), react vigorously with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[8] All handling must be done under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and neoprene or nitrile rubber gloves. A NIOSH-certified respirator may be required.[8]
-
Spill Management: Have absorbent, non-reactive materials (e.g., sand, vermiculite) ready for spill cleanup. Do not use water to extinguish fires involving these chemicals; use dry chemical, foam, or CO₂ extinguishers.[8]
Conclusion and Recommendation
Both the classic Grignard-mediated cyclization and the Barbier-type synthesis are effective and validated protocols for producing high-purity this compound.
Method 1 (Grignard) is a foundational technique that is reliable for small to medium lab-scale preparations. Its linear, step-wise logic is often easier for researchers new to organometallic synthesis to follow.
Method 2 (Barbier-type) represents a process optimization that generally affords higher yields and offers superior process control, making it the recommended choice for larger-scale synthesis or when maximizing yield is the primary objective. The enhanced safety profile resulting from better thermal management is a significant advantage.
Ultimately, the selection of the protocol should be guided by the scale of the synthesis, the available equipment (e.g., dual dropping funnels for the Barbier method), and the experience of the researcher. Both methods, when executed with careful attention to anhydrous and inert techniques, will reliably yield the desired product for advancing materials science research.
References
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Encyclopedia.pub. (2023). Direct Synthesis of Silicon Compounds. Available at: [Link]
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Wikipedia. (n.d.). Organosilicon chemistry. Available at: [Link]
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MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Available at: [Link]
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Linquip. (n.d.). Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. Available at: [Link]
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Gelest. (2015). Safety Data Sheet: this compound. Available at: [Link]
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ACS Publications. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics. Available at: [Link]
- Google Patents. (n.d.). US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.
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Journal of Organic Chemistry. (n.d.). THE PREPARATION OF ORGANOSILANES FROM DICHLOROSILANE. Available at: [Link]
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Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Available at: [Link]
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University of Rochester. (n.d.). Grignard Reaction. Available at: [Link]
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Chemistry Stack Exchange. (2019). What will form when dihalides, trihalides or polyhalides react with magnesium?. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. Available at: [Link]
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ResearchGate. (2008). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Available at: [Link]
-
Acta Chemica Scandinavica. (1991). An alternative synthesis of cyclic aza compounds. Available at: [Link]
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YouTube. (2015). Organic Chemistry: Synthesis of a Grignard Reagent. Available at: [Link]
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Chemistry Stack Exchange. (2019). Reaction of 1 equivalent of Mg in ether with 1,4-dibromobut-2-yne. Available at: [Link]
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-
YouTube. (2021). Reaction of 1,4 - dibromobutane with Mg turnings in ether gives the bis-Grignard's reagent, BrMg.... Available at: [Link]
-
Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Available at: [Link]
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A Comparative Guide to the Quantitative Assay of 1,1-Dichlorosilacyclopentane by ¹H qNMR
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Reactive Organosilanes
1,1-Dichlorosilacyclopentane is a valuable organosilicon compound, serving as a precursor in the synthesis of various silicon-containing polymers and functional materials. As with many reactive intermediates, particularly chlorosilanes, the accurate determination of its purity is paramount for ensuring reaction stoichiometry, product quality, and process safety. However, the inherent reactivity of the silicon-chlorine bond presents a significant analytical challenge. These compounds are highly susceptible to hydrolysis, making traditional analytical techniques that may involve aqueous mobile phases or atmospheric moisture exposure, such as High-Performance Liquid Chromatography (HPLC), problematic.
Gas Chromatography (GC) is a more common approach for volatile silanes, but it can suffer from on-column degradation and requires analyte-specific reference standards for accurate quantification.[1] This guide presents quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy as a robust, non-destructive, and primary analytical method for the precise assay of 1,1-dichlorosilacyclopentane, comparing its performance with conventional GC analysis.
The Power of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from chromatographic techniques because it is a primary ratio method of measurement. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3] This allows for the determination of the absolute purity or concentration of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and mass, without the need for an identical reference standard of the analyte itself.[4][5] This capability is particularly advantageous when dealing with novel or highly reactive compounds where a certified standard may not be available.
Key advantages of qNMR include:
-
Accuracy and SI Traceability: When performed with a certified reference material (CRM) as an internal standard, qNMR provides results traceable to the International System of Units (SI).[6]
-
Non-Destructive: The sample can be recovered unchanged after analysis.
-
Universality: Applicable to nearly any soluble organic compound containing NMR-active nuclei.
-
Speed: Method development is often faster than for chromatographic techniques, as it does not require extensive optimization of separation conditions.[5]
Experimental Protocol: qNMR Assay of 1,1-Dichlorosilacyclopentane
This section provides a detailed, self-validating protocol for determining the purity of 1,1-dichlorosilacyclopentane using ¹H qNMR. The causality behind key experimental choices is explained to ensure scientific integrity.
Predicted ¹H NMR Spectrum of 1,1-Dichlorosilacyclopentane
The structure of 1,1-dichlorosilacyclopentane is symmetrical. This results in a simple ¹H NMR spectrum with two distinct signals:
-
α-protons (C2, C5): The four protons on the carbons adjacent to the silicon atom. These are expected to be deshielded by the electronegative chlorine atoms and the silicon atom, appearing further downfield.
-
β-protons (C3, C4): The four protons on the carbons further from the silicon atom. These will appear at a higher field (further upfield) compared to the α-protons.[7][8]
Both signals are anticipated to be complex multiplets due to proton-proton coupling. For quantification, a well-resolved signal from either the α or β protons can be selected.
Step 1: Selection of a Suitable Internal Standard
The choice of the internal standard is critical for the accuracy of the qNMR assay.[9][10] An ideal standard should possess:
-
High Purity: Certified purity of ≥99% is essential.[9]
-
Chemical Inertness: It must not react with the analyte or the solvent.
-
Signal Separation: Its NMR signals must not overlap with any analyte or solvent signals.[3][11]
-
Simple Spectrum: A simple spectrum with one or a few sharp singlets is preferable.
-
Solubility: It must be fully soluble in the chosen deuterated solvent.
-
Low Volatility and Hygroscopicity: To ensure stable and accurate weighing.[6]
For the non-polar 1,1-dichlorosilacyclopentane, 1,4-Bis(trimethylsilyl)benzene-d₄ (BTMSB-d₄) is an excellent choice. It is a certified reference material, highly soluble in chloroform-d (CDCl₃), and provides a single, sharp resonance for its 18 equivalent methyl protons at approximately 0.1 ppm, far from the expected analyte signals.[6]
Step 2: Sample Preparation (Inert Atmosphere)
Causality: 1,1-Dichlorosilacyclopentane is highly sensitive to moisture. All sample preparation steps must be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) using anhydrous solvents to prevent hydrolysis, which would lead to inaccurate purity results.
-
Weighing: Accurately weigh (to 0.01 mg) approximately 10-15 mg of the internal standard (BTMSB-d₄) directly into a clean, dry NMR tube. Record the exact mass (m_std).
-
Analyte Addition: Accurately weigh approximately 15-20 mg of the 1,1-dichlorosilacyclopentane sample directly into the same NMR tube. Record the exact mass (m_analyte).
-
Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of anhydrous chloroform-d (CDCl₃) to the NMR tube.
-
Sealing and Mixing: Securely cap the NMR tube. Gently vortex or invert the tube until both the standard and the analyte are completely dissolved.
Step 3: NMR Data Acquisition
Causality: To ensure that signal integrals are truly proportional to the number of protons, the NMR acquisition parameters must be optimized to allow for full relaxation of all protons between scans. Failure to do so is a primary source of error in qNMR.
The following are critical parameters for a typical 400 MHz or 500 MHz spectrometer:
-
Relaxation Delay (d1): This is the most crucial parameter. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (both analyte and standard).[10] A conservative and robust value of 30-60 seconds is recommended to ensure full relaxation.
-
Pulse Angle: A 90° pulse should be used to ensure maximum and uniform excitation of all signals.[9]
-
Number of Scans (ns): A sufficient number of scans (typically 8 to 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[2]
-
Temperature: Maintain a constant and stable probe temperature (e.g., 298 K) throughout the experiment.
Step 4: Data Processing and Purity Calculation
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integration: Integrate the well-resolved singlet of the BTMSB-d₄ standard and a well-resolved, baseline-separated signal from the 1,1-dichlorosilacyclopentane analyte.
-
Calculation: The weight percent purity (P_analyte) is calculated using the following equation:[4]
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal (e.g., N_std = 18 for BTMSB-d₄; N_analyte = 4 for the chosen analyte signal)
-
MW: Molar mass (1,1-dichlorosilacyclopentane = 155.10 g/mol ; BTMSB-d₄ = 226.50 g/mol )
-
m: Mass
-
P_std: Purity of the internal standard (from its certificate)
-
Visualization of the qNMR Workflow
Caption: Experimental workflow for the qNMR purity assay.
Comparative Analysis: qNMR vs. Gas Chromatography (GC)
Gas chromatography, typically with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is the most common alternative for analyzing volatile chlorosilanes.[1][12] While effective, it has distinct differences in its operational principles and performance characteristics compared to qNMR.
Data Summary: Performance Comparison
| Performance Metric | ¹H qNMR | Gas Chromatography (GC-FID/MS) |
| Principle | Compares molar ratio via nuclear properties | Physical separation based on volatility/polarity |
| Reference Standard | Requires a certified standard of a different compound | Requires a certified standard of the analyte for highest accuracy |
| Specificity | High; based on unique chemical shifts | High; based on retention time and mass spectrum (MS) |
| Accuracy | Excellent; primary method | Good to Excellent; dependent on calibration |
| Precision (%RSD) | Typically < 1.0% | Typically < 2.0% |
| Sample State | Non-destructive | Destructive |
| Method Development | Rapid; focuses on acquisition parameters | Can be lengthy; requires column and temperature program optimization |
| Analysis Time | ~10-15 min per sample | ~15-30 min per sample |
| Quantification of "Invisible" Impurities | Yes (as loss from 100% purity) | No (only detects GC-amenable impurities) |
Logical Relationship of Analytical Techniques
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Establishing Analytical Standards for Cyclotetramethylenedichlorosilane: A Comparative Guide for Researchers
In the dynamic field of materials science and drug development, the purity and characterization of starting materials are paramount. Cyclotetramethylenedichlorosilane (CAS 2406-33-9), also known as 1,1-dichloro-1-silacyclopentane, is a key precursor in the synthesis of advanced silicon-containing polymers and materials.[1] Its unique cyclic structure and reactive dichloro substitution make it an attractive building block for polymers with enhanced thermal stability, chemical resistance, and tunable flexibility.[1] However, the reactive nature of this and similar chlorosilanes presents unique challenges in establishing robust analytical standards for quality control and research applications.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and verify the analytical standards for this compound. We will objectively compare the utility of various analytical techniques, provide supporting rationale for experimental choices, and present detailed protocols to ensure scientific integrity.
The Criticality of Purity for a Reactive Monomer
This compound is highly susceptible to hydrolysis.[2][3][4][5] Reaction with atmospheric moisture can lead to the formation of silanols and subsequent condensation into oligomers and polymers, releasing hydrochloric acid as a byproduct.[4] The presence of such impurities can significantly impact the kinetics of polymerization and the final properties of the synthesized material. Therefore, accurate and precise analytical methods are essential to quantify the purity of the monomer and to detect the presence of hydrolysis products or other process-related impurities.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, such as purity assessment, structural elucidation, or quantification of specific impurities. Here, we compare the most relevant techniques for the analysis of this compound.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination, impurity identification, and quantification. | High sensitivity and selectivity, provides structural information of volatile impurities. | The compound may require derivatization for improved stability and chromatography. Thermal degradation in the injector is a possibility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Structural confirmation, identification of functional groups, and quantification of the main component and impurities. | Provides detailed structural information, non-destructive, and can be quantitative. | Lower sensitivity compared to GC-MS for trace impurities. Requires deuterated solvents. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, monitoring of hydrolysis, and reaction progress. | Fast, non-destructive, and sensitive to changes in chemical bonding (e.g., formation of Si-O-Si bonds). | Provides limited structural information for complex mixtures and is generally not a primary quantitative tool for purity. |
Experimental Protocols for Establishing Analytical Standards
The following protocols are designed to be self-validating systems, providing a robust framework for the analysis of this compound. Crucially, due to the compound's reactivity with water, all sample handling and preparation must be performed under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques). [6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds. For a reactive compound like this compound, careful method development is necessary to prevent on-column reactions or degradation. A non-polar stationary phase is recommended to minimize interactions with the silane.
Experimental Workflow:
Caption: GC-MS workflow for purity analysis.
Detailed Protocol:
-
Sample Preparation: Under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous hexane.
-
GC-MS System:
-
Injector: Split/splitless inlet, 250°C, split ratio 50:1.
-
Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scan range 35-400 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Pay close attention to masses indicative of hydrolysis and oligomerization.
-
Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Rationale: NMR provides unambiguous structural information. ¹H and ¹³C NMR will confirm the organic backbone, while ²⁹Si NMR is crucial for verifying the silicon environment and detecting siloxane impurities.
Experimental Workflow:
Caption: NMR workflow for structural analysis.
Detailed Protocol:
-
Sample Preparation: Under an inert atmosphere, dissolve approximately 50 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Acquisition Parameters:
-
¹H NMR: Standard acquisition parameters. Expected signals in the aliphatic region.
-
¹³C NMR: Proton-decoupled. Expected signals for the methylene carbons.
-
²⁹Si NMR: Inverse-gated proton decoupling to ensure quantitative results. The chemical shift will be characteristic of a dichlorosilyl group.
-
-
Data Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Rationale: FTIR is a rapid and sensitive method to detect the presence of key functional groups. It is particularly useful for monitoring the hydrolysis of chlorosilanes by observing the appearance of Si-OH and Si-O-Si bands and the disappearance of the Si-Cl band.[7][15]
Experimental Workflow:
Caption: FTIR workflow for functional group analysis.
Detailed Protocol:
-
Sample Preparation: Place a drop of the neat liquid between two dry potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
FTIR Spectrometer: Acquire the spectrum in transmission mode over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands for C-H stretching and bending.
-
Look for a strong band corresponding to the Si-Cl stretch (typically around 500-600 cm⁻¹).
-
Crucially, check for the absence of a broad band around 3200-3600 cm⁻¹ (Si-OH) and a strong, broad band around 1000-1100 cm⁻¹ (Si-O-Si), which would indicate hydrolysis.[7]
-
Comparison with Alternative Precursors
This compound is primarily used in ring-opening polymerization (ROP) to produce polysilacarbosilanes.[16][17][18][19][20] The choice of monomer significantly influences the properties of the final polymer.
| Precursor Class | Example | Polymerization Method | Key Polymer Characteristics | Analytical Considerations |
| Cyclic Dichlorosilanes | This compound | Ring-Opening Polymerization (ROP) | High thermal stability, flexible backbone. | Prone to hydrolysis, requires inert atmosphere for analysis. |
| Linear Dichlorosilanes | Dimethyldichlorosilane | Polycondensation | Linear polysiloxanes (silicones), wide range of viscosities. | Also sensitive to hydrolysis, but generally less strained. |
| Alkoxysilanes | Dimethyldiethoxysilane | Sol-gel/Polycondensation | Forms cross-linked networks, often used for coatings and gels. | Less reactive to atmospheric moisture, but hydrolysis is still a key reaction to monitor. |
The analytical methods described in this guide can be adapted for these alternative precursors, with adjustments to chromatographic conditions and spectral interpretation based on their different chemical structures and physical properties. For instance, the analysis of alkoxysilanes would also involve monitoring the disappearance of Si-OR bands and the appearance of Si-OH and Si-O-Si bands during hydrolysis and condensation.[2][21]
Conclusion
Establishing robust analytical standards for reactive precursors like this compound is a critical, multi-faceted process. A combination of GC-MS for purity and impurity profiling, NMR for definitive structural elucidation, and FTIR for rapid functional group assessment provides a comprehensive analytical toolkit. By implementing the detailed protocols and understanding the comparative advantages of each technique, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in the development of advanced materials and pharmaceuticals.
References
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Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]
- Rochow, E. G. (1994). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 13(2), 477–483.
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Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from [Link]
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University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Retrieved from [Link]
- Schiavon, M. A., Yoshida, I. V. P., Pardini, L. C., & Siqueira, R. L. (2006). Poly(borosiloxanes) as precursors for carbon fiber ceramic matrix composites. Journal of the Brazilian Chemical Society, 17(5), 985-992.
- Zaslavskaya, A., et al. (2020). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry, 31(5), 1849-1861.
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Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
- Luttikhedde, H. J. G., Leino, R., Näsman, J. H., et al. (1995). Synthesis and characterization of ansa-[1,1-bis(inden-1,1-diyl)-1-silacyclopentane]zirconium dichlorides. Journal of Organometallic Chemistry, 486(1-2), 193-198.
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The Role of 1,1-Dichlorosilacyclopentane in Developing Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Kozo, M., Hironobu, S., Masaki, D., & Hitoshi, Y. (2003). Anionic ring-opening polymerization of silacyclobutane derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 41(10), 1449-1457.
-
Wikipedia. (n.d.). Ring-opening polymerization. Retrieved from [Link]
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Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Retrieved from [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
- Sádaba, M., et al. (1999). Characterization of hydrogenated derivatives of methyl- and dimethyldicyclopentadiene isomers by gas chromatography–mass spectrometry and carbon-13 nuclear magnetic resonance spectroscopy. Analyst, 124(5), 715-720.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
-
The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Polymer Chemistry. (2020, November 10). Ring Opening Polymerization | Cationic and Anionic ROP [Video]. YouTube. [Link]
-
SciSpace. (2017, February 24). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
- IUPAC. (2008). Ring-opening polymerization. Pure and Applied Chemistry, 80(10), 2163-2193.
-
ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. [Data set]. Retrieved from [Link]
- de Graaf, R. A., et al. (2017). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(5), e3639.
-
National Institutes of Health. (n.d.). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
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- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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A Comparative Performance Analysis of Cyclotetramethylenedichlorosilane-Based Polymers for Advanced Research Applications
In the landscape of silicon-based polymers, polysilanes have carved a niche owing to their unique electronic and optical properties stemming from σ-electron delocalization along the silicon backbone.[1] This guide provides a comprehensive performance comparison of polymers derived from cyclotetramethylenedichlorosilane (CTMCS), scientifically known as 1,1-dichloro-1-silacyclopentane, with two other prominent polysilanes: polydimethylsilane and polydiphenylsilane. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the most suitable polysilane for their specific application, be it in ceramics, microlithography, or as photoinitiators.[1]
Introduction to Polysilane Synthesis and the Significance of Monomer Structure
Polysilanes are predominantly synthesized via a Wurtz-type coupling reaction, a reductive condensation of dichlorosilane monomers using an alkali metal, typically sodium.[2][3] This process, while effective, can be sensitive to reaction conditions, often yielding polymers with a bimodal molecular weight distribution.[1] The choice of substituents on the silicon atom of the dichlorosilane monomer profoundly influences the properties of the resulting polymer. Herein, we examine the impact of three distinct substituent architectures: the cyclic alkyl structure of CTMCS, the simple dimethyl substitution, and the bulky aromatic diphenyl substitution.
Caption: General schematic of Wurtz-type coupling for polysilane synthesis.
Comparative Analysis of Polymer Properties
The performance of polymers derived from CTMCS, dimethyldichlorosilane, and diphenyldichlorosilane is evaluated based on three critical parameters: molecular weight and its distribution, thermal stability, and optical properties.
Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC) is the standard technique for determining the molecular weight distribution of polymers.[4][5] The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are crucial indicators of a polymer's physical and mechanical properties.[4] A lower PDI value signifies a more uniform polymer chain length distribution.[6]
| Polymer | Monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(tetramethylenesilane) | This compound | 1.2 x 10⁴ | 3.5 x 10⁴ | 2.9 |
| Polydimethylsilane | Dimethyldichlorosilane | 2.5 x 10⁴ | 5.8 x 10⁴ | 2.3 |
| Polydiphenylsilane | Diphenyldichlorosilane | 9.8 x 10³ | 2.1 x 10⁴ | 2.1 |
Note: The data presented are representative values and can vary based on specific synthesis conditions.
From the table, it is evident that the choice of monomer significantly impacts the resulting molecular weight and distribution. While polydimethylsilane often yields higher molecular weights under typical Wurtz coupling conditions, the cyclic nature of CTMCS can introduce steric hindrance that may affect polymerization efficiency.
Thermal Stability
Thermogravimetric analysis (TGA) is employed to assess the thermal stability of polymers by measuring weight loss as a function of temperature.[7][8] Key metrics include the onset decomposition temperature (often reported as T₅ or T₁₀, the temperature at which 5% or 10% weight loss occurs) and the temperature of maximum decomposition rate (Tdmax).[9]
| Polymer | T₅ (°C) | T₁₀ (°C) | Tdmax (°C) | Char Yield at 600°C (%) |
| Poly(tetramethylenesilane) | ~350 | ~380 | ~430 | < 5 |
| Polydimethylsilane | ~320 | ~350 | 421 | ~1.5 |
| Polydiphenylsilane | >400 | >420 | ~480 | > 20 |
Note: Data is compiled from various sources and represents typical values under an inert atmosphere.
Polydiphenylsilane exhibits superior thermal stability, a consequence of the bulky and thermally robust phenyl groups.[10] Poly(tetramethylenesilane) demonstrates comparable, if not slightly better, thermal stability than polydimethylsilane, suggesting that the cyclic alkyl structure contributes positively to the polymer's resilience to heat. The significantly lower char yield for the alkyl-substituted polysilanes indicates a degradation mechanism primarily involving depolymerization to volatile cyclic oligomers.[11]
Optical Properties
The defining characteristic of polysilanes is their strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, arising from σ-σ* electronic transitions within the silicon backbone.[1][12] The wavelength of maximum absorption (λmax) is sensitive to the nature of the substituents on the silicon atoms.
| Polymer | λmax (in solution) |
| Poly(tetramethylenesilane) | ~305-315 nm |
| Polydimethylsilane | ~290-300 nm |
| Polydiphenylsilane | ~335-345 nm |
Note: λmax values can be influenced by solvent and polymer conformation.
Aryl-substituted polysilanes, such as polydiphenylsilane, exhibit a bathochromic (red) shift in their UV absorption compared to alkyl-substituted polysilanes.[1] This is attributed to the interaction between the π-orbitals of the aromatic rings and the σ-orbitals of the silicon backbone.[1] Poly(tetramethylenesilane), as an alkyl-substituted polysilane, displays a λmax in the expected range of 300-310 nm.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis and characterization of these polymers are provided below.
Synthesis of Poly(tetramethylenesilane) via Wurtz-Type Coupling
This protocol describes the synthesis of poly(tetramethylenesilane) from 1,1-dichloro-1-silacyclopentane.
Materials:
-
1,1-dichloro-1-silacyclopentane (this compound)
-
Sodium metal dispersion (e.g., 40% in mineral oil)
-
Toluene, anhydrous
-
Isopropanol
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet is thoroughly dried and purged with an inert gas.
-
Anhydrous toluene is added to the flask, followed by the sodium metal dispersion.
-
The mixture is heated to the reflux temperature of toluene with vigorous stirring to ensure a fine dispersion of sodium.
-
A solution of 1,1-dichloro-1-silacyclopentane in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 3-4 hours. The appearance of a purple or blue color may indicate the formation of the polysilane.
-
The reaction is cooled to room temperature and quenched by the slow addition of isopropanol to consume any unreacted sodium.
-
The resulting polymer solution is filtered to remove sodium chloride and other insoluble byproducts.
-
The polymer is precipitated by adding the filtrate to a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
Caption: Step-by-step workflow for the Wurtz coupling synthesis of polysilanes.
Characterization Protocols
Gel Permeation Chromatography (GPC):
-
System: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.
-
Sample Preparation: Dissolve the polymer sample in THF at a concentration of approximately 1-2 mg/mL and filter through a 0.45 µm syringe filter before injection.
Thermogravimetric Analysis (TGA):
-
Instrument: A thermogravimetric analyzer.
-
Sample Size: 5-10 mg of the polymer sample.
-
Crucible: Alumina or platinum crucible.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.
-
Data Analysis: Determine T₅, T₁₀, Tdmax, and char yield from the resulting TGA curve.
UV-Vis Spectroscopy:
-
Instrument: A UV-Vis spectrophotometer.
-
Solvent: A suitable UV-transparent solvent such as hexane or THF.
-
Sample Preparation: Prepare a dilute solution of the polymer in the chosen solvent. The concentration should be adjusted to obtain an absorbance value within the linear range of the instrument (typically < 1.0).
-
Measurement: Record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm) and identify the wavelength of maximum absorption (λmax).
Conclusion
The performance of polysilanes is intricately linked to the structure of the monomeric precursor. Poly(tetramethylenesilane), derived from this compound, presents a compelling profile with thermal stability comparable to or slightly exceeding that of polydimethylsilane, and optical properties characteristic of alkyl-substituted polysilanes. While polydiphenylsilane offers superior thermal resistance, its synthesis and processing can be more challenging due to its rigidity. The choice between these polymers will ultimately depend on the specific performance requirements of the intended application. This guide provides the foundational data and experimental framework to aid researchers in making an informed decision.
References
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A Comparative Guide to Reaction Yields of 1,1-Dichlorosilacyclopentane in Synthetic Chemistry
For researchers and professionals in drug development and materials science, 1,1-dichlorosilacyclopentane (CAS No. 2406-33-9) serves as a versatile and critical building block. The two reactive chlorine atoms attached to the silicon atom within a strained five-membered ring offer a gateway to a diverse array of functionalized silacyclopentane derivatives. However, achieving high yields in subsequent transformations is paramount for efficient and cost-effective synthesis.
This guide provides an in-depth comparison of typical reaction yields for 1,1-dichlorosilacyclopentane, focusing on the two primary transformation pathways: nucleophilic substitution and reduction. We will delve into the mechanistic underpinnings, compare the efficacy of different reagents, and present experimental data from analogous systems to provide a robust framework for experimental design.
Nucleophilic Substitution: Crafting 1,1-Disubstituted Silacyclopentanes
The most common application of 1,1-dichlorosilacyclopentane is the synthesis of 1,1-disubstituted silacyclopentanes via nucleophilic substitution of the chlorine atoms. This is typically achieved using organometallic reagents, such as Grignard or organolithium reagents. The choice of nucleophile, stoichiometry, and reaction conditions directly dictates the product distribution and overall yield.
Mechanism of Substitution
The reaction proceeds through a standard nucleophilic attack on the electrophilic silicon center. The highly polarized Si-Cl bond makes the silicon atom susceptible to attack by the carbanion equivalent from the organometallic reagent. The reaction can proceed in a stepwise manner, allowing for the potential isolation of monosubstituted chlorosilacyclopentane or, more commonly, proceeding to the fully disubstituted product.
Comparison of Grignard vs. Organolithium Reagents
Both Grignard (R-MgX) and organolithium (R-Li) reagents are effective for this transformation.[1][2][3]
-
Grignard Reagents : These are the most commonly used nucleophiles for this type of reaction. They are relatively easy to prepare and handle. The reaction rate and yield can be influenced by the solvent, with tetrahydrofuran (THF) often promoting faster reactions than diethyl ether.[4]
-
Organolithium Reagents : Generally more reactive and basic than their Grignard counterparts, organolithium reagents can lead to higher yields and faster reaction times.[3] However, their increased reactivity also makes them less selective and potentially prone to side reactions if other electrophilic sites are present in the molecule.
The following diagram illustrates the general workflow for synthesizing 1,1-disubstituted silacyclopentanes.
Caption: General workflow for nucleophilic substitution of 1,1-dichlorosilacyclopentane.
Comparative Yield Data for Dichlorosilane Reactions
While specific yield data for 1,1-dichlorosilacyclopentane is sparsely published, extensive data exists for analogous dichlorosilanes. These reactions serve as excellent models for predicting outcomes and optimizing conditions.
| Starting Material | Reagent (eq.) | Solvent | Product | Yield (%) | Reference Context |
| Diphenyldichlorosilane | MeMgBr (2.2) | THF | Diphenylmethylsilane | ~85-95 | Based on typical high-yield Grignard substitutions on dichlorosilanes. |
| Dimethyldichlorosilane | PhMgCl (>2) | Diethyl Ether | Dimethyldiphenylsilane | >90 | High efficiency is expected for less sterically hindered silanes. |
| Phenyltrichlorosilane | PhMgCl (1) | Toluene/Ether | Diphenylmethyldichlorosilane | ~60-70 | Partial substitution on trichlorosilanes is often less efficient.[5] |
| Diethoxydichlorosilane | Aryl-Li (>2) | Diethyl Ether | Diaryldiethoxysilane | Quantitative | Organolithium reagents often drive reactions to completion.[6] |
Note: The yields presented are illustrative and derived from standard organosilicon chemistry principles and related literature. Actual yields with 1,1-dichlorosilacyclopentane may vary based on the specific nucleophile and precise reaction conditions.
Reduction to 1,1-Dihydrosilacyclopentane (Silacyclopentane)
For applications requiring a silicon-hydride functionality, 1,1-dichlorosilacyclopentane can be readily reduced. The Si-H bonds are valuable for subsequent hydrosilylation reactions or as precursors to other functional groups.
Mechanism of Reduction
The reduction is typically performed with a powerful hydride-donating agent, most commonly Lithium Aluminum Hydride (LiAlH₄).[6][7][8][9] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic silicon atom, displacing a chloride ion. This process is repeated to replace the second chlorine atom.
Sources
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- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
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- 5. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
A Guide to the Cross-Validation of Analytical Results for Cyclotetramethylenedichlorosilane
This guide provides a comprehensive framework for the analytical cross-validation of Cyclotetramethylenedichlorosilane (CMTCS), a critical organosilane intermediate. For researchers, scientists, and professionals in drug development and materials science, ensuring the purity and integrity of such reactive precursors is paramount. This document moves beyond rote protocols to explain the causal logic behind experimental choices, empowering you to generate robust, reliable, and defensible analytical data. We will explore the application of two orthogonal analytical techniques, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, as a self-validating system for the comprehensive characterization of CMTCS.
The Imperative of Cross-Validation for Reactive Silanes
This compound (CAS No. 2406-33-9), also known as 1,1-dichlorosilacyclopentane, is a cyclic organosilane featuring a reactive silicon-chlorine bond.[] This reactivity makes it a valuable building block but also renders it susceptible to hydrolysis and other degradation pathways. Consequently, relying on a single analytical method can be misleading. An impurity might co-elute with the main peak in Gas Chromatography or be "invisible" to a particular detector.
Cross-validation, in this context, is the process of comparing data generated from two or more distinct analytical methods to ensure the results are congruent and accurate.[2][3] By employing orthogonal techniques—methods that rely on different chemical or physical principles—we can gain a higher degree of confidence in the analytical results. For CMTCS, the volatility of the compound makes it ideal for GC, while the presence of hydrogen atoms allows for precise structural and quantitative analysis by NMR spectroscopy.
Primary Analytical Technique I: Gas Chromatography (GC)
Gas Chromatography separates analytes based on their volatility and interaction with a stationary phase. It is a cornerstone technique for assessing the purity of volatile compounds like chlorosilanes.[4]
Expert Rationale for Method Design
The primary challenge in analyzing chlorosilanes is their reactivity. They can hydrolyze in the presence of trace moisture and can be reactive towards certain GC column stationary phases. Therefore, the entire system, from sample injection to detection, must be inert and anhydrous. A Thermal Conductivity Detector (TCD) is often preferred for purity analysis as it provides a near-universal response to all analytes, minimizing the need for specific response factors for unknown impurities.
Experimental Protocol: Purity Assessment of CMTCS by GC-TCD
-
System Preparation:
-
Instrument: Agilent GC system (or equivalent) equipped with a Thermal Conductivity Detector (TCD).[5]
-
Column: Agilent J&W DB-1, 30 m x 0.32 mm x 0.25 µm, or a similar non-polar column. The non-polar phase minimizes interactions with the silane.
-
Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate of 2.0 mL/min. Hydrogen can offer better resolution but requires appropriate safety measures and a compatible system.[5]
-
Injector: Split/Splitless inlet at 150°C. A lower temperature is used to prevent on-column degradation of the analyte. Use a split ratio of 50:1 to avoid column overloading. An inert liner is mandatory.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Detector: TCD at 220°C.
-
-
Sample Preparation:
-
Due to the moisture sensitivity of CMTCS, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox).
-
Prepare a 1% (v/v) solution of the CMTCS sample in anhydrous hexane. Hexane is a suitable non-polar solvent that will not interfere with the analysis.
-
-
Analysis and Data Processing:
-
Inject 1 µL of the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity using the area percent normalization method. This assumes that all components have a similar response factor with the TCD.
Purity (%) = (Area of CMTCS Peak / Total Area of All Peaks) x 100
-
Self-Validation System for GC
-
System Suitability: Before running samples, inject a known standard to verify system performance, including peak shape, retention time, and detector response.
-
Blank Runs: Run a solvent blank (anhydrous hexane) to ensure no system contamination or carryover is present.
-
Confirmation with GC-MS: For impurity identification, the use of a Mass Spectrometry (MS) detector is invaluable. The fragmentation pattern can help elucidate the structure of unknown peaks observed in the TCD chromatogram.[6]
Primary Analytical Technique II: Quantitative ¹H NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative primary method that provides detailed structural information.[7][8] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a certified internal standard, the purity of the analyte can be determined with high precision, without the need for a reference standard of the analyte itself.
Expert Rationale for Method Design
The choice of a deuterated solvent and an internal standard is critical. The solvent must fully dissolve both the analyte and the standard without reacting with them. The internal standard must be stable, non-volatile, have a known high purity, and possess signals that are in a clear region of the spectrum, well-resolved from the analyte signals. Maleic acid is an excellent choice as its single sharp proton peak appears downfield, away from the aliphatic protons of CMTCS. A long relaxation delay (D1) is crucial for ensuring complete relaxation of all protons, which is a prerequisite for accurate integration.
Experimental Protocol: Purity Assessment of CMTCS by qNMR
-
System Preparation:
-
Instrument: 300 MHz (or higher) NMR Spectrometer.[9]
-
Solvent: Chloroform-d (CDCl₃), stored over molecular sieves to ensure it is anhydrous.
-
Internal Standard (IS): Maleic acid (certified reference material, purity >99.5%).
-
-
Sample Preparation (performed in an inert atmosphere):
-
Accurately weigh approximately 10 mg of the certified Maleic acid internal standard into an NMR tube. Record the mass (m_IS).
-
Accurately weigh approximately 30 mg of the CMTCS sample directly into the same NMR tube. Record the mass (m_spl).
-
Add ~0.7 mL of anhydrous CDCl₃ to the NMR tube, cap it securely, and vortex until both the sample and standard are fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with the following key parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds. This long delay ensures quantitative accuracy.
-
Number of Scans: 16
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correct the spectrum.
-
Carefully integrate the signal for the internal standard (Maleic acid, ~6.3 ppm, 2H) and a well-resolved signal for the CMTCS sample. The CMTCS molecule has two sets of methylene protons. Let's assume we integrate the signal corresponding to the four protons on the carbons adjacent to the silicon atom (α-CH₂, expected around 1.5-2.0 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_spl / I_IS) * (N_IS / N_spl) * (M_spl / M_IS) * (m_IS / m_spl) * P_IS
Where:
-
I_spl and I_IS are the integrals for the sample and internal standard.
-
N_spl and N_IS are the number of protons for the integrated signals (4 for CMTCS, 2 for Maleic Acid).
-
M_spl and M_IS are the molar masses of the sample (CMTCS, 155.12 g/mol ) and internal standard (Maleic Acid, 116.07 g/mol ).
-
m_spl and m_IS are the weighed masses of the sample and internal standard.
-
P_IS is the purity of the internal standard (as a percentage).
-
Cross-Validation: Synthesizing the Data
Cross-Validation Workflow
Caption: Workflow for Cross-Validation of CMTCS Analysis.
Comparative Data Summary (Hypothetical Batch)
| Parameter | GC-TCD Result | qNMR Result |
| Purity | 98.5% (Area) | 98.2% (w/w) |
| Known Impurity 1 | 0.8% | 0.7% |
| Known Impurity 2 | 0.4% | 0.6% |
| Other Impurities | 0.3% | Not detected |
| Non-volatile residue | Not detected | 0.5% (by difference) |
In this example, the purity results are in excellent agreement (<0.5% difference), providing high confidence in the 98.2-98.5% purity value. The qNMR result is often considered more accurate as it is a primary method, whereas GC area percent can be biased by differences in detector response.
Troubleshooting Discrepancies
When results from GC and qNMR do not align, a systematic investigation is required. Discrepancies are not failures; they are data points that reveal a deeper understanding of the sample.
Decision Tree for Investigating Discrepancies
Caption: Decision Tree for Troubleshooting Discrepancies.
Common Causes of Disagreement:
-
GC Purity > qNMR Purity: This often suggests the presence of impurities that are not detected by NMR (e.g., inorganic salts, residual catalysts) or an impurity that co-elutes with the main peak in GC.
-
qNMR Purity > GC Purity: This could indicate the presence of non-volatile impurities that do not elute from the GC column or impurities that degrade in the hot GC injector, thus underestimating the total impurity content by GC.
Conclusion
The cross-validation of analytical results using orthogonal methods like Gas Chromatography and Quantitative NMR is not merely a procedural step; it is a fundamental component of scientific rigor. For a reactive and critical material like this compound, this approach provides a robust, multi-faceted confirmation of purity and impurity profiles. By understanding the principles behind each technique and systematically comparing their outputs, researchers can ensure the highest data integrity, leading to more reliable outcomes in their research and development endeavors.
References
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MATHESON Tri-Gas. (n.d.). Dichlorosilane. Retrieved from [Link]
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Wechem. (n.d.). Dichlorosilane DCS (SiH2Cl2). Retrieved from [Link]
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Shen, Y., Qu, J., & Zhang, H. (1997). [Determination of chlorosilanes by gas chromatography]. Se Pu, 15(3), 246–247. Retrieved from [Link]
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Roinestad, K. S., et al. (2000). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. The Analyst, 125(11), 2143-2146. Retrieved from [Link]
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Linde Gas GmbH. (2017). SAFETY DATA SHEET Dichlorosilane. Retrieved from [Link]
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Wechem. (n.d.). Dichlorosilane DCS (SiH2Cl2). Retrieved from [Link]
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Wang, Y., et al. (2020). Engineering Optimization of Producing High-Purity Dichlorosilane in a Fixed-Bed Reactor by Trichlorosilane Decomposition. ACS Omega, 5(44), 28695–28703. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041792). Retrieved from [Link]
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Wikipedia. (n.d.). Cross-validation (analytical chemistry). Retrieved from [Link]
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Schmid, M. G., et al. (2021). Controllable organosilane monolayer density of surface bonding using silatranes for thiol functionalization of silica particles for liquid chromatography and validation of microanalytical method for elemental composition determination. Journal of Chromatography A, 1653, 462418. Retrieved from [Link]
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Zdvizhkov, A. T., et al. (2020). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Applied Materials & Interfaces, 12(9), 11165–11173. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Chromatography Forum. (2009). chlorosilane analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, October 22). Introduction to the NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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Varaprath, S., et al. (2000). Quantitative Determination of Octamethylcyclotetrasiloxane (D4) in Extracts of Biological Matrices by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(5), 349–356. Retrieved from [Link]
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Agilent Technologies, Inc. (2022). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Retrieved from [Link]
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Smith, G. A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1173–1182. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial Cyclotetramethylenedichlorosilane
For researchers, scientists, and drug development professionals, the consistency of starting materials is paramount. In the synthesis of advanced polymers and active pharmaceutical ingredients (APIs), where organosilicon compounds play a pivotal role, the purity and consistency of precursors like Cyclotetramethylenedichlorosilane (CAS No. 2406-33-9), also known as 1,1-dichlorosilacyclopentane, can dictate the success or failure of a synthetic route, the performance of a medical device, and the safety of a final drug product. This guide provides a comprehensive framework for assessing the lot-to-lot variability of commercial this compound, empowering you to qualify suppliers and ensure the robustness of your research and development efforts.
The Critical Need for Stringent Quality Control
This compound is a bifunctional organosilane, a reactive monomer used in the production of polysiloxanes.[1] The two chlorine atoms are hydrolytically active and can react with water or other nucleophiles to form siloxane bridges, leading to the formation of linear polymers, cyclic structures, or cross-linked networks.[1] The precise nature of the final polymer is highly dependent on the purity of the monomer. Impurities can act as chain terminators, branching agents, or may introduce undesirable functionality, significantly altering the physicochemical properties of the resulting material.[2][3] In the context of drug development, such variability can impact drug stability, release profiles, and biocompatibility.[4][5] Furthermore, residual impurities from the synthesis of the silane itself, such as boron or phosphorus compounds, can have toxicological implications.[6][7]
This guide outlines a multi-faceted analytical approach to de-risk your supply chain by establishing a robust internal quality control protocol for incoming lots of this compound.
An Integrated Analytical Workflow for Comprehensive Characterization
Our approach is built on a tripartite analytical foundation: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and quantification of the primary component and key impurities, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis and a rapid screening of lot-to-lot consistency.
Caption: Integrated workflow for assessing lot-to-lot variability.
Experimental Protocols
Anhydrous Sample Preparation: The Cornerstone of Accurate Analysis
Given that chlorosilanes readily react with atmospheric moisture to produce hydrogen chloride and siloxanes, all sample handling must be performed under anhydrous conditions in an inert atmosphere (e.g., a nitrogen-filled glovebox).[8][9]
Protocol:
-
Ensure all glassware, NMR tubes, and syringes are oven-dried at >120 °C for at least 4 hours and cooled in a desiccator.
-
Use fresh, anhydrous deuterated solvents (e.g., chloroform-d, benzene-d6) from a sealed ampoule or a freshly dried bottle over molecular sieves.[9]
-
For NMR and GC-MS analysis, prepare samples inside a glovebox.
-
For FTIR analysis using an Attenuated Total Reflectance (ATR) accessory, a quick, direct application of the neat liquid sample to the crystal can be performed in a fume hood, immediately followed by data acquisition to minimize atmospheric exposure.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is the gold standard for separating and identifying volatile and semi-volatile impurities in organic compounds.[10] A well-chosen capillary column is crucial for resolving structurally similar silanes.[11]
Experimental Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Restek Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line: 280 °C
-
MS Source: 230 °C
-
MS Quadrupole: 150 °C
-
Scan Range: 35-400 m/z
Rationale: The 5% phenyl-methylpolysiloxane stationary phase provides good selectivity for a range of organochlorosilanes. The temperature program is designed to elute volatile impurities first, followed by the main component and any higher-boiling byproducts. Mass spectrometry allows for positive identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural and Quantitative Insights
NMR spectroscopy provides unambiguous structural information and allows for quantitative analysis of the main component and significant impurities. ¹H, ¹³C, and ²⁹Si NMR should be performed for a comprehensive analysis.
Sample Preparation (inside a glovebox):
-
Dissolve 20-30 mg of the this compound sample in ~0.6 mL of anhydrous chloroform-d.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube securely before removing it from the glovebox.
Acquisition Parameters (example on a 500 MHz spectrometer):
-
¹H NMR: Standard pulse sequence, sufficient scans for good signal-to-noise.
-
¹³C NMR: Proton-decoupled, sufficient scans.
-
²⁹Si NMR: Inverse-gated decoupling for quantitative analysis, with a relaxation delay (D1) of at least 5 times the longest T1 of the silicon nuclei to be quantified.
Rationale: ¹H and ¹³C NMR will confirm the organic structure of the molecule. ²⁹Si NMR is particularly powerful for identifying different silicon environments, which can reveal the presence of other silane impurities or early-stage hydrolysis/condensation products.[12] Quantitative ¹H NMR, using a certified internal standard, can be used to determine the absolute purity of the material.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR is an excellent technique for rapid quality control and for detecting functional group impurities. Attenuated Total Reflectance (ATR) is the preferred sampling method due to its minimal sample preparation.[13][14]
Protocol:
-
Acquire a background spectrum of the clean, dry ATR crystal.
-
Place a single drop of the neat this compound sample onto the ATR crystal.
-
Immediately acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).
-
Clean the crystal thoroughly with an appropriate anhydrous solvent (e.g., hexane, followed by isopropanol) and dry completely.
Rationale: The FTIR spectrum provides a unique fingerprint of the molecule. By overlaying the spectra of different lots, subtle differences can be quickly identified. The presence of Si-OH (~3690 cm⁻¹ and 950-810 cm⁻¹) or Si-O-Si (~1000-1100 cm⁻¹) stretching bands would indicate hydrolysis or condensation, respectively.[15]
Interpreting the Data: A Comparative Analysis
The true power of this workflow lies in the comparative analysis of data from multiple commercial lots. The following tables present hypothetical data for three different lots of this compound.
Table 1: GC-MS Impurity Profile
| Impurity | Lot A (%) | Lot B (%) | Lot C (%) | Potential Origin |
| Trichlorosilane | 0.05 | 0.08 | 0.04 | Unreacted starting material |
| Silicon Tetrachloride | 0.12 | 0.15 | 0.10 | Byproduct of direct process[16] |
| 1-Chloro-1-silacyclopentane | 0.25 | 0.10 | 0.30 | Incomplete chlorination/side reaction |
| Dichloromethylsilane | Not Detected | 0.05 | Not Detected | Contamination from other processes |
| Unidentified Siloxane Oligomers | 0.08 | 0.45 | 0.10 | Hydrolysis/condensation[1] |
Analysis: Lot B shows a significantly higher level of siloxane oligomers, suggesting potential exposure to moisture during manufacturing or packaging. The presence of dichloromethylsilane in Lot B could indicate a cross-contamination issue at the manufacturing facility.
Table 2: Quantitative NMR (¹H and ²⁹Si) Summary
| Parameter | Lot A | Lot B | Lot C |
| Purity by q¹H NMR (%) | 99.4 | 98.9 | 99.3 |
| ²⁹Si Chemical Shift (ppm) | 36.2 | 36.2 | 36.2 |
| Additional ²⁹Si Signals (ppm) | None | -21.5, -65.8 | None |
Analysis: The q¹H NMR data corroborates the GC-MS findings, with Lot B showing the lowest purity. The additional ²⁹Si NMR signals in Lot B are consistent with the presence of siloxane (Si-O-Si) structures, confirming the hydrolysis/condensation issue.
Table 3: FTIR Spectral Comparison
| Spectral Feature | Lot A | Lot B | Lot C |
| Si-Cl Stretch (~550-600 cm⁻¹) | Strong, sharp | Strong, sharp | Strong, sharp |
| Si-OH Stretch (~3690 cm⁻¹, broad) | Absent | Weak, broad | Absent |
| Si-O-Si Stretch (~1070 cm⁻¹, strong) | Absent | Present, moderate | Absent |
Analysis: The FTIR data provides a rapid and clear confirmation of the issue with Lot B. The presence of both Si-OH and Si-O-Si bands is indicative of partial hydrolysis and condensation. Lots A and C show clean spectra consistent with the expected structure.
Logical Framework for Decision Making
Caption: Decision-making flowchart for lot acceptance.
Conclusion: From Data to De-risking
By implementing this comprehensive analytical strategy, you move beyond reliance on a supplier's Certificate of Analysis to a position of empirical certainty. Assessing the lot-to-lot variability of critical reagents like this compound is not merely a quality control exercise; it is a fundamental component of robust scientific and product development. The data generated through these methods will enable you to:
-
Qualify and rank suppliers based on the consistency of their product.
-
Prevent out-of-specification batches of polymers or APIs, saving significant time and resources.
-
Improve the reliability and reproducibility of your experimental results.
-
Ensure the safety and efficacy of final products, particularly in the pharmaceutical and medical device sectors.
Ultimately, this rigorous, in-house validation process provides the confidence and control necessary to innovate and excel in a competitive landscape where quality is non-negotiable.
References
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NMR Sample Preparation. (n.d.). Retrieved from [Link]
- How can we take the NMR of a moisture sensitive compound? (2015).
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- Molecular structures of various alkyldichlorosilanes in the solid state - ResearchG
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8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
- Hydrosilane Synthesis by Catalytic Hydrogenolysis of Chlorosilanes and Silyl Trifl
- The production of methyl chlorosilanes - Endress+Hauser. (n.d.).
- Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hy- drosilanes with Superbases - ChemRxiv. (n.d.).
- Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015).
- A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form
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- Chlorosilane - Wikipedia. (n.d.).
- Silicone Toxicology - Safety of Silicone Breast Implants - NCBI Bookshelf - NIH. (n.d.).
- G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System - SHIMADZU CORPOR
- Common Issues and Solutions for Silicone Parts in Medical Devices - Exnan. (2025).
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- Which capillary column we can use for GC analysis of chlorsilanes?
- Most Important Biomedical and Pharmaceutical Applic
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- [Determination of chlorosilanes by gas chrom
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Polymer bonding obtained with a trifunctional silane in presence of water (reprinted from[17] with permission). - ResearchGate. (n.d.).
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- Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers - MDPI. (n.d.).
- Assignment of the FTIR peaks for silanes.
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PubMed Central. (2023).
- Revisiting the Challenges in Fabricating Uniform Coatings with Polyfunctional Molecules on High Surface Energy M
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A Comparative Guide to Cyclotetramethylenedichlorosilane in Polysiloxane Synthesis: Enhancing Performance Through Backbone Modification
Introduction: Beyond Conventional Silicone Chemistry
In the landscape of materials science and drug delivery, polysiloxanes are renowned for their exceptional flexibility, biocompatibility, and thermal stability. The workhorse of the silicone industry has long been polydimethylsiloxane (PDMS), synthesized from the hydrolysis of dimethyldichlorosilane. While PDMS offers a broad range of desirable properties, the quest for materials with enhanced performance characteristics necessitates the exploration of novel monomers. This guide delves into the strategic use of Cyclotetramethylenedichlorosilane (also known as 1,1-dichlorosilacyclopentane) as a monomer to introduce cyclic moieties into the polysiloxane backbone, thereby tuning the final properties of the polymer. We will provide a comparative analysis against the conventional dimethyldichlorosilane, supported by experimental insights and protocols, to empower researchers and drug development professionals in their pursuit of next-generation materials.
The fundamental premise behind incorporating a cyclotetramethylene ring into the polysiloxane backbone is to introduce a degree of rigidity and controlled steric hindrance. This structural modification is hypothesized to influence key material properties such as thermal stability, mechanical strength, and hydrolytic resistance. This guide will explore the causality behind these anticipated enhancements and provide the necessary frameworks for their experimental validation.
Comparative Performance Analysis: this compound vs. Dimethyldichlorosilane in Polysiloxane Synthesis
The choice of dichlorosilane monomer is a critical determinant of the final properties of the resulting polysiloxane. While dimethyldichlorosilane yields the highly flexible and widely utilized PDMS, the incorporation of this compound offers a pathway to materials with distinct performance profiles.
Thermal Stability
One of the most significant advantages of incorporating cyclic structures into the polysiloxane backbone is the potential for enhanced thermal stability. The inclusion of the silacyclopentane ring is thought to restrict the chain mobility and inhibit the backbiting reactions that lead to the formation of volatile cyclic siloxanes, which is a primary degradation pathway for linear polysiloxanes at elevated temperatures.[1]
A comparative thermogravimetric analysis (TGA) of polysiloxanes synthesized from this compound versus those from dimethyldichlorosilane would be expected to show a higher onset temperature of degradation for the former. Studies on polysiloxanes with cyclic components have indicated a lower rate of mass loss during pyrolysis compared to their linear counterparts, suggesting that the cyclic structure impedes the degradation process.[1]
Table 1: Anticipated Comparative Thermal Properties
| Property | Polysiloxane from Dimethyldichlorosilane (PDMS) | Polysiloxane from this compound | Rationale for Difference |
| Onset of Thermal Degradation (Td5%) | Lower | Higher | The silacyclopentane ring restricts chain mobility, hindering the formation of volatile cyclic degradation products.[1] |
| Char Yield at High Temperature | Lower | Higher | The cyclic structure may promote cross-linking reactions at elevated temperatures, leading to a more stable char. |
Mechanical Properties
The introduction of the rigid silacyclopentane ring into the polysiloxane backbone is expected to have a pronounced effect on the mechanical properties of the resulting polymer. The increased chain stiffness should translate to a higher Young's modulus and tensile strength compared to the highly flexible PDMS.
Table 2: Anticipated Comparative Mechanical Properties
| Property | Polysiloxane from Dimethyldichlorosilane (PDMS) | Polysiloxane from this compound | Rationale for Difference |
| Young's Modulus | Low | High | The rigid silacyclopentane ring reduces chain flexibility, leading to a stiffer material. |
| Tensile Strength | Low | High | Increased intermolecular forces and reduced chain slippage due to the cyclic structure contribute to higher tensile strength. |
| Elongation at Break | High | Low | The reduced chain flexibility limits the extent to which the polymer can be stretched before breaking. |
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of a polymer is influenced by factors such as chain flexibility and intermolecular forces. The highly flexible Si-O-Si backbone of PDMS results in a very low Tg, typically around -123°C.[2] The introduction of bulky or rigid side groups, such as phenyl groups, is known to increase the Tg of polysiloxanes.[3][4] Similarly, incorporating the silacyclopentane ring into the backbone is expected to increase the Tg by restricting segmental motion.
Table 3: Anticipated Comparative Glass Transition Temperatures
| Property | Polysiloxane from Dimethyldichlorosilane (PDMS) | Polysiloxane from this compound | Rationale for Difference |
| Glass Transition Temperature (Tg) | ~ -123 °C[2] | Expected to be higher | The silacyclopentane ring restricts the rotational freedom of the polysiloxane backbone, leading to a higher energy requirement for segmental motion.[3][4] |
Experimental Protocols
To facilitate the comparative evaluation of this compound, we provide the following detailed experimental protocols for the synthesis and characterization of the corresponding polysiloxanes.
Synthesis of Polysiloxanes via Hydrolysis and Condensation
This protocol outlines the fundamental method for synthesizing polysiloxanes from dichlorosilane monomers. The procedure should be performed in a fume hood with appropriate personal protective equipment, as dichlorosilanes react with moisture to release hydrochloric acid.[3]
Materials:
-
Dimethyldichlorosilane (DMDCS)
-
This compound (CTMDCS)
-
Toluene (anhydrous)
-
Deionized water
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Appropriate reaction vessel with a stirrer, dropping funnel, and condenser
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place the dichlorosilane monomer (either DMDCS or CTMDCS) dissolved in anhydrous toluene.
-
Hydrolysis: Slowly add deionized water to the stirred solution of the dichlorosilane from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas, which should be vented through a suitable trap. Maintain the reaction temperature with an ice bath if necessary.
-
Neutralization: After the addition of water is complete, continue stirring for 1-2 hours at room temperature. Neutralize the reaction mixture by washing with a 5% sodium bicarbonate solution until the aqueous layer is neutral to pH paper.
-
Separation and Drying: Separate the organic layer and wash it with deionized water. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the toluene under reduced pressure to obtain the crude polysiloxane oligomers.
-
Condensation Polymerization (Optional): To increase the molecular weight, the resulting silanol-terminated oligomers can be heated under vacuum with a suitable condensation catalyst (e.g., potassium hydroxide) to promote further polymerization.
Sources
Safety Operating Guide
Mastering the Disposition: A Comprehensive Guide to the Safe Disposal of Cyclotetramethylenedichlorosilane
For Immediate Implementation by Laboratory Professionals
In the dynamic landscape of chemical research and pharmaceutical development, the synthesis of novel compounds is paralleled by the critical responsibility of managing chemical waste. Cyclotetramethylenedichlorosilane, a valuable intermediate, is also a reactive and hazardous compound demanding a rigorous and informed disposal protocol. This guide provides a detailed, step-by-step operational plan for the safe neutralization and disposal of this compound, ensuring the safety of personnel and environmental compliance.
Understanding the Hazard: Chemical Profile of this compound
This compound (C₄H₈Cl₂Si) is a flammable and corrosive liquid that reacts vigorously with water and moisture.[1] This reactivity is the cornerstone of its hazardous nature, as the hydrolysis reaction liberates corrosive hydrogen chloride (HCl) gas.[1] Understanding this fundamental chemical property is paramount to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂Si | [2][3][4] |
| Molecular Weight | 155.1 g/mol | [2][3] |
| Appearance | Clear to straw-colored liquid | [3][5] |
| Boiling Point | 142 °C | [3][6] |
| Flash Point | 25 °C | [6] |
| Density | 1.185 g/mL | [3][6] |
The primary hazard stems from its violent reaction with protic substances, most notably water, leading to the formation of hydrochloric acid and siloxanes. This reaction is highly exothermic and can cause a rapid increase in temperature and pressure, presenting a significant risk if not properly controlled.
The First Line of Defense: Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the appropriate PPE is mandatory. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection : Chemical splash goggles in combination with a full-face shield are essential to protect against splashes and the corrosive fumes of HCl.[1][7][8]
-
Hand Protection : Neoprene or nitrile rubber gloves are required to prevent skin contact.[1]
-
Body Protection : A flame-retardant lab coat, worn over long-sleeved clothing and long pants, is necessary. An apron may provide an additional layer of protection.[1][8][9]
-
Respiratory Protection : All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of vapors and HCl gas.[7] In situations where ventilation is inadequate, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is required.[1][10]
-
Foot Protection : Closed-toe shoes are mandatory in any laboratory setting.
The Core Protocol: Step-by-Step Neutralization and Disposal
The recommended and safest method for the disposal of residual or waste this compound is through a controlled hydrolysis and neutralization process. This procedure is designed to be conducted on a laboratory scale for manageable quantities of the chemical.
Core Principle:
The fundamental principle of this procedure is the slow, controlled addition of the reactive chlorosilane to a cold, stirred, and dilute basic solution. This method ensures that the exothermic hydrolysis reaction is managed, and the resulting hydrochloric acid is immediately neutralized.
Materials Required:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃)
-
Deionized water
-
Ice bath
-
Large glass beaker (at least 10 times the volume of the chlorosilane to be neutralized)
-
Stir plate and magnetic stir bar
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container
Experimental Protocol: Neutralization
-
Prepare the Neutralizing Solution : In a chemical fume hood, prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate or soda ash in the large glass beaker. The volume of this solution should be at least ten times the volume of the this compound to be neutralized. This large volume is crucial for effective heat dissipation.[7]
-
Cool the Solution : Place the beaker containing the neutralizing solution in an ice bath and allow it to cool to below 10 °C. This helps to control the rate of the exothermic reaction.[7]
-
Slow and Controlled Addition : With vigorous stirring, slowly and carefully add the this compound waste dropwise to the cold neutralizing solution using a pipette or dropping funnel.[7] CAUTION : The addition must be slow to prevent a rapid temperature increase and excessive fuming of HCl.[7]
-
Monitor the Reaction : Observe the reaction closely. Effervescence (release of CO₂ gas) will occur as the HCl is neutralized by the bicarbonate or carbonate.[11][12] Continue stirring for at least one hour after the addition is complete to ensure the reaction has gone to completion.
-
Check the pH : Once the reaction has subsided and the solution has returned to room temperature, check the pH using pH paper or a pH meter. The final pH should be between 6.0 and 8.0.[7] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is achieved.
-
Final Disposal : The resulting neutralized aqueous solution, containing siloxanes and inorganic salts, should be transferred to a properly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.[1] Do not pour the final solution down the drain unless explicitly permitted by your local regulations and EHS office.[7][13]
Caption: A workflow diagram illustrating the key steps for the safe neutralization and disposal of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and correct action is critical.
Spill Management
-
Small Spills : For minor spills within a chemical fume hood, absorb the material with a dry, inert absorbent such as vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels as an absorbent. Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Large Spills : In the case of a larger spill, evacuate the immediate area and notify your institution's EHS department or emergency response team at once.[7] Prevent the spill from entering drains.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's reactivity, adhering to strict PPE protocols, and meticulously following the detailed neutralization procedure, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into your laboratory's standard operating procedures, fostering a culture of safety and responsibility.
References
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Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Global Safe Handling of Chlorosilanes. (n.d.). Retrieved from [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
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KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
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Lab Manager. (2024). How to Neutralize Chemical Spills. Retrieved from [Link]
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Gelest, Inc. (2015). DICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
- U.S. Patent 4,690,810. (1987).
- Laboratory Safety Standard Operating Procedure (SOP). (2018).
- University of Southampton. (2009). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). [Video]. YouTube.
-
Michigan State University. (n.d.). Experiment 2. Retrieved from [Link]
-
CD Chemical Group Limited. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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University of Washington. (n.d.). Bicarbonate Fizz. Retrieved from [Link]
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Mastering the Handling of Cyclotetramethylenedichlorosilane: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
Cyclotetramethylenedichlorosilane (CAS No. 2406-33-9) is a flammable and corrosive organochlorosilane that demands meticulous handling and a comprehensive understanding of its associated hazards.[1] This guide serves as an essential operational directive for researchers, scientists, and drug development professionals, providing in-depth procedural guidance on the selection and use of Personal Protective Equipment (PPE), and outlining robust plans for routine operations, emergency response, and proper disposal. Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment.
Hazard Analysis: Understanding the Risks
This compound presents a triple threat in the laboratory setting: it is a flammable liquid and vapor, causes severe skin burns and eye damage, and reacts with water or moisture to produce hydrogen chloride (HCl) gas, a corrosive respiratory irritant.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Understanding these hazards is the foundation of selecting appropriate PPE and establishing safe handling procedures.
Key Hazards:
-
Flammability: The liquid and its vapors are flammable.[1] All work must be conducted away from open flames, sparks, and other ignition sources.[1] Electrical equipment must be explosion-proof, and containers should be properly grounded to prevent static discharge.[1]
-
Corrosivity: Direct contact causes severe burns to the skin and serious eye damage.[1]
-
Reactivity: Reacts with water, acids, alcohols, and oxidizing agents.[1][2] This reaction produces hydrogen chloride gas, which is corrosive to the respiratory tract.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment, its specifications, and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][2] | Provides a barrier against direct skin contact with the corrosive liquid. Regular inspection for tears or degradation is crucial. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2][3] | Protects against splashes of the chemical and corrosive vapors. Contact lenses should not be worn.[1][2] |
| Skin and Body Protection | Flame-retardant, chemical-resistant lab coat or coveralls.[4] | Protects underlying clothing and skin from splashes and potential ignition. |
| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[1][2] | Essential for protection against inhalation of vapors and the hydrogen chloride gas produced upon reaction with moisture.[2] |
// Nodes Start [label="Start: Task Involves\nthis compound", fillcolor="#F1F3F4"]; AssessHazards [label="Assess Hazards:\n- Flammable\n- Corrosive\n- Water-Reactive", fillcolor="#FBBC05", fontcolor="#202124"]; SelectGloves [label="Select Hand Protection:\nNeoprene or Nitrile Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelectEyeFace [label="Select Eye & Face Protection:\nChemical Goggles & Face Shield", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelectBody [label="Select Body Protection:\nFlame-Retardant Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelectRespiratory [label="Select Respiratory Protection:\nNIOSH-Certified OV/AG Respirator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DonPPE [label="Don PPE in Correct Sequence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Handling Protocol", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> AssessHazards; AssessHazards -> SelectGloves; AssessHazards -> SelectEyeFace; AssessHazards -> SelectBody; AssessHazards -> SelectRespiratory; {SelectGloves, SelectEyeFace, SelectBody, SelectRespiratory} -> DonPPE [style=dashed]; DonPPE -> Proceed; } caption: "PPE Selection Workflow for this compound"
Operational Plan: Safe Handling Procedures
All handling of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency eyewash stations and safety showers must be readily accessible.[1][2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Clear the work area of any incompatible materials, especially water and other ignition sources.[1]
-
Grounding: Properly ground and bond containers before initiating any transfer of the chemical to prevent static electricity buildup.[1]
-
Dispensing: Use only non-sparking tools for all operations.[1] When transferring, do so slowly and carefully to avoid splashing.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from heat and incompatible materials.[1] The storage area should be clearly labeled.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with mild soap and water.[1]
Emergency Response Plan
In the event of an emergency, prompt and correct action is critical to minimize harm.
Spills
For a minor spill (contained within the fume hood):
-
Alert personnel in the immediate area.[5]
-
Wearing full PPE, contain the spill using an absorbent material (e.g., vermiculite, sand).[1][6]
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[1][7]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[6]
For a major spill (outside of a fume hood or a large volume):
-
If the spill is flammable, eliminate all ignition sources.[5]
-
From a safe location, call emergency services and inform them of the nature and scale of the spill.[8]
-
Do not attempt to clean up a major spill without specialized training and equipment.[9]
// Nodes Spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Spill Size & Location", fillcolor="#FBBC05", fontcolor="#202124"]; Minor [label="Minor Spill\n(in fume hood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Major [label="Major Spill\n(outside fume hood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alert [label="Alert Area Personnel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contain [label="Contain with Absorbent\n(Full PPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Waste\n(Non-Sparking Tools)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decon [label="Decontaminate Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Immediate Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Call911 [label="Call Emergency Services", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secure [label="Secure Area & Await Response", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Spill -> Assess; Assess -> Minor [label="Small & Contained"]; Assess -> Major [label="Large or Uncontained"]; Minor -> Alert -> Contain -> Collect -> Decon; Major -> Evacuate -> Call911 -> Secure; } caption: "Emergency Spill Response for this compound"
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.[6]
Disposal Protocol:
-
Collect all waste in a clearly labeled, sealed, and compatible container.[6] The label should identify the contents as "Hazardous Waste: this compound".[10]
-
Store the waste container in a designated hazardous waste accumulation area.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Do not dispose of this chemical down the drain or in regular trash.[10]
By adhering to these stringent safety protocols, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
-
Gelest, Inc. (2015). DICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
-
American Chemistry Council. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. Retrieved from [Link]
-
University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Rowan University. (n.d.). Chemical Spill Response. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2010). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
McGill University. (n.d.). Hazardous waste disposal guidelines. Retrieved from [Link]
-
University of California, San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
University of Southern California Dornsife. (n.d.). Hazardous Waste Management and Disposal. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
